molecular formula C11H13N3O B1590588 3-Piperazin-1-YL-1,2-benzisoxazole CAS No. 87691-89-2

3-Piperazin-1-YL-1,2-benzisoxazole

Cat. No.: B1590588
CAS No.: 87691-89-2
M. Wt: 203.24 g/mol
InChI Key: ZDFQBFVFCPABKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Piperazin-1-YL-1,2-benzisoxazole is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Piperazin-1-YL-1,2-benzisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Piperazin-1-YL-1,2-benzisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperazin-1-yl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)11(13-15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFQBFVFCPABKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NOC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80530597
Record name 3-(Piperazin-1-yl)-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87691-89-2
Record name 3-(Piperazin-1-yl)-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Piperazin-1-yl)-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-(piperazin-1-yl)-1,2-benzisoxazole, a pivotal intermediate in the development of numerous pharmaceuticals. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core synthetic strategies, mechanistic underpinnings, and practical laboratory considerations. The primary focus is on the prevalent and industrially relevant method involving the nucleophilic substitution of a 3-halo-1,2-benzisoxazole precursor with piperazine. Alternative synthetic routes for the construction of the benzisoxazole core are also explored to offer a broader perspective on the available methodologies. This guide integrates detailed experimental protocols, mechanistic insights, comparative data, and safety information to serve as a valuable resource for the synthesis of this important heterocyclic compound.

Introduction: The Significance of the 1,2-Benzisoxazole Scaffold

The 1,2-benzisoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of a wide array of therapeutic agents.[1] Derivatives of this ring system are known to exhibit significant pharmacological activities, including antipsychotic, anticonvulsant, analgesic, and antimicrobial properties.[1] Notably, several atypical antipsychotic drugs, such as risperidone, iloperidone, and paliperidone, feature the 1,2-benzisoxazole nucleus, highlighting its importance in the treatment of central nervous system disorders.[1]

The introduction of a piperazine ring at the 3-position of the benzisoxazole core is a common strategy in drug design to modulate physiochemical properties and target engagement. 3-(Piperazin-1-yl)-1,2-benzisoxazole, therefore, stands as a critical building block for the synthesis of these and other novel drug candidates. This guide will elucidate the primary synthetic routes to this valuable intermediate, with an emphasis on practical application and mechanistic understanding.

The Dominant Synthetic Pathway: A Two-Stage Approach

The most widely adopted and scalable synthesis of 3-(piperazin-1-yl)-1,2-benzisoxazole is a two-stage process. This pathway begins with the formation of a reactive 3-chloro-1,2-benzisoxazole intermediate, which is subsequently coupled with piperazine via a nucleophilic aromatic substitution reaction.

G cluster_0 Stage 1: Formation of 3-Chloro-1,2-benzisoxazole cluster_1 Stage 2: Nucleophilic Substitution Start o-Hydroxy Ketoxime (e.g., from Salicylaldehyde) Chlorination Chlorination/ Cyclization Start->Chlorination Chlorinating Agent (e.g., SOCl2) Intermediate 3-Chloro-1,2-benzisoxazole Chlorination->Intermediate Coupling Coupling Reaction Intermediate->Coupling Nucleophilic Attack Piperazine Piperazine Piperazine->Coupling Product 3-(Piperazin-1-yl)-1,2-benzisoxazole Coupling->Product

Figure 1: Overview of the primary two-stage synthesis pathway.
Stage 1: Synthesis of 3-Chloro-1,2-benzisoxazole

The formation of the 1,2-benzisoxazole ring and the installation of a leaving group at the 3-position are the critical steps in this stage. The most common method involves the cyclization of an o-hydroxy ketoxime.

The reaction proceeds through the conversion of the oxime's hydroxyl group into a good leaving group, followed by an intramolecular nucleophilic attack by the phenolic oxygen. When using a reagent like thionyl chloride (SOCl₂), the oxime hydroxyl group is converted into a chlorosulfite intermediate. The lone pair on the phenolic oxygen then attacks the imine carbon, leading to cyclization and elimination to form the benzisoxazole ring.

This protocol is adapted from a general procedure for the synthesis of 3-chloromethyl-1,2-benzisoxazole derivatives.

Materials:

  • Appropriate o-hydroxy ketoxime (e.g., 1-(2-hydroxyphenyl)ethan-1-one oxime)

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the o-hydroxy ketoxime (1.0 eq) and pyridine (2.6 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of thionyl chloride (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into cold water and acidify to a pH of approximately 3 with HCl.

  • If a precipitate forms, it can be filtered, washed with water, and dried.

  • Alternatively, extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, wash with water, and dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure to yield the crude 3-chloro-1,2-benzisoxazole, which can be further purified by recrystallization.

Safety Note: Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Stage 2: Nucleophilic Aromatic Substitution with Piperazine

With the activated 3-chloro-1,2-benzisoxazole in hand, the final step is the introduction of the piperazine moiety.

This reaction follows a bimolecular addition-elimination mechanism. The nucleophilic nitrogen of piperazine attacks the electron-deficient carbon at the 3-position of the benzisoxazole ring. This forms a negatively charged intermediate, often referred to as a Meisenheimer complex, where the aromaticity of the benzene ring is temporarily disrupted.[2] The intermediate then expels the chloride leaving group, restoring aromaticity and yielding the final product. The presence of the electron-withdrawing isoxazole ring facilitates this nucleophilic attack.[2]

G 3-Chloro-1,2-benzisoxazole 3-Chloro-1,2-benzisoxazole Meisenheimer_Complex Meisenheimer-like Intermediate (anionic) 3-Chloro-1,2-benzisoxazole->Meisenheimer_Complex + Piperazine (Nucleophilic Attack) Piperazine Piperazine Product 3-(Piperazin-1-yl)-1,2-benzisoxazole Meisenheimer_Complex->Product - Cl- HCl HCl

Figure 2: Simplified mechanism of the SNAr reaction.

The following protocol provides a general method for the synthesis of the target compound.

Materials:

  • 3-Chloro-1,2-benzisoxazole

  • Anhydrous piperazine

  • Ethanol or another suitable solvent

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Water (H₂O)

Procedure:

  • In a sealed reaction vessel, combine 3-chloro-1,2-benzisoxazole (1.0 eq) and a molar excess of anhydrous piperazine (typically 1.2 to 10 eq).

  • Add a suitable solvent, such as ethanol.

  • Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C for a period of 20 to 36 hours. The reaction should be monitored by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water to remove excess piperazine and any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield pure 3-(piperazin-1-yl)-1,2-benzisoxazole.

ParameterCondition 1Condition 2
Solvent EthanolNone (neat)
Temperature 80 °C120 °C
Duration 36 hours20 hours
Piperazine excess 1.2 equivalents10 equivalents
Reported Yield ~85%~82%
Table 1: Comparison of reported reaction conditions for the coupling step.

Alternative Synthetic Strategies

While the two-stage approach is dominant, other methods for constructing the 1,2-benzisoxazole ring system have been developed, which could be adapted for the synthesis of the target molecule.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of 3-amino-substituted 1,2-benzisoxazoles from 3-chloro-1,2-benzisoxazole can be significantly expedited using microwave heating, with reaction times often reduced to a few hours.[3] Similarly, the preparation of 3-chloro-1,2-benzisoxazoles from their 3-hydroxy counterparts can be achieved in high yields in a shorter time frame under microwave conditions.[3]

[3+2] Cycloaddition of Nitrile Oxides and Arynes

A more convergent approach involves the [3+2] cycloaddition of in situ generated nitrile oxides and arynes.[4] This method allows for the rapid construction of the benzisoxazole core and can tolerate a variety of functional groups, offering a versatile route to diverse 3-substituted benzisoxazoles.[4]

Synthesis from o-Hydroxybenzonitriles

An alternative pathway starts from 2-hydroxybenzonitriles, which can react with Grignard reagents or other nucleophiles in the presence of a mediating agent like triphenylphosphine to form 3-substituted 1,2-benzisoxazoles.[4]

Characterization Data

The identity and purity of 3-(piperazin-1-yl)-1,2-benzisoxazole should be confirmed by standard analytical techniques.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons of the benzisoxazole ring and the methylene protons of the piperazine ring.
¹³C NMR Resonances for the aromatic carbons and the carbons of the piperazine ring.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight (C₁₁H₁₃N₃O, MW: 203.24 g/mol ).
Melting Point A sharp melting point is indicative of high purity.

Troubleshooting and Optimization

  • Low Yield in Stage 1: Incomplete conversion of the oxime or side reactions can lead to low yields. Ensure anhydrous conditions, as thionyl chloride reacts with water. The temperature of the reaction should be carefully controlled during the addition of thionyl chloride.

  • Incomplete Reaction in Stage 2: The nucleophilic substitution may be slow. Increasing the reaction temperature, extending the reaction time, or using a larger excess of piperazine can drive the reaction to completion. Microwave-assisted heating can also be beneficial.

  • Purification Challenges: The excess piperazine used in the coupling reaction can be difficult to remove. Thorough washing with water during the workup is crucial. If the product is basic, an acid-base extraction can be employed. Recrystallization from a suitable solvent system is often effective for final purification.

Conclusion

The synthesis of 3-(piperazin-1-yl)-1,2-benzisoxazole is a well-established process that is fundamental to the production of several important pharmaceuticals. The two-stage approach, involving the initial formation of 3-chloro-1,2-benzisoxazole followed by nucleophilic substitution with piperazine, remains the most practical and scalable method. By understanding the underlying reaction mechanisms and optimizing reaction conditions, researchers can efficiently produce this key intermediate in high yield and purity. The alternative synthetic strategies discussed provide valuable options for specific applications and the generation of diverse analogues for drug discovery programs.

References

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). International Journal of Institutional Pharmacy and Life Sciences, 5(5), 2249-6807.
  • Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. (2000). Google Patents. US6111105A.
  • Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds. (2006). Google Patents. CN1850811A.
  • Synthesis of Benzisoxazoles. Organic Chemistry Portal. Available at: [Link]

  • Smith, J. A., Le, G., Jones, E. D., & Deadman, J. (2010). Microwave-promoted Synthesis of 3-amino-substituted 1,2-benzisoxazoles. Future Medicinal Chemistry, 2(2), 215-224.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018). Available at: [Link]

  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. (2022). Molbank, 2022(2), M1389.
  • Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. (1986). Journal of Medicinal Chemistry, 29(3), 359-367.
  • Process for preparation of 3 piperazinylbenzisothiazoles. (1999). Google Patents. US5861511A.

Sources

The Pharmacology of 1-(Benzisoxazol-3-yl)piperazine Derivatives: A Technical Guide to their Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-(Benzisoxazol-3-yl)piperazine scaffold is a cornerstone in the development of modern atypical antipsychotics and other central nervous system (CNS) therapeutics. This technical guide provides an in-depth exploration of the core mechanism of action for this important class of compounds. Moving beyond a simple receptor list, we dissect the downstream signaling cascades, structure-activity relationships, and the critical experimental methodologies used to characterize their pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, mechanistically grounded understanding of how these molecules exert their effects at the molecular, cellular, and systemic levels. We will focus on the canonical multi-target engagement profile, centered on dopamine D2 and serotonin 5-HT2A receptors, which is fundamental to their therapeutic efficacy and side-effect profiles.

Introduction: The Rise of a Privileged Scaffold

The discovery and development of atypical antipsychotics revolutionized the treatment of schizophrenia and other psychotic disorders. A key chemical motif that emerged from this era is the 1-(benzisoxazol-3-yl)piperazine core. This structure is found in widely used medications such as risperidone and its active metabolite paliperidone, as well as other CNS agents.[1] The therapeutic success of these drugs stems from a sophisticated mechanism of action that deviates from first-generation "typical" antipsychotics.

Unlike typical antipsychotics, which primarily act as potent dopamine D2 receptor antagonists, the benzisoxazol-yl-piperazine derivatives exhibit a more complex, multi-target receptor binding profile.[2] The hallmark of this class is a combined, high-affinity antagonism of serotonin 5-HT2A receptors alongside a potent, but comparatively less affine, antagonism of dopamine D2 receptors.[3] This "serotonin-dopamine antagonist" profile is widely considered to be the foundation of their "atypical" properties, namely, improved efficacy against the negative symptoms of schizophrenia and a reduced propensity to cause extrapyramidal side effects (EPS).[4]

This guide will deconstruct this mechanism, starting from the primary molecular targets and their intracellular signaling sequelae, and then detailing the experimental workflows required to validate these interactions.

Core Mechanism of Action: A Multi-Receptor Symphony

The therapeutic action of 1-(benzisoxazol-3-yl)piperazine derivatives is not the result of interacting with a single target, but rather a coordinated modulation of several key neurotransmitter systems. The primary players in this interaction are the dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Antagonism: The Foundation of Antipsychotic Efficacy

The dopamine hypothesis of schizophrenia posits that hyperactivity in the mesolimbic dopamine pathway is responsible for the positive symptoms of psychosis.[5] All clinically effective antipsychotics, including the benzisoxazol-yl-piperazine class, block dopamine D2 receptors.[5]

  • Signaling Pathway: The D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit. Upon activation by dopamine, this G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Additionally, D2 receptor activation can trigger G-protein-independent signaling through β-arrestin 2, which acts as a scaffold for other signaling proteins like Akt and protein phosphatase 2A (PP2A).[6][7]

1-(Benzisoxazol-3-yl)piperazine derivatives act as antagonists at the D2 receptor. They bind to the receptor but do not activate it, thereby blocking the downstream signaling initiated by endogenous dopamine. This blockade in the mesolimbic pathway is believed to reduce the positive symptoms of schizophrenia.[5]

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o D2R->G_protein Activates Beta_Arrestin β-Arrestin 2 Signaling D2R->Beta_Arrestin Initiates AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Compound 1-(Benzisoxazol-3-yl)piperazine (Antagonist) Compound->D2R Blocks ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Cellular_Response Reduced Neuronal Excitability PKA->Cellular_Response Leads to

Caption: Dopamine D2 Receptor Signaling and Point of Antagonism.

Serotonin 5-HT2A Receptor Antagonism: The Key to Atypicality

The defining characteristic of atypical antipsychotics, including the benzisoxazol-yl-piperazine family, is their potent antagonism of the 5-HT2A receptor.[8] In fact, many of these compounds, such as risperidone, exhibit a significantly higher affinity for the 5-HT2A receptor than for the D2 receptor.[3]

  • Signaling Pathway: The 5-HT2A receptor is a Gq/G11-coupled GPCR. When activated by serotonin, it stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. DAG, along with this increased intracellular Ca2+, activates protein kinase C (PKC).[8]

Many atypical antipsychotics, including those with the benzisoxazol-yl-piperazine scaffold, act as inverse agonists at the 5-HT2A receptor. This means they not only block the action of serotonin but also reduce the receptor's basal, constitutive activity that occurs even in the absence of an agonist.[5] The antagonism of 5-HT2A receptors in the cortex is thought to indirectly increase dopamine release in the prefrontal cortex, which may help alleviate the negative and cognitive symptoms of schizophrenia.

SHT2A_Signaling_Pathway cluster_membrane Cell Membrane SHT2A_R Serotonin 5-HT2A Receptor Gq_protein Gαq/11 SHT2A_R->Gq_protein Activates PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq_protein->PLC Activates Serotonin Serotonin Serotonin->SHT2A_R Activates Compound 1-(Benzisoxazol-3-yl)piperazine (Inverse Agonist) Compound->SHT2A_R Blocks/ Inhibits Basal Activity PIP2 PIP2 PIP2->IP3 PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates Cellular_Response Modulation of Neuronal Activity PKC->Cellular_Response Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_binding_details Binding Assay Details Binding Receptor Binding Assay (Determine Ki) Function Functional Assay (Determine IC50/EC50) Binding->Function Confirms Functional Relevance Membrane_Prep 1. Membrane Preparation (e.g., from CHO cells expressing D2R) Binding->Membrane_Prep CAR Conditioned Avoidance Response (CAR) Model Function->CAR Predicts In Vivo Efficacy start Compound Synthesis & Purification start->Binding Incubation 2. Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Filtration 3. Filtration & Washing (Separate bound from free radioligand) Incubation->Filtration Counting 4. Scintillation Counting (Quantify bound radioactivity) Filtration->Counting Analysis_Ki 5. Data Analysis (Cheng-Prusoff equation) Counting->Analysis_Ki

Caption: General Experimental Workflow for Pharmacological Characterization.

Protocol: Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol describes a competitive binding assay to determine the Ki of a test compound for the human dopamine D2 receptor.

Objective: To quantify the binding affinity of a 1-(benzisoxazol-3-yl)piperazine derivative for the D2 receptor.

Materials:

  • Receptor Source: Membrane preparations from CHO or HEK293 cells stably expressing the human D2L receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compound: 1-(Benzisoxazol-3-yl)piperazine derivative, serially diluted.

  • Filtration: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail and a Microplate Scintillation Counter .

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Total Binding: To designated wells, add a known concentration of [³H]-Spiperone (e.g., 0.5 nM).

  • Non-specific Binding: To another set of wells, add [³H]-Spiperone and a high concentration of unlabeled haloperidol (10 µM) to saturate all specific binding sites.

  • Competitive Binding: To the remaining wells, add [³H]-Spiperone and varying concentrations of the test compound (e.g., from 0.1 nM to 10,000 nM).

  • Reaction Initiation: Add the cell membrane preparation (e.g., 10-20 µg of protein per well) to all wells to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Termination & Filtration: Rapidly filter the contents of the plate through the pre-soaked glass fiber filter plate using a vacuum harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. [9]

Protocol: Calcium Flux Functional Assay for 5-HT2A Receptor Antagonism

This protocol measures the ability of a test compound to block serotonin-induced calcium release in cells expressing the 5-HT2A receptor.

Objective: To determine the functional potency (IC50) of a 1-(benzisoxazol-3-yl)piperazine derivative as a 5-HT2A antagonist.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Calcium Indicator Dye: Fluo-4 AM or a similar cell-permeant calcium-sensitive dye.

  • Agonist: Serotonin (5-HT).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: 1-(Benzisoxazol-3-yl)piperazine derivative, serially diluted.

  • Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

  • Cell Plating: Seed the 5-HT2A-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and grow to near confluence.

  • Dye Loading: Prepare a loading solution of the calcium indicator dye in assay buffer. Remove the cell culture medium and add the dye loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow the cells to take up the dye.

  • Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of the test compound (or buffer for control wells) to the plate and incubate for 15-30 minutes.

  • Measurement: Place the cell plate into the fluorescence plate reader.

  • Baseline Reading: The instrument measures the baseline fluorescence for a short period (e.g., 10-20 seconds).

  • Agonist Injection: The instrument automatically injects a pre-determined concentration of serotonin (typically the EC80 concentration, which gives 80% of the maximal response) into the wells.

  • Post-injection Reading: The instrument continues to measure the fluorescence intensity kinetically for 1-2 minutes to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the percentage of inhibition (relative to the serotonin-only control) against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced response) from the resulting dose-response curve.

Conclusion

The 1-(benzisoxazol-3-yl)piperazine scaffold represents a triumph of modern medicinal chemistry, giving rise to a class of atypical antipsychotics with a nuanced and effective mechanism of action. Their clinical profile is inextricably linked to a dual antagonism of serotonin 5-HT2A and dopamine D2 receptors, with a characteristically higher affinity for the former. This multi-target engagement modulates complex downstream signaling cascades involving cAMP and intracellular calcium, ultimately recalibrating dysfunctional neuronal circuits implicated in psychosis. The robust in vitro and in vivo experimental methodologies outlined in this guide are essential tools for the continued exploration and refinement of this privileged chemical structure, paving the way for the development of next-generation CNS therapeutics with improved efficacy and safety profiles.

References

  • Leysen, J. E., et al. (1994). Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism, receptor binding profile, and pharmacology.
  • Schotte, A., et al. (1996). Risperidone and 9-hydroxyrisperidone: a comparative study of their receptor binding profiles. Psychopharmacology (Berl), 124(1-2), 57-73.
  • Richelson, E., & Souder, T. (2000). Binding of second-generation antipsychotics to human receptors: focus on olanzapine.
  • Meltzer, H. Y., et al. (1989). Classification of typical and atypical antipsychotic drugs on the basis of dopamine D-1, D-2 and serotonin2 pKi values. Journal of Pharmacology and Experimental Therapeutics, 251(1), 238-246.
  • Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (4th ed.). Cambridge University Press.
  • Arnt, J., & Skarsfeldt, T. (1998). Do novel antipsychotics have similar pharmacological characteristics? A review of the evidence. Neuropsychopharmacology, 18(2), 63-101.
  • Kapur, S., & Seeman, P. (2001). Does fast dissociation from the dopamine d(2) receptor explain the action of atypical antipsychotics?: A new hypothesis.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
  • Millan, M. J., et al. (2000). S18327 (1-[2-[4-(6-fluoro-1, 2-benzisoxazol-3-yl)piperid-1-yl]ethyl]3-phenyl imidazolin-2-one), a novel, potential antipsychotic displaying marked antagonist properties at alpha(1)- and alpha(2)-adrenergic receptors: I. Receptorial, neurochemical, and electrophysiological profile. Journal of Pharmacology and Experimental Therapeutics, 292(1), 38-53.
  • Yevich, J. P., et al. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of medicinal chemistry, 29(3), 359-369.
  • Stockmeier, C. A., et al. (1993). Sertindole, a new atypical antipsychotic: in vitro and in vivo receptor binding profile. Journal of Pharmacology and Experimental Therapeutics, 266(3), 1374-1384.
  • Roth, B. L., et al. (1992). Binding of typical and atypical antipsychotic agents to 5-hydroxytryptamine-6 and 5-hydroxytryptamine-7 receptors. Journal of Pharmacology and Experimental Therapeutics, 260(3), 1361-1365.
  • Leysen, J. E., et al. (1988). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 247(2), 661-670.
  • Wadenberg, M. L. (2000). The conditioned avoidance response as an animal model of antipsychotic efficacy. Current protocols in pharmacology, Chapter 5, Unit 5.16.
  • Gardner, J. P. (2000). Measurement of intracellular calcium. Methods in molecular biology (Clifton, N.J.), 114, 1-16.

Sources

An In-depth Technical Guide to the Chemical Properties of 3-(Piperazin-1-yl)benzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 3-(Piperazin-1-yl)benzo[d]isoxazole, a heterocyclic compound of interest in medicinal chemistry. Synthesizing available data with established principles of chemical synthesis and analysis, this document serves as a technical resource for professionals engaged in drug discovery and development.

Molecular Identity and Physicochemical Properties

3-(Piperazin-1-yl)benzo[d]isoxazole is a bicyclic heteroaromatic compound featuring a benzisoxazole core linked to a piperazine moiety at the 3-position. The presence of the ionizable piperazine ring is a key determinant of its physicochemical properties and subsequent biological behavior.

Core Structure and Key Features

The fundamental structure consists of a benzene ring fused to an isoxazole ring. The piperazine group, a saturated six-membered ring containing two nitrogen atoms, is attached to the carbon atom situated between the nitrogen and oxygen of the isoxazole ring. This substitution pattern is crucial for its chemical reactivity and potential interactions with biological targets.

A critical point of distinction is the difference between the target molecule, a benzo[d]isoxazole, and its sulfur-containing analog, benzo[d]isothiazole. The oxygen atom in the isoxazole ring imparts distinct electronic and conformational properties compared to the sulfur atom in the isothiazole ring, influencing factors such as bond angles, ring strain, and hydrogen bonding potential.

Physicochemical Data Summary

Quantitative data for 3-(Piperazin-1-yl)benzo[d]isoxazole is summarized below. It is important to note that while specific experimental data for this exact molecule is limited in publicly accessible literature, some properties can be reliably predicted based on its structure and data from closely related analogs.

PropertyValueSource/Comment
Molecular Formula C₁₁H₁₃N₃OConfirmed by chemical suppliers.[1]
Molecular Weight 203.24 g/mol Calculated from the molecular formula.[1]
CAS Number 87691-89-2Unique identifier for this specific chemical substance.[1]
Appearance Predicted: White to off-white solidBased on typical appearance of similar aromatic piperazine derivatives.
Predicted pKa ~8.5The pKa of the piperazine ring is estimated based on known values for similar N-arylpiperazines. This value is critical for understanding its ionization state at physiological pH.
Predicted Solubility Soluble in organic solvents (e.g., DMSO, Methanol), sparingly soluble in water.The aromatic core confers lipophilicity, while the basic piperazine ring allows for salt formation to enhance aqueous solubility.
Storage Conditions 2-8°C, sealed in a dry environmentRecommended for maintaining chemical stability and preventing degradation.[1]

Synthesis and Purification

The synthesis of 3-(Piperazin-1-yl)benzo[d]isoxazole typically involves the formation of the benzisoxazole ring followed by the introduction of the piperazine moiety, or a convergent approach where the piperazine is part of one of the key precursors.

Retrosynthetic Analysis and Key Strategies

A common retrosynthetic approach would disconnect the C-N bond between the benzisoxazole core and the piperazine ring. This leads to a 3-substituted benzisoxazole with a suitable leaving group and piperazine itself.

G Target 3-(Piperazin-1-yl)benzo[d]isoxazole Intermediate1 3-Halo-benzo[d]isoxazole (e.g., X = Cl, Br) Target->Intermediate1 C-N disconnection Intermediate2 Piperazine Target->Intermediate2 Precursor1 o-Hydroxybenzonitrile derivative Intermediate1->Precursor1 Ring formation G cluster_0 Synthetic Workflow Start 3-Halo-benzo[d]isoxazole Product 3-(Piperazin-1-yl)benzo[d]isoxazole Start->Product Nucleophilic Substitution Reagent Piperazine (Excess) Reagent->Product Solvent Polar aprotic solvent (e.g., DMF, DMSO) Heat Heat (e.g., 80-120 °C) Solvent->Heat Heat->Product Workup Aqueous workup & Extraction Product->Workup Purification Column Chromatography or Recrystallization Workup->Purification Final Pure Product Purification->Final

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Details:

  • To a solution of 3-chloro-1,2-benzisoxazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add an excess of piperazine (e.g., 3-5 eq).

  • The reaction mixture is heated to a temperature between 80-120°C and monitored by an appropriate chromatographic technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature and partitioned between water and an organic solvent like ethyl acetate.

  • The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the pure 3-(Piperazin-1-yl)benzo[d]isoxazole.

Analytical Characterization

The structural confirmation and purity assessment of 3-(Piperazin-1-yl)benzo[d]isoxazole rely on a combination of spectroscopic and chromatographic methods.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR is expected to show distinct signals for the aromatic protons of the benzisoxazole ring system (typically in the range of 7.0-8.0 ppm). The protons on the piperazine ring will appear as multiplets in the upfield region (typically 3.0-4.0 ppm). The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR will show characteristic peaks for the aromatic carbons, including the quaternary carbons of the fused ring system, and the aliphatic carbons of the piperazine ring.

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The expected [M+H]⁺ ion would be at m/z 204.1137.

  • Infrared (IR) Spectroscopy : The IR spectrum would likely display characteristic C-H stretching frequencies for the aromatic and aliphatic portions, C=N and C=C stretching vibrations from the benzisoxazole ring, and N-H stretching from the secondary amine in the piperazine ring.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC) : HPLC is the method of choice for determining the purity of the compound. [2]A reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is typically employed. Detection is commonly performed using a UV detector, monitoring at a wavelength where the benzisoxazole chromophore absorbs.

  • Thin-Layer Chromatography (TLC) : TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. The choice of the mobile phase will depend on the polarity of the compound.

Chemical Reactivity and Stability

The reactivity of 3-(Piperazin-1-yl)benzo[d]isoxazole is largely dictated by the functional groups present: the benzisoxazole core and the piperazine ring.

  • Basicity of the Piperazine Ring : The secondary amine in the piperazine ring is basic and will readily react with acids to form salts. This property is often exploited to improve the aqueous solubility and handling of the compound.

  • N-Functionalization of the Piperazine Ring : The secondary amine is also a nucleophile and can undergo various reactions, such as acylation, alkylation, and reductive amination, to introduce a wide range of substituents. This is a common strategy in medicinal chemistry to modulate the compound's properties.

  • Stability : The benzisoxazole ring is generally stable under neutral and basic conditions but can be susceptible to ring-opening under strong acidic conditions or in the presence of certain nucleophiles. The compound should be stored in a dry environment to prevent hydrolysis and away from strong oxidizing agents. [1]

Conclusion and Future Directions

3-(Piperazin-1-yl)benzo[d]isoxazole is a valuable heterocyclic scaffold for the development of novel chemical entities. Its chemical properties, particularly the reactivity of the piperazine ring, allow for extensive structural modifications. A thorough understanding of its synthesis, purification, and analytical characterization is essential for any research and development program involving this molecule. Future work should focus on obtaining detailed experimental data for its physicochemical properties and exploring its potential applications in various fields of chemistry and pharmacology.

References

  • Palermo, M. G., et al. A convenient one pot synthesis of 3-amino 1,2-benzisoxazole derivatives.
  • Gaudreault, F., et al. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021.

Sources

The Multifaceted Biological Activities of the 3-Piperazin-1-YL-1,2-benzisoxazole Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-piperazin-1-yl-1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, forming the foundation of several clinically successful drugs. This technical guide provides an in-depth exploration of the biological activities associated with this chemical motif, with a primary focus on its well-established role in the development of atypical antipsychotics. We will delve into the key structure-activity relationships (SAR), the underlying mechanisms of action at the molecular level, and detailed experimental protocols for the evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics targeting the central nervous system and beyond.

Introduction: The Rise of a Versatile Pharmacophore

The 1,2-benzisoxazole ring system, particularly when substituted at the 3-position with a piperazine moiety, has emerged as a cornerstone in the design of psychoactive agents. This scaffold is the key structural feature of several atypical antipsychotic drugs, including risperidone, paliperidone, and iloperidone.[1][2] The clinical success of these agents has spurred extensive research into the broader therapeutic potential of this chemical class. Beyond its profound impact on the management of schizophrenia and bipolar disorder, derivatives of 3-piperazin-1-yl-1,2-benzisoxazole have demonstrated a wide spectrum of biological activities, including anxiolytic, antidepressant, anticonvulsant, anticancer, and antimicrobial effects.[1][3] This guide will dissect the molecular pharmacology that underpins these diverse activities, providing a comprehensive resource for the rational design and evaluation of novel compounds based on this versatile scaffold.

The Primary Biological Target: Atypical Antipsychotic Activity

The hallmark biological activity of 3-piperazin-1-yl-1,2-benzisoxazole derivatives is their atypical antipsychotic profile. This is primarily attributed to their potent antagonism of two key neurotransmitter receptors in the central nervous system: the dopamine D2 receptor and the serotonin 2A (5-HT2A) receptor.[4][5] The "atypical" nature of these antipsychotics, characterized by a lower incidence of extrapyramidal side effects compared to older "typical" agents, is largely credited to a higher affinity for the 5-HT2A receptor relative to the D2 receptor.[5]

Mechanism of Action: The D2/5-HT2A Receptor Antagonism Hypothesis

The therapeutic efficacy of these compounds in treating the positive symptoms of schizophrenia (e.g., hallucinations, delusions) is linked to their blockade of D2 receptors in the mesolimbic pathway. Simultaneously, their potent 5-HT2A receptor antagonism in the mesocortical pathway is thought to contribute to their efficacy against the negative and cognitive symptoms of the disorder, and to mitigate the motor side effects associated with D2 blockade in the nigrostriatal pathway.[4][5]

Structure-Activity Relationships (SAR) for D2 and 5-HT2A Receptor Affinity

The affinity of 3-piperazin-1-yl-1,2-benzisoxazole derivatives for D2 and 5-HT2A receptors can be significantly modulated by substitutions on both the benzisoxazole ring and the piperazine moiety.

  • Benzisoxazole Ring Substitutions: Halogen substitution, particularly fluorine at the 6-position of the benzisoxazole ring, is a common feature in many potent antipsychotic derivatives, including risperidone and paliperidone.[6] This substitution is believed to enhance binding affinity and improve the overall pharmacokinetic profile of the molecule.

  • Piperazine Ring Substitutions: The nature of the substituent on the N4-position of the piperazine ring is a critical determinant of biological activity. A wide variety of moieties, including alkyl, aryl, and complex heterocyclic systems, have been explored.[3] The choice of this substituent profoundly influences the compound's affinity and selectivity for various receptors.

In Vitro Evaluation of Biological Activity

The initial characterization of novel 3-piperazin-1-yl-1,2-benzisoxazole derivatives typically involves a battery of in vitro assays to determine their affinity and functional activity at key molecular targets.

Receptor Binding Assays

Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the ability of a compound to displace a known radiolabeled ligand from its receptor. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Table 1: Representative Binding Affinities (Ki, nM) of Arylpiperazine Derivatives at D2 and 5-HT2A Receptors

CompoundD2 Ki (nM)5-HT2A Ki (nM)Reference
Risperidone 3.10.16[7]
Paliperidone 4.80.29[7]
Iloperidone 6.25.6[4]
Compound 11b -1.8[7]
Compound 26c <100-[7]
Compound 6 7.93 (pKi)6.76 (pKi)[8]

Note: pKi values from reference[8] have been included for comparative purposes.

Detailed Protocol: Dopamine D2 Receptor Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of test compounds for the human dopamine D2 receptor.

Materials:

  • HEK-293 cells stably expressing the human D2 receptor.

  • [3H]Spiperone (radioligand).[7]

  • Haloperidol (non-specific binding control).

  • Test compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Scintillation cocktail.

  • Microplates and filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK-293 cells expressing the D2 receptor.

  • In a microplate, add the cell membranes, [3H]Spiperone at a concentration near its Kd, and varying concentrations of the test compound.

  • For the determination of non-specific binding, add a high concentration of haloperidol.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

  • D2 Receptor Functional Assay: The D2 receptor is coupled to a Gi/o protein, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[9][10] Functional antagonism can be assessed by measuring the ability of a test compound to block the agonist-induced inhibition of cAMP production.

  • 5-HT2A Receptor Functional Assay: The 5-HT2A receptor is coupled to a Gq/11 protein, and its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels. Functional antagonism can be measured by the compound's ability to inhibit the agonist-induced calcium mobilization.[4]

In Vivo Assessment of Biological Activity

Following promising in vitro results, candidate compounds are advanced to in vivo studies to evaluate their efficacy and potential side effects in animal models.

Models of Antipsychotic-like Activity
  • Amphetamine- or Phencyclidine (PCP)-Induced Hyperlocomotion: Amphetamine and PCP are psychostimulants that induce hyperlocomotor activity in rodents, which is considered a model for the positive symptoms of schizophrenia.[4] The ability of a test compound to attenuate this hyperlocomotion is indicative of antipsychotic-like potential.

  • Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. The ability of a compound to restore PPI deficits induced by psychostimulants is another indicator of antipsychotic-like activity.

Models of Anxiolytic- and Antidepressant-like Activity

Given the frequent comorbidity of anxiety and depression with psychotic disorders, and the broader therapeutic potential of the 3-piperazin-1-yl-1,2-benzisoxazole scaffold, compounds are often evaluated in models of anxiety and depression.

  • Elevated Plus Maze (EPM): This test is widely used to assess anxiolytic-like effects. An increase in the time spent in the open arms of the maze is indicative of reduced anxiety.

  • Forced Swim Test (FST): In this model of antidepressant activity, a decrease in the immobility time of rodents placed in a container of water suggests an antidepressant-like effect.

Signaling Pathways: A Visual Guide

To better understand the molecular mechanisms underlying the biological activities of 3-piperazin-1-yl-1,2-benzisoxazole derivatives, it is essential to visualize the downstream signaling cascades of their primary targets.

Dopamine D2 Receptor Signaling Pathway

The D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[9][10]

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation

Caption: Dopamine D2 Receptor Gi/o-Coupled Signaling Pathway.

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a GPCR that predominantly signals through the Gq/11 pathway.

HT2A_Signaling_Pathway cluster_membrane Cell Membrane HT2AR Serotonin 5-HT2A Receptor G_protein Gq/11 Protein HT2AR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation IP3 IP3 PLC->IP3 Cleavage DAG DAG PLC->DAG Cleavage PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca2+ ER->Ca2 Release Ca2->PKC Co-activation Downstream Downstream Cellular Effects PKC->Downstream Phosphorylation

Caption: Serotonin 5-HT2A Receptor Gq/11-Coupled Signaling Pathway.

Broader Therapeutic Horizons

While the antipsychotic activity of the 3-piperazin-1-yl-1,2-benzisoxazole scaffold is its most prominent feature, ongoing research continues to unveil a wider range of pharmacological effects. The modulation of various other receptors and enzymes by derivatives of this class opens up possibilities for the treatment of a diverse array of disorders. For instance, the reported acetylcholinesterase inhibitory activity of some derivatives suggests potential applications in Alzheimer's disease.[1] Furthermore, the observed anticancer and antimicrobial activities highlight the versatility of this scaffold and warrant further investigation.[1]

Conclusion and Future Perspectives

The 3-piperazin-1-yl-1,2-benzisoxazole scaffold has proven to be an exceptionally fruitful starting point for the development of CNS-active drugs. Its success is rooted in a favorable combination of physicochemical properties and the ability to potently and selectively modulate key neurotransmitter systems. The continued exploration of structure-activity relationships, coupled with a deeper understanding of the nuanced pharmacology of D2 and 5-HT2A receptors, will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles. The future of drug discovery with this remarkable scaffold lies in harnessing its inherent versatility to address a wider range of unmet medical needs, from neurodegenerative diseases to infectious and proliferative disorders.

References

  • Strupczewski, J. T., Bordeau, K. J., Chiang, Y., Glamkowski, E. J., Conway, P. G., Corbett, R., Hartman, H. B., Szewczak, M. R., Wilmot, C. A., & Helsley, G. C. (1995). 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists with potential atypical antipsychotic activity. Journal of Medicinal Chemistry, 38(7), 1119–1131.
  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). International Journal of ChemTech Research, 8(6), 449-458.
  • Schematic diagram showing the major 5-HT receptors signalling pathways. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs. (2017). Frontiers in Neuroscience, 11, 526.
  • 5-HT2A receptor. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Anti-depressant and anxiolytic like behaviors in PKCI/HINT1 knockout mice associated with elevated plasma corticosterone level. (2012). PLoS ONE, 7(9), e44900.
  • Dopamine receptor D2. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Dopamine receptor. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved January 21, 2026, from [Link]

  • Anxiolytic-Like Effects of Antidepressants After Acute Administration in a Four-Plate Test in Mice. (2002). Pharmacology Biochemistry and Behavior, 73(3), 643-649.
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2021). Current Drug Targets, 22(13), 1500-1517.
  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (2021). Molecules, 26(8), 2147.
  • Screening models of anti psychotic drugs-converted. (n.d.). Slideshare. Retrieved January 21, 2026, from [Link]

  • Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. (2023). Pharmacological Research, 194, 106839.
  • Schematic diagram of the dopamine receptor complex signaling cascade. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Schematic representations of signaling pathways from 5-HT receptors to the MAPK system. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN. (2018). eLife, 7, e40984.
  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. (2021). Journal of Medicinal Chemistry, 64(13), 9138–9160.
  • New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. (2003). Bioorganic & Medicinal Chemistry Letters, 13(2), 175-178.

Sources

The Discovery of 3-Piperazin-1-yl-1,2-benzisoxazole Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Benzisoxazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with a variety of biological targets. The 1,2-benzisoxazole scaffold is a prime example of such a privileged structure, demonstrating a remarkable versatility that has led to its incorporation into drugs targeting a wide array of therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[1][2] This guide focuses on a specific and highly impactful class of these compounds: the 3-piperazin-1-yl-1,2-benzisoxazole derivatives, which have culminated in the development of highly successful atypical antipsychotic drugs.

The journey of these derivatives from conceptualization to clinical application is a compelling case study in modern drug discovery. It showcases the iterative process of chemical synthesis, biological evaluation, and structure-activity relationship (SAR) optimization. This guide will provide an in-depth exploration of the core scientific principles and methodologies that have driven the discovery and development of these critical therapeutic agents.

The Genesis of Atypical Antipsychotics: A Shift in Paradigm

Traditional antipsychotic medications, while effective in treating the positive symptoms of schizophrenia (e.g., hallucinations, delusions), often come with debilitating extrapyramidal symptoms (EPS), such as parkinsonism and tardive dyskinesia.[3] This is primarily attributed to their strong antagonism of the dopamine D2 receptors in the nigrostriatal pathway of the brain. The quest for safer and more effective treatments led to the development of "atypical" antipsychotics. A key hypothesis that emerged was that a combined antagonism of dopamine D2 and serotonin 5-HT2A receptors could achieve a potent antipsychotic effect with a reduced propensity for EPS.[3] This dual-receptor antagonism became a guiding principle in the design of new antipsychotic drug candidates.

The 3-piperazin-1-yl-1,2-benzisoxazole scaffold emerged as a promising foundation for achieving this desired pharmacological profile. The benzisoxazole moiety itself provides a rigid, aromatic core that can be appropriately substituted to modulate physicochemical properties and receptor interactions. The piperazine linker offers a versatile point of attachment for various substituents, allowing for fine-tuning of the molecule's affinity for different receptors.

General Synthesis Strategies for 3-Piperazin-1-yl-1,2-benzisoxazole Derivatives

The construction of the 3-piperazin-1-yl-1,2-benzisoxazole core generally involves a multi-step synthetic sequence. A common and versatile approach begins with the formation of the benzisoxazole ring system, followed by the introduction of the piperazine moiety.

Protocol 1: Synthesis of the Benzisoxazole Core via Oxime Cyclization

A widely employed method for the synthesis of 1,2-benzisoxazoles involves the base-catalyzed cyclization of an ortho-hydroxy ketoxime.[4] This protocol outlines a general procedure:

  • Acetophenone Selection: Begin with a suitably substituted 2-hydroxyacetophenone. The substituents on the phenyl ring will ultimately be present on the benzisoxazole core and are crucial for modulating biological activity. For example, a fluorine atom at the 6-position of the final benzisoxazole has been shown to enhance neuroleptic activity.[5]

  • Oximation: React the 2-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or pyridine) to form the corresponding oxime. This reaction is typically carried out in an alcoholic solvent and may require heating.

  • Cyclization: The resulting 2-hydroxyacetophenone oxime is then subjected to cyclization. This can be achieved through various methods, including treatment with a dehydrating agent like polyphosphoric acid or by using a base to facilitate intramolecular nucleophilic attack of the hydroxyl group onto the oxime nitrogen, followed by elimination of water.

  • Halogenation of the 3-Methyl Group: The 3-methyl-1,2-benzisoxazole formed is then halogenated, typically at the methyl group, using a reagent such as N-bromosuccinimide (NBS) to yield 3-(bromomethyl)-1,2-benzisoxazole. This creates a reactive electrophilic site for the subsequent introduction of the piperazine nucleophile.

Protocol 2: Introduction of the Piperazine Moiety
  • Nucleophilic Substitution: The 3-(bromomethyl)-1,2-benzisoxazole is reacted with a large excess of piperazine. This nucleophilic substitution reaction results in the formation of 3-(piperazin-1-ylmethyl)-1,2-benzisoxazole. The use of excess piperazine helps to minimize the formation of bis-alkylated byproducts.

  • Alternative Linker Strategies: It is important to note that variations in the linker between the benzisoxazole and piperazine rings exist. For instance, a common structural motif in potent antipsychotics involves a 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazole linkage.[5] The synthesis of these analogs involves different starting materials and synthetic routes.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Part 1: Benzisoxazole Core Synthesis cluster_1 Part 2: Piperazine Coupling 2-Hydroxyacetophenone 2-Hydroxyacetophenone Oxime Oxime 2-Hydroxyacetophenone->Oxime 3-Methyl-1,2-benzisoxazole 3-Methyl-1,2-benzisoxazole Oxime->3-Methyl-1,2-benzisoxazole 3-(Bromomethyl)-1,2-benzisoxazole 3-(Bromomethyl)-1,2-benzisoxazole 3-Methyl-1,2-benzisoxazole->3-(Bromomethyl)-1,2-benzisoxazole 3-Piperazin-1-yl-1,2-benzisoxazole 3-Piperazin-1-yl-1,2-benzisoxazole Piperazine Piperazine

Caption: General synthetic scheme for 3-piperazin-1-yl-1,2-benzisoxazole derivatives.

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Architecture of Activity

The therapeutic success of 3-piperazin-1-yl-1,2-benzisoxazole derivatives is a direct result of extensive SAR studies. These investigations have systematically explored how modifications to different parts of the molecule impact its pharmacological properties.

Key Structural Regions for Optimization:
  • The Benzisoxazole Ring: Substituents on the benzisoxazole ring have a profound effect on activity. A fluorine atom at the 6-position has been consistently shown to maximize neuroleptic potency.[5] The presence of electron-withdrawing groups on the benzisoxazole ring generally enhances antimicrobial and antiproliferative activities in other classes of benzisoxazole derivatives.[1][6]

  • The Piperazine/Piperidine Linker: The nature of the heterocyclic linker is critical. While piperazine is a common motif, many potent antipsychotics, such as risperidone and paliperidone, feature a 3-(piperidin-4-yl)-1,2-benzisoxazole core.[3]

  • The N-Substituent on the Piperazine/Piperidine Ring: This is a key area for diversification and optimization. The introduction of various aryl, heteroaryl, and alkyl groups at this position dramatically influences receptor binding affinities and the overall pharmacological profile. For instance, the presence of a (1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)propyl group was found to impart maximum potency in a series of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles.[5]

Derivative Key Structural Feature Primary Pharmacological Effect Reference
Risperidone6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole coreAtypical antipsychotic[3][7]
Paliperidone9-hydroxyrisperidone (active metabolite)Atypical antipsychotic[3][7][8]
IloperidoneBenzisoxazole derivativeAtypical antipsychotic[3]
BMY 13859-1(1,2-benzisothiazol-3-yl)piperazine derivativePotential antipsychotic[9]

Pharmacological Profile and Mechanism of Action

The primary mechanism of action for the antipsychotic effects of 3-piperazin-1-yl-1,2-benzisoxazole derivatives is their potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[3]

  • Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is believed to be responsible for alleviating the positive symptoms of schizophrenia.

  • Serotonin 5-HT2A Receptor Antagonism: High affinity for 5-HT2A receptors is a hallmark of atypical antipsychotics. This action is thought to contribute to a lower incidence of EPS and may also help to improve negative and cognitive symptoms.[3] The 5-HT2A/D2 binding ratio is often considered a predictor of "atypicality," with a higher ratio suggesting a more favorable side-effect profile.[8]

Beyond D2 and 5-HT2A receptors, many of these derivatives also exhibit affinity for other receptors, including:

  • α1 and α2-adrenergic receptors: Antagonism at these receptors can contribute to side effects such as orthostatic hypotension.[3]

  • Histamine H1 receptors: Blockade of H1 receptors is associated with sedation and weight gain.

The nuanced interplay of these receptor interactions defines the overall therapeutic and side-effect profile of each specific drug.

Visualizing the Mechanism of Action

MoA cluster_receptors Receptor Targets cluster_outcomes Therapeutic & Side Effects Benzisoxazole Derivative Benzisoxazole Derivative D2_Receptor Dopamine D2 Receptor Benzisoxazole Derivative->D2_Receptor Antagonism 5HT2A_Receptor Serotonin 5-HT2A Receptor Benzisoxazole Derivative->5HT2A_Receptor Antagonism Other_Receptors α-adrenergic, H1, etc. Benzisoxazole Derivative->Other_Receptors Antagonism Antipsychotic_Effect Antipsychotic Efficacy (Positive Symptoms) D2_Receptor->Antipsychotic_Effect Reduced_EPS Reduced Extrapyramidal Symptoms (EPS) 5HT2A_Receptor->Reduced_EPS Side_Effects Sedation, Hypotension, etc. Other_Receptors->Side_Effects

Sources

Spectroscopic Elucidation of 3-(Piperazin-1-yl)-1,2-benzisoxazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Piperazin-1-yl)-1,2-benzisoxazole (CAS No. 87691-89-2) is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Its core structure, featuring a benzisoxazole moiety linked to a piperazine ring, is a recognized pharmacophore present in a variety of biologically active molecules, including antipsychotic agents.[3] The 1,2-benzisoxazole scaffold itself is known to impart a range of pharmacological activities, such as analgesic, anticonvulsant, and anticancer properties.[3][4] As with any compound intended for pharmaceutical development, unambiguous structural confirmation and purity assessment are paramount. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(Piperazin-1-yl)-1,2-benzisoxazole. It is designed for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying rationale for the experimental methodologies and data interpretation. The information presented herein is crucial for quality control, regulatory submissions, and further derivatization studies.

Molecular Structure and Key Spectroscopic Features

The molecular structure of 3-(Piperazin-1-yl)-1,2-benzisoxazole, with the chemical formula C₁₁H₁₃N₃O and a molecular weight of 203.24 g/mol , dictates its expected spectroscopic characteristics.[1][5] The key structural components to be identified are:

  • The Benzisoxazole Ring System: A bicyclic aromatic system that will give rise to signals in the aromatic region of the NMR spectrum and characteristic vibrations in the IR spectrum.

  • The Piperazine Ring: A saturated heterocyclic amine that will exhibit aliphatic signals in the NMR spectrum. The symmetry of the piperazine ring and the presence of the N-H proton are key features to be observed.

  • The C-N and C-O Bonds: These will have characteristic IR absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(Piperazin-1-yl)-1,2-benzisoxazole, both ¹H and ¹³C NMR are essential for complete structural verification.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR data is critical for reproducibility and accurate interpretation.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified 3-(Piperazin-1-yl)-1,2-benzisoxazole.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the N-H of the piperazine ring.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Acquisition:

    • Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve good signal dispersion.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

    • Further 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm proton-proton and proton-carbon correlations, respectively.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument High-Field NMR Spectrometer transfer->instrument H1_acq Acquire ¹H NMR instrument->H1_acq C13_acq Acquire ¹³C NMR instrument->C13_acq processing Fourier Transform & Phasing H1_acq->processing C13_acq->processing integration Integration & Peak Picking processing->integration interpretation Structural Elucidation integration->interpretation

Caption: Workflow for NMR Spectroscopic Analysis.

¹H NMR Data and Interpretation

The following table summarizes the expected ¹H NMR spectral data for 3-(Piperazin-1-yl)-1,2-benzisoxazole. The interpretation is based on the analysis of structurally similar compounds, particularly its sulfur isostere, 3-(1-Piperazinyl)-1,2-benzisothiazole.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.7 - 7.9m2HAr-HProtons on the aromatic benzisoxazole ring, likely in the downfield region due to the electron-withdrawing nature of the heterocyclic system.
~7.3 - 7.6m2HAr-HRemaining protons on the aromatic benzisoxazole ring.
~3.6 - 3.8t4H-N-CH₂- (Piperazine)Protons on the piperazine ring adjacent to the benzisoxazole moiety.
~3.0 - 3.2t4H-N-CH₂- (Piperazine)Protons on the piperazine ring adjacent to the N-H group.
~1.9 - 2.1s (broad)1HN-H (Piperazine)The exchangeable proton of the secondary amine in the piperazine ring. Its chemical shift can be variable and the peak may be broad.
¹³C NMR Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The expected chemical shifts are presented below.

Chemical Shift (δ, ppm)AssignmentRationale
~165 - 170C=N (Benzisoxazole, C3)The carbon atom of the imine-like functionality in the isoxazole ring, typically found at a low field.
~160 - 165C-O (Benzisoxazole, C7a)The aromatic carbon atom attached to the oxygen of the isoxazole ring.
~110 - 135Ar-C (Benzisoxazole)Aromatic carbons of the benzene ring portion of the benzisoxazole system.
~120 - 125Ar-C (Benzisoxazole, C3a)The bridgehead carbon of the benzisoxazole ring.
~48 - 52-N-CH₂- (Piperazine)Carbon atoms of the piperazine ring adjacent to the benzisoxazole moiety.
~44 - 47-N-CH₂- (Piperazine)Carbon atoms of the piperazine ring adjacent to the N-H group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Analysis
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity and minimal sample preparation. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation and Acquisition: An FTIR (Fourier-Transform Infrared) spectrometer is used to acquire the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. The sample is then scanned, typically over the range of 4000-400 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis sample Place Solid on ATR Crystal instrument FTIR Spectrometer sample->instrument background Record Background Spectrum instrument->background sample_scan Scan Sample (4000-400 cm⁻¹) background->sample_scan peak_id Identify Characteristic Peaks sample_scan->peak_id functional_group Assign Functional Groups peak_id->functional_group

Caption: Workflow for IR Spectroscopic Analysis.

IR Data and Interpretation

The following table outlines the expected characteristic absorption bands for 3-(Piperazin-1-yl)-1,2-benzisoxazole.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3300 - 3400Medium, broadN-H stretchCharacteristic of the secondary amine in the piperazine ring.
~3050 - 3100Weak to mediumAromatic C-H stretchVibrations of the C-H bonds on the benzisoxazole ring.
~2800 - 3000MediumAliphatic C-H stretchVibrations of the C-H bonds in the piperazine ring.
~1610 - 1640Medium to strongC=N stretchCharacteristic of the isoxazole ring.
~1450 - 1580Medium to strongAromatic C=C stretchSkeletal vibrations of the benzene ring.
~1200 - 1300StrongC-N stretchStretching vibration of the bond between the piperazine nitrogen and the benzisoxazole ring.
~1000 - 1100StrongC-O stretchCharacteristic of the isoxazole ring ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: MS Analysis
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation and Acquisition:

    • Electrospray Ionization (ESI) is a common and suitable technique for this type of molecule, as it is a soft ionization method that typically produces a prominent protonated molecular ion [M+H]⁺.

    • The sample solution is introduced into the mass spectrometer.

    • The mass spectrum is recorded, typically in positive ion mode.

    • For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and analyze the resulting daughter ions.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Volatile Solvent instrument ESI Mass Spectrometer dissolve->instrument ionization Electrospray Ionization (ESI) instrument->ionization detection Mass Analysis (MS1, MS/MS) ionization->detection mw_confirm Confirm Molecular Weight detection->mw_confirm frag_analysis Analyze Fragmentation Pattern mw_confirm->frag_analysis

Caption: Workflow for Mass Spectrometric Analysis.

MS Data and Interpretation
  • Molecular Ion: For 3-(Piperazin-1-yl)-1,2-benzisoxazole (C₁₁H₁₃N₃O), the expected exact mass is 203.1059 g/mol . In ESI-MS, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at an m/z of approximately 204.1137.

  • Plausible Fragmentation Pattern: Tandem MS (MS/MS) of the m/z 204 ion would likely show fragmentation of the piperazine ring as a primary pathway. Cleavage of the piperazine ring could lead to the loss of ethyleneimine (C₂H₄N) or other neutral fragments. Another likely fragmentation would involve the cleavage of the bond between the piperazine ring and the benzisoxazole moiety.

Conclusion

The comprehensive spectroscopic analysis of 3-(Piperazin-1-yl)-1,2-benzisoxazole using NMR, IR, and MS provides a complete and unambiguous confirmation of its chemical structure. The data presented in this guide serve as a benchmark for researchers and drug development professionals working with this compound and its derivatives. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing a compound through the drug development pipeline. The synergistic use of these spectroscopic techniques forms a self-validating system for the rigorous characterization of this important pharmaceutical building block.

References

  • MDPI. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2022(2), M1389. Available at: [Link]

  • PubChem. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
  • ResearchGate. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of ChemTech Research, 8(6), 526-541. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][4][5]Thiazin-4-One Derivatives. Molecules, 30(10), 2134. Available at: [Link]

  • MDPI. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(18), 6681. Available at: [Link]

  • Pharmaffiliates. (n.d.). Ziprasidone Hydrochloride - Impurity A. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole. American Chemical Society. Available at: [Link]

  • Revue Roumaine de Chimie. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 461-468. Available at: [Link]

  • ACS Publications. (1983). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 26(4), 570-574. Available at: [Link]

Sources

In-Vitro Characterization of 3-Piperazin-1-YL-1,2-Benzisoxazole Derivatives: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 3-Piperazin-1-YL-1,2-Benzisoxazole in Neuropharmacology

The 3-piperazin-1-yl-1,2-benzisoxazole core is a cornerstone in the development of modern therapeutics targeting the central nervous system (CNS). This "privileged scaffold" is the foundation for several successful atypical antipsychotic drugs, including risperidone and iloperidone. Its significance lies in the unique combination of the benzisoxazole and piperazine moieties, which allows for high-affinity interactions with key neurotransmitter receptors implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders.

This technical guide provides an in-depth exploration of the essential in-vitro assays required to characterize novel derivatives of 3-piperazin-1-yl-1,2-benzisoxazole. As drug development professionals, our goal is not merely to generate data, but to build a comprehensive pharmacological profile that informs on-target potency, functional activity, metabolic fate, and potential liabilities. This document will detail the methodologies for these critical assays, elucidate the scientific rationale behind experimental choices, and provide a framework for interpreting the resulting data to guide lead optimization efforts.

I. Primary Pharmacodynamic Evaluation: Unraveling Receptor Interactions

The therapeutic efficacy of atypical antipsychotics is primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. Therefore, the initial in-vitro characterization of novel 3-piperazin-1-yl-1,2-benzisoxazole derivatives focuses on quantifying their binding affinity and functional activity at these key targets.

A. Receptor Binding Assays: Quantifying Affinity

Receptor binding assays are a fundamental tool to determine the affinity of a test compound for a specific receptor. This is typically achieved through competitive binding studies where the test compound's ability to displace a radiolabeled ligand of known affinity is measured. The resulting data is used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity. A lower Ki value signifies a higher binding affinity.

Scientific Rationale: This assay quantifies the affinity of the test compound for the dopamine D2 receptor, a primary target for antipsychotic drugs. [3H]Spiperone, a potent D2 antagonist, is a commonly used radioligand. The use of a cell line stably expressing the human D2 receptor (e.g., HEK293 or CHO cells) ensures a high density of the target receptor and reproducible results.

Methodology:

  • Membrane Preparation:

    • Culture human D2 receptor-expressing cells to confluency.

    • Harvest the cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, [3H]Spiperone (at a concentration near its Kd), and varying concentrations of the test compound.

    • For determining non-specific binding, a high concentration of a known D2 antagonist (e.g., haloperidol) is used in a separate set of wells.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with cold assay buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, and then add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Scientific Rationale: A high affinity for the 5-HT2A receptor, relative to the D2 receptor, is a hallmark of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal side effects. [3H]Ketanserin is a selective 5-HT2A antagonist and is a suitable radioligand for this assay.

Methodology: The protocol is analogous to the D2 receptor binding assay, with the following key differences:

  • Cell Line: Use a cell line stably expressing the human 5-HT2A receptor.

  • Radioligand: Use [3H]Ketanserin.

  • Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., ritanserin) is used.

B. Functional Assays: Assessing Intrinsic Activity

While binding affinity provides crucial information about a compound's potency, functional assays are necessary to determine its intrinsic activity at the receptor – whether it acts as an antagonist, agonist, or partial agonist.

Scientific Rationale: The dopamine D2 receptor is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of a test compound to block the dopamine-induced inhibition of cAMP production, thus characterizing its antagonist activity.

Methodology:

  • Cell Culture and Plating:

    • Culture CHO cells stably expressing the human D2 receptor.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) in the presence of forskolin (an adenylyl cyclase activator).

    • Incubate for a defined period to allow for cAMP production.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the test compound concentration.

    • Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

Scientific Rationale: The 5-HT2A receptor is a Gq/11-coupled receptor. Its activation stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium (Ca2+) concentrations. This assay measures the ability of a test compound to block the serotonin-induced increase in intracellular calcium.

Methodology:

  • Cell Culture and Dye Loading:

    • Culture HEK293 cells stably expressing the human 5-HT2A receptor.

    • Plate the cells in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a 5-HT2A receptor agonist (e.g., serotonin).

  • Fluorescence Detection:

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR). The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis:

    • Plot the peak fluorescence response against the logarithm of the test compound concentration.

    • Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced calcium mobilization.

C. Receptor Binding Profile of Representative Benzisoxazole Derivatives

The following table summarizes the in-vitro receptor binding affinities (Ki, nM) of several well-characterized antipsychotics containing the 3-piperazin-1-yl-1,2-benzisoxazole scaffold. This data provides a benchmark for evaluating novel compounds.

ReceptorRisperidone Ki (nM)Iloperidone Ki (nM)Perospirone Ki (nM)Lurasidone Ki (nM)
Dopamine D2 3.13 - 3.2[1][2]6.3[3]1.4[4][5]0.994 - 1.68[6][7]
Dopamine D3 -7.1[3]-15.7[8]
Dopamine D4 7.3[9]25[3]--
Serotonin 5-HT1A 420[9]168[10]2.9[4][5]6.38 - 6.75[6][7]
Serotonin 5-HT2A 0.16 - 0.2[1][9]5.6[3][11]0.6[5]0.47 - 2.03[6][7]
Serotonin 5-HT2C 50[9]42.8[11]-415[7]
Serotonin 5-HT7 -21.6[11]-0.495[6]
Adrenergic α1 0.8 - 5[1][2]0.36[3]-48[7]
Adrenergic α2C 7.54 - 16[1][2]--10.8[6][7]
Histamine H1 2.23 - 20[1][2]437[10]->1000[7]

Note: Ki values can vary between studies due to different experimental conditions.

II. Secondary Pharmacology and Safety Assessment

Beyond the primary targets, a comprehensive in-vitro profile includes an evaluation of potential off-target interactions and metabolic stability. These assays are critical for predicting potential side effects and determining the drug-like properties of a compound.

A. In-Vitro Metabolic Stability: Predicting Hepatic Clearance

Scientific Rationale: The liver is the primary site of drug metabolism. An in-vitro metabolic stability assay using liver microsomes provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which is a major determinant of its in-vivo half-life and oral bioavailability.

Methodology:

  • Reaction Setup:

    • In a 96-well plate, combine pooled human liver microsomes, a phosphate buffer (pH 7.4), and the test compound at a known concentration (typically 1 µM).

    • Pre-incubate the mixture at 37°C.

  • Initiation and Termination of Reaction:

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant for the concentration of the parent compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in-vitro half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) as (k / microsomal protein concentration).

B. In-Vitro Cytotoxicity: Assessing Cellular Health

Scientific Rationale: Cytotoxicity assays are essential to identify compounds that may have a detrimental effect on cell viability. Early identification of cytotoxicity can prevent the progression of compounds with a high potential for toxicity.

Methodology:

  • Cell Plating and Treatment:

    • Plate a relevant cell line (e.g., a neuronal cell line like SH-SY5Y) in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the test compound concentration to determine the IC50 (the concentration that causes 50% reduction in cell viability).

C. Off-Target Screening: Identifying Potential Liabilities

Scientific Rationale: Unintended interactions with other receptors, ion channels, or enzymes can lead to adverse drug reactions. A broad panel of off-target screening assays is crucial for a comprehensive safety assessment. For antipsychotics, a key off-target of concern is the hERG (human Ether-à-go-go-Related Gene) potassium channel, as its blockade can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.

Recommended Off-Target Panel for Benzisoxazole Derivatives:

  • hERG Channel Assay: To assess the risk of cardiotoxicity.

  • A broad panel of G-protein coupled receptors (GPCRs): To identify other potential CNS and peripheral side effects.

  • A panel of kinases: To assess potential for off-target signaling modulation.

  • A panel of transporters: To evaluate potential for drug-drug interactions.

III. Visualization of Key Processes

To aid in the conceptual understanding of the in-vitro characterization workflow and the underlying biological mechanisms, the following diagrams are provided.

G cluster_0 In-Vitro Characterization Workflow A Novel 3-Piperazin-1-YL-1,2-benzisoxazole Derivative B Primary Pharmacodynamics (Receptor Binding & Functional Assays) A->B Initial Screening C Secondary Pharmacology (Metabolic Stability & Cytotoxicity) B->C Promising Candidates E Lead Optimization B->E D Off-Target Screening (hERG, GPCR Panel, etc.) C->D Further Profiling C->E D->E Data-driven Decisions

Caption: High-level workflow for the in-vitro characterization of novel benzisoxazole derivatives.

G cluster_0 Dopamine D2 Receptor Signaling D2R D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Dopamine Dopamine (Agonist) Dopamine->D2R Activates Antagonist Benzisoxazole Derivative (Antagonist) Antagonist->D2R Blocks

Caption: Simplified signaling pathway of the dopamine D2 receptor and the mechanism of antagonism.

G cluster_1 Serotonin 5-HT2A Receptor Signaling HT2AR 5-HT2A Receptor Gq Gq/11 Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Substrate ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases CellularResponse2 Cellular Response Ca2->CellularResponse2 PKC->CellularResponse2 Serotonin Serotonin (Agonist) Serotonin->HT2AR Activates Antagonist2 Benzisoxazole Derivative (Antagonist) Antagonist2->HT2AR Blocks

Caption: Simplified signaling pathway of the serotonin 5-HT2A receptor and the mechanism of antagonism.

IV. Conclusion: Building a Foundation for Clinical Success

The in-vitro characterization of 3-piperazin-1-yl-1,2-benzisoxazole derivatives is a critical and multifaceted process. By systematically evaluating receptor binding affinity, functional activity, metabolic stability, and off-target liabilities, researchers can build a comprehensive understanding of a compound's pharmacological profile. The methodologies and insights provided in this guide are intended to equip drug development professionals with the knowledge to design and execute robust in-vitro studies, enabling the identification and optimization of promising clinical candidates for the treatment of schizophrenia and other debilitating neuropsychiatric disorders. A thorough and well-documented in-vitro package is the bedrock upon which successful preclinical and clinical development is built.

References

  • Selleck Chemicals. Iloperidone | 5-HT Receptor inhibitor | CAS 133454-47-4.

  • Leysen JE, Janssen PM, Gommeren W, Wynants J, Pauwels PJ, Laduron PM. Biochemical profile of risperidone, a new antipsychotic. J Pharmacol Exp Ther. 1992;263(1):302-13.

  • PubChem. Lurasidone.

  • Stahl SM, Cucchiaro J, Simonelli D, Hsu J, Pikalov A, Loebel A. 1053 – In vitro receptor-binding profile of lurasidone and other commonly-used antipsychotics. European Psychiatry. 2013;28(S1):1.

  • Psychopharmacology Institute. Mechanism of Action of Risperidone.

  • Selleck Chemicals. Perospirone hydrochloride | 5-HT Receptor antagonist | CAS 129273-38-7.

  • Selleck Chemicals. Perospirone.

  • Sladky J, Taler M, Zbuk K, Correll CU, Schooler NR, Weiden PJ, Kantrowitz JT. Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. Psychiatrist.com.

  • BenchChem. Comparative Analysis of Receptor Binding Affinity: Risperidone vs. 5-Fluororisperidone.

  • ResearchGate. Receptor potencies (Ki values, nM) of selected antipsychotic agents.

  • de Wit H, Booij J, Kemp A, et al. Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders. Neuropsychopharmacology. 2001;25(6):904-14.

  • Wikipedia. Lurasidone.

  • PubChem. Iloperidone.

  • Mamo D, Graff A, Mizrahi R, et al. D2 receptor occupancy following lurasidone treatment in patients with schizophrenia or schizoaffective disorder. CNS Spectr. 2013;18(5):256-63.

  • ResearchGate. Receptor binding profiles of antipsychotic drugs. A larger pKi value represents a stronger affinity for the particular receptor.

  • ResearchGate. Receptor potencies (Ki values, nM) of selected antipsychotic agents.

  • Bio-Rad. Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor.

  • Stępnicki P, Kaczor AA, Godyń J, et al. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. J Enzyme Inhib Med Chem. 2023;38(1):2191563.

  • Wikipedia. Iloperidone.

  • Zhen J, Antonio T, Liu Y, et al. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. J Neurosci Methods. 2010;189(2):207-14.

  • Tanaka H, Arima H, Oh-ishi T, et al. Localization and pharmacological characterization of [3H]perospirone-binding sites in rat brain. Gen Pharmacol. 1998;30(4):533-8.

  • ResearchGate. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation.

  • Wikipedia. Olanzapine.

  • He D, Xi AS, Corpuz M, et al. Dopamine D1/D5 receptor antagonists with improved pharmacokinetics: design, synthesis, and biological evaluation of phenol bioisosteric analogues of benzazepine D1/D5 antagonists. J Med Chem. 2005;48(25):7970-9.

  • Chen PJ, Taylor M, Griffin SA, et al. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. 2021;26(11):3164.

Sources

The 1-(Benzisoxazol-3-yl)piperazine Scaffold: A Privileged Motif for Modulating Key Neurotransmitter Receptors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 1-(benzisoxazol-3-yl)piperazine core is a prominent heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous clinically significant psychoactive agents. This guide provides a detailed exploration of the key therapeutic targets of this versatile motif, with a primary focus on its interactions with dopamine and serotonin receptor systems. We will delve into the structure-activity relationships (SAR), the functional consequences of receptor modulation, and the therapeutic rationale for targeting these pathways in the context of neuropsychiatric disorders. Furthermore, this document will provide detailed, field-proven experimental protocols for the characterization of compounds bearing this scaffold, alongside a discussion of emerging, less-explored potential targets.

Introduction: The Significance of the 1-(Benzisoxazol-3-yl)piperazine Moiety

The fusion of a benzisoxazole ring system with a piperazine moiety creates a unique chemical architecture that has proven to be exceptionally fruitful in the development of central nervous system (CNS) therapeutics. This scaffold is a key component of several atypical antipsychotic drugs, including risperidone and perospirone, which have demonstrated efficacy in treating schizophrenia and other psychotic disorders. The therapeutic success of these agents stems from their ability to modulate multiple neurotransmitter systems, a characteristic often attributed to the distinct electronic and conformational properties of the 1-(benzisoxazol-3-yl)piperazine core. This "multi-target" or "polypharmacological" profile is a departure from the "magic bullet" approach and is increasingly recognized as a valuable strategy for treating complex multifactorial diseases of the CNS. The piperazine nitrogen atoms offer opportunities for substitution, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties.

Primary Therapeutic Targets: A Symphony of Dopamine and Serotonin Receptor Modulation

The primary therapeutic efficacy of many 1-(benzisoxazol-3-yl)piperazine derivatives is attributed to their potent and often nuanced interactions with specific subtypes of dopamine and serotonin receptors. The balance of activity at these receptors is crucial for achieving antipsychotic effects while minimizing extrapyramidal side effects (EPS) commonly associated with older, "typical" antipsychotics.[1]

Dopamine D2 Receptor: The Cornerstone of Antipsychotic Action

The dopamine D2 receptor is a critical target for all currently approved antipsychotic medications.[2] Hyperactivity of the mesolimbic dopamine pathway is a central tenet of the "dopamine hypothesis of schizophrenia," and blockade of D2 receptors in this region is thought to mediate the reduction of positive symptoms such as hallucinations and delusions.[3]

1-(Benzisoxazol-3-yl)piperazine derivatives typically act as potent antagonists at the D2 receptor. By blocking the binding of dopamine, these compounds reduce dopaminergic neurotransmission in the mesolimbic pathway, thereby alleviating the positive symptoms of schizophrenia. The affinity for the D2 receptor is a key determinant of the antipsychotic potency of these compounds.[4] However, potent D2 antagonism in other brain regions, such as the nigrostriatal pathway, can lead to undesirable motor side effects (EPS). The development of atypical antipsychotics has focused on achieving a therapeutic window that maximizes efficacy while minimizing these adverse effects.[1]

The substitution pattern on the piperazine ring and the benzisoxazole moiety significantly influences D2 receptor affinity. Generally, a four-carbon linker between the piperazine nitrogen and a terminal aromatic or heterocyclic group is optimal for high D2 affinity. Modifications to the benzisoxazole ring, such as the introduction of a fluorine atom at the 6-position (as seen in risperidone), can enhance potency.

Serotonin 5-HT2A Receptor: A Key to Atypicality

The serotonin 5-HT2A receptor is another pivotal target for atypical antipsychotics. Antagonism at this receptor is believed to contribute to the improved side-effect profile of these drugs, particularly the reduced incidence of EPS.[1]

5-HT2A receptors are Gq/11-coupled and their activation leads to an increase in intracellular calcium. Antagonism of 5-HT2A receptors in the nigrostriatal pathway is thought to disinhibit dopamine release, thereby counteracting the effects of D2 blockade in this region and reducing the risk of EPS.[1] Furthermore, 5-HT2A antagonism in the mesocortical pathway may contribute to the improvement of negative and cognitive symptoms of schizophrenia, which are often poorly addressed by typical antipsychotics.[5]

Gq_PLC_Ca_Pathway Ligand 5-HT2A Agonist Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds G_protein Gαq/11 Gβγ Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_ion Ca²⁺ ER->Ca2_ion Releases Ca2_ion->PKC Co-activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2_ion->Cellular_Response Modulates PKC->Cellular_Response Phosphorylates Target Proteins

Caption: 5-HT2A receptor signaling cascade.

Serotonin 5-HT1A Receptor: Modulating Mood and Anxiety

The 5-HT1A receptor is a Gi/o-coupled receptor that plays a significant role in mood regulation and anxiety. Many 1-(benzisoxazol-3-yl)piperazine derivatives exhibit partial agonism at this receptor, contributing to their anxiolytic and potential antidepressant properties.

5-HT1A receptors are located both presynaptically (as autoreceptors on serotonin neurons in the raphe nuclei) and postsynaptically in various brain regions. Activation of presynaptic 5-HT1A autoreceptors reduces the firing rate of serotonin neurons, leading to decreased serotonin release.[6] Postsynaptic 5-HT1A receptor activation generally has an inhibitory effect on neuronal activity. Partial agonism at these receptors is thought to provide a "modulatory" effect on the serotonin system, which can be beneficial in conditions of both excessive and deficient serotonergic tone. This action may contribute to the anxiolytic effects and potentially augment the antidepressant efficacy of these compounds.[7]

Gi_cAMP_Pathway Ligand 5-HT1A Agonist Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds G_protein Gαi/o Gβγ Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Neuronal Excitability) PKA->Cellular_Response Phosphorylates Target Proteins

Caption: 5-HT1A receptor inhibitory signaling pathway.

Quantitative Pharmacology and Structure-Activity Relationships

The therapeutic utility of 1-(benzisoxazol-3-yl)piperazine derivatives is highly dependent on their affinity and selectivity for the aforementioned receptors. The following table summarizes the binding affinities (Ki, nM) of representative compounds for the key targets.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Serotonin 5-HT1A (Ki, nM)
Risperidone3.10.16190
Perospirone1.40.62.9
Revospirone10002501.8

Data compiled from multiple sources.

Key SAR Observations:

  • High D2 and 5-HT2A affinity is a hallmark of potent atypical antipsychotics like risperidone and perospirone.

  • High 5-HT1A affinity with lower D2 affinity , as seen with revospirone, is characteristic of anxiolytic and antidepressant profiles.

  • The nature of the substituent on the distal piperazine nitrogen plays a crucial role in modulating the affinity and selectivity profile. For example, the complex pyrimidinone moiety in risperidone contributes significantly to its D2 and 5-HT2A affinity.

  • Bioisosteric replacement of the benzisoxazole with a benzisothiazole can be well-tolerated and lead to compounds with similar antipsychotic potential.[8]

Experimental Protocols for Target Validation

The following protocols provide a framework for the in vitro characterization of novel 1-(benzisoxazol-3-yl)piperazine derivatives.

Dopamine D2 Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow Diagram:

D2_Binding_Assay A Prepare D2 Receptor Membranes (e.g., from CHO or HEK cells) B Incubate Membranes with [3H]Spiperone (Radioligand) and varying concentrations of Test Compound A->B C Separate Bound and Free Radioligand via Rapid Filtration B->C D Quantify Radioactivity on Filters using Liquid Scintillation Counting C->D E Data Analysis: Generate Competition Curve and Calculate Ki value D->E

Caption: Workflow for D2 radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells stably expressing the human dopamine D2 receptor in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2). Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in order: assay buffer, D2 receptor membranes (typically 10-20 µg protein/well), varying concentrations of the test compound (or vehicle for total binding), and a non-specific binding control (e.g., 10 µM haloperidol).

  • Initiation of Reaction: Add the radioligand, [3H]spiperone, at a concentration near its Kd value (e.g., 0.2-0.5 nM) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[9]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)

This assay measures the ability of a compound to act as an agonist or antagonist at the 5-HT2A receptor by detecting changes in intracellular calcium concentration.

Workflow Diagram:

Ca_Flux_Assay A Plate 5-HT2A-expressing cells (e.g., HEK293) in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Add Test Compound (for agonist mode) or Pre-incubate with Test Compound (for antagonist mode) B->C D Add Agonist (e.g., Serotonin) (for antagonist mode) C->D Antagonist Mode E Measure Fluorescence changes over time using a plate reader (e.g., FLIPR) C->E Agonist Mode D->E Antagonist Mode F Data Analysis: Generate Dose-Response Curve and Calculate EC50 or IC50 E->F cAMP_Assay A Culture 5-HT1A-expressing cells (e.g., CHO-K1) B Pre-incubate cells with Test Compound and Forskolin (to stimulate adenylyl cyclase) A->B C Lyse cells and measure cAMP levels using a detection kit (e.g., HTRF, AlphaScreen, or ELISA) B->C D Data Analysis: Generate Dose-Response Curve and Calculate EC50 or IC50 C->D

Caption: Workflow for 5-HT1A cAMP assay.

Step-by-Step Methodology:

  • Cell Culture and Plating: Culture CHO-K1 cells stably expressing the human 5-HT1A receptor and plate them in a suitable assay plate (e.g., 384-well).

  • Compound Incubation:

    • Agonist Mode: Add varying concentrations of the test compound to the cells and incubate for a short period (e.g., 30 minutes). Then, add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells and incubate for another 30 minutes at room temperature. [10] * Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound. Then, add a fixed concentration of a known 5-HT1A agonist (e.g., 8-OH-DPAT at its EC80) along with forskolin and incubate.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA) according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot the inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration to determine the EC50 and Emax.

    • Antagonist Mode: Plot the reversal of the agonist-induced inhibition of cAMP production against the logarithm of the test compound concentration to determine the IC50.

Emerging and Less-Explored Therapeutic Targets

While the dopamine and serotonin systems are the primary focus, the 1-(benzisoxazol-3-yl)piperazine scaffold has shown activity at other targets, suggesting broader therapeutic potential.

  • Acetylcholinesterase (AChE): Some benzisoxazole derivatives have demonstrated potent and selective inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine. [11]This suggests a potential application in the palliative treatment of Alzheimer's disease, where cognitive decline is associated with cholinergic deficits.

  • VEGFR-2 and c-Met Kinases: Novel piperidinyl-based benzoxazole derivatives have been identified as dual inhibitors of VEGFR-2 and c-Met, two receptor tyrosine kinases implicated in tumor angiogenesis and metastasis. [12]This opens up avenues for the development of anticancer agents based on this scaffold.

  • Sigma Receptors: Certain arylpiperazine derivatives, which share structural similarities, have shown high affinity for sigma-1 receptors, which are implicated in a variety of CNS disorders, including depression and neurodegenerative diseases. The exploration of sigma receptor activity within the 1-(benzisoxazol-3-yl)piperazine class could be a fruitful area of research.

  • Antimicrobial and Antiproliferative Activity: Various studies have reported that derivatives of benzisoxazole possess antimicrobial and antiproliferative activities against various cancer cell lines, indicating a potential for development in these therapeutic areas. [13]

ADME-Tox Considerations

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) is crucial in drug development. For piperazine-containing compounds, key considerations include:

  • Metabolism: The piperazine ring is susceptible to metabolism by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4. Understanding the metabolic fate of new derivatives is essential for predicting their pharmacokinetic profile and potential for drug-drug interactions. [14]* Blood-Brain Barrier (BBB) Permeability: For CNS-acting drugs, the ability to cross the BBB is paramount. The physicochemical properties of the 1-(benzisoxazol-3-yl)piperazine scaffold, such as lipophilicity and polar surface area, can be modified to optimize BBB penetration. In silico models and in vitro assays (e.g., PAMPA) are valuable tools for early assessment of BBB permeability. [15]* Cardiotoxicity (hERG Liability): A common off-target effect of many CNS drugs is the blockade of the hERG potassium channel, which can lead to cardiac arrhythmias. Early screening for hERG liability is a critical step in the safety assessment of new chemical entities.

Conclusion

The 1-(benzisoxazol-3-yl)piperazine scaffold represents a highly successful and versatile platform for the design of CNS-active agents. Its ability to potently and selectively modulate key dopamine and serotonin receptors has led to the development of important atypical antipsychotics. The continued exploration of the structure-activity relationships of this privileged motif, coupled with the investigation of its activity at novel targets, holds significant promise for the discovery of next-generation therapeutics for a range of debilitating neuropsychiatric and other disorders. The experimental protocols and theoretical framework provided in this guide are intended to empower researchers in their efforts to unlock the full therapeutic potential of this remarkable chemical entity.

References

  • Siracusa, M. A., et al. (2008). Synthesis of new arylpiperazinylalkylthiobenzimidazole, benzothiazole, or benzoxazole derivatives as potent and selective 5-HT1A serotonin receptor ligands. Journal of Medicinal Chemistry, 51(17), 5427-5438.
  • Wang, G., et al. (2021). Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors. Pharmaceuticals, 14(12), 1285.
  • Yevich, J. P., et al. (1992). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 35(24), 4516-4525.
  • Staroń, J., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1250, 131753.
  • Villalobos, A., et al. (1994). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry, 37(17), 2721-2734.
  • van der Weide, J., et al. (2010). [3H]-spiperone competition binding to dopamine D2, D3 and D4 receptors. Bio-protocol, 1(1), e2.
  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay.
  • University of California, San Francisco. (n.d.). Calcium Flux Protocol.
  • Cortes-Salva, M., et al. (2024). New Therapeutic Targets and Drugs for Schizophrenia Beyond Dopamine D2 Receptor Antagonists. International Journal of Molecular Sciences, 25(6), 3469.
  • Jurowski, K., et al. (2025). First application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. Chemico-Biological Interactions, 411, 111775.
  • Lieberman, J. A. (2021). Targeting Serotonin 5-HT2A Receptors to Better Treat Schizophrenia: Rationale and Current Approaches. CNS Drugs, 35(2), 153-170.
  • Patil, S. A., et al. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 10(49), 29391-29417.
  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay.
  • Marona-Lewicka, D., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Synapse, 64(10), 775-786.
  • Multispan, Inc. (n.d.). 5-HT1A RECEPTOR - C1319a.
  • Jurowski, K., et al. (2025). ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. Chemico-Biological Interactions, 411, 111775.
  • Revvity, Inc. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi-coupled receptors in whole cell.
  • Artigas, F. (2021). Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention. International Journal of Molecular Sciences, 22(16), 8869.
  • Sestito, S., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Pharmaceuticals, 16(2), 209.
  • Lee, J., et al. (2023). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 24(13), 10996.
  • Abdel-Maksoud, M. S., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(15), 5707.
  • van der Mey, D. (2012). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • McCorvy, J. D., et al. (2018). Calcium flux responses at human 5-HT2A, 5-HT2B, and 5-HT2C receptors. ACS Chemical Neuroscience, 9(1), 137-145.
  • Butini, S., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(13), 9139-9160.
  • Siracusa, M. A., et al. (2008). Synthesis of new arylpiperazinylalkylthiobenzimidazole, benzothiazole, or benzoxazole derivatives as potent and selective 5-HT1A serotonin receptor ligands. Journal of Medicinal Chemistry, 51(17), 5427-5438.
  • Wnorowski, A., et al. (2022). In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(23), 14757.
  • Villalobos, A., et al. (1994). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry, 37(17), 2721-2734.
  • Caliendo, G., et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 10(8), 745-748.
  • Yeboah, F., Guo, H., & Bill, A. (2022). A High-throughput Calcium-flux Assay to Study NMDA-receptors. JoVE (Journal of Visualized Experiments), (187), e64160.
  • Raymond, J. R., et al. (2001). The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. British Journal of Pharmacology, 132(3), 599-608.
  • Lieberman, J. A. (2020). Targeting Serotonin 5-HT2A Receptors to Better Treat Schizophrenia: Rationale and Current Approaches. CNS Drugs, 34(8), 785-798.
  • Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol.
  • Schieren, I., Racanelli, P., & Williams, D. (n.d.).
  • Kumar, A., et al. (2025). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. [Preprint].
  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development.
  • Sharma, A., et al. (2013). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 4(6), 2139-2147.
  • Stahl, S. M. (2023, November 22). Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5 [Video]. YouTube.
  • van der Weide, J., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Synapse, 64(10), 775-786.
  • Kumar, S. E., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine D4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 40, 127958.
  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 3-Piperazin-1-YL-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Synthesis Division Subject: Robust Protocol for the Nucleophilic Aromatic Substitution of 3-chloro-1,2-benzisoxazole with Piperazine

Introduction: The Significance of the 1,2-Benzisoxazole Scaffold

The 1,2-benzisoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Its unique electronic and steric properties allow it to interact with a wide range of biological targets. Compounds incorporating this structure exhibit diverse pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and analgesic properties.[1][3]

Notably, 3-substituted 1,2-benzisoxazoles are key intermediates in the synthesis of atypical antipsychotic drugs such as Risperidone, Paliperidone, and Iloperidone.[1][4][5] The target molecule of this guide, 3-Piperazin-1-YL-1,2-benzisoxazole, is a crucial building block for developing these and other novel central nervous system (CNS) agents.[6][7]

This document provides a detailed protocol for the synthesis of 3-Piperazin-1-YL-1,2-benzisoxazole from 3-chloro-1,2-benzisoxazole and piperazine. The core transformation relies on a Nucleophilic Aromatic Substitution (SNAr) reaction, a fundamental process in modern organic synthesis.[8][9] We will explore the mechanistic underpinnings of this reaction and present a robust, validated protocol suitable for laboratory-scale synthesis.

Mechanistic Rationale: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis proceeds via a classical SNAr mechanism. The 1,2-benzisoxazole ring system is inherently electron-deficient, which activates the C3 position (the carbon bearing the chlorine atom) toward nucleophilic attack. This activation is critical, as aromatic rings are typically unreactive to nucleophiles.

The key steps are:

  • Nucleophilic Attack: The secondary amine of piperazine acts as the nucleophile, attacking the electron-deficient C3 carbon of 3-chloro-1,2-benzisoxazole. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[10]

  • Aromatization via Elimination: The aromaticity of the benzisoxazole ring is restored through the elimination of the chloride leaving group.

  • Proton Transfer: An external base (or another molecule of piperazine) removes the proton from the newly formed piperazinium ion, yielding the neutral product and a salt byproduct.

The presence of a base is crucial to neutralize the HCl generated in situ, driving the reaction equilibrium towards the product.

G node_reactant node_reactant node_reagent node_reagent node_product node_product node_intermediate node_intermediate node_condition node_condition Reactant 3-Chloro-1,2-benzisoxazole + Piperazine Intermediate Meisenheimer Complex (Anionic Intermediate) Reactant->Intermediate 1. Nucleophilic Attack Product 3-Piperazin-1-YL-1,2-benzisoxazole + HCl Intermediate->Product 2. Elimination of Cl⁻ FinalProduct Final Product + Base·HCl Salt Product->FinalProduct 3. Proton Transfer Base Base (e.g., K₂CO₃) Base->Product Neutralizes HCl

Caption: SNAr reaction mechanism for the synthesis.

Experimental Protocol

This protocol is designed for a ~5-10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[11]

Materials and Reagents

The following table summarizes the required reagents. It is crucial to use anhydrous piperazine and a suitable dry solvent to prevent side reactions.

ReagentFormulaMW ( g/mol )MmolMass (g)Equivalents
3-chloro-1,2-benzisoxazoleC₇H₄ClNO153.5710.01.541.0
Piperazine (anhydrous)C₄H₁₀N₂86.1425.02.152.5
Potassium Carbonate (K₂CO₃)K₂CO₃138.2115.02.071.5
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-25 mL-

Causality Note: An excess of piperazine (2.5 eq.) is used both as a reactant and to help drive the reaction to completion. Potassium carbonate (1.5 eq.) serves as the primary base to neutralize the generated HCl, preventing the protonation and deactivation of the piperazine nucleophile. DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates cations while leaving the nucleophile relatively unencumbered.

Step-by-Step Procedure

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification node_step node_step node_action node_action node_final node_final A 1. Setup A_desc Charge flask with reagents and solvent B 2. Heating A->B B_desc Heat at 80-90 °C Monitor by TLC C 3. Quench & Extract B->C C_desc Cool, add water, extract with EtOAc D 4. Purify C->D D_desc Column chromatography or Recrystallization E 5. Characterize D->E

Caption: General experimental workflow for the synthesis.

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-chloro-1,2-benzisoxazole (1.54 g, 10.0 mmol), anhydrous piperazine (2.15 g, 25.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 25 mL) to the flask.

  • Reaction Execution: Begin stirring the suspension and gently heat the reaction mixture to 80-90 °C using an oil bath. Maintain this temperature under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The reaction is typically complete within 4-8 hours, indicated by the disappearance of the 3-chloro-1,2-benzisoxazole spot.

  • Work-up - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture into a beaker containing 150 mL of cold deionized water. Stir for 15-20 minutes. A precipitate may form.

  • Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Work-up - Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). The water washes remove residual DMF and inorganic salts, while the brine wash aids in removing dissolved water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product, typically an off-white or pale yellow solid, can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot isopropanol or ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

  • Column Chromatography: For higher purity, dissolve the crude product in a minimal amount of dichloromethane and purify using silica gel column chromatography, eluting with a gradient of 0-10% methanol in dichloromethane.

Alternative Method: Microwave-Assisted Synthesis

For rapid synthesis, a microwave-assisted protocol can be highly effective, often reducing reaction times from hours to minutes.[12]

  • Procedure: In a sealed microwave vessel, combine 3-chloro-1,2-benzisoxazole (1 mmol), piperazine (2.5 mmol), and a base like K₂CO₃ (1.5 mmol) in a suitable solvent (e.g., DMF or NMP). Irradiate in a microwave reactor at 120-150 °C for 15-30 minutes. Perform the work-up as described above.

Characterization and Expected Results

The identity and purity of the final product, 3-Piperazin-1-YL-1,2-benzisoxazole , should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance White to pale yellow solid
Molecular Formula C₁₁H₁₃N₃O
Molecular Weight 203.24 g/mol
Yield 75-90% (typical)
Purity (HPLC) >95% (after purification)
¹H NMR Expect characteristic peaks for aromatic protons (δ ~7.2-7.8 ppm) and piperazine protons (δ ~3.0-3.5 ppm).
Mass Spec (ESI+) [M+H]⁺ = 204.11

Safety and Troubleshooting

  • Safety: 3-chloro-1,2-benzisoxazole and piperazine are irritants. DMF is a skin and respiratory irritant. Handle all chemicals in a fume hood with appropriate PPE.[11]

  • Incomplete Reaction: If TLC indicates starting material remains after 8 hours, consider increasing the temperature to 100 °C or adding an additional 0.2 equivalents of piperazine. Ensure reagents and solvent are anhydrous.

  • Low Yield: Low yields can result from incomplete reaction or losses during work-up. Ensure thorough extraction from the aqueous phase. If the product is partially water-soluble, saturating the aqueous layer with NaCl before extraction can improve recovery.

  • Purification Issues: If the product oils out during recrystallization, try a different solvent system or resort to column chromatography.

References

  • The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. Retrieved from [Link]

  • New Drug Approvals. (2022). RISPERIDONE. Retrieved from [Link]

  • Google Patents. (n.d.). CN1720228A - Process for making risperidone and intermediates therefor.
  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Reddy, A. V., et al. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(9), 3696-3707.
  • Google Patents. (n.d.). US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
  • Palermo, M. G., et al. (2006). Microwave-promoted Synthesis of 3-amino-substituted 1,2-benzisoxazoles. Arkivoc, 2006(5), 263-272.
  • Garcı́a-Roldań, J., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 684.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved from [Link]

  • Ramu, N., et al. (2024). Synthesis of 1,2,3-triazole-piperazin-benzo[b][13][14]thiazine 1,1-dioxides. Scientific Reports, 14(1), 6483.

  • Hranjec, M., et al. (2019). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2019(2), M1065.
  • El-Hiti, G. A., et al. (2019). Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride).
  • Beautiful, J., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(34), 10834-10843.
  • Uno, H., et al. (1982). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 25(7), 788-793.

Sources

Protocol for the In Vitro Application of 3-Piperazin-1-YL-1,2-benzisoxazole and its Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 3-piperazin-1-yl-1,2-benzisoxazole scaffold is a cornerstone in modern neuropharmacology, forming the structural basis for numerous atypical antipsychotic and antidepressant medications.[1] While 3-piperazin-1-yl-1,2-benzisoxazole itself is primarily a research chemical and synthetic intermediate, its derivatives have well-documented multimodal activity, primarily targeting serotonergic and dopaminergic pathways.[2][3][4] This guide provides a comprehensive framework for researchers utilizing this core structure in cell culture. We will move beyond simple procedural lists to explain the causal-driven logic behind experimental design, drawing from established protocols for clinically relevant analogues like Perospirone and Vortioxetine. The protocols herein are designed to be self-validating systems for characterizing novel derivatives, from initial target engagement to functional cellular outcomes.

Part 1: Foundational Knowledge and Reagent Preparation

Core Mechanistic Principles: The "Why" Behind the Assays

The therapeutic effects and side-effect profiles of drugs derived from this scaffold are dictated by their unique binding affinities and functional activities at a range of G-protein coupled receptors (GPCRs). Understanding this "receptor fingerprint" is the primary goal of initial in vitro characterization.

  • Primary Targets: The principal targets are serotonin (5-HT) and dopamine (D) receptors.[4][5]

    • Dopamine D2 Receptor (D2R) Antagonism: A hallmark of antipsychotic action. Blocking this receptor in the mesolimbic pathway is thought to reduce the positive symptoms of schizophrenia.[5]

    • Serotonin 5-HT2A Receptor Antagonism: This action is believed to mitigate the extrapyramidal side effects associated with pure D2R blockade and may contribute to efficacy against negative symptoms.

    • Serotonin 5-HT1A Receptor Agonism/Partial Agonism: This activity is associated with anxiolytic and antidepressant effects.[6]

  • Secondary/Multimodal Targets: More recent derivatives, like vortioxetine, engage additional targets that fine-tune their effects.[7][8] These can include other 5-HT receptors (5-HT1B, 5-HT3, 5-HT7) and the serotonin transporter (SERT).[8][9]

The initial in vitro goal is therefore to build a pharmacological profile of your specific derivative to understand its potential therapeutic application and liabilities.

Compound Preparation and Handling: Ensuring Experimental Integrity

The physical properties of your test compound are critical for obtaining reliable and reproducible data. Derivatives of this scaffold are often hydrophobic.

Table 1: Physicochemical Properties of the Parent Compound

PropertyValueSource
Chemical Name 3-(Piperazin-1-yl)-1,2-benzisoxazole[10]
Synonyms 1-(1,2-Benzisoxazol-3-yl)piperazine[2]
Molecular Formula C₁₁H₁₃N₃O[11]
Molecular Weight 203.24 g/mol [11]
Appearance White to pale brown solid[10]

Protocol for Stock Solution Preparation:

  • Solvent Selection: Due to poor aqueous solubility, a 100% dimethyl sulfoxide (DMSO) stock solution is recommended.[7]

  • Weighing: Accurately weigh a small amount (e.g., 5 mg) of the compound in a sterile microfuge tube.

  • Solubilization: Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock (e.g., 10-50 mM). For 5 mg of the parent compound (MW 203.24), adding 492 µL of DMSO yields a 50 mM stock.

  • Mixing: Vortex thoroughly until the compound is completely dissolved. A brief sonication may be required.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[11]

  • Working Dilutions: For cell culture experiments, perform serial dilutions from the DMSO stock into your specific cell culture medium. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic, typically ≤ 0.1%.[7] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Part 2: Core Experimental Protocols

Protocol 2.1: Target Engagement and Functional Activity Assays

Objective: To quantify the binding affinity (Ki) and functional activity (IC50/EC50) of the test compound at its primary D2 and 5-HT2A receptor targets.

Rationale: These assays confirm that the compound interacts with its intended molecular targets and characterize the nature of that interaction (e.g., agonist vs. antagonist). We will use a competitive binding assay to determine affinity and a calcium flux assay to measure functional antagonism of the Gq-coupled 5-HT2A receptor.

Experimental Workflow: Receptor Characterization

G cluster_0 Binding Assay (Affinity) cluster_1 Functional Assay (Activity) b_plate Plate cells (HEK293-5HT2A/D2) b_incubate Incubate with labeled ligand & test compound dilutions b_plate->b_incubate b_read Measure signal (Fluorescence/Radioactivity) b_incubate->b_read b_analyze Calculate Ki from competition curve b_read->b_analyze f_plate Plate cells (CHO-5HT2A) f_load Load with Ca2+ indicator dye (e.g., Fluo-4 AM) f_plate->f_load f_preincubate Pre-incubate with test compound (antagonist) f_load->f_preincubate f_stimulate Stimulate with agonist (e.g., Serotonin) f_preincubate->f_stimulate f_read Measure Ca2+ flux (Fluorimetric plate reader) f_stimulate->f_read f_analyze Calculate IC50 from dose-response curve f_read->f_analyze G seed Seed cells in 96-well plate treat Treat with serial dilutions of test compound for 24-72h seed->treat add_mtt Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)- 2,5-diphenyltetrazolium bromide) treat->add_mtt incubate Incubate (2-4h) to allow formazan crystal formation add_mtt->incubate solubilize Solubilize crystals with DMSO or Solubilization Buffer incubate->solubilize read Read absorbance (e.g., at 570 nm) solubilize->read analyze Calculate % viability and IC50 read->analyze

Caption: Standard workflow for assessing compound cytotoxicity via MTT assay.

MTT Assay Protocol (Adapted from)[12][13]

  • Model System: A panel of cell lines is recommended. For neuropharmacology, this should include a human cell line (e.g., HEK293), a liver cell line (e.g., HepG2, as the liver is a primary site of drug metabolism), and the specific neuronal cells used in phenotypic assays.

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

    • Replace the medium with fresh medium containing serial dilutions of your test compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (0.1% DMSO).

    • Incubate for a relevant period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance on a microplate reader at ~570 nm.

    • Data Analysis: Normalize the data to the vehicle control wells (100% viability). Plot the percent viability against the log concentration of the compound and calculate the IC50 (the concentration that inhibits 50% of cell viability).

Table 3: Example Cytotoxicity Profile

Cell LineIncubation TimeIC50
HEK29348h45.7 µM
HepG248h28.1 µM
Primary Neurons48h> 50 µM

Based on this data, subsequent functional neuron assays should use concentrations well below 25 µM to avoid confounding toxic effects.

Part 3: Key Signaling Pathway

The primary mechanism for many 1,2-benzisoxazole derivatives involves modulating GPCR signaling. The diagram below illustrates the canonical pathway for the 5-HT2A receptor, a Gq-coupled receptor, and indicates where an antagonist would act to block the signal.

G cluster_membrane Cell Membrane cluster_ligands cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 serotonin Serotonin (Agonist) serotonin->receptor binds compound Test Compound (Antagonist) compound->receptor blocks ip3 IP3 pip2->ip3 cleavage dag DAG pip2->dag cleavage ca_release Ca²⁺ Release from ER ip3->ca_release pkc PKC Activation dag->pkc response Cellular Response ca_release->response pkc->response

Caption: Antagonism of the 5-HT2A Gq-coupled signaling pathway.

References

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]

  • Kuypers, K. P. C., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

  • Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]

  • Innoprot. Serotonin Receptors. [Link]

  • Adilli, S., et al. (2018). Proneurogenic Effects of Trazodone in Murine and Human Neural Progenitor Cells. Stem Cell Reports, 10(2), 485-499. [Link]

  • Eurofins DiscoverX. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. [Link]

  • Xiao, J., et al. (2014). Discovery, optimization, and characterization of novel D2 dopamine receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Trovato, A., et al. (2016). Trazodone regulates neurotrophic/growth factors, mitogen-activated protein kinases and lactate release in human primary astrocytes. Journal of Neuroinflammation, 13, 13. [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]

  • Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. Chembiochem, 6(10), 1791-1797. [Link]

  • Lee, H. A., et al. (2020). Cellular mechanisms for trazodone-induced cardiotoxicity. Journal of Molecular and Cellular Cardiology, 146, 76-87. [Link]

  • Abdel-Bakky, M. S., et al. (2022). Mechanisms of Trazodone-Induced Cytotoxicity and the Protective Effects of Melatonin and/or Taurine toward Freshly Isolated Rat Hepatocytes. Request PDF. [Link]

  • Shin, J. J., & Saadabadi, A. (2023). Trazodone. In StatPearls. StatPearls Publishing. [Link]

  • Al-Ostath, S., et al. (2023). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 28(20), 7085. [Link]

  • Gurdal, E. E., et al. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 649-654. [Link]

  • Amerigo Scientific. 3-Piperazin-1-yl-1,2-benzisoxazole. [Link]

  • Yevich, J. P., et al. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 29(3), 359-369. [Link]

  • Ohno, Y., et al. (2003). Perospirone, a novel antipsychotic agent, hyperpolarizes rat dorsal raphe neurons via 5-HT1A receptor. Journal of Pharmacological Sciences, 93(1), 114-117. [Link]

  • Al-Warhi, T., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 16(12), 1735. [Link]

  • Davis, R., & Faulds, D. (1997). Perospirone. CNS Drugs, 8(2), 158-165. [Link]

  • Wallace, A., et al. (2021). Vortioxetine reverses medial prefrontal cortex-mediated cognitive deficits in male rats induced by castration as a model of androgen deprivation therapy for prostate cancer. Psychopharmacology, 238(8), 2191-2201. [Link]

  • Dale, E., et al. (2014). Vortioxetine disinhibits pyramidal cell function and enhances synaptic plasticity in the rat hippocampus. Journal of Psychopharmacology, 28(10), 891-902. [Link]

  • Prasad, S. S., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs, 27(6), 534-542. [Link]

  • Yevich, J. P., et al. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. PubMed. [Link]

  • Martinez-Cengotitabengoa, M., et al. (2023). Evaluation of Vortioxetine on Global DNA Methylation in Maternal and Offspring Rats and In Silico Molecular Docking to Key Epigenetic Enzymes. International Journal of Molecular Sciences, 24(22), 16428. [Link]

  • Sharma, S., & Singh, P. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 34(1), 226-235. [Link]

  • Uno, H., et al. (1977). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 20(8), 1013-1016. [Link]

  • Akay, C., & Yilmaz, S. (2017). Applications of Cell Culture Studies in Pharmaceutical Technology. Journal of Research in Pharmacy, 21(3), 576-588. [Link]

  • Yoshino, T., et al. (2004). Perospirone, a novel atypical antipsychotic drug, potentiates fluoxetine-induced increases in dopamine levels via multireceptor actions in the rat medial prefrontal cortex. Neuroscience Letters, 364(1), 16-21. [Link]

  • Tsujino, N., et al. (2013). Long-term Efficacy and Tolerability of Perospirone for Young Help-seeking People at Clinical High Risk: a Preliminary Open Trial. Clinical Psychopharmacology and Neuroscience, 11(3), 155-160. [Link]

Sources

Application Notes and Protocols for 1-(Benzisoxazol-3-yl)piperazine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Neuropharmacology

The 1-(Benzisoxazol-3-yl)piperazine moiety represents a cornerstone in the development of psychotropic agents, particularly those targeting the complex interplay of dopaminergic and serotonergic systems. This chemical scaffold is the backbone of several atypical antipsychotic drugs, most notably Perospirone, and continues to be a focal point for the discovery of novel therapeutics for a range of neuropsychiatric disorders.[1][2] Its significance lies in the ability of its derivatives to exhibit a multi-receptor binding profile, often characterized by potent antagonism at dopamine D2 and serotonin 5-HT2A receptors, coupled with varying affinities for other receptors such as 5-HT1A.[2][3] This "serotonin-dopamine antagonist" profile is believed to contribute to the improved efficacy against negative symptoms of schizophrenia and a reduced propensity for extrapyramidal side effects compared to traditional antipsychotics.[1]

This guide provides a comprehensive overview of the application of 1-(Benzisoxazol-3-yl)piperazine derivatives in neuroscience research. It is designed to equip researchers with both the theoretical understanding and the practical methodologies required to effectively utilize this chemical class in their studies. We will delve into the core pharmacology, provide detailed step-by-step protocols for key in vitro and in vivo assays, and discuss neurochemical analysis techniques to elucidate the neurobiological impact of these compounds.

Pharmacological Profile and Mechanism of Action

The therapeutic efficacy of 1-(Benzisoxazol-3-yl)piperazine derivatives in psychosis is primarily attributed to their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2] The prevailing hypothesis suggests that while D2 receptor blockade in the mesolimbic pathway alleviates the positive symptoms of schizophrenia (e.g., hallucinations, delusions), the simultaneous 5-HT2A receptor antagonism in the prefrontal cortex may enhance dopamine release, thereby ameliorating negative and cognitive symptoms.[3] Furthermore, many derivatives also exhibit partial agonism at 5-HT1A receptors, which is thought to contribute to anxiolytic and antidepressant effects and further modulate dopamine and serotonin release.[2][3]

Signaling Pathways of 1-(Benzisoxazol-3-yl)piperazine Derivatives

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle Dopamine Dopamine DA_vesicle->Dopamine Release 5HT_vesicle 5-HT Vesicle Serotonin Serotonin 5HT_vesicle->Serotonin Release D2R D2 Receptor Signaling_Cascade_D2 Reduced cAMP Modulated Gene Expression D2R->Signaling_Cascade_D2 Inhibits 5HT2AR 5-HT2A Receptor Signaling_Cascade_5HT2A Increased IP3/DAG Calcium Mobilization 5HT2AR->Signaling_Cascade_5HT2A Activates 5HT1AR 5-HT1A Receptor Signaling_Cascade_5HT1A Inhibition of Adenylyl Cyclase Neuronal Hyperpolarization 5HT1AR->Signaling_Cascade_5HT1A Modulates Dopamine->D2R Serotonin->5HT2AR Serotonin->5HT1AR Compound 1-(Benzisoxazol-3-yl)piperazine Derivative Compound->D2R Antagonist Compound->5HT2AR Antagonist Compound->5HT1AR Partial Agonist cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membrane + Ligands) Membrane_Prep->Incubation Ligand_Prep Radioligand & Test Compound Dilutions Ligand_Prep->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: General workflow for a radioligand receptor binding assay.

Protocol 2: Serotonin 5-HT2A Receptor Binding Assay ([³H]Ketanserin)

This protocol is similar to the D2 assay but uses a specific radioligand and non-specific binding agent for the 5-HT2A receptor. [4][5] Materials:

  • Radioligand: [³H]Ketanserin (specific activity ~60-90 Ci/mmol).

  • Receptor Source: Rat frontal cortex membranes or cell lines expressing human recombinant 5-HT2A receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4. [4]* Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding (NSB) Agent: 10 µM Mianserin or unlabeled Ketanserin. [4]* Other materials are the same as for the D2 receptor binding assay.

Procedure:

  • Membrane Preparation: As described in Protocol 1, using the appropriate tissue source.

  • Assay Setup: In a 96-well plate, add the following:

    • 50 µL of assay buffer or 10 µM Mianserin.

    • 50 µL of various concentrations of the test compound.

    • 50 µL of [³H]Ketanserin (final concentration ~0.5-1.0 nM, near its Kd). [4] * 350 µL of the membrane preparation.

  • Incubation: Incubate at 37°C for 30 minutes. [4]4. Filtration and Counting: As described in Protocol 1.

  • Data Analysis: As described in Protocol 1.

Experimental Protocols: In Vivo Behavioral Assessment

Protocol 3: Amphetamine-Induced Hyperlocomotion in Rodents

This model assesses the potential antipsychotic activity of a compound by its ability to reverse the hyperlocomotor effects of a psychostimulant like amphetamine, which is thought to mimic the positive symptoms of schizophrenia. [6] Materials:

  • Animals: Male Wistar or Sprague-Dawley rats (200-250 g).

  • Test Compound: 1-(Benzisoxazol-3-yl)piperazine derivative.

  • Psychostimulant: d-Amphetamine sulfate.

  • Vehicle: Saline or appropriate vehicle for the test compound.

  • Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

Procedure:

  • Habituation: Habituate the animals to the open-field arenas for 30-60 minutes for at least 2-3 days prior to the test day to reduce novelty-induced hyperactivity. [6]2. Drug Administration:

    • Administer the test compound or vehicle at appropriate doses and route (e.g., intraperitoneal, oral) at a specific pretreatment time (e.g., 30-60 minutes before amphetamine).

    • Administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) or saline.

  • Locomotor Activity Recording: Immediately after amphetamine administration, place the animals in the open-field arenas and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes. [6]4. Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-10 minutes). Compare the total locomotor activity between the different treatment groups using ANOVA followed by post-hoc tests. A significant reduction in amphetamine-induced hyperlocomotion by the test compound suggests potential antipsychotic efficacy.

Protocol 4: Catalepsy Test in Rats

This test is used to assess the potential for a compound to induce extrapyramidal side effects (EPS), a common adverse effect of typical antipsychotics. Atypical antipsychotics, including many 1-(Benzisoxazol-3-yl)piperazine derivatives, are expected to have a lower cataleptogenic potential. [7][8] Materials:

  • Animals: Male Wistar rats (200-250 g).

  • Test Compound: 1-(Benzisoxazol-3-yl)piperazine derivative.

  • Positive Control: Haloperidol (e.g., 0.5-1 mg/kg, i.p.). [8]* Vehicle: Saline or appropriate vehicle.

  • Apparatus: A horizontal bar raised approximately 9-12 cm from a flat surface. [8][9] Procedure:

  • Drug Administration: Administer the test compound, haloperidol, or vehicle.

  • Catalepsy Assessment: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar. [10]3. Measurement: Measure the time (in seconds) the rat maintains this unnatural posture. A cut-off time (e.g., 180 seconds) is typically used. The descent latency is the time it takes for the rat to remove both forepaws from the bar. [9]4. Data Analysis: Compare the catalepsy scores (descent latencies) between the different treatment groups. A significantly lower catalepsy score for the test compound compared to haloperidol suggests a lower potential for EPS.

Protocol 5: Conditioned Avoidance Response (CAR)

The CAR test is a robust predictor of antipsychotic activity. It assesses a drug's ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. [11][12] Materials:

  • Animals: Male rats.

  • Test Compound: 1-(Benzisoxazol-3-yl)piperazine derivative.

  • Apparatus: A shuttle box with two compartments, a conditioned stimulus (CS; e.g., a light or tone), and an unconditioned stimulus (US; e.g., a mild foot shock).

Procedure:

  • Training: Train the rats to associate the CS with the impending US. The rat learns to cross to the other compartment during the CS to avoid the shock (avoidance response). If it fails to do so, it can cross during the shock to terminate it (escape response). Training continues until a stable baseline of avoidance responding is achieved.

  • Drug Testing: Administer the test compound or vehicle at various doses.

  • Test Session: Place the rat in the shuttle box and present a series of CS-US trials. Record the number of avoidance responses, escape responses, and failures to escape.

  • Data Analysis: A compound with potential antipsychotic activity will significantly decrease the number of avoidance responses at doses that do not significantly affect escape responses. [13]This selective inhibition of avoidance is a key indicator of antipsychotic-like effects. [14]

Neurochemical Analysis

Protocol 6: In Vivo Microdialysis for Dopamine and Serotonin

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals, providing insights into the neurochemical effects of a compound. [15][16] Materials:

  • Animals: Male rats.

  • Test Compound: 1-(Benzisoxazol-3-yl)piperazine derivative.

  • Surgical Equipment: Stereotaxic apparatus, microdialysis probes.

  • Perfusion Fluid: Artificial cerebrospinal fluid (aCSF). [15]* Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ECD). [17][18] Procedure:

  • Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens) under anesthesia. Allow the animal to recover.

  • Microdialysis: On the day of the experiment, connect the probe to a microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min). [15]3. Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish stable neurotransmitter levels.

  • Drug Administration: Administer the test compound.

  • Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor changes in dopamine and serotonin levels.

  • Sample Analysis: Analyze the dialysate samples using HPLC-ECD to quantify the concentrations of dopamine, serotonin, and their metabolites. [17][18]7. Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels. Compare the changes over time between the drug-treated and vehicle-treated groups.

Logical Flow: From In Vitro to In Vivo Assessment

In_Vitro In Vitro Screening (Receptor Binding Assays) In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Amphetamine-Induced Hyperactivity, CAR) In_Vitro->In_Vivo_Efficacy Identifies Potent Compounds In_Vivo_Safety In Vivo Safety/Side Effect Models (e.g., Catalepsy Test) In_Vivo_Efficacy->In_Vivo_Safety Confirms Antipsychotic-like Activity Neurochemical Neurochemical Analysis (Microdialysis) In_Vivo_Safety->Neurochemical Assesses Side Effect Profile Lead_Optimization Lead Optimization & Candidate Selection Neurochemical->Lead_Optimization Elucidates Mechanism of Action

Caption: A logical progression for the preclinical evaluation of novel antipsychotic compounds.

Conclusion

The 1-(Benzisoxazol-3-yl)piperazine scaffold remains a highly valuable platform in the quest for improved treatments for neuropsychiatric disorders. The protocols and application notes provided herein offer a robust framework for researchers to investigate the pharmacological and neurochemical properties of novel derivatives. By employing a systematic approach that integrates in vitro binding assays, in vivo behavioral models, and neurochemical analyses, scientists can effectively characterize these compounds and advance the development of the next generation of neuroscience therapeutics.

References

  • Bio-protocol. [³H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Available from: [Link].

  • Bio-protocol. [³H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors. Available from: [Link].

  • Bricker, B., et al. (2014). Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument. Journal of Pharmacological and Toxicological Methods, 70(1), 55-61. Available from: [Link].

  • Yevich, J. P., et al. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 29(3), 359-369. Available from: [Link].

  • Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 147(1), 43-52. Available from: [Link].

  • Dr. Akash. (2022). Anti catatonic activity of drugs in rats/mice OR Haloperidol induced catalepsy in rats. YouTube. Available from: [Link].

  • Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. Chembiochem, 6(10), 1769-1775. Available from: [Link].

  • Elands, J., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 18(2-3), 133-150. Available from: [Link].

  • Asin, K. E., & Wirtshafter, D. (2020). An Open Source Automated Bar Test for Measuring Catalepsy in Rats. eNeuro, 7(2), ENEURO.0422-19.2020. Available from: [Link].

  • Yevich, J. P., et al. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry. Available from: [Link].

  • Bentea, E., et al. (2025). Catalepsy test in rats. protocols.io. Available from: [Link].

  • Díaz-Mataix, L., et al. (2006). Dopamine release induced by atypical antipsychotics in prefrontal cortex requires 5-HT1A receptors but not 5-HT2A receptors. Journal of Neurochemistry, 99(5), 1568-1580. Available from: [Link].

  • De Deurwaerdère, P., et al. (2004). A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics. Psychopharmacology, 172(3), 283-294. Available from: [Link].

  • Cunningham, K. A., & Callahan, P. M. (1991). Block of conditioned avoidance responding in the rat by substituted phenylpiperazines. Pharmacology, Biochemistry and Behavior, 39(4), 839-844. Available from: [Link].

  • Fletcher, P. J., et al. (1999). Haloperidol conditioned catalepsy in rats: a possible role for D 1 -like receptors. Psychopharmacology, 143(3), 296-304. Available from: [Link].

  • PubChem. Perospirone. National Center for Biotechnology Information. Available from: [Link].

  • Figgitt, D. P., & McClellan, K. J. (2001). Perospirone. CNS drugs, 15(4), 329-340. Available from: [Link].

  • Wikipedia. Conditioned avoidance response test. Available from: [Link].

  • b-neuro. Amphetamine induced hyperlocomotion. Available from: [Link].

  • Eicom. (2020). 5-minute Analysis of Dopamine and Serotonin in Brain Microdialysate. Available from: [Link].

  • IUPHAR/BPS Guide to PHARMACOLOGY. ketanserin. Available from: [Link].

  • Amuza Inc. (2020). 5-minute Analysis of Dopamine and Serotonin in Brain Microdialysate. YouTube. Available from: [Link].

  • Perrotta, K. (2020). Analytical Techniques to Investigate the Neurochemical Basis of Behavior. UCLA. Available from: [Link].

  • Kimura, H., et al. (2009). Relationship between dopamine D 2 receptor occupancy and perospirone plasma concentration in schizophrenic patients. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 33(7), 1251-1255. Available from: [Link].

  • Patsnap Synapse. (2024). What is the mechanism of Perospirone?. Available from: [Link].

  • Aguayo-Ortiz, R., et al. (2020). On the construction of LIECE models for the serotonin receptor 5-HT2A. Journal of Cheminformatics, 12(1), 1-17. Available from: [Link].

  • Hirose, T., et al. (1998). Evaluation of perospirone (SM-9018), a novel serotonin-2 and dopamine-2 receptor antagonist, and other antipsychotics in the conditioned fear stress-induced freezing behavior model in rats. Japanese Journal of Pharmacology, 76(2), 183-191. Available from: [Link].

  • Kuribara, H., & Tadokoro, S. (1982). How do tranquilizing agents selectively inhibit conditioned avoidance responding?. The Japanese Journal of Pharmacology, 32(6), 1067-1075. Available from: [Link].

  • Liu, T., et al. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. Molecules, 18(1), 586-602. Available from: [Link].

  • Kassiou, M., et al. (2010). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Journal of Medicinal Chemistry, 53(16), 6034-6043. Available from: [Link].

  • Kumar, S., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117. Available from: [Link].

  • Wadenberg, M. L., & Hicks, P. B. (1999). The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics?. Neuroscience and Biobehavioral Reviews, 23(6), 851-862. Available from: [Link].

  • Li, M., et al. (2012). Effects of central activation of serotonin 5-HT2A/2C or dopamine D2/3 receptors on the acute and repeated effects of clozapine in the conditioned avoidance response test. Psychopharmacology, 222(2), 303-314. Available from: [Link].

Sources

Application Notes and Protocols for High-Throughput Screening of 3-Piperazin-1-YL-1,2-benzisoxazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 3-Piperazin-1-YL-1,2-benzisoxazole Analogs and the Role of High-Throughput Screening

The 3-piperazin-1-yl-1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Analogs of this structure have demonstrated a wide range of biological activities, including antipsychotic, anticonvulsant, and anticancer properties. A significant portion of their therapeutic effect, particularly in the realm of neuropsychiatric disorders, is attributed to their interaction with G protein-coupled receptors (GPCRs), specifically dopamine and serotonin receptors.[1][2][3][4][5] For instance, the atypical antipsychotic drug risperidone, which features this core structure, exerts its effects through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][2][3][5]

High-throughput screening (HTS) is an indispensable tool in the early stages of drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" with desired biological activity.[6] For 3-piperazin-1-yl-1,2-benzisoxazole analogs, HTS assays are critical for identifying potent and selective modulators of their primary biological targets. This application note provides detailed protocols for a tiered HTS strategy, encompassing a primary screen to identify active compounds and a suite of secondary assays to characterize their mechanism of action and confirm their activity.

Strategic Approach to High-Throughput Screening

A robust HTS cascade is essential for the efficient identification and validation of lead compounds. Our proposed strategy for 3-piperazin-1-yl-1,2-benzisoxazole analogs involves a primary screen using a competitive binding assay to identify compounds that interact with the target receptor, followed by secondary functional assays to determine whether these compounds act as agonists, antagonists, or allosteric modulators.

Primary Screening: Identifying Receptor Binders

For the primary screen, a competitive binding assay is an excellent choice as it directly measures the ability of a compound to displace a known ligand from the target receptor. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay, such as the LanthaScreen™ technology, is particularly well-suited for HTS due to its homogeneous format (no wash steps), high sensitivity, and reduced interference from compound autofluorescence.[7][8][9][10][11]

Protocol 1: LanthaScreen™ TR-FRET Competitive Binding Assay for Dopamine D2 Receptor

This protocol is designed to identify compounds that bind to the human dopamine D2 receptor.

Principle: The assay utilizes a terbium-labeled anti-tag antibody (donor) that binds to a tagged D2 receptor, and a fluorescently labeled dopamine D2 antagonist (tracer, acceptor). When the tracer is bound to the receptor, excitation of the terbium donor results in energy transfer to the acceptor, producing a high TR-FRET signal. Compounds that bind to the D2 receptor will compete with the tracer, leading to a decrease in the TR-FRET signal.

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing a tagged human Dopamine D2 receptor.

  • LanthaScreen™ Tb-labeled anti-tag Antibody

  • Fluorescently labeled Dopamine D2 antagonist (e.g., fluorescently labeled Spiperone)

  • Test Compounds: 3-Piperazin-1-YL-1,2-benzisoxazole analogs

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4

  • Microplates: 384-well, low-volume, black, opaque plates

Experimental Workflow:

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plate 1. Prepare Compound Plates (Serial dilutions of analogs) Dispense_Compound 4. Dispense Compounds into Assay Plate Compound_Plate->Dispense_Compound Receptor_Mix 2. Prepare Receptor/Antibody Mix (Tagged D2 Receptor + Tb-Ab) Dispense_Receptor 5. Add Receptor/Antibody Mix Receptor_Mix->Dispense_Receptor Tracer_Mix 3. Prepare Tracer Mix (Fluorescent Antagonist) Dispense_Tracer 6. Add Tracer Mix Tracer_Mix->Dispense_Tracer Incubate1 Incubate Dispense_Receptor->Incubate1 Incubate1->Dispense_Tracer Incubate2 Incubate Dispense_Tracer->Incubate2 Read_Plate 7. Read TR-FRET Signal (Ex: 340 nm, Em: 495 nm & 520 nm) Incubate2->Read_Plate Analyze_Data 8. Calculate Emission Ratio and % Inhibition Read_Plate->Analyze_Data Hit_ID 9. Identify Hits Analyze_Data->Hit_ID

Caption: LanthaScreen™ TR-FRET Competitive Binding Assay Workflow.

Step-by-Step Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the 3-piperazin-1-yl-1,2-benzisoxazole analogs in 100% DMSO.

    • Transfer a small volume (e.g., 50 nL) of the diluted compounds to the 384-well assay plates.

    • Include positive controls (e.g., unlabeled Spiperone) and negative controls (DMSO only).

  • Reagent Preparation:

    • Prepare a 2X working solution of the tagged D2 receptor and the Tb-labeled anti-tag antibody in assay buffer.

    • Prepare a 2X working solution of the fluorescently labeled D2 antagonist in assay buffer.

  • Assay Protocol:

    • To the compound-plated 384-well plates, add 10 µL of the 2X receptor/antibody mixture.

    • Incubate for 15-30 minutes at room temperature.

    • Add 10 µL of the 2X fluorescent tracer solution.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plates on a TR-FRET enabled microplate reader.

    • Excite at approximately 340 nm and measure emission at 495 nm (terbium emission) and 520 nm (acceptor emission).

Data Analysis and Hit Identification:

  • Calculate the TR-FRET Emission Ratio:

    • Ratio = (Emission at 520 nm / Emission at 495 nm) * 10,000

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Ratio_sample - Ratio_background) / (Ratio_max_signal - Ratio_background))

    • Ratio_sample: Signal from test compound wells.

    • Ratio_background: Signal from positive control wells (e.g., high concentration of unlabeled antagonist).

    • Ratio_max_signal: Signal from negative control wells (DMSO).

  • Hit Criteria: Compounds that exhibit a concentration-dependent inhibition of the TR-FRET signal with an IC50 value below a predetermined threshold (e.g., < 10 µM) are considered primary hits.

Assay Validation:

The quality and reliability of the HTS assay should be assessed using the Z'-factor.[12][13][14][15]

  • Z'-factor Calculation:

    • Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

    • Mean_max and SD_max: Mean and standard deviation of the high signal control (DMSO).

    • Mean_min and SD_min: Mean and standard deviation of the low signal control (unlabeled antagonist).

Z'-factor Value Assay Quality
> 0.5Excellent
0 to 0.5Marginal
< 0Unacceptable

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[13][14]

Secondary Screening: Functional Characterization of Hits

Primary hits from the binding assay need to be further characterized in functional assays to determine their mode of action (agonist, antagonist, or allosteric modulator). Since dopamine D2 and serotonin 5-HT2A receptors are coupled to different G-protein signaling pathways (D2 is typically Gi-coupled, leading to a decrease in cAMP, while 5-HT2A is Gq-coupled, leading to an increase in intracellular calcium), different functional assays are required.

Protocol 2: Calcium Flux Assay for 5-HT2A Receptor (Gq-coupled)

This cell-based assay measures the ability of compounds to modulate the 5-HT2A receptor-mediated release of intracellular calcium.[16][17][18][19]

Principle: Activation of the Gq-coupled 5-HT2A receptor leads to the activation of phospholipase C, which in turn generates inositol triphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[16][17]

Materials:

  • Cells: HEK293 cells stably expressing the human 5-HT2A receptor.

  • Fluo-4 AM dye

  • Probenecid (optional, to prevent dye leakage)

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4

  • Agonist: Serotonin (5-HT) for antagonist mode.

  • Test Compounds: Hits from the primary screen.

  • Microplates: 384-well, black-walled, clear-bottom plates.

Experimental Workflow:

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Plating 1. Plate 5-HT2A expressing cells Dye_Loading 2. Load cells with Fluo-4 AM Cell_Plating->Dye_Loading Add_Compound 4. Add Compounds (Antagonist Mode) or Buffer (Agonist Mode) Dye_Loading->Add_Compound Compound_Plate 3. Prepare Compound Plates Compound_Plate->Add_Compound Incubate Incubate Add_Compound->Incubate Add_Agonist 5. Add Agonist (Antagonist Mode) or Compound (Agonist Mode) Incubate->Add_Agonist Read_Fluorescence 6. Read Fluorescence Kinetics (Ex: 490 nm, Em: 525 nm) Add_Agonist->Read_Fluorescence Analyze_Data 7. Calculate Response over Baseline (EC50/IC50) Read_Fluorescence->Analyze_Data Characterize_Hits 8. Characterize Hits (Agonist/Antagonist) Analyze_Data->Characterize_Hits

Caption: Calcium Flux Assay Workflow.

Step-by-Step Procedure:

  • Cell Plating:

    • Seed HEK293-5HT2A cells into 384-well black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer.

    • Remove the cell culture medium and add 25 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 1 hour at 37°C.

  • Assay Protocol (Antagonist Mode):

    • Add test compounds at various concentrations to the dye-loaded cells.

    • Incubate for 15-30 minutes at room temperature.

    • Place the plate in a fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add a pre-determined concentration of serotonin (e.g., EC80) and continue to monitor fluorescence for 1-2 minutes.

  • Assay Protocol (Agonist Mode):

    • Place the dye-loaded plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the test compounds and monitor the fluorescence response for 1-2 minutes.

Data Analysis:

  • The fluorescence signal is typically measured as the peak response over the baseline.

  • For agonists: Plot the peak fluorescence response against the compound concentration to determine the EC50 value.

  • For antagonists: Plot the inhibition of the serotonin-induced response against the compound concentration to determine the IC50 value.

Protocol 3: cAMP Assay for Dopamine D2 Receptor (Gi-coupled)

This assay measures the ability of compounds to modulate the D2 receptor-mediated inhibition of cyclic AMP (cAMP) production.[20][21][22][23]

Principle: The Gi-coupled D2 receptor, when activated, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This change in cAMP can be measured using various HTS-compatible formats, such as TR-FRET or bioluminescence-based assays.[23] This protocol outlines a TR-FRET based cAMP assay.

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Forskolin (to stimulate adenylyl cyclase)

  • cAMP Assay Kit (TR-FRET based, e.g., from Cisbio)

  • Test Compounds: Hits from the primary screen.

  • Agonist: Dopamine for antagonist mode.

  • Microplates: 384-well, low-volume, white plates.

Experimental Workflow:

cAMP_Assay_Workflow cluster_prep Cell Stimulation cluster_assay cAMP Detection cluster_readout Data Acquisition & Analysis Cell_Plating 1. Plate D2 expressing cells Add_Compound 2. Add Test Compounds Cell_Plating->Add_Compound Add_Forskolin_Agonist 3. Add Forskolin +/- Agonist Add_Compound->Add_Forskolin_Agonist Incubate Incubate Add_Forskolin_Agonist->Incubate Lyse_Cells 4. Lyse Cells Incubate->Lyse_Cells Add_cAMP_Reagents 5. Add cAMP-d2 and anti-cAMP-cryptate Lyse_Cells->Add_cAMP_Reagents Incubate_Detection Incubate Add_cAMP_Reagents->Incubate_Detection Read_TRFRET 6. Read TR-FRET Signal Incubate_Detection->Read_TRFRET Analyze_Data 7. Calculate cAMP concentration (EC50/IC50) Read_TRFRET->Analyze_Data Characterize_Hits 8. Characterize Hits (Agonist/Antagonist) Analyze_Data->Characterize_Hits

Caption: TR-FRET cAMP Assay Workflow.

Step-by-Step Procedure:

  • Cell Stimulation:

    • Seed CHO-D2 cells into 384-well plates.

    • Agonist mode: Add test compounds to the cells, followed by the addition of forskolin.

    • Antagonist mode: Add test compounds, followed by the addition of a mixture of forskolin and dopamine (at a concentration that gives a submaximal response, e.g., EC80).

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.

    • Add the TR-FRET detection reagents (cAMP-d2 and anti-cAMP-cryptate) to the cell lysate.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plates on a TR-FRET enabled microplate reader.

Data Analysis:

  • The TR-FRET signal is inversely proportional to the cAMP concentration.

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the cAMP concentration in the samples from the standard curve.

  • For agonists: Plot the decrease in cAMP concentration against the compound concentration to determine the EC50 value.

  • For antagonists: Plot the reversal of the dopamine-induced decrease in cAMP against the compound concentration to determine the IC50 value.

Data Interpretation and Hit Progression

The data from the primary and secondary screens should be integrated to build a comprehensive profile of each hit compound.

Assay Parameter Measured Interpretation
Primary Screen (TR-FRET Binding) IC50Affinity of the compound for the receptor.
Secondary Screen (Calcium Flux - 5-HT2A) EC50 (Agonist mode)Potency as an agonist at the 5-HT2A receptor.
IC50 (Antagonist mode)Potency as an antagonist at the 5-HT2A receptor.
Secondary Screen (cAMP - D2) EC50 (Agonist mode)Potency as an agonist at the D2 receptor.
IC50 (Antagonist mode)Potency as an antagonist at the D2 receptor.

Compounds exhibiting high affinity in the binding assay and the desired functional activity (e.g., potent antagonism at both D2 and 5-HT2A receptors for antipsychotic potential) would be prioritized for further lead optimization studies.

Troubleshooting Common HTS Issues

Issue Potential Cause Troubleshooting Step
Low Z'-factor (<0.5) High data variability.Check for inconsistencies in liquid handling, cell plating, or reagent preparation.[24]
Small assay window.Optimize reagent concentrations (e.g., tracer, agonist).
High number of false positives Compound autofluorescence.Use TR-FRET or other time-resolved technologies.
Non-specific binding.Include counter-screens with parental cell lines.
High number of false negatives Compound instability.Assess compound stability in assay buffer.
Low compound potency.Screen at a higher concentration.

Conclusion

This application note provides a detailed framework for the high-throughput screening of 3-piperazin-1-yl-1,2-benzisoxazole analogs targeting dopamine and serotonin receptors. The combination of a robust primary binding assay with specific secondary functional assays allows for the efficient identification and characterization of promising lead compounds. Adherence to rigorous assay validation and data analysis principles is crucial for the success of any HTS campaign. The protocols and workflows described herein are intended to serve as a comprehensive guide for researchers in the field of drug discovery.

References

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]

  • Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from [Link]

  • Eli Lilly & Company and the National Center for Advancing Translational Sciences. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Psychopharmacology Institute. (2014, July 1). Mechanism of Action of Risperidone. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Risperidone? Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

Sources

Application Notes and Protocols for the Quantification of 3-Piperazin-1-YL-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Piperazin-1-YL-1,2-benzisoxazole, a key heterocyclic compound, serves as a significant building block in the synthesis of various pharmaceutically active ingredients. Its structural motif is found in several antipsychotic drugs, making its precise and accurate quantification a critical aspect of drug development, quality control, and pharmacokinetic studies.[1] This document provides a comprehensive guide to the analytical methodologies for the quantification of 3-Piperazin-1-YL-1,2-benzisoxazole, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and are designed to be robust and self-validating.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Piperazin-1-YL-1,2-benzisoxazole is fundamental to the development of robust analytical methods.

PropertyValueSource
CAS Number 87691-89-2[2][3]
Molecular Formula C₁₁H₁₃N₃O[2][3]
Molecular Weight 203.24 g/mol [2][3]
Predicted pKa 8.48 ± 0.10[4]
Appearance Pale Beige to Light Brown Solid[4]
Solubility Slightly soluble in Chloroform and DMSO[4]

The presence of the piperazine moiety, a weak base, dictates the pH-dependent solubility and chromatographic behavior of the molecule.[5] The benzisoxazole ring system is the primary chromophore responsible for its ultraviolet (UV) absorbance.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantification of 3-Piperazin-1-YL-1,2-benzisoxazole due to its high resolution, sensitivity, and adaptability. A stability-indicating reversed-phase HPLC (RP-HPLC) method is detailed below.

Causality of Experimental Choices
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobicity, which provides excellent retention for the moderately nonpolar 3-Piperazin-1-YL-1,2-benzisoxazole.

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is employed. The organic solvent modulates the retention time, while the buffer controls the ionization state of the basic piperazine nitrogen, thereby influencing peak shape and retention. A slightly acidic pH (e.g., pH 3-4) is often optimal to ensure consistent protonation of the piperazine moiety, leading to sharper peaks and reproducible retention.

  • Detection: UV detection is suitable due to the chromophoric benzisoxazole ring. The selection of the detection wavelength is critical for sensitivity and selectivity. Based on the structure, a wavelength in the range of 220-280 nm is expected to provide a strong signal.

Experimental Workflow: HPLC Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Sonicate to Dissolve B->C D Dilute to Final Concentration C->D E Inject into HPLC System D->E Inject F Isocratic/Gradient Elution (C18 Column) E->F G UV Detection F->G H Integrate Peak Area G->H Chromatogram I Construct Calibration Curve H->I J Quantify Analyte I->J GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Aprotic Solvent (e.g., Acetonitrile) A->B C Add Derivatizing Agent (e.g., TFAA) B->C D Heat to Complete Reaction C->D E Evaporate to Dryness & Reconstitute D->E F Inject into GC-MS System E->F Inject G Temperature Programmed Separation F->G H Mass Spectrometric Detection (EI) G->H I Extract Ion Chromatograms (SIM) H->I Mass Spectra J Construct Calibration Curve I->J K Quantify Analyte J->K LCMSMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_lcmsms LC-MS/MS Analysis cluster_data Data Processing A Spike with Internal Standard B Protein Precipitation or Solid Phase Extraction (SPE) A->B C Evaporate & Reconstitute B->C D Inject into LC-MS/MS System C->D Inject E Fast LC Gradient D->E F ESI+ and MRM Detection E->F G Integrate MRM Transitions F->G MRM Data H Calculate Analyte/IS Ratio G->H I Quantify using Calibration Curve H->I

Sources

Application Notes & Protocols: A Phased Approach to the In-Vivo Experimental Design for 1-(Benzisoxazol-3-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1-(Benzisoxazol-3-yl)piperazine scaffold is a privileged structure in modern neuropharmacology, forming the core of several atypical antipsychotic agents. Its prevalence is largely due to a characteristic receptor binding profile, typically involving high affinity for dopamine D2 and serotonin 5-HT2A receptors.[1][2] This document provides a comprehensive, phased in-vivo experimental design for novel compounds built upon this scaffold. It is intended to guide researchers from initial tolerability and pharmacokinetic characterization through to robust behavioral efficacy and safety profiling. The protocols herein are designed with scientific integrity at their core, emphasizing causality, self-validation, and reproducibility. By following this structured cascade, research teams can efficiently evaluate the therapeutic potential of new chemical entities targeting complex neuropsychiatric disorders like schizophrenia.

Scientific Rationale & Proposed Mechanism of Action

Compounds containing the 1-(Benzisoxazol-3-yl)piperazine moiety, such as the atypical antipsychotic perospirone, derive their therapeutic effect primarily from a dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] This "atypical" profile is believed to be responsible for efficacy against the positive symptoms of schizophrenia while potentially mitigating the risk of extrapyramidal side effects and improving efficacy for negative and cognitive symptoms compared to typical antipsychotics.[3][4][5]

The primary hypothesis for a novel 1-(Benzisoxazol-3-yl)piperazine derivative is that it will function as a D2/5-HT2A antagonist. D2 receptor blockade in the mesolimbic pathway is crucial for reducing positive symptoms like hallucinations and delusions.[6][7][8][9] Concurrently, 5-HT2A antagonism in the cortex is thought to enhance dopamine release in the prefrontal cortex, which may alleviate negative and cognitive symptoms.[10][11][12][13] Therefore, the in-vivo testing strategy must incorporate models that are sensitive to the modulation of these neurotransmitter systems.

Mechanism_of_Action cluster_0 1-(Benzisoxazol-3-yl)piperazine Derivative cluster_1 Target Receptors cluster_2 Predicted Downstream Effects Compound Test Compound D2 Dopamine D2 Receptor Compound->D2 Antagonism S2A Serotonin 5-HT2A Receptor Compound->S2A Antagonism Antipsychotic Antipsychotic Efficacy (Positive Symptoms) D2->Antipsychotic Modulates Cognitive Improved Negative & Cognitive Symptoms S2A->Cognitive Modulates

Caption: Proposed mechanism of the test compound.

Phase 1: Foundational In-Vivo Assessment

Before assessing efficacy, it is critical to understand the compound's basic safety and pharmacokinetic profile in the chosen animal model (e.g., Sprague-Dawley rats or C57BL/6 mice). This foundational data informs dose selection for all subsequent studies.

Dose-Range Finding and Tolerability

Causality: The objective is to identify a range of doses that are well-tolerated by the animals, avoiding overt signs of toxicity or distress that would confound behavioral experiments. This study establishes the Maximum Tolerated Dose (MTD) and informs the selection of 3-4 dose levels for subsequent PK and efficacy studies.

Protocol:

  • Administer single doses of the test compound to small groups of animals (n=3-5 per group) across a wide range (e.g., 1, 3, 10, 30, 100 mg/kg) via the intended clinical route (e.g., oral gavage, PO) and a parenteral route (e.g., intraperitoneal, IP, or intravenous, IV).

  • Include a vehicle control group.

  • Observe animals continuously for the first 4 hours post-dosing, and then at regular intervals for up to 72 hours.

  • Record clinical signs, including changes in posture, activity, grooming, and any signs of distress (e.g., piloerection, tremors, ataxia).

  • Record body weight daily.

  • The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than a 10% reduction in body weight.

Pharmacokinetic (PK) Profiling

Causality: A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[14] It determines the relationship between the administered dose and the resulting concentration in the blood plasma over time. This information is crucial for correlating drug exposure with pharmacological effects in efficacy models.[15][16]

Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g). House animals in accordance with IACUC guidelines.

  • Dosing Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) via tail vein injection (n=3-4 animals per time point). This route defines 100% bioavailability.

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg) via gavage (n=3-4 animals per time point).

    • A vehicle control group should also be included.

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) at predetermined time points.[16]

    • IV route: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO route: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 2,000g for 10 minutes at 4°C to separate plasma.[17] Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Data Presentation: Representative Pharmacokinetic Parameters

ParameterIntravenous (IV) Admin. (2 mg/kg)Oral (PO) Admin. (10 mg/kg)Description
Cmax 150 ng/mL250 ng/mLMaximum observed plasma concentration.
Tmax 0.083 hr (5 min)1.0 hrTime to reach Cmax.
AUC(0-t) 450 hrng/mL1200 hrng/mLArea under the concentration-time curve.
t1/2 4.5 hr5.0 hrElimination half-life.
Bioavailability (F%) 100% (by definition)~53%The fraction of the oral dose that reaches systemic circulation.

Phase 2: Pharmacodynamic & Efficacy Modeling

This phase uses validated animal models to test the hypothesis that the compound has antipsychotic, anxiolytic, or antidepressant-like effects. The choice of models directly reflects the predicted D2/5-HT2A mechanism.

Efficacy_Testing_Workflow Start Select Doses (from Phase 1) Habituation Animal Habituation (≥ 60 min in testing room) Start->Habituation Dosing Administer Compound (Vehicle, Doses 1, 2, 3) or Positive Control Habituation->Dosing Wait Wait for Pre-treatment Time (e.g., 30-60 min) Dosing->Wait BehavioralTest Conduct Behavioral Assay (e.g., EPM, PPI, FST) Wait->BehavioralTest Record Record & Collect Data (Automated tracking software) BehavioralTest->Record Analysis Statistical Analysis (e.g., ANOVA) Record->Analysis End Interpret Results Analysis->End

Caption: General workflow for a single behavioral experiment.

Prepulse Inhibition (PPI) of Acoustic Startle

Causality: PPI is a measure of sensorimotor gating, the neurological process of filtering out redundant or unnecessary stimuli.[18] Deficits in sensorimotor gating are a core feature of schizophrenia and can be modeled in rodents.[19] A reversal of induced PPI deficits by a test compound is highly predictive of antipsychotic activity.[20][21][22]

Protocol:

  • Apparatus: Use a startle chamber equipped with a loudspeaker for acoustic stimuli and a sensor platform to detect the animal's whole-body startle response.

  • Habituation: Place the animal in the chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[20]

  • Trial Types: The session consists of multiple trial types presented in a pseudorandom order:

    • Pulse-Alone: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).

    • Prepulse-Alone: A weak, non-startling stimulus (e.g., 74, 78, or 82 dB white noise for 20 ms).

    • Prepulse-Pulse: The prepulse is presented 100 ms before the pulse.

    • No-Stim: Background noise only, to measure baseline movement.

  • Pharmacological Disruption: To model schizophrenia-like deficits, PPI can be disrupted by administering a dopamine agonist (e.g., apomorphine) or an NMDA antagonist (e.g., MK-801) prior to the test.

  • Dosing: Administer the test compound (at doses determined in Phase 1) 30-60 minutes before the PPI-disrupting agent. A positive control (e.g., Lurasidone) should be included.

  • Data Analysis: Calculate the percent PPI as: %PPI = 100 * [(Pulse-Alone Startle) - (Prepulse-Pulse Startle)] / (Pulse-Alone Startle).[20] An effective compound will significantly reverse the deficit in %PPI caused by the disrupting agent.

Elevated Plus Maze (EPM)

Causality: The EPM is a widely used model to assess anxiety-like behavior in rodents.[23][24][25] The test is based on the animal's natural aversion to open, elevated spaces.[26] Anxiolytic compounds increase the proportion of time spent and entries made into the open arms, as this demonstrates a reduction in aversion. This model can help characterize potential anxiolytic or mood-stabilizing properties of the test compound, relevant for treating affective symptoms.[27][28]

Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms enclosed by high walls and two opposing arms open.

  • Habituation: Acclimate the animal to the testing room for at least 60 minutes before the test.[24]

  • Procedure:

    • Administer the test compound or vehicle 30-60 minutes prior to the test.

    • Gently place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.[26]

    • Record the session using an overhead camera connected to a video-tracking system.

  • Data Analysis: The primary measures are:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Expected Outcome: An anxiolytic effect is indicated by a significant increase in the percentage of time spent and entries into the open arms compared to the vehicle-treated group, without a significant change in total distance traveled.

Forced Swim Test (FST)

Causality: The FST is a behavioral despair model used to screen for antidepressant efficacy.[29][30] When placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture.[31] This immobility is interpreted as a state of behavioral despair.[32] Antidepressant compounds are known to reduce the duration of immobility, increasing active behaviors like swimming and climbing.[33] This test can reveal potential antidepressant properties of the compound.

Protocol:

  • Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (24-25°C) to a depth where the animal cannot touch the bottom or escape.[31]

  • Procedure:

    • Administer the test compound or vehicle 30-60 minutes before the test.

    • Gently place the mouse into the water cylinder.

    • The test duration is typically 6 minutes.[33]

    • Behavior is often scored only during the last 4 minutes of the test, as the initial 2 minutes are considered an escape-oriented phase.[31][33]

  • Data Scoring: An observer, blind to the treatment conditions, or an automated system scores the duration of immobility (floating with only minor movements to keep the head above water).

  • Expected Outcome: A significant reduction in the duration of immobility in the compound-treated groups compared to the vehicle group suggests an antidepressant-like effect.

Phase 3: Safety & Side Effect Profile

Causality: A major liability of many atypical antipsychotics is the induction of metabolic side effects, such as weight gain and hyperphagia.[34] Early assessment of these potential liabilities is crucial for the drug development process. Compounds like ziprasidone are noted for having a lower propensity for weight gain.[35]

Protocol: Chronic Dosing and Metabolic Monitoring

  • Animal Model: Use adult male Sprague-Dawley rats, which are sensitive to antipsychotic-induced weight gain.[34]

  • Procedure:

    • Administer the test compound, a positive control known to induce weight gain (e.g., olanzapine), and a vehicle control daily for a period of 4-6 weeks.

    • Provide animals with ad libitum access to a standard chow diet.

    • Measure body weight daily or three times per week.

    • Measure food intake daily by weighing the remaining food pellets.

  • Data Analysis: Compare the change in body weight and cumulative food intake over the study period between the treatment groups using repeated measures ANOVA.

  • Expected Outcome: A desirable profile would show no significant increase in body weight or food intake compared to the vehicle control, distinguishing it from compounds like olanzapine.

Integrated In-Vivo Testing Cascade

The following diagram illustrates the logical progression of the entire in-vivo evaluation process for a novel 1-(Benzisoxazol-3-yl)piperazine derivative.

Testing_Cascade cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy Modeling cluster_2 Phase 3: Safety & Side Effect Profile Tox Dose-Range Finding & Tolerability (MTD) PK Pharmacokinetics (PK) (IV & PO) Tox->PK Inform Doses GoNoGo1 Go/No-Go Decision Point 1 PK->GoNoGo1 Acceptable Profile? PPI Prepulse Inhibition (PPI) (Models Psychosis) GoNoGo2 Go/No-Go Decision Point 2 PPI->GoNoGo2 Efficacy Demonstrated? EPM Elevated Plus Maze (EPM) (Models Anxiety) EPM->GoNoGo2 Efficacy Demonstrated? FST Forced Swim Test (FST) (Models Depression) FST->GoNoGo2 Efficacy Demonstrated? Metabolic Chronic Dosing: Metabolic Profile (Weight Gain, Food Intake) GoNoGo1->PPI Proceed GoNoGo1->EPM Proceed GoNoGo1->FST Proceed GoNoGo2->Metabolic Proceed

Caption: A strategic workflow for in-vivo evaluation.

References

  • Riva, M. A. (2015). An update of the preclinical profile of lurasidone. Journal of Affective Disorders. Available at: [Link]

  • Geyer, M. A., & Swerdlow, N. R. (2001). Testing Prepulse Inhibition of Acoustic Startle in Rodents. Current Protocols in Neuroscience. Available at: [Link]

  • Tarazi, F. I., & Riva, M. A. (2013). The preclinical profile of lurasidone: clinical relevance for the treatment of schizophrenia. Expert Opinion on Drug Discovery. Available at: [Link]

  • Tarazi, F. I., & Riva, M. A. (2014). The preclinical profile of lurasidone: Clinical relevance for the treatment of schizophrenia. ResearchGate. Available at: [Link]

  • Tarazi, F. I., & Riva, M. A. (2013). The preclinical profile of lurasidone: clinical relevance for the treatment of schizophrenia. PubMed. Available at: [Link]

  • Protocols.io. (2023). Elevated plus maze protocol. protocols.io. Available at: [Link]

  • IMPReSS. (n.d.). Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. Mousephenotype.org. Available at: [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of Visualized Experiments. Available at: [Link]

  • UNMC. (n.d.). Pharmacokinetics Protocol – Rodents. University of Nebraska Medical Center. Available at: [Link]

  • Med Associates Inc. (n.d.). Pre-Pulse Inhibition Startle Protocol. Med Associates Inc. Available at: [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). The mouse forced swim test. PubMed. Available at: [Link]

  • Meyer, J. M., & Leckband, S. G. (2010). Lurasidone: a new drug in development for schizophrenia. PubMed. Available at: [Link]

  • Understanding Animal Research. (2020). Factsheet on the forced swim test. Understanding Animal Research. Available at: [Link]

  • JoVE. (2011). The Mouse Forced Swim Test. Journal of Visualized Experiments. Available at: [Link]

  • Shobo, M., Yamada, H., Mihara, T., Kondo, Y., Irie, M., Harada, K., ... & Kayama, Y. (2011). Two models for weight gain and hyperphagia as side effects of atypical antipsychotics in male rats: validation with olanzapine and ziprasidone. Behavioural Brain Research. Available at: [Link]

  • Jones, C. A., Watson, D. J., & Fone, K. C. (2011). Animal models of schizophrenia. British Journal of Pharmacology. Available at: [Link]

  • Jones, C. A., Watson, D. J., & Fone, K. C. (2011). Animal models of schizophrenia. PMC - NIH. Available at: [Link]

  • Ace Therapeutics. (n.d.). Schizophrenia Animal Models. Ace Therapeutics. Available at: [Link]

  • Anzalone, A., Lizardi-Ortiz, J. E., & Ramos-Brossier, M. (2010). Inhibition of dopamine uptake by D2 antagonists: an in vivo study. Journal of Neurochemistry. Available at: [Link]

  • Chen, K. C., Lee, C. Y., & Chen, P. S. (2013). Ziprasidone ameliorates anxiety-like behaviors in a rat model of PTSD and up-regulates neurogenesis in the hippocampus and hippocampus-derived neural stem cells. Behavioural Brain Research. Available at: [Link]

  • Willins, D. L., Berry, S. A., & Roth, B. L. (1998). Serotonergic antagonist effects on trafficking of serotonin 5-HT2A receptors in vitro and in vivo. Annals of the New York Academy of Sciences. Available at: [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols. Available at: [Link]

  • Tomaz, C., & de Oliveira, A. R. (2014). Whole-Body Prepulse Inhibition Protocol to Test Sensorymotor Gating Mechanisms in Monkeys. PLOS ONE. Available at: [Link]

  • Fone, K. C., Higgins, G. A., & Marsden, C. A. (2002). The Atypical Antipsychotic Ziprasidone, but Not Haloperidol, Improves Phencyclidine-Induced Cognitive Deficits in a Reversal Learning Task in the Rat. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Augusta University. (n.d.). Pre-pulse Inhibition. Augusta University. Available at: [Link]

  • González-Maeso, J., Weisstaub, N. V., & Gingrich, J. A. (2007). Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. Molecular Pharmacology. Available at: [Link]

  • ResearchGate. (2023). Elevated plus maze protocol v1. ResearchGate. Available at: [Link]

  • Brain & Behavior Research Foundation. (2017). New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. Brain & Behavior Research Foundation. Available at: [Link]

  • Nau, F. Jr., Yu, B., Martin, D., & Nichols, C. D. (2013). Serotonin 5-HT2A Receptor Activation Blocks TNF-α Mediated Inflammation In Vivo. PLOS ONE. Available at: [Link]

  • ACNP. (n.d.). ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. American College of Neuropsychopharmacology. Available at: [Link]

  • ResearchGate. (2007). Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. ResearchGate. Available at: [Link]

  • Maze Engineers. (n.d.). Elevated Plus Maze. Conduct Science. Available at: [Link]

  • Yevich, J. P., New, J. S., & Lobeck, W. G. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., & Zhang, M. (2014). Murine Pharmacokinetic Studies. PMC - NIH. Available at: [Link]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Bienta. Available at: [Link]

  • Benoit-Marand, M., Borrelli, E., & Gonon, F. (2001). Inhibition of Dopamine Release Via Presynaptic D2 Receptors: Time Course and Functional Characteristics In Vivo. Journal of Neuroscience. Available at: [Link]

  • Kim, E., Yu, J. H., & Lee, D. I. (2012). The effect of ziprasidone on body weight and energy expenditure in female rats. Metabolism. Available at: [Link]

  • Benoit-Marand, M., Borrelli, E., & Gonon, F. (2001). Inhibition of Dopamine Release Via Presynaptic D2 Receptors: Time Course and Functional Characteristics In Vivo. Journal of Neuroscience. Available at: [Link]

  • Psychiatrist.com. (n.d.). The Psychopharmacology of Ziprasidone: Receptor-Binding Properties and Real-World Psychiatric Practice. Psychiatrist.com. Available at: [Link]

  • Kim, K., & Che-Castaldo, C. (2022). “Selective” serotonin 5-HT2A receptor antagonists. PMC - NIH. Available at: [Link]

  • ResearchGate. (2011). Inhibition of dopamine uptake by D2 antagonists: An in vivo study. ResearchGate. Available at: [Link]

  • ACS Publications. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 3-Piperazin-1-YL-1,2-benzisoxazole in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3-Piperazin-1-YL-1,2-benzisoxazole in human plasma. The protocol employs a robust solid-phase extraction (SPE) procedure for sample clean-up, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or therapeutic drug monitoring studies where precise measurement of benzisoxazole-class compounds is critical. All protocols have been structured to ensure reproducibility and are grounded in established bioanalytical principles, with validation parameters meeting international guidelines.

Introduction and Scientific Rationale

3-Piperazin-1-YL-1,2-benzisoxazole is a chemical entity featuring a benzisoxazole core linked to a piperazine ring. This structural motif is characteristic of several atypical antipsychotic drugs, such as risperidone and paliperidone.[1] The quantification of such compounds in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. Accurate bioanalysis is the cornerstone of effective therapeutic drug monitoring (TDM) and is essential throughout the drug discovery and development pipeline.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[2][3] The primary challenge in developing such an assay lies in effectively isolating the target analyte from complex biological matrices, which contain endogenous components like proteins and phospholipids that can interfere with quantification and suppress the mass spectrometer's signal.[4]

This guide provides a comprehensive protocol that addresses these challenges. We have selected a mixed-mode solid-phase extraction (SPE) strategy, which offers superior clean-up compared to simpler methods like protein precipitation (PPT) by leveraging both hydrophobic and ionic interactions for analyte retention.[5][6] The subsequent chromatographic and mass spectrometric parameters have been chosen to ensure a short run time while maintaining high selectivity and sensitivity, making the method suitable for high-throughput applications.

Materials and Reagents

Material/ReagentSupplier/Grade
3-Piperazin-1-YL-1,2-benzisoxazoleReference Standard (>95% purity)
3-(Piperazin-1-YL-d8)-1,2-benzisoxazoleInternal Standard (IS)
MethanolHPLC or LC-MS Grade
AcetonitrileHPLC or LC-MS Grade
Formic AcidLC-MS Grade (≥99%)
Ammonium HydroxideACS Grade
WaterDeionized, 18 MΩ·cm or greater
Human Plasma (K2EDTA)Pooled, Drug-Free
Mixed-Mode Cation Exchange SPE Cartridgese.g., Phenomenex Strata-X-C (30 mg, 1 cc)

Instrumentation and Analytical Conditions

Rationale for Instrument Selection

A modern triple quadrupole mass spectrometer is selected for its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode. This allows for the precise quantification of the analyte even at low concentrations expected in clinical or preclinical studies.[7] An ultra-high performance liquid chromatography (UHPLC) system is recommended for its ability to provide sharp peaks and rapid separation, reducing analytical run times significantly.[7]

Liquid Chromatography (LC) Parameters

The chosen C18 stationary phase provides excellent hydrophobic retention for the benzisoxazole moiety. The use of formic acid in the mobile phase serves a dual purpose: it acidifies the eluent to ensure the basic piperazine group is protonated, leading to better peak shape and enhanced ionization efficiency in the MS source.

ParameterCondition
LC System UHPLC System (e.g., Agilent 1290, Waters Acquity)
Column Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.400 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Run Time 4.5 minutes

Table 1: LC Gradient Elution Program

Time (min)Flow (mL/min)%A%B
0.00.400955
0.50.400955
2.50.400595
3.50.400595
3.60.400955
4.50.400955
Mass Spectrometry (MS/MS) Parameters

Electrospray ionization in positive mode (ESI+) is the logical choice, as the piperazine nitrogen is readily protonated. The MRM transitions must be optimized experimentally by infusing a standard solution of the analyte and its stable isotope-labeled internal standard. The transitions provided below are predictive starting points based on the known molecular weight (203.24 g/mol ) and common fragmentation pathways.[8][9]

ParameterCondition
MS System Triple Quadrupole MS (e.g., Sciex 6500, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)

Table 2: Optimized MRM Transitions (Hypothetical)

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDP (V)CE (eV)CXP (V)
Analyte204.2147.1602510
IS (d8)212.2155.1602510
(DP: Declustering Potential; CE: Collision Energy; CXP: Cell Exit Potential. These values require empirical optimization.)

Experimental Protocols

Overall Bioanalytical Workflow

The diagram below outlines the complete process from sample receipt to final data analysis, ensuring a systematic and reproducible workflow.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Thaw Plasma Sample s2 Spike with Internal Standard (IS) s1->s2 s3 Perform Solid-Phase Extraction (SPE) s2->s3 s4 Evaporate & Reconstitute s3->s4 a1 Inject into LC-MS/MS System s4->a1 a2 Acquire Data (MRM Mode) a1->a2 d1 Integrate Chromatographic Peaks a2->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Analyte Concentration d2->d3

Figure 1: High-level workflow for the analysis of 3-Piperazin-1-YL-1,2-benzisoxazole in plasma.

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of 3-Piperazin-1-YL-1,2-benzisoxazole reference standard and dissolve in 10.0 mL of methanol.

  • Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock of the deuterated internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the primary stock in 50:50 methanol:water to create working solutions for calibration standards (CS) and quality controls (QCs).

  • Spiking: Prepare CS and QCs by spiking 5% of the total volume of blank human plasma with the appropriate working solution. A typical calibration curve might range from 0.1 to 200 ng/mL.

Step-by-Step Plasma Sample Preparation Protocol (SPE)

This mixed-mode SPE protocol is designed for high analyte recovery and excellent matrix cleanup. The acidic load condition ensures the piperazine moiety is protonated, allowing for strong retention on the cation exchange sorbent. The organic wash removes phospholipids and other neutral interferences.

G cluster_spe Mixed-Mode SPE Protocol start Plasma Sample (100 µL) + IS cond Step 1: Condition (1 mL Methanol, 1 mL Water) start->cond Prepare Cartridge load Step 2: Load (Sample pre-treated with 2% Formic Acid) cond->load Apply Sample wash1 Step 3: Wash 1 (1 mL 2% Formic Acid) load->wash1 Remove Polar Interferences wash2 Step 4: Wash 2 (1 mL Methanol) wash1->wash2 Remove Non-Polar Interferences elute Step 5: Elute (1 mL 5% NH4OH in Acetonitrile) wash2->elute Recover Analyte end_process Evaporate & Reconstitute in Mobile Phase A elute->end_process

Sources

Radiolabeling of 1-(Benzisoxazol-3-yl)piperazine Derivatives for High-Throughput In Vitro Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The 1-(benzisoxazol-3-yl)piperazine scaffold is a privileged pharmacophore found in numerous centrally active therapeutic agents, including antipsychotics and selective receptor modulators.[1] Characterizing the interaction of novel compounds based on this scaffold with their biological targets is a cornerstone of modern drug development. Radioligand binding assays remain a gold standard for determining receptor affinity (Kᵢ) and density (Bₘₐₓ) due to their sensitivity and robustness.[2][3] This guide provides a comprehensive overview and detailed protocols for the radiolabeling of a representative 1-(benzisoxazol-3-yl)piperazine (BIP) derivative and its subsequent application in competitive in vitro binding assays. We delve into the rationale behind experimental choices, from radionuclide selection to purification and data analysis, to equip researchers with a self-validating framework for ligand characterization.

Section 1: Foundational Principles of Radiotracer Synthesis

The successful application of a radioligand begins with its meticulous design and synthesis. The choices made here directly impact the quality, reliability, and interpretability of the final binding data.

The Strategic Selection of a Radionuclide

The identity of the radioisotope is the most critical parameter, dictating the tracer's specific activity, stability, and detection method.

  • Tritium ([³H]): For in vitro binding assays, tritium is often the isotope of choice. Its substitution for a hydrogen atom results in a radioligand that is chemically identical to the parent molecule, preserving its pharmacological properties. Tritium's long half-life (12.32 years) obviates the need for decay correction during experiments, and it can be incorporated to achieve very high specific activities (>20 Ci/mmol), which is essential for detecting low-density receptor populations.[4][5] The primary drawback is its low-energy beta emission, which requires sensitive detection methods like liquid scintillation counting.[6][7][8]

  • Carbon-14 ([¹⁴C]): Carbon-14 is another beta emitter valued for its metabolic stability.[9] When the radiolabel is placed within the core scaffold of the molecule, it is less susceptible to metabolic cleavage than a tritium label on a peripheral group.[10][11] However, the achievable specific activity of ¹⁴C-labeled compounds is significantly lower than that of their tritiated counterparts, which can limit their utility in assays for low-abundance targets.[5]

  • Positron Emitters ([¹⁸F], [¹¹C]): Isotopes like fluorine-18 (t½ ≈ 110 min) and carbon-11 (t½ ≈ 20 min) are primarily used for in vivo Positron Emission Tomography (PET) imaging rather than in vitro assays.[12][13] Their short half-lives necessitate rapid synthesis and purification immediately before use, making them impractical for the batch-based, high-throughput nature of binding assays.[14] However, the development of PET radioligands based on the BIP scaffold underscores its pharmacological importance.[15][16]

For the purposes of this guide, we will focus on tritium ([³H]) as the optimal radionuclide for in vitro binding applications.

Pinpointing the Labeling Position

The label must be positioned on the molecule in a location that is not susceptible to metabolic cleavage or chemical exchange under assay conditions. For the BIP scaffold, labeling on the aromatic benzisoxazole ring or the core piperazine ring is generally preferred over substitution on a flexible alkyl chain, which may be a site of metabolic attack.

The Necessity of a High-Purity Precursor

Radiolabeling reactions are performed on a microscale. The final step of the synthesis introduces the radioisotope onto a specifically designed precursor molecule. The purity of this precursor is paramount, as any impurities may also become labeled, leading to a complex mixture of radiochemical contaminants that are difficult to separate from the final product and can compromise the binding assay.

Section 2: Synthesis and Purification of a Tritiated BIP Radioligand

This section provides a representative protocol for the synthesis of a tritiated BIP derivative, [³H]-BIP, via the catalytic reduction of a halogenated precursor. This common and effective method involves replacing a halogen atom (e.g., bromine or iodine) with a tritium atom using tritium gas and a metal catalyst.[17]

Workflow for [³H]-BIP Synthesis and Purification

G cluster_synthesis Radiosynthesis cluster_purification Purification & Formulation cluster_qc Quality Control Precursor 1. Halogenated BIP Precursor + Pd/C Catalyst in Solvent Tritiation 2. Introduce Tritium (³H₂) Gas (Atmospheric Pressure, RT, 2-4h) Precursor->Tritiation Filtration 3. Quench & Filter (Remove Catalyst) Tritiation->Filtration Crude Crude [³H]-BIP Solution Filtration->Crude HPLC 4. Radio-HPLC Purification (Reverse-Phase C18) Crude->HPLC Inject Collection 5. Collect Radiolabeled Peak HPLC->Collection Evaporation 6. Solvent Evaporation Collection->Evaporation Final Pure [³H]-BIP in Assay Buffer Evaporation->Final QC_Purity Radiochemical Purity (>98%) Final->QC_Purity QC_SA Specific Activity (Ci/mmol) Final->QC_SA QC_ID Chemical Identity (Co-elution) Final->QC_ID

Caption: Workflow from precursor to quality-controlled radioligand.

Protocol 2.1: Synthesis of [³H]-BIP

Materials:

  • Bromo-BIP precursor (1-5 mg)

  • 10% Palladium on Carbon (Pd/C) catalyst (1:1 weight ratio with precursor)

  • Anhydrous solvent (e.g., Ethanol or Dimethylformamide)

  • Tritium (³H₂) gas (Carrier-free, >98% purity)

  • Reaction vessel equipped with a stir bar and ports for vacuum and gas lines

Procedure:

  • Preparation: In the reaction vessel, dissolve the bromo-BIP precursor in the minimum required volume of anhydrous solvent. Add the 10% Pd/C catalyst.

  • Degassing: Freeze the mixture with liquid nitrogen and evacuate the vessel under high vacuum. Thaw the mixture and repeat this freeze-pump-thaw cycle three times to remove all dissolved atmospheric gases.

  • Tritiation: Introduce tritium gas into the vessel until atmospheric pressure is reached.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by taking a small aliquot, filtering it, and analyzing via HPLC-UV to observe the disappearance of the precursor.

  • Quenching & Catalyst Removal: After the reaction is complete, carefully vent the excess tritium gas into a certified containment system. Introduce an inert gas like argon or nitrogen. Add a small amount of a hydrogen source (e.g., ethanol) to quench any reactive sites on the catalyst. Filter the reaction mixture through a syringe filter (e.g., 0.22 µm PTFE) to remove the Pd/C catalyst. The resulting solution is the crude radiolabeled product.

Protocol 3.1: Purification via Radio-HPLC

Purification is non-negotiable. High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector is the standard method to isolate the pure radioligand from unreacted precursor and radiochemical impurities.[18][19]

Instrumentation:

  • HPLC system with a gradient pump

  • Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Dual detectors: UV/Vis detector (for detecting the precursor and non-radioactive standard) and an in-line radioactivity detector.[20]

Procedure:

  • Method Development: Develop an HPLC method using the non-radioactive BIP standard and the bromo-BIP precursor to ensure baseline separation between the two compounds. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

  • Injection: Inject the crude [³H]-BIP solution onto the HPLC system.

  • Fraction Collection: Monitor both the UV and radioactivity chromatograms. Collect the fraction corresponding to the sharp peak on the radioactivity detector that co-elutes with the non-radioactive BIP standard.

  • Formulation: Transfer the collected fraction to a clean vial. Remove the HPLC solvent under a gentle stream of nitrogen or via rotary evaporation. Re-dissolve the purified [³H]-BIP in a suitable buffer for storage and use (e.g., ethanol or 50 mM Tris-HCl).

Section 3: Quality Control: The Self-Validating Standard

Every batch of radioligand must undergo rigorous quality control (QC) to ensure its suitability for binding assays.[21] Failure to do so can lead to spurious results and wasted resources.

Parameter Method Specification Rationale
Radiochemical Purity Analytical Radio-HPLC> 98%Ensures that the detected radioactive signal originates solely from the desired compound, preventing artifacts from radiolabeled impurities.[22]
Specific Activity (SA) Mass determination (UV) vs. Radioactivity (LSC)20-100 Ci/mmolHigh specific activity is crucial for detecting receptors expressed at low levels and for performing saturation experiments with low ligand concentrations.
Chemical Identity Co-elution with StandardRetention time of the radioactive peak must match that of the authentic, non-radioactive standard.Confirms that the radiolabel has been incorporated into the correct molecular structure.
Concentration Liquid Scintillation CountingMeasured in µCi/mL or Bq/mLAccurate concentration is required for preparing precise dilutions for the binding assay.

Section 4: Application Protocol: Competitive Receptor Binding Assay

This protocol describes a filtration-based competitive binding assay to determine the affinity (Kᵢ) of unlabeled test compounds for a target receptor using the newly synthesized [³H]-BIP.[2][23]

Principle of Competitive Binding

G cluster_total Total Binding cluster_nonspecific Non-Specific Binding cluster_competition Competition Receptor_T Receptor Bound_T Signal Receptor_T->Bound_T High Radioactivity Radioligand_T [³H]-BIP Radioligand_T->Receptor_T Receptor_NS Receptor Bound_NS Low Radioactivity Receptor_NS->Bound_NS Radioligand_NS [³H]-BIP Excess_NS Excess Unlabeled Ligand Excess_NS->Receptor_NS Receptor_C Receptor Bound_C Signal Receptor_C->Bound_C Variable Radioactivity Radioligand_C [³H]-BIP Radioligand_C->Receptor_C Competitor_C Test Compound Competitor_C->Receptor_C

Caption: Unlabeled compounds compete with the radioligand for receptor sites.

Protocol 4.1: Membrane Preparation
  • Source: Use tissues or cultured cells known to express the target receptor.

  • Homogenization: Homogenize the cells/tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl) using a Polytron or Dounce homogenizer.[23]

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • Pellet Membranes: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 - 40,000 x g) to pellet the cell membranes.[23]

  • Washing: Discard the supernatant, resuspend the membrane pellet in fresh buffer, and repeat the high-speed centrifugation. This wash step removes endogenous ligands and cytosolic enzymes.

  • Final Preparation: Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method like the Pierce BCA assay. Store the membrane aliquots at -80 °C.

Protocol 4.2: 96-Well Filtration Binding Assay

Materials:

  • Purified [³H]-BIP

  • Unlabeled test compounds and a reference compound

  • Membrane preparation (20-100 µg protein/well)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well plates and filter mats (GF/B or GF/C, pre-soaked in 0.3-0.5% polyethyleneimine to reduce non-specific binding)[24]

  • Cell harvester for rapid filtration

  • Scintillation vials or plates, and scintillation cocktail

  • Microplate scintillation counter[25]

Procedure:

  • Assay Plate Setup (Final Volume = 250 µL):

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL [³H]-BIP (at a concentration near its Kₑ) + 150 µL Membrane Preparation.

    • Non-Specific Binding (NSB): 50 µL Unlabeled Reference Ligand (at 1000x Kᵢ) + 50 µL [³H]-BIP + 150 µL Membrane Preparation.

    • Competition Wells: 50 µL Test Compound (at 10-12 different concentrations) + 50 µL [³H]-BIP + 150 µL Membrane Preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25-37 °C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.[23][24]

  • Termination & Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer to remove any trapped free radioligand.

  • Counting: Dry the filter mat, place it in a scintillation bag or plate, add scintillation cocktail, and allow it to equilibrate.[24] Quantify the radioactivity trapped on the filters using a microplate scintillation counter. The output will be in Counts Per Minute (CPM).[25]

Data Analysis
  • Calculate Specific Binding: For each data point, determine the specific binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Mean NSB (CPM)[26]

  • Generate Competition Curve: Plot the percent specific binding against the logarithm of the test compound's concentration.

    • % Specific Binding = (Specific Binding at [Test Compound] / Mean Specific Binding of TB) * 100

  • Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response) in a program like GraphPad Prism to fit the curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding).

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[23]

    • Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))

    • Where:

      • [L] is the concentration of the radioligand ([³H]-BIP) used in the assay.

      • Kₑ is the dissociation constant of the radioligand for the receptor, which must be determined separately via a saturation binding experiment.

References

  • Title: Quality Control in the Production of Radiopharmaceuticals Source: IAEA URL: [Link]

  • Title: Quality Control of Compounded Radiopharmaceuticals Source: The University of New Mexico URL: [Link]

  • Title: Meeting the unique demands of radiopharmaceutical quality control Source: Nucleus RadioPharma URL: [Link]

  • Title: QUALITY ASSURANCE AND QUALITY CONTROL OF RADIOPHARMACEUTICALS: AN OVERVIEW Source: DergiPark URL: [Link]

  • Title: Qc of radiopharmaceuticals Source: Slideshare URL: [Link]

  • Title: Calculations and Instrumentation used for Radioligand Binding Assays Source: NCBI - NIH URL: [Link]

  • Title: Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography Source: PMC - NIH URL: [Link]

  • Title: The Importance of Purification for Radiolabeled Compounds Source: Moravek URL: [Link]

  • Title: 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography Source: PMC - NIH URL: [Link]

  • Title: Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules Source: ACS Publications URL: [Link]

  • Title: Liquid scintillation counting – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging Source: PubMed URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

  • Title: Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand Source: PubMed URL: [Link]

  • Title: Synthesis, 3H‐labelling and in vitro evaluation of a substituted dipiperidine alcohol as a potential ligand for chemokine receptor 2 Source: PMC - PubMed Central URL: [Link]

  • Title: Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging Source: PubMed URL: [Link]

  • Title: Liquid Chromatography–Accurate Radioisotope Counting and Microplate Scintillation Counter Technologies in Drug Metabolism Studies Source: Chromatography Online URL: [Link]

  • Title: LIQUID SCINTILLATION COUNTING Source: UW-Milwaukee URL: [Link]

  • Title: Analytical control and purification of radiopharmaceuticals Source: CERN Indico URL: [Link]

  • Title: Purification, formulation and quality control of radiopharmaceuticals Source: YouTube URL: [Link]

  • Title: Synthesis and biological evaluation of ¹⁸F labeled fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives for sigma-1 receptor imaging Source: PubMed URL: [Link]

  • Title: Rewriting Molecules at the Last Minute: The Power of Late-Stage Carbon-14 Labelling Source: OMass URL: [Link]

  • Title: Revolutionising Drug Research: Tritium Radiolabelling of APIs Source: Open MedScience URL: [Link]

  • Title: Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents Source: PubMed URL: [Link]

  • Title: Carbon 14 Isotope Radiolabeling Source: Selcia URL: [Link]

  • Title: The Development and Application of Tritium-Labeled Compounds in Biomedical Research Source: MDPI URL: [Link]

  • Title: C14 Radiolabeling: What You Need to Know Source: Moravek, Inc. URL: [Link]

  • Title: Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 Source: PMC - NIH URL: [Link]

  • Title: Radioligand binding methods: practical guide and tips Source: PubMed URL: [Link]

  • Title: Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine Source: PMC - NIH URL: [Link]

  • Title: Classical and Modern Methods for Carbon Isotope Labeling Source: An-Najah Staff URL: [Link]

  • Title: Specific binding of [3H]substance P to the rat submaxillary gland. The effects of ions and guanine nucleotides Source: PubMed URL: [Link]

  • Title: Peptide-binding specificity of the molecular chaperone BiP Source: PubMed URL: [Link]

  • Title: custom carbon-14 radiolabelling Source: Selcia URL: [Link]

  • Title: The molecular chaperone BiP utilizes electrostatic targeting to specifically bind oligomerized Source: Brandeis ScholarWorks URL: [Link]

  • Title: Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors Source: Brieflands URL: [Link]

  • Title: Effect of temperature and nucleotide on the binding of BiP chaperone to a protein substrate Source: Wiley Online Library URL: [Link]

  • Title: A 96-well filtration method for radioligand binding analysis of σ receptor ligands Source: PMC - NIH URL: [Link]

Sources

Application Notes and Protocols for the Formulation of 3-Piperazin-1-YL-1,2-benzisoxazole for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of 3-Piperazin-1-YL-1,2-benzisoxazole (CAS No. 87691-89-2), a heterocyclic compound of interest for various pharmacological investigations. Given the limited publicly available data on its physicochemical properties, this guide emphasizes a structured, data-driven approach. It begins with essential pre-formulation characterization to determine critical parameters such as solubility and stability. Based on these findings, a decision-making framework is presented to select the most appropriate formulation strategy, ranging from simple aqueous suspensions to advanced lipid-based systems or amorphous solid dispersions. Detailed, step-by-step protocols for the preparation and analysis of these formulations are provided to ensure reproducibility and scientific integrity in subsequent in vivo animal studies.

Introduction: The Formulation Challenge

3-Piperazin-1-YL-1,2-benzisoxazole belongs to the benzisoxazole class of compounds, many of which exhibit potent biological activities but often suffer from poor aqueous solubility.[1][2] Low solubility is a primary obstacle in preclinical development, leading to poor absorption, low bioavailability, and unreliable results in animal studies.[3][4] Therefore, a systematic formulation development program is not merely a preparatory step but a critical component of the research process.

The objective of this guide is to provide a logical workflow for developing a stable, homogeneous, and bioavailable formulation of 3-Piperazin-1-YL-1,2-benzisoxazole suitable for common routes of administration in animal studies, such as oral gavage (PO) and intravenous (IV) injection. The core principle is to "build" the formulation based on the inherent physicochemical properties of the molecule.

Pre-formulation Assessment: Characterizing the Active Pharmaceutical Ingredient (API)

Before any formulation work begins, a thorough characterization of the API is paramount. These pre-formulation studies provide the foundational data for all subsequent development decisions.[4][5]

Critical Physicochemical Properties

The following parameters for 3-Piperazin-1-YL-1,2-benzisoxazole must be determined:

PropertySignificance in Formulation Development
Aqueous Solubility Determines if the compound can be formulated as a simple solution or if solubility-enhancing techniques are required. This is the most critical initial parameter.[4][6]
pKa (Ionization Constant) As the molecule contains a piperazine moiety, it is likely basic. The pKa will dictate how its solubility changes with pH, which is crucial for oral absorption and for considering pH-adjustment strategies.[3][7]
LogP / LogD Indicates the lipophilicity of the compound. A high LogP suggests good solubility in lipids and may guide the selection of oil-based or lipid-based formulation strategies.[8]
Solid-State Properties Polymorphism, crystallinity, and hygroscopicity can significantly impact solubility, dissolution rate, and chemical stability.[9] Characterization by techniques like DSC, TGA, and XRPD is recommended.
Chemical Stability Understanding the compound's susceptibility to degradation by hydrolysis, oxidation, and light is essential for choosing appropriate excipients, manufacturing processes, and storage conditions.[10][11] Forced degradation studies are the standard approach to assess this.[2][12]
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound, considered the "gold standard" for solubility measurement.[13][14]

Materials:

  • 3-Piperazin-1-YL-1,2-benzisoxazole (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • pH 4.0 and pH 2.0 buffers (e.g., citrate or glycine-HCl)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC system with UV detector for quantification

  • 0.22 µm syringe filters (PTFE or other compatible material)

Procedure:

  • Add an excess amount of 3-Piperazin-1-YL-1,2-benzisoxazole powder to separate vials containing PBS (pH 7.4) and the acidic buffers. Ensure a visible amount of solid remains undissolved.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.[15]

  • After incubation, allow the vials to stand for at least 1 hour for large particles to settle.

  • Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.[16][17]

  • The final concentration represents the thermodynamic solubility at that specific pH.

Protocol: Forced Degradation Study

Forced degradation studies are designed to identify potential degradation pathways and establish the stability-indicating nature of the analytical method.[10][11]

Stress Conditions:

  • Acid Hydrolysis: Dissolve/suspend the compound in 0.1 N HCl and heat at 60°C for 24-48 hours.

  • Base Hydrolysis: Dissolve/suspend the compound in 0.1 N NaOH and heat at 60°C for 24-48 hours.

  • Oxidation: Treat the compound in solution/suspension with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Stress: Expose the solid powder to dry heat (e.g., 80°C) for 48 hours.[12]

  • Photostability: Expose the solid powder and a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[18]

Analysis: Analyze all stressed samples by a suitable stability-indicating HPLC method (e.g., reverse-phase with gradient elution) to separate the parent compound from any degradation products.[19]

Formulation Strategy Selection

The data from the pre-formulation assessment will guide the selection of the most appropriate formulation strategy. The following decision tree illustrates this logical progression.

Formulation_Decision_Tree start Start: Pre-formulation Data solubility Aqueous Solubility @ pH 7.4 > Target Dose Conc.? start->solubility ph_dependent Is Solubility pH-Dependent? (pKa driven) solubility->ph_dependent No solution Formulation: Aqueous Solution solubility->solution Yes stable Is API Stable in Solution? ph_dependent->stable No ph_solution Formulation: pH-Adjusted Solution ph_dependent->ph_solution Yes, and stable lipid_sol High LogP? Soluble in Oils? stable->lipid_sol No suspension Formulation: Aqueous Suspension stable->suspension Yes thermal_stable Is API Thermally Stable? lipid_sol->thermal_stable No sedds Formulation: Lipid-Based (e.g., SEDDS) lipid_sol->sedds Yes thermal_stable->suspension No asd Formulation: Amorphous Solid Dispersion (ASD) thermal_stable->asd Yes (for HME/Spray Drying)

Caption: Formulation strategy decision workflow.

Formulation Protocols

Based on the decision tree, the following sections provide detailed protocols for the most common formulation types for preclinical studies.

Protocol: Preparation of an Aqueous Suspension (Vehicle: 0.5% CMC)

This is a common starting point for poorly soluble, neutral compounds. The goal is to create a uniform, easily re-suspendable, and physically stable system.[20]

Materials:

  • 3-Piperazin-1-YL-1,2-benzisoxazole (micronized powder, if possible)

  • Carboxymethyl cellulose sodium (CMC, low viscosity)

  • Sterile water for injection or purified water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Homogenizer (optional, but recommended)

Procedure:

  • Vehicle Preparation: a. Weigh 0.5 g of CMC for every 100 mL of final vehicle volume. b. Heat about one-third of the total water volume to 60-70°C. c. Slowly sprinkle the CMC powder into the heated water while stirring vigorously to prevent clumping. d. Once the CMC is dispersed, add the remaining volume of room temperature water and continue stirring until a clear, uniform solution is formed. Allow to cool completely.

  • Suspension Preparation: a. Calculate the required mass of API for the target concentration (e.g., for a 10 mg/mL suspension in 20 mL, weigh 200 mg of API). b. Place the API powder in a mortar. c. Add a small volume of the 0.5% CMC vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This "wetting" step is critical to break down agglomerates. d. Gradually add the remaining vehicle in portions, mixing thoroughly after each addition. e. Transfer the mixture to a suitable container and stir continuously with a magnetic stirrer. For improved particle size reduction and homogeneity, a short period of homogenization can be applied.

  • Quality Control: a. Appearance: Visually inspect for uniformity and absence of large agglomerates. b. Dose Uniformity: While stirring, withdraw samples from the top, middle, and bottom of the suspension. Quantify the API concentration in each to ensure homogeneity (acceptance criteria typically ±10% of the target concentration). c. Re-suspendability: Allow the suspension to settle for a defined period (e.g., 4 hours) and then assess if it can be easily re-suspended by gentle inversion.

Protocol: Preparation of a Lipid-Based Formulation (SEDDS)

For lipophilic compounds, a Self-Emulsifying Drug Delivery System (SEDDS) can significantly enhance oral absorption by presenting the drug in a solubilized state in vivo.[21][22]

Materials:

  • 3-Piperazin-1-YL-1,2-benzisoxazole

  • Excipients (Screening required):

    • Oils: Medium-chain triglycerides (e.g., Capmul MCM), long-chain triglycerides (e.g., corn oil, sesame oil).[23]

    • Surfactants: High HLB surfactants (e.g., Kolliphor EL, Tween 80).

    • Co-solvents/Co-surfactants: (e.g., Transcutol P, PEG 400).

  • Glass vials, magnetic stirrer, heated water bath.

Procedure:

  • Excipient Screening (Solubility Study): a. Determine the solubility of the API in a range of individual oils, surfactants, and co-solvents using the shake-flask method described in Section 2.2. b. Select excipients that show the highest solubilizing capacity for the API.

  • Formulation Development (Ternary Phase Diagrams): a. Based on the screening results, select one oil, one surfactant, and one co-solvent. b. Prepare a series of blank formulations by mixing these three components at various ratios (e.g., 10% to 80% of each). c. Assess the self-emulsification performance of each blank formulation by adding 100 µL to 200 mL of water with gentle stirring. Observe the spontaneity of emulsion formation and the appearance (clarity/turbidity) of the resulting emulsion. d. Construct a ternary phase diagram to map the region of efficient self-emulsification.

  • Preparation of Drug-Loaded SEDDS: a. Select a promising ratio from the self-emulsifying region of the phase diagram. b. In a glass vial, combine the pre-weighed amounts of oil, surfactant, and co-solvent. c. Gently heat the mixture (e.g., to 40°C) if necessary to ensure homogeneity. d. Add the calculated amount of API to the vehicle and stir until completely dissolved.

  • Quality Control: a. Clarity: The final pre-concentrate should be a clear, isotropic solution. b. Emulsification Performance: Assess the droplet size of the emulsion formed upon dilution in water using a particle size analyzer (e.g., Dynamic Light Scattering). Droplet sizes in the nano-range (<200 nm) are generally desirable.[24] c. Drug Content: Quantify the API concentration in the pre-concentrate to confirm accuracy.

Protocol: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

For compounds that are poorly soluble in both aqueous and lipid media, converting the crystalline form to a higher-energy amorphous state within a polymer matrix can dramatically improve dissolution and bioavailability.[25][26]

Materials:

  • 3-Piperazin-1-YL-1,2-benzisoxazole

  • Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) capable of dissolving both API and polymer.

  • Rotary evaporator or vacuum oven.

Procedure:

  • Polymer and Solvent Selection: a. Screen for a common solvent that can dissolve both the API and the selected polymer at the desired ratio (e.g., 20% drug loading). b. The polymer is chosen for its ability to stabilize the amorphous drug and prevent re-crystallization.[25]

  • Preparation of the ASD: a. Dissolve the calculated amounts of API and polymer in the selected solvent in a round-bottom flask. b. Ensure a clear solution is formed, indicating complete dissolution. c. Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature. d. Further dry the resulting solid film/powder in a vacuum oven for 24 hours to remove residual solvent.

  • Characterization: a. Amorphicity: Confirm the absence of crystallinity using Powder X-ray Diffraction (PXRD). An amorphous sample will show a halo pattern instead of sharp peaks. b. Glass Transition Temperature (Tg): Determine the Tg using Differential Scanning Calorimetry (DSC) to assess the physical stability of the dispersion. c. In Vitro Dissolution: Perform a dissolution test comparing the ASD to the crystalline API. The ASD should exhibit a significantly faster dissolution rate and ideally achieve a state of supersaturation.

  • Administration in Animal Studies: a. For oral gavage, the ASD powder is typically suspended in an aqueous vehicle (e.g., 0.5% CMC) immediately prior to dosing.[27] Dose uniformity testing as described in Protocol 4.1 is critical.

Analytical Methods for Formulation Analysis

Accurate and precise analytical methods are required to quantify the concentration of 3-Piperazin-1-YL-1,2-benzisoxazole in formulation samples and ensure dose accuracy.[16][28]

Recommended Method: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV spectrophotometry at a wavelength of maximum absorbance for the compound.

  • Quantification: Use of a validated calibration curve prepared with reference standards.[29]

Conclusion

The successful formulation of 3-Piperazin-1-YL-1,2-benzisoxazole for animal studies hinges on a logical, evidence-based approach. By first investing in a thorough pre-formulation characterization, researchers can make informed decisions, selecting a strategy that addresses the specific physicochemical liabilities of the molecule. The protocols outlined in this guide provide a robust framework for developing high-quality formulations, thereby enhancing the reliability and reproducibility of in vivo research and accelerating the journey of promising compounds through the drug development pipeline.

References

  • PrepChem. Synthesis of 3-(1-piperazinyl)-1,2-benzisoxazole. Available from: [Link]

  • Longdom Publishing. Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Available from: [Link]

  • Protocols.io. In-vitro Thermodynamic Solubility. Available from: [Link]

  • PMC (PubMed Central). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Available from: [Link]

  • Elsevier. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Pharma Focus Europe. Pre-Formulation Studies and Analytical Techniques. Available from: [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • PubMed. Preformulation study of a poorly water-soluble drug, alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol: selection of the base for dosage form design. Available from: [Link]

  • Pharmapproach.com. Preformulation Studies: Solubility analysis. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • ResearchGate. Methods of Preparing Amorphous API and Amorphous Solid Dispersions. Available from: [Link]

  • Pharmaceutical Outsourcing. An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Available from: [Link]

  • CR Subscription Agency. Advances in Analytical Method Development and Validation for Accurate Estimation of Drugs in Bulk and Pharmaceutical Dosage Form. Available from: [Link]

  • MedCrave. Forced Degradation Studies. Available from: [Link]

  • FDA. Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • UPM Pharmaceuticals. Importance of Preformulation Studies In Drug Development. Available from: [Link]

  • ACS Omega. Intrinsic Solubility of Ionizable Compounds from pKa Shift. Available from: [Link]

  • PCBIS. Thermodynamic solubility. Available from: [Link]

  • PMC (PubMed Central). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Available from: [Link]

  • MDPI. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Available from: [Link]

  • ResearchGate. Equilibrium solubility measurement of ionizable drugs - Consensus recommendations for improving data quality. Available from: [Link]

  • PubMed. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Available from: [Link]

  • KK Wagh College of Pharmacy. Pre-formulation Studies. Available from: [Link]

  • Begell Digital Library. Self-Emulsifying Drug Delivery Systems (SEDDS): Formulation Development, Characterization, and Applications. Available from: [Link]

  • IJARST. QUANTITATIVE ANALYSIS OF DRUG CONTENTS IN PHARMACEUTICALS: A STUDY. Available from: [Link]

  • ResearchGate. Analytical Method Development and Validation of Pharmaceutical Technology. Available from: [Link]

  • PMC (PubMed Central). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Available from: [Link]

  • Creative Biolabs. Aqueous Solubility. Available from: [Link]

  • ADMET and DMPK. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Available from: [Link]

  • Harpago CDMO. How to administer amorphous solid dispersions to small laboratory animals?. Available from: [Link]

  • The University of North Carolina at Chapel Hill. Choice of vehicle affects pyraclostrobin toxicity in mice. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Self-Emulsifying Drug Delivery System (SEDDS) - An Overview. Available from: [Link]

  • Instech Laboratories. Guide to Oral Gavage for Mice and Rats. Available from: [Link]

  • ResearchGate. Effects of the Preparation Process on the Properties of Amorphous Solid Dispersions. Available from: [Link]

  • ASM Journals. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Available from: [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]

  • PubMed. Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. Available from: [Link]

  • CR Com. pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Available from: [Link]

  • Google Patents. Method for determining solubility of a chemical compound.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Piperazin-1-yl)-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(Piperazin-1-yl)-1,2-benzisoxazole. This molecule is a critical intermediate in the development of several key pharmaceuticals, including atypical antipsychotics.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory, designed to help you optimize your reaction yield, improve purity, and overcome common synthetic challenges.

The primary synthetic route involves the nucleophilic aromatic substitution of a leaving group at the 3-position of the benzisoxazole ring, typically chlorine, with piperazine. While straightforward in principle, this reaction is sensitive to a variety of parameters that can significantly impact the outcome.

cluster_reactants Reactants cluster_product Product cluster_conditions Typical Conditions R1 3-Chloro-1,2-benzisoxazole P1 3-(Piperazin-1-yl)-1,2-benzisoxazole R1->P1 Nucleophilic Aromatic Substitution R2 Piperazine (Excess) R2->P1 Solvent Solvent (e.g., t-Butanol, Ethanol, Toluene) Heat Heat (80-125°C) Time Time (12-36h)

Caption: General reaction scheme for the synthesis of 3-(Piperazin-1-yl)-1,2-benzisoxazole.

Troubleshooting and Frequently Asked Questions
Q1: My reaction yield is consistently low (<60%). What are the most common causes and how can I address them?

Low yield is a frequent issue stemming from several potential factors, from reagent quality to reaction conditions and work-up procedures.

A1: Let's break down the potential causes systematically.

  • Reagent Quality and Stoichiometry:

    • Piperazine: The use of anhydrous piperazine is critical. Piperazine is hygroscopic, and the presence of water can interfere with the reaction. Consider drying commercial piperazine under vacuum before use.

    • Molar Ratio: A significant excess of piperazine (typically 5-10 equivalents relative to the 3-chloro-1,2-benzisoxazole) is highly recommended. This serves two purposes: it acts as the nucleophile and as an acid scavenger for the HCl generated during the reaction, and the high concentration drives the reaction to completion.[2]

  • Reaction Conditions: The choice of solvent and temperature is paramount. Different protocols have reported success with various systems. The optimal choice depends on your scale and available equipment.

    • High-Boiling Solvent System: Using a solvent like tert-butanol allows for higher reaction temperatures (reflux at ~121°C), which can significantly accelerate the reaction. A published procedure using this method reports an 80% yield after 24 hours.[2]

    • Lower-Boiling Solvent System: Ethanol is another common solvent, though it may require longer reaction times (e.g., 36 hours at 80°C) to achieve high conversion.[3]

    • Solvent-Free: Some methods use molten piperazine as both the reactant and the solvent, which can be effective but may complicate work-up.

  • Inefficient Work-up and Isolation: The product can be lost during the purification steps. The standard work-up involves:

    • Quenching the reaction mixture with water.

    • Adjusting the pH to be strongly basic (e.g., pH > 12) with NaOH or KOH to ensure the product is in its free-base form.[2]

    • Extracting the free base into an organic solvent like toluene or ethyl acetate.[2][3]

    • Isolating the product. This can be done by either crystallizing the free base or by acidifying the organic extract with concentrated HCl to precipitate the hydrochloride salt, which is often a stable, off-white solid.[2] Inefficient phase separation or incomplete precipitation will lead to significant yield loss.

Summary of Reported Reaction Conditions:

ParameterMethod AMethod B
Starting Material 3-Chloro-1,2-benzisothiazole3-Chloro-1,2-benzisothiazole
Nucleophile Anhydrous Piperazine (5.2 eq)Piperazine (1.2 eq)
Solvent tert-ButanolEthanol
Temperature Reflux (~121°C)80°C
Time 24 hours36 hours
Reported Yield 80% (as HCl salt)85% (as free base)
Reference [2][3]

*Note: The references often use the isothiazole analogue, but the conditions are directly applicable to the isoxazole synthesis due to the similar reactivity of the 3-chloro leaving group.

Q2: I'm observing a significant amount of an unknown impurity in my crude product by TLC/LC-MS. What could it be and how can I prevent it?

Side reactions can lower your yield and complicate purification. Identifying the likely source is the first step to mitigation.

A2: The most probable side product is from a double substitution on the piperazine ring, or degradation of the benzisoxazole ring.

A Low Yield / Purity Issue B Check Reagent Stoichiometry A->B Possible Cause: Di-substitution C Monitor Reaction Temperature A->C Possible Cause: Ring Degradation D Verify Work-up pH A->D Possible Cause: Product Loss E Use Large Excess of Piperazine (>5 eq) B->E Solution F Avoid Overheating (<130°C) C->F Solution G Ensure pH > 12 Before Extraction D->G Solution

Caption: Troubleshooting flowchart for common synthesis issues.

  • Di-substituted Piperazine: This occurs when a second molecule of 3-chloro-1,2-benzisoxazole reacts with the secondary amine of the already-formed product.

    • Cause: Insufficient excess of piperazine. If the ratio of piperazine to the starting benzisoxazole is low (e.g., close to 1:1), the product concentration becomes significant enough to compete with piperazine for the remaining starting material.

    • Solution: As mentioned in Q1, use a large molar excess of piperazine (>5 equivalents). This ensures the concentration of piperazine is always much higher than the product, statistically favoring the desired mono-substitution.

  • Benzisoxazole Ring Opening: The isoxazole ring can be susceptible to cleavage under certain conditions, particularly with strong nucleophiles or harsh basic conditions at high temperatures. This can lead to various phenolic impurities.[4]

    • Cause: Excessively high temperatures (e.g., >150°C) or prolonged reaction times in the presence of strong bases.[5]

    • Solution: Carefully control the reaction temperature. While heat is necessary, runaway exothermic reactions or setting the temperature too high can promote degradation. Maintain the temperature within the recommended range for your chosen solvent (e.g., 115-120°C for t-butanol).[2] Monitor the reaction by TLC and stop it once the starting material is consumed to avoid prolonged heating.

  • Incomplete Reaction: If your impurity is actually unreacted starting material (3-chloro-1,2-benzisoxazole), the issue is an incomplete reaction.

    • Cause: Reaction time is too short, the temperature is too low, or reagents are of poor quality.

    • Solution: Ensure you are using the correct conditions as per the protocol. Use TLC to monitor the disappearance of the starting material spot. If the reaction stalls, consider increasing the temperature or allowing it to run longer.

Q3: What is the detailed, step-by-step protocol for synthesis and isolation of the hydrochloride salt?

Following a validated protocol is key to reproducibility. This protocol is synthesized from best practices reported in the literature.[2]

A3: Here is a comprehensive experimental protocol based on a high-yield procedure.

Experimental Protocol: Synthesis and Isolation of 3-(Piperazin-1-yl)-1,2-benzisoxazole Hydrochloride

Materials:

  • 3-Chloro-1,2-benzisoxazole (1 equivalent)

  • Anhydrous Piperazine (5.2 equivalents)

  • tert-Butanol (solvent)

  • Toluene (extraction solvent)

  • Deionized Water

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Isopropanol (for precipitation and washing)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge anhydrous piperazine (5.2 eq) and a small amount of tert-butanol (approx. 0.2 mL per gram of piperazine).

  • Heating: Purge the flask with nitrogen and heat the mixture to 100°C in an oil bath to melt the piperazine.

  • Substrate Addition: Dissolve 3-chloro-1,2-benzisoxazole (1 eq) in a minimal amount of tert-butanol. Add this solution dropwise to the molten piperazine over 20-30 minutes. The reaction is exothermic; control the addition rate to maintain the internal temperature between 110-120°C.[2]

  • Reaction: After the addition is complete, heat the mixture to reflux (~121°C) and maintain for 24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-chloro-1,2-benzisoxazole spot is no longer visible.

  • Quenching and Filtration: Cool the reaction mixture to ~85°C and carefully add deionized water (approx. 6 mL per gram of starting benzisoxazole). Filter the resulting hazy solution while warm to remove any insoluble impurities.

  • Basification and Extraction: Combine the filtrate and washes. Adjust the pH to >12 with 50% aqueous NaOH. Extract the aqueous solution with toluene (2 x volumes). Separate the layers.

  • Washing: Combine the organic layers and wash with deionized water to remove residual salts and piperazine.

  • Solvent Swap and Precipitation: Concentrate the toluene layer under reduced pressure. Add isopropanol (approx. 10 mL per gram of starting material). Slowly add concentrated HCl dropwise while stirring until the pH of the solution reaches ~3.5-4.0.[2]

  • Isolation: A slurry will form. Cool the mixture to 0-5°C and stir for at least 1 hour to ensure complete precipitation.

  • Drying: Filter the solid product, wash the filter cake with cold isopropanol, and dry under vacuum at 40-50°C to yield 3-(Piperazin-1-yl)-1,2-benzisoxazole hydrochloride as an off-white solid.[2]

References
  • Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles. ResearchGate. [Link]

  • Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation Journal. [Link]

  • Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation. [Link]

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of Scientific & Engineering Research. [Link]

  • Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica. [Link]

  • Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
  • Process for preparation of 3 piperazinylbenzisothiazoles.

Sources

Technical Support Center: Troubleshooting Solubility Issues of 1-(Benzisoxazol-3-yl)piperazine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 20, 2026

Introduction

Welcome to the technical support guide for 1-(Benzisoxazol-3-yl)piperazine. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous solutions during their experiments. As a molecule with a benzisoxazole core and a piperazine moiety, its solubility behavior can be complex. This guide provides a structured, in-depth approach to troubleshooting common issues, explaining the scientific principles behind the recommended solutions.

The piperazine ring is often incorporated into drug candidates to improve pharmacological and pharmacokinetic profiles, in part because its two nitrogen atoms can act as hydrogen bond donors and acceptors, which can increase water solubility.[1] However, the overall properties of the molecule, including the benzisoxazole substituent, ultimately determine its absorption and solubility characteristics.[1] This guide will walk you through a logical troubleshooting process, from simple fixes to more advanced formulation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 1-(Benzisoxazol-3-yl)piperazine is not dissolving in water or buffer. What is the first thing I should check?

A1: Initial Assessment and Basic Troubleshooting

Before exploring complex solubilization techniques, it's crucial to verify the basics of your experimental setup.

Step 1: Verify Compound Identity and Purity Ensure the material you are using is indeed 1-(Benzisoxazol-3-yl)piperazine and check its purity. Impurities can significantly impact solubility. The expected appearance is typically a pale beige to light brown solid.[2]

Step 2: Check the pH of Your Aqueous Solution 1-(Benzisoxazol-3-yl)piperazine is a basic compound due to the piperazine ring. The pKa of piperazine itself has two values, approximately 5.35 and 9.73 at 298K.[3] The solubility of basic compounds is highly pH-dependent.

  • The Science: At a pH below its pKa, a basic compound will be protonated, forming a more soluble salt. As the pH approaches and exceeds the pKa, the compound will be in its less soluble free base form.

  • Actionable Advice: Measure the pH of your water or buffer. For many basic compounds, dissolution is favored in acidic conditions. Try lowering the pH of your solution to see if solubility improves. A good starting point is to adjust the pH to 2 units below the lower pKa of the piperazine moiety.

Step 3: Gentle Heating and Agitation Sometimes, the dissolution process is slow.

  • Actionable Advice: Gently warm your solution (e.g., to 37°C or 40°C) while stirring. Be cautious with temperature, as excessive heat can degrade the compound. Continuous agitation using a magnetic stirrer can also facilitate dissolution.

Q2: I've tried adjusting the pH, but the solubility is still poor. What's the next step?

A2: Co-solvents and Surfactants

If pH adjustment alone is insufficient, the use of co-solvents or surfactants is a common and effective strategy to enhance the solubility of poorly water-soluble drugs.[4][5]

Co-solvents

  • The Science: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium. This can improve the solvation of hydrophobic molecules.[5]

  • Common Co-solvents:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

    • Dimethyl sulfoxide (DMSO)

  • Experimental Protocol:

    • Start by preparing a stock solution of your compound in a pure co-solvent like DMSO.

    • Gradually add this stock solution to your aqueous buffer while vortexing or stirring vigorously.

    • Be mindful of the final concentration of the co-solvent, as it can impact your experimental system (e.g., cell viability). It is advisable to keep the final concentration of the organic solvent as low as possible.

Surfactants

  • The Science: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[6]

  • Common Surfactants:

    • Tween® 80 (Polysorbate 80)

    • Sodium lauryl sulfate (SLS)

    • Pluronic® F-68

  • Actionable Advice: Prepare your aqueous solution with a small amount of surfactant (e.g., 0.1% to 1% w/v) before adding the 1-(Benzisoxazol-3-yl)piperazine.

Solubilization Aid Mechanism of Action Typical Starting Concentration Considerations
Co-solvents (e.g., DMSO, Ethanol) Reduces the polarity of the solvent.[5]1-10% (v/v)Can have biological effects in cell-based assays.
Surfactants (e.g., Tween® 80, SLS) Forms micelles to encapsulate the compound.[6]0.1-1% (w/v)Can interfere with certain biological assays.
Q3: I am working with a solid dosage form and need to improve the dissolution rate. What are my options?

A3: Particle Size Reduction and Solid Dispersions

For solid formulations, the dissolution rate is often a limiting factor for bioavailability.

Particle Size Reduction

  • The Science: Reducing the particle size of a compound increases its surface area-to-volume ratio.[7] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[5]

  • Techniques:

    • Micronization: Mechanical milling processes (e.g., jet milling) can reduce particle size to the micron range.[5]

    • Nanosuspensions: This technology creates drug nanoparticles, which can dramatically increase the dissolution rate and saturation solubility.[4]

Solid Dispersions

  • The Science: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, often a hydrophilic polymer.[4][8] This can enhance solubility by presenting the drug in an amorphous (higher energy) state and improving its wettability.[4]

  • Common Carriers:

    • Polyethylene glycols (PEGs)

    • Polyvinylpyrrolidone (PVP)

  • Preparation Method (Solvent Evaporation):

    • Dissolve both 1-(Benzisoxazol-3-yl)piperazine and a hydrophilic carrier (e.g., PEG 4000) in a common organic solvent.

    • Evaporate the solvent under vacuum.

    • The resulting solid mass is then ground and sieved to obtain a fine powder with improved dissolution properties.

Q4: Would using a different salt form of 1-(Benzisoxazol-3-yl)piperazine help?

A4: Salt Formation for Enhanced Solubility

Yes, salt formation is one of the most effective and widely used methods for increasing the solubility and dissolution rate of ionizable drugs.[8]

  • The Science: Converting the basic 1-(Benzisoxazol-3-yl)piperazine to a salt form, such as a hydrochloride (HCl) salt, can significantly improve its aqueous solubility.[9][10] The salt form readily dissociates in water, leading to a higher concentration of the protonated, more soluble form of the drug.

  • Available Salt Forms: Hydrochloride salts of piperazine derivatives are common and generally exhibit improved stability and solubility.[9][10] For instance, 3-Piperazin-1-yl-benzo[d]isothiazole hydrochloride is soluble in water.[9]

  • Actionable Advice: If you are synthesizing the compound, consider preparing the hydrochloride salt. If you are purchasing it, check if a salt form is commercially available. When working with the salt form, be aware that the pH of the resulting solution will be acidic.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to addressing solubility issues with 1-(Benzisoxazol-3-yl)piperazine.

Solubility_Troubleshooting start Start: Solubility Issue with 1-(Benzisoxazol-3-yl)piperazine check_basics Q1: Initial Checks Verify Compound Purity Check Solution pH Gentle Heating & Agitation start->check_basics is_soluble1 Is it Soluble? check_basics->is_soluble1 use_additives Q2: Use Solubilizing Agents Try Co-solvents (DMSO, PEG 400) Try Surfactants (Tween 80) is_soluble1->use_additives No end_success Success: Compound Solubilized is_soluble1->end_success Yes is_soluble2 Is it Soluble? use_additives->is_soluble2 solid_form Q3: Solid Formulation Strategies Particle Size Reduction (Micronization) Solid Dispersion with Hydrophilic Carrier is_soluble2->solid_form No is_soluble2->end_success Yes is_soluble3 Is it Soluble? solid_form->is_soluble3 salt_form Q4: Consider Salt Form Synthesize or Purchase Hydrochloride Salt is_soluble3->salt_form No is_soluble3->end_success Yes is_soluble4 Is it Soluble? salt_form->is_soluble4 is_soluble4->end_success Yes end_fail Consult Formulation Specialist is_soluble4->end_fail No

Caption: A step-by-step workflow for troubleshooting solubility.

Advanced Topic: The Role of the Benzisoxazole Moiety

The 1,2-benzisoxazole scaffold is a key component of many biologically active compounds.[11] While the piperazine group generally aids in solubility, the rigid, aromatic benzisoxazole ring system contributes to the molecule's overall lipophilicity and can lead to poor aqueous solubility. The interplay between the hydrophilic piperazine and the lipophilic benzisoxazole dictates the compound's physicochemical properties. Understanding this balance is key to developing effective solubilization strategies.

Summary of Key Recommendations
  • Start with the Basics: Always verify your compound's identity and purity, and check the pH of your aqueous medium first.

  • pH Adjustment is Key: For this basic compound, lowering the pH is often the most straightforward way to improve solubility.

  • Employ Solubilizing Agents: If pH adjustment is not sufficient, consider using co-solvents or surfactants.

  • Optimize Solid Forms: For solid dosage forms, particle size reduction and solid dispersions are powerful techniques to enhance dissolution.

  • Utilize Salt Forms: Converting the free base to a salt, such as a hydrochloride, is a highly effective method for increasing aqueous solubility.

We hope this guide provides you with the necessary information to overcome the solubility challenges associated with 1-(Benzisoxazol-3-yl)piperazine. For further assistance, please do not hesitate to contact our technical support team.

References
  • Pawar, P. et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1461-1469. [Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(5). [Link]

  • Patel, J. N. et al. (2011). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Fauzi, M. F. et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Pharmaguideline. [Link]

  • Solubility of Things. (n.d.). Piperazine. Solubility of Things. [Link]

  • Li, M. et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. [Link]

  • Google Patents. (n.d.). Liquid formulations for controlled delivery of benzisoxazole derivatives.
  • Varela, M. T. et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Saudi Pharmaceutical Journal, 31(8), 1265-1273. [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. SINTEF. [Link]

  • Deshmukh, R. et al. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2020). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. National Center for Biotechnology Information. [Link]

  • Khalili, F. et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

  • ACS Publications. (2020). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 22(15), 5895-5899. [Link]

  • Semantic Scholar. (2009). Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [Link]

  • The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-64-3. The Good Scents Company. [Link]

  • National Center for Biotechnology Information. (2008). 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]piperidinium nitrate. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties. Semantic Scholar. [Link]

  • PubChem. (n.d.). Piperazine, hydrochloride (1:?). PubChem. [Link]

  • PubChem. (n.d.). R-56109 hydrochloride. PubChem. [Link]

  • PubChem. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride. PubChem. [Link]

Sources

Technical Support Center: Purification of 3-(Piperazin-1-yl)-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(Piperazin-1-yl)-1,2-benzisoxazole. This guide is designed for researchers, scientists, and drug development professionals who are working with this important benzisoxazole derivative, a key intermediate in the synthesis of antipsychotic agents like Risperidone.[1][2][3] The inherent basicity and polarity of the piperazine moiety can present unique challenges during purification.[4]

This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter in the lab. The protocols and explanations herein are grounded in established chemical principles to ensure you can make informed decisions, optimize your yield, and achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 3-(Piperazin-1-yl)-1,2-benzisoxazole in a direct question-and-answer format.

Issue 1: Low Purity After Initial Synthetic Work-up

Question: My initial extraction of the reaction between 3-chloro-1,2-benzisoxazole and piperazine has resulted in an oily, off-white solid. TLC and HPLC analysis show multiple spots/peaks. What are the likely impurities and what is the most robust method to remove them?

Answer: The primary impurities in this synthesis are typically unreacted starting materials and a di-substituted byproduct. Your crude product likely contains:

  • Excess Piperazine: Being a large excess reagent, its removal is crucial.

  • Unreacted 3-chloro-1,2-benzisoxazole: A non-basic, neutral impurity.

  • 1,4-bis(1,2-benzisoxazol-3-yl)piperazine: A di-substituted, less basic byproduct.

Causality: The piperazine starting material has two secondary amine groups, both of which can act as nucleophiles. While using a large excess of piperazine favors the mono-substitution product, the di-substituted product can still form.

Recommended Solution: Acid-Base Extraction

An acid-base extraction is highly effective for separating your basic product from neutral starting materials and excess piperazine. The strategy is to protonate the basic nitrogen of your desired product, making it soluble in an aqueous acidic phase, while neutral impurities remain in the organic phase.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[5]

  • Acidification: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Your desired product, 3-(Piperazin-1-yl)-1,2-benzisoxazole, will react with the acid to form the hydrochloride salt and move into the aqueous layer.

  • Separation of Neutral Impurities: Drain the acidic aqueous layer into a clean flask. Wash the organic layer (which contains the unreacted 3-chloro-1,2-benzisoxazole) one more time with 1M HCl to ensure complete extraction of the product. Discard the organic layer.

  • Removal of Excess Piperazine: Combine the acidic aqueous extracts. Wash this acidic solution with fresh DCM to remove any remaining trace organic impurities.

  • Basification & Re-extraction: Cool the acidic aqueous solution in an ice bath. Slowly add a base, such as 10M sodium hydroxide (NaOH), with stirring until the pH is greater than 10.[6] This deprotonates the hydrochloride salt, regenerating the free base which will often precipitate or form an oil.

  • Final Extraction: Extract the basified aqueous solution multiple times with fresh DCM.[5]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified 3-(Piperazin-1-yl)-1,2-benzisoxazole free base.[5]

start Crude Product (in DCM) extract_acid Extract with 1M HCl start->extract_acid separate1 Separate Layers extract_acid->separate1 organic1 Organic Layer (Neutral Impurities) separate1->organic1 Discard aqueous1 Aqueous Layer (Product as HCl Salt, Excess Piperazine) separate1->aqueous1 basify Adjust pH > 10 with NaOH aqueous1->basify extract_dcm Extract with DCM basify->extract_dcm separate2 Separate Layers extract_dcm->separate2 aqueous2 Aqueous Layer (Salts) separate2->aqueous2 Discard organic2 Organic Layer (Pure Free Base) separate2->organic2 dry Dry & Concentrate organic2->dry end Purified Product dry->end

Caption: Workflow for Acid-Base Purification.
Issue 2: Tailing and Poor Separation in Column Chromatography

Question: I am attempting to purify my compound using silica gel column chromatography, but I'm observing significant tailing (streaking) of the product spot, leading to poor separation from a closely eluting impurity. How can I resolve this?

Answer: This is a classic issue when purifying basic compounds, especially amines, on standard silica gel.

Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atoms of your piperazine moiety interact strongly with these acidic sites via acid-base interactions. This causes a portion of your compound to "stick" to the stationary phase and elute slowly, resulting in tailing.[7]

Recommended Solution: Mobile Phase Modification or Dry Loading

  • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase (eluent). This modifier will compete with your product for the acidic sites on the silica, allowing your compound to travel through the column more uniformly.

    • Triethylamine (TEA): Add 0.5-2% (v/v) of TEA to your eluent system (e.g., hexane/ethyl acetate). This is usually sufficient to neutralize the active sites and produce sharp, symmetrical peaks.[7]

    • Ammonia in Methanol: For very strong interactions, a small percentage of a 7N ammonia in methanol solution can be added to a DCM/methanol mobile phase.[7]

  • Dry Loading: If your crude product is not readily soluble in the non-polar component of your mobile phase, it should be dry-loaded. Dissolving the sample in a strong, polar solvent like DCM or methanol for direct application (liquid loading) can disrupt the equilibrium at the top of the column and lead to band broadening and poor separation.[8]

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add 1% TEA to the developing solvent to see if it improves the spot shape. Aim for an Rf value of 0.2-0.4 for your product.[9]

  • Column Packing: Pack a column with silica gel using your chosen mobile phase (containing TEA).

  • Sample Loading (Dry Load): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.[10] Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. Carefully load this powder onto the top of your packed column.

  • Elution: Run the column with your mobile phase, collecting fractions. You may use an isocratic system or a gradient of increasing polarity.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolCommon solvent systems offering a wide polarity range.
Modifier 0.5-2% Triethylamine (TEA)Neutralizes acidic silanol sites on silica, preventing tailing of basic amines.[7]
Loading Method Dry LoadingPrevents band broadening caused by loading in a strong solvent.[8]
Issue 3: Product "Oiling Out" or Low Yield During Recrystallization

Question: I'm trying to recrystallize the purified free base, but it either separates as an oil ("oils out") or I get a very poor recovery of crystalline material. What is the best approach for crystallization?

Answer: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is too high, and upon cooling, it separates as a supersaturated liquid instead of forming crystals. Low recovery indicates that the compound remains too soluble in the solvent even at low temperatures.

Recommended Solution: Salt Formation & Recrystallization

For basic compounds like 3-(Piperazin-1-yl)-1,2-benzisoxazole, the most reliable method to obtain a highly crystalline, stable solid is through salt formation. The hydrochloride salt is a common and effective choice. This strategy was successfully employed for the structurally similar 3-(1-piperazin-yl)-1,2-benzisothiazole.[11]

Causality: The formation of an ionic salt introduces strong lattice forces, which significantly increases the melting point and promotes the formation of a well-ordered crystal structure, often reducing its solubility in moderately polar organic solvents.[7]

Experimental Protocol: Hydrochloride Salt Formation & Recrystallization
  • Dissolution: Dissolve the purified free base in a suitable solvent such as isopropanol, ethanol, or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid. Anhydrous HCl in isopropanol or diethyl ether is ideal to avoid introducing water. Add the acid dropwise until the solution becomes acidic (check with pH paper) and a precipitate begins to form.

  • Crystallization: The hydrochloride salt should precipitate from the solution. You may need to gently warm the mixture to dissolve the initial solid and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (e.g., cold isopropanol) to remove any soluble impurities.[11]

  • Drying: Dry the crystalline salt under vacuum. The resulting hydrochloride salt should be a stable, free-flowing solid with a sharp melting point.

Caption: Decision Tree for Selecting a Purification Strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying 3-(Piperazin-1-yl)-1,2-benzisoxazole on a large scale? For large-scale purification, crystallization via salt formation is generally the most efficient and scalable method. It avoids the use of large volumes of solvents and silica gel required for chromatography. An initial acid-base work-up to remove gross impurities followed by crystallization of the hydrochloride salt is a robust industrial approach.[11][13]

Q2: How can I confirm the purity of my final product? A combination of techniques should be used:

  • Thin Layer Chromatography (TLC): A quick check for the presence of impurities. The final product should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >99%). A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing an additive like 0.1% formic or phosphoric acid) is a good starting point.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can detect impurities if they are present in significant amounts (>1-2%).

  • Melting Point: A pure, crystalline solid will have a sharp melting point range. Broadening of the melting point indicates the presence of impurities.

Q3: What are the key safety precautions?

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Handle all organic solvents and reagents in a well-ventilated fume hood.

  • Reagent Handling: Piperazine can be corrosive and a sensitizer. Avoid inhalation and skin contact. Dichloromethane is a suspected carcinogen. Concentrated acids and bases are highly corrosive.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

References

  • Rao, V. J., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145.
  • Der Pharma Chemica. (2012). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 4(5), 1873-1878.
  • LookChem. (n.d.). Production Route of Risperidone. Chempedia. Available at: [Link]

  • Finger, S. (2013). Response to "How to extract/isolate piperazine from water without distillation?". ResearchGate. Available at: [Link]

  • The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone.
  • Perry, C. W. (1959). Purification of piperazine. U.S.
  • Godchaux, E. W., & Schurman, I. (1963). Recovery of piperazine. U.S.
  • SIELC Technologies. (2018). 3-(1-Piperazinyl)-1,2-benzisothiazole. Available at: [Link]

  • ResearchGate. (n.d.). Recrystallization. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(1-piperazinyl)-1,2-benzisoxazole. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Available at: [Link]

  • Lowe, J. A. (2000). Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. U.S.
  • Global Substance Registration System. (n.d.). 3-(1-PIPERAZINYL)-1,2-BENZISOTHIAZOLE. Available at: [Link]

  • PubChem. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole. National Center for Biotechnology Information. Available at: [Link]

  • Aotsuka, T., et al. (1999). Process for preparation of 3 piperazinylbenzisothiazoles. U.S.
  • Temple, D. L., et al. (1982). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 25(9), 1045-1051.
  • Biotage. (n.d.). Successful flash chromatography. Available at: [Link]

  • Krishgen Biosystems. (2008). General Methods for Flash Chromatography Using Disposable Columns. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-(Benzisoxazol-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Benzisoxazol-3-yl)piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate in their synthetic workflows, most notably in the preparation of antipsychotic agents like Risperidone. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. We will delve into the common challenges, focusing on the causality behind side-product formation and providing field-proven strategies for their mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address the most common issues encountered during the synthesis of 1-(Benzisoxazol-3-yl)piperazine. The primary synthetic routes involve the coupling of a piperazine source with an activated 3-substituted benzisoxazole, typically via Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed cross-coupling reaction.

Question 1: I am observing a significant amount of a high-molecular-weight impurity in my final product. Mass spectrometry suggests it's a bis-arylated piperazine. Why is this happening and how can I prevent it?

Answer:

This is the most prevalent side reaction in this synthesis. The impurity is almost certainly 1,4-bis(benzisoxazol-3-yl)piperazine.

Root Cause Analysis: Piperazine is a bidentate nucleophile, containing two secondary amine groups. Once the first nitrogen atom reacts to form the desired mono-substituted product, the second nitrogen atom remains nucleophilic and can react with another molecule of the 3-substituted benzisoxazole starting material. This leads to the formation of the undesired bis-substituted side product.

G product product side_start side_start product->side_start caption Fig 1. Competing reactions in the arylation of piperazine.

Mitigation Strategies:

  • Molar Ratio Adjustment: The simplest approach is to use a significant excess of piperazine (3-10 equivalents). By Le Châtelier's principle, this stoichiometric pressure favors the reaction of the benzisoxazole starting material with the more abundant unsubstituted piperazine, statistically minimizing the chance of it reacting with the already-formed mono-substituted product.[1]

  • Mono-Protection Strategy: A more robust, albeit longer, method is to use a mono-protected piperazine, such as 1-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group renders one nitrogen atom non-nucleophilic. After the coupling reaction, the Boc group is easily removed under acidic conditions to yield the desired product exclusively.[2]

  • Protonation as In-Situ Protection: A clever and atom-economical approach is to use piperazine monohydrochloride or mono-acetate. In solution, a proton effectively "protects" one of the nitrogen atoms, reducing its nucleophilicity and strongly disfavoring disubstitution.[3] This method avoids the additional protection and deprotection steps.

StrategyProsConsTypical Yield Improvement
Piperazine Excess Simple, one-step.Requires removal of excess piperazine; lower atom economy.Good (Purity >90%)
Mono-Boc-Piperazine Excellent selectivity; high purity.Adds protection/deprotection steps; higher cost.Excellent (Purity >98%)
Protonation High atom economy; no extra steps.Requires careful pH control; may affect solubility.Very Good (Purity >95%)
Question 2: My reaction is very slow or is not proceeding to completion when using 3-chloro-1,2-benzisoxazole. What factors could be at play?

Answer:

This issue points towards insufficient activation of the aromatic ring for Nucleophilic Aromatic Substitution (SNAr) or suboptimal reaction conditions.

Root Cause Analysis: The SNAr mechanism requires the aromatic ring to be electron-deficient to be attacked by the nucleophile (piperazine). The rate of this reaction is highly dependent on:

  • The Leaving Group: The nature of the group being displaced at the 3-position.

  • Solvent: The solvent must be able to solvate the charged intermediate (Meisenheimer complex).

  • Base: A base is required to neutralize the HCl generated during the reaction.

  • Temperature: Higher temperatures are often needed to overcome the activation energy barrier.

G caption Fig 2. Troubleshooting logic for incomplete S(N)Ar reactions.

Troubleshooting Steps:

  • Increase Temperature: SNAr reactions on heteroaromatic systems often require elevated temperatures. Depending on your solvent, refluxing the reaction mixture (e.g., 65°C in THF, or up to 120°C in DMF) can significantly increase the reaction rate.[1][4]

  • Choice of Base: An inorganic base like sodium or potassium carbonate is often used to scavenge the generated acid.[4] Ensure at least one equivalent of base per equivalent of 3-chloro-1,2-benzisoxazole hydrochloride is present. Organic bases like triethylamine (TEA) can also be used.

  • Solvent Choice: Polar aprotic solvents like DMF, acetonitrile, or THF are preferred as they can stabilize the charged intermediate complex, facilitating the reaction.[1]

  • Consider a More Reactive Substrate: If feasible, using 3-fluoro-1,2-benzisoxazole would likely accelerate the reaction, as fluoride is a better leaving group than chloride in many SNAr reactions due to its high electronegativity which enhances the electrophilicity of the carbon center.[5]

  • Switch to a Catalytic Method: If SNAr conditions fail, the Buchwald-Hartwig amination is a powerful alternative. This palladium-catalyzed cross-coupling reaction is highly efficient for forming C-N bonds and often proceeds under milder conditions than SNAr, though it requires a palladium catalyst and a specific phosphine ligand.[6][7][8]

Question 3: I am using a Boc-protected piperazine, but the subsequent deprotection step is giving me a poor yield and multiple byproducts. How can I optimize this?

Answer:

Boc deprotection is typically straightforward, so issues here usually relate to the stability of the benzisoxazole ring under harsh acidic conditions.

Root Cause Analysis: The benzisoxazole ring system can be sensitive to strong, hot acidic conditions, potentially leading to ring-opening or other degradation pathways. Standard deprotection methods using concentrated HCl at high temperatures may be too aggressive for this substrate.

Optimized Deprotection Protocol:

The goal is to use the mildest conditions that effectively remove the Boc group while preserving the integrity of the product.

  • Reagent: Use trifluoroacetic acid (TFA) in dichloromethane (DCM). TFA is a strong acid that is effective at room temperature, and it can be easily removed under reduced pressure. A 25-50% v/v solution of TFA in DCM is a good starting point.

  • Temperature: Perform the reaction at room temperature or, if necessary, slightly chilled (0°C to RT). Avoid heating.

  • Monitoring: The reaction is usually rapid. Monitor by TLC or LC-MS. It should be complete within 1-4 hours.

  • Work-up: After completion, carefully remove the solvent and excess TFA in vacuo. The resulting TFA salt of the product can then be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous work-up to yield the free base.

Experimental Protocols

Protocol 1: Selective Mono-Arylation using Excess Piperazine

This protocol prioritizes simplicity and is suitable for initial scale-up.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous piperazine (5.0 eq) and a suitable solvent (e.g., acetonitrile or THF, approx. 10 mL per gram of starting material).

  • Addition: Add 3-chloro-1,2-benzisoxazole (1.0 eq) and sodium carbonate (2.0 eq).

  • Reaction: Heat the mixture to reflux (typically 80-110°C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-18 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude residue will contain the desired product and excess piperazine. Dissolve the residue in dichloromethane and wash with water to remove the highly water-soluble piperazine. Dry the organic layer over sodium sulfate, filter, and concentrate. The product can be further purified by recrystallization from a suitable solvent system like isopropanol.[4]

Protocol 2: Buchwald-Hartwig Amination for Challenging Substrates

This protocol is recommended when the SNAr approach is unsuccessful.

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 3-chloro-1,2-benzisoxazole (1.0 eq), piperazine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%).

  • Solvent and Base: Add anhydrous toluene or dioxane, followed by a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.3 eq).

  • Reaction: Heat the mixture to 80-100°C. Monitor closely by TLC or LC-MS. These reactions are often complete within 2-12 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. The crude product should be purified by column chromatography on silica gel.

References

  • The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. Retrieved from [Link]

  • Google Patents. (n.d.). EP1560814A1 - Process for making risperidone and intermediates therefor.
  • New Drug Approvals. (2022). RISPERIDONE. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • ResearchGate. (n.d.). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Retrieved from [Link]

  • PubMed. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Der Pharma Chemica. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Retrieved from [Link]

  • Google Patents. (n.d.). US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
  • SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]piperidinium nitrate. Retrieved from [Link]

  • PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Dynamic Nucleophilic Aromatic Substitution of Tetrazines. Retrieved from [Link]

Sources

Stability testing of 3-Piperazin-1-YL-1,2-benzisoxazole under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the stability of 3-Piperazin-1-YL-1,2-benzisoxazole. The information herein is grounded in established scientific principles and regulatory guidelines to ensure the integrity of your experimental outcomes.

Introduction to 3-Piperazin-1-YL-1,2-benzisoxazole Stability

3-Piperazin-1-YL-1,2-benzisoxazole is a key heterocyclic compound used in pharmaceutical research.[1][2] Understanding its stability profile is a critical prerequisite for the development of safe, effective, and high-quality drug products.[3] Stability testing evaluates the impact of environmental factors such as temperature, humidity, and light on the molecule's integrity over time.[4] This process is essential for determining appropriate storage conditions, retest periods, and shelf life, and is a mandatory component of regulatory submissions.[3][5][6]

Forced degradation, or stress testing, is a crucial component of these stability studies. By exposing the compound to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products, elucidate degradation pathways, and establish the specificity of stability-indicating analytical methods.[7][8][9]

This guide will address common challenges and questions that arise during the stability testing of 3-Piperazin-1-YL-1,2-benzisoxazole, with a focus on forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is 3-Piperazin-1-YL-1,2-benzisoxazole and what is its significance?

A1: 3-Piperazin-1-YL-1,2-benzisoxazole is a derivative of 1,2-benzisoxazole, a class of heterocyclic compounds with a wide range of pharmacological activities.[1] It is a known metabolite of antipsychotic drugs such as Perospirone and Ziprasidone.[10] Its structural components, the benzisoxazole ring and the piperazine ring, are common in many biologically active molecules, making the study of its stability relevant to a broad range of pharmaceutical compounds.

Q2: What are the primary regulatory guidelines I should follow for stability testing?

A2: The most important guidelines are issued by the International Council for Harmonisation (ICH). Specifically, ICH Q1A(R2) provides the framework for stability testing of new drug substances and products.[5][11] For photostability, ICH Q1B is the key reference.[11][12][13] These guidelines detail the conditions for long-term, intermediate, and accelerated stability studies.

Q3: What are the expected degradation pathways for this molecule?

A3: Based on its structure, the two most probable sites of degradation are the benzisoxazole ring and the piperazine moiety.

  • Benzisoxazole Ring: This ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, which may lead to ring opening.

  • Piperazine Ring: The piperazine ring is prone to oxidation.[14] This can result in the formation of N-oxides or other oxidative degradation products.

Q4: What are the standard long-term and accelerated stability testing conditions?

A4: According to ICH Q1A(R2), the standard conditions are:

  • Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. These studies should extend for a minimum of 12 months.[5]

  • Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[15]

Forced Degradation Troubleshooting Guide

Forced degradation studies are designed to produce a target degradation of 5-20% to ensure that the analytical method can detect and resolve the degradation products from the parent peak.

Experimental Workflow for Forced Degradation

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_api Prepare Stock Solution of 3-Piperazin-1-YL-1,2-benzisoxazole hydrolysis Hydrolytic Stress (Acid, Base, Neutral) prep_api->hydrolysis Expose to Stress oxidation Oxidative Stress (e.g., H2O2) prep_api->oxidation Expose to Stress thermal Thermal Stress (Dry Heat & Humidity) prep_api->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) prep_api->photo Expose to Stress prep_stress Prepare Stress Agents (Acid, Base, Oxidant) neutralize Neutralize/Quench Reaction hydrolysis->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc mass_balance Evaluate Mass Balance hplc->mass_balance characterize Characterize Degradants (LC-MS, NMR) mass_balance->characterize If significant degradants

Caption: A typical workflow for conducting forced degradation studies.

Hydrolytic Stability

Q: I am observing very little to no degradation under neutral (water) conditions, even at elevated temperatures. Is this expected?

A: Yes, this is not uncommon. Many drug molecules are stable in neutral pH. The purpose of hydrolytic stress testing is to evaluate stability across a range of pH values. You should proceed with acidic and basic conditions as planned.

Q: My compound is degrading almost instantly in 0.1N HCl. How can I study the degradation pathway if the reaction is too fast?

A: This suggests a high susceptibility to acid-catalyzed hydrolysis. The likely mechanism is the protonation of the nitrogen atom in the isoxazole ring, followed by nucleophilic attack by water, leading to ring cleavage.

  • Troubleshooting Steps:

    • Reduce Acid Strength: Use a weaker acid or lower the concentration (e.g., 0.01N or 0.001N HCl).

    • Lower the Temperature: Perform the experiment at a lower temperature (e.g., room temperature or 40°C) instead of the typical 60-80°C.

    • Time Course Study: Sample at very early time points (e.g., 5, 15, 30 minutes) to capture the initial degradation products before they degrade further.

Q: Under basic conditions (0.1N NaOH), I see a precipitate forming. What could be the cause?

A: There are two main possibilities:

  • Low Solubility: The parent compound or a degradation product may have low solubility in the basic medium. The piperazine moiety has basic nitrogens that will be deprotonated at high pH, which could reduce aqueous solubility.

  • Salt Formation: A degradation product could be precipitating as a salt.

  • Troubleshooting Steps:

    • Use a Co-solvent: Add a small amount of an organic solvent (e.g., acetonitrile or methanol) to your reaction mixture to improve solubility. Ensure the co-solvent does not interfere with the degradation process or the subsequent analysis.

    • Filter and Analyze: Filter the sample before HPLC analysis to prevent clogging the column. If possible, attempt to dissolve and analyze the precipitate separately to identify it.

Oxidative Stability

Q: I'm using 3% hydrogen peroxide and seeing multiple degradation peaks on my chromatogram. How do I identify the primary oxidative degradation product?

A: The piperazine ring is a likely target for oxidation, potentially leading to multiple products such as mono-N-oxide, di-N-oxide, or even ring-opened products.[14]

  • Troubleshooting Steps:

    • Time-Dependent Study: Analyze samples at different time points. The primary degradation product should appear first and may then convert to secondary products over time.

    • Vary Oxidant Concentration: Use a lower concentration of H₂O₂ (e.g., 0.5% or 1%) to slow down the reaction and favor the formation of the primary product.

    • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weights of the degradation products. An increase of 16 atomic mass units (amu) would suggest the formation of a mono-N-oxide.

Q: My assay results show a loss of the parent compound under oxidative stress, but I'm not seeing any corresponding degradation peaks. What's happening?

A: This is a common issue and can be attributed to several factors:

  • Non-Chromophoric Degradants: The degradation products may lack a UV-absorbing chromophore, making them invisible to a UV detector.

  • High Polarity Degradants: The degradation products might be highly polar and eluting in the solvent front of your reversed-phase HPLC method.

  • Precipitation: The degradation product may have precipitated out of the solution.

  • Troubleshooting Steps:

    • Use a Universal Detector: Employ a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), to see if any non-UV active peaks are present.

    • Modify HPLC Method: Adjust your mobile phase to be more aqueous (e.g., 95% water/5% organic) at the beginning of your gradient to retain and resolve any highly polar compounds.

    • Check for Mass Balance: A good mass balance (typically >95%) between the decrease in the parent peak and the increase in degradation product peaks indicates that all major degradants are being accounted for. A poor mass balance supports the theories above.

Photostability

Q: I exposed my solid drug substance to the light conditions specified in ICH Q1B, but I don't see any degradation. Does this mean it's photostable?

A: Not necessarily. While this is a good indication of stability in the solid state, you must also test the compound in solution.[12] Molecules are often more susceptible to photodegradation when dissolved, as they have greater conformational freedom and are more exposed to the solvent environment. The ICH Q1B guideline recommends testing in a suitable solvent.[13]

Q: My solution of 3-Piperazin-1-YL-1,2-benzisoxazole turned yellow after exposure to light. What does this indicate?

A: A color change is a clear sign of degradation and a change in the chemical structure. The yellowing could be due to the formation of a new chromophore, possibly from a rearrangement or cleavage of the benzisoxazole ring system.

  • Troubleshooting Steps:

    • Analyze Immediately: Analyze the sample by HPLC-UV/Vis to observe the full UV spectrum of the new, colored species. This can provide clues about its structure.

    • Protect from Light: If this degradation is significant, it indicates that the drug substance and product will require light-protective packaging.

    • Control Sample: Always include a control sample that is wrapped in aluminum foil to protect it from light. This confirms that the degradation is due to light and not thermal stress from the light source.

Thermal Stability

Q: What is the difference between testing for thermal stability in dry heat versus in high humidity?

A:

  • Dry Heat: This condition primarily tests for thermolytic degradation, where the molecule breaks down due to high temperature alone.

  • High Humidity (e.g., 75% RH): This condition tests for a combination of thermal and hydrolytic degradation. It is often a more stressful condition as water can act as a reactant or catalyst in degradation reactions.

A: This is a valuable finding as it suggests a common degradation pathway. It is likely that at elevated temperature and humidity, there is enough water available to cause hydrolysis of the benzisoxazole ring, similar to what you observed under acidic conditions. This helps in building a comprehensive picture of the molecule's degradation profile.

Protocols & Data Presentation

Recommended Forced Degradation Conditions

The following table provides a starting point for forced degradation studies. The conditions should be adjusted to achieve the target degradation of 5-20%.

Stress ConditionRecommended ConditionsTypical Duration
Acid Hydrolysis 0.1N HCl at 60°C2 - 8 hours
Base Hydrolysis 0.1N NaOH at 60°C2 - 8 hours
Neutral Hydrolysis Water at 80°C24 hours
Oxidation 3% H₂O₂ at Room Temp24 hours
Thermal (Dry) 80°C48 hours
Photolytic ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter)As per guideline
Step-by-Step Protocol for Acid Hydrolysis
  • Preparation: Prepare a stock solution of 3-Piperazin-1-YL-1,2-benzisoxazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress: Transfer a known volume of the stock solution into a vial and add an equal volume of 0.2N HCl to achieve a final acid concentration of 0.1N.

  • Incubation: Place the vial in a water bath or oven at 60°C.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot of the sample.

  • Quenching: Immediately neutralize the sample by adding an equimolar amount of NaOH (e.g., if you take 100 µL of sample, add 100 µL of 0.1N NaOH). This stops the degradation reaction.

  • Dilution: Dilute the quenched sample to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) with the mobile phase.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Potential Degradation Pathway Visualization

This diagram illustrates a plausible degradation pathway for 3-Piperazin-1-YL-1,2-benzisoxazole based on its chemical structure.

Degradation Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) parent 3-Piperazin-1-YL-1,2-benzisoxazole hydro_prod Ring-Opened Product (e.g., Salicylonitrile derivative) parent->hydro_prod H+ or OH- ox_prod1 Piperazine N-Oxide parent->ox_prod1 [O] ox_prod2 Piperazine di-N-Oxide ox_prod1->ox_prod2 [O]

Caption: Plausible degradation pathways for 3-Piperazin-1-YL-1,2-benzisoxazole.

References

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

  • Machinery Lubrication. (n.d.). Understanding Hydrolysis and Hydrolytic Stability. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

  • Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview.
  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
  • MDPI. (n.d.). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of 1,2,3-triazole-piperazin-benzo[b][5][10]thiazine 1,1-dioxides.

  • European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b.
  • PubMed. (n.d.). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Retrieved from [Link]

  • RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • PubMed. (2019).
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.).
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Forced Degrad
  • NETZSCH Analyzing & Testing. (2020). Thermal Stability of Drugs.
  • ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
  • ResearchGate. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions.

Sources

Technical Support Center: Optimizing N-arylation of Piperazine with 3-Halo-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-arylation of piperazine with 3-halo-1,2-benzisoxazole. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-aryl piperazine scaffolds, which are critical intermediates in numerous pharmaceuticals, including the antipsychotic agents risperidone and paliperidone.[1][2] This document provides in-depth, field-proven insights into optimizing this crucial C-N cross-coupling reaction, structured in a practical question-and-answer format to address the specific challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the foundational principles governing the reaction. A solid grasp of these concepts is the first step toward successful optimization and troubleshooting.

Q1: What are the primary catalytic systems for coupling piperazine with 3-halo-1,2-benzisoxazole, and how do they differ?

The two most prevalent methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[3][4][5][6]

  • Buchwald-Hartwig Amination (Palladium-catalyzed): This is the more modern and widely adopted method. It offers milder reaction conditions, broader substrate scope, higher yields, and better functional group tolerance compared to traditional Ullmann reactions.[4] The reaction is driven by a Pd(0)/Pd(II) catalytic cycle.[5][7]

  • Ullmann Condensation (Copper-catalyzed): This is the classical method for C-N bond formation. While effective, it typically requires harsh conditions, such as high temperatures (often >200°C) and polar, high-boiling solvents like DMF or NMP.[6] Stoichiometric amounts of copper were traditionally used, but modern protocols employ catalytic amounts of copper salts with specific ligands.[3][8]

For the synthesis of complex molecules like those derived from 1,2-benzisoxazole, the Buchwald-Hartwig reaction is generally the preferred starting point due to its milder nature and higher reliability.

Q2: What is the role of the phosphine ligand in the Buchwald-Hartwig reaction, and how do I select the right one?

The phosphine ligand is arguably the most critical component for a successful Buchwald-Hartwig reaction. It is not merely a spectator; it directly participates in the catalytic cycle and influences the catalyst's stability, reactivity, and selectivity.[5]

Causality: The ligand's primary roles are:

  • To stabilize the palladium center: It prevents the precipitation of palladium metal (Pd black), which is an inactive form of the catalyst.

  • To promote oxidative addition: Electron-rich and sterically bulky ligands accelerate the insertion of the Pd(0) center into the aryl-halide bond, which is often the rate-limiting step.

  • To facilitate reductive elimination: The ligand's steric bulk creates a crowded coordination sphere around the palladium, promoting the final, product-releasing step of the catalytic cycle.

Selection Strategy: For coupling piperazine (a secondary cyclic amine) with an aryl halide, sterically hindered, electron-rich biarylphosphine ligands are the gold standard.

Ligand FamilyKey Features & Application
Josiphos, XPhos, SPhos Highly general and effective for coupling secondary amines. Excellent for challenging aryl chlorides.
RuPhos, BrettPhos Offer high reactivity and are often used for less reactive coupling partners or at lower temperatures.[4]
BINAP A classic bidentate ligand, sometimes effective but often superseded by the more modern monophosphine biaryl ligands for this specific transformation.[9]

A logical starting point is to screen a small panel of ligands, such as XPhos and RuPhos, to identify the optimal choice for your specific substrate.

Q3: How does the choice of base impact the reaction, and what are the trade-offs between strong and weak bases?

The base is essential for deprotonating the piperazine nitrogen, forming the nucleophilic amide that participates in the catalytic cycle.[10] The choice of base is a critical parameter that can dictate the reaction's success or failure.

  • Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These are the most common bases for Buchwald-Hartwig reactions. Their high basicity (pKaH > 19) ensures rapid and irreversible deprotonation of the amine, driving the reaction forward. However, they can be incompatible with base-sensitive functional groups on the substrates, potentially causing decomposition.[10]

  • Weak Bases (e.g., K₃PO₄, Cs₂CO₃): These are used when substrates are sensitive to strong bases. While they offer better functional group tolerance, the reactions may require higher temperatures or longer reaction times to achieve full conversion. Cesium carbonate (Cs₂CO₃) is often a good choice due to its better solubility in organic solvents compared to other inorganic bases.[10]

Expert Insight: For the N-arylation of piperazine with a relatively robust 3-halo-1,2-benzisoxazole, sodium tert-butoxide (NaOt-Bu) is the most common and effective starting point. If you observe substrate decomposition, switching to a weaker base like K₃PO₄ is a logical next step.

Q4: Which solvents are recommended, and are there "green" alternatives?

The solvent must be anhydrous and capable of solubilizing the reactants and catalyst complex.

  • Standard Solvents: Aprotic, non-polar, or moderately polar solvents are preferred. Toluene and dioxane are the most commonly used and well-validated solvents for this reaction.

  • Green Alternatives: There is a growing emphasis on replacing hazardous solvents. Studies have shown that solvents like 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) can be excellent, more environmentally benign alternatives to traditional solvents like dioxane.[11][12]

Pro Tip: Avoid protic solvents like alcohols or water, as they can interfere with the catalyst and base. Ketones are also unsuitable as they can undergo side reactions.[12]

Section 2: Troubleshooting Guide

Even with a well-designed protocol, experimental challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Problem: My reaction yield is consistently low or zero.

This is the most common issue. The key is to systematically identify the point of failure.

Potential Cause 1: Inactive Catalyst System

  • Why it happens: The active Pd(0) species is sensitive to oxygen. Exposure to air can lead to oxidation and deactivation. Additionally, an incorrect palladium-to-ligand ratio can result in the formation of inactive catalyst species or palladium black precipitation.

  • Self-Validating Solutions:

    • Ensure an Inert Atmosphere: Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes) and assemble the reaction under a positive pressure of an inert gas.

    • Use a Palladium Precatalyst: Modern palladium precatalysts (e.g., XPhos Pd G3) are air-stable solids that are activated in situ. This eliminates the need to handle air-sensitive Pd(0) sources and ensures a reliable generation of the active catalyst.

    • Optimize Ligand-to-Metal Ratio: For monodentate ligands like XPhos, a ligand-to-palladium ratio of 1.5:1 to 2:1 is typically optimal. Since the amine substrate can also act as a ligand, adding a slight excess of the phosphine ligand can prevent catalyst deactivation.[13]

Potential Cause 2: Incorrect Base or Base Handling

  • Why it happens: If the base is not strong enough, the deprotonation of piperazine will be slow or incomplete, stalling the catalytic cycle. Conversely, if the base is old, has absorbed moisture, or is poorly soluble and clumps together, its effective concentration will be too low.[10]

  • Self-Validating Solutions:

    • Verify Base Strength: For a standard 3-bromo-1,2-benzisoxazole, NaOt-Bu is the recommended starting point. If using a less reactive 3-chloro analogue, a strong base is almost always necessary.

    • Use Fresh, High-Quality Base: Use a freshly opened bottle of base or a sample stored correctly in a desiccator.

    • Improve Base Dispersion: Grind the inorganic base (like K₃PO₄) into a fine powder before use to increase its surface area. Ensure vigorous stirring during the reaction to prevent the base from settling at the bottom of the flask.[10]

Potential Cause 3: Inappropriate Reactivity of the Aryl Halide

  • Why it happens: The rate of the oxidative addition step is highly dependent on the carbon-halogen bond strength. The general reactivity order is I > Br > OTf >> Cl .

  • Self-Validating Solutions:

    • Start with the Bromo-analogue: 3-Bromo-1,2-benzisoxazole is a good starting point, offering a balance of reactivity and stability.

    • Adjust Conditions for Chloro-analogues: If you must use 3-chloro-1,2-benzisoxazole, you will likely need a more active catalyst system (e.g., a more electron-rich ligand), a stronger base, and higher reaction temperatures (e.g., >100 °C).

Problem: I am observing significant amounts of side products.

Selectivity is key. The formation of side products not only reduces your yield but also complicates purification.

Potential Cause 1: Di-arylation of Piperazine

  • Why it happens: Piperazine has two secondary amine nitrogens (N1 and N4), both of which can undergo N-arylation. If the reaction is run with an excess of the aryl halide or for too long, the desired mono-arylated product can react further to form an undesired, symmetrical di-arylated product.

  • Self-Validating Solutions:

    • Control Stoichiometry: Use a slight excess of piperazine relative to the 3-halo-1,2-benzisoxazole (e.g., 1.2 to 1.5 equivalents). This statistically favors mono-arylation.

    • Use a Protecting Group: The most robust solution is to use mono-Boc-piperazine. The tert-butoxycarbonyl (Boc) group protects one of the nitrogens, ensuring that arylation can only occur at the free NH site.[14] The Boc group can be easily removed later under acidic conditions.

Potential Cause 2: Hydrodehalogenation of the Aryl Halide

  • Why it happens: This side reaction replaces the halogen on the 1,2-benzisoxazole ring with a hydrogen atom, consuming your starting material. It is often promoted by trace amounts of water or when the reductive elimination step is slow.

  • Self-Validating Solutions:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.

    • Optimize the Catalyst System: A more efficient ligand that promotes faster reductive elimination can outcompete the hydrodehalogenation pathway.

Section 3: Experimental Protocols and Data

General Protocol for Palladium-Catalyzed N-arylation of Mono-Boc-Piperazine

This protocol provides a reliable starting point for your experiments.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 3-halo-1,2-benzisoxazole (1.0 eq.), mono-Boc-piperazine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, 1.5-2 mol% relative to Pd).

  • Solvent Addition: Add anhydrous, degassed toluene (or 2-MeTHF) via syringe to achieve a substrate concentration of approximately 0.1-0.5 M.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and quench by slowly adding water. Filter the mixture through a pad of celite to remove inorganic salts and palladium residues. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Table of Recommended Starting Conditions
ParameterRecommended RangeRationale
Pd Precatalyst Loading 0.5 - 2.0 mol%Balances reaction efficiency with cost. Higher loadings may be needed for aryl chlorides.
Ligand:Pd Ratio 1.5:1 - 2.5:1Excess ligand prevents catalyst deactivation by amine coordination.[13]
Piperazine Equivalents 1.1 - 1.5 eq. (unprotected)Favors mono-arylation and minimizes di-arylation side product.
Base Equivalents 1.4 - 2.0 eq.Ensures complete deprotonation of the amine hydrochloride that forms in situ.
Temperature (°C) 80 - 110 °CProvides sufficient thermal energy for oxidative addition without promoting thermal decomposition.
Concentration (M) 0.1 - 0.5 MAffects reaction kinetics; should be optimized for your specific system.

Section 4: Visualizing the Process

Understanding the underlying mechanisms and workflows is crucial for effective troubleshooting.

The Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the fundamental steps of the palladium-catalyzed N-arylation reaction. The efficiency of each step is influenced by the choice of ligand, base, and solvent.

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl L-Pd(II)(Aryl)(X) OxAdd->PdII_Aryl LigandEx Amine Coordination & Deprotonation PdII_Aryl->LigandEx + HNR₂ + Base PdII_Amide L-Pd(II)(Aryl)(NR₂) LigandEx->PdII_Amide - Base-H⁺X⁻ RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 + Ar-NR₂ (Product)

Caption: The catalytic cycle for Pd-catalyzed N-arylation.

Troubleshooting Workflow for Low Reaction Yield

This workflow provides a logical path for diagnosing and solving issues related to poor reaction performance.

Troubleshooting Workflow Troubleshooting Workflow: Low Yield Start Problem: Low or No Yield CheckCatalyst Is the catalyst system active? Start->CheckCatalyst CheckBase Is the base appropriate and active? CheckCatalyst->CheckBase Yes Sol_Inert Solution: - Use inert atmosphere (Ar/N₂) - Degas solvent - Use air-stable precatalyst CheckCatalyst->Sol_Inert No CheckConditions Are reaction conditions optimal? CheckBase->CheckConditions Yes Sol_Base Solution: - Use fresh, dry base - Use stronger base (e.g., NaOtBu) - Grind base, stir vigorously CheckBase->Sol_Base No Sol_Conditions Solution: - Increase temperature - Increase reaction time - Screen alternative solvents/ligands CheckConditions->Sol_Conditions No Success Yield Improved Sol_Inert->Success Sol_Base->Success Sol_Conditions->Success

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available from: [Link]

  • Novák, Z., et al. (2020). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Molecules, 25(23), 5649. Available from: [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2009). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PubMed Central. Available from: [Link]

  • Cerne, M. D., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 679. Available from: [Link]

  • Rojas Lab. (2024, June 10). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. Available from: [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. (2016). ResearchGate. Available from: [Link]

  • Mishra, V., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes. (2020). ResearchGate. Available from: [Link]

  • Janssen Pharmaceutica N.V. (2007). Process for the synthesis of 9-hydroxy risperidone (paliperidone). Google Patents.
  • Nolan, S. P., et al. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 9(44), 14739–14748. Available from: [Link]

  • Hao, C., et al. (2021). Crystal Engineering of Paliperidone-Risperidone Solid Solutions: Preparation, Characterization, and Dissolution Optimization. ResearchGate. Available from: [Link]

  • A general and convenient synthesis of N-aryl piperazines. (2000). ResearchGate. Available from: [Link]

  • Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reaction. (2020). ACS Catalysis, 10(21), 12694–12704. Available from: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Available from: [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2012). PubMed Central. Available from: [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. (2014). SURFACE at Syracuse University. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from: [Link]

  • SYNTHESIS OF PALIPERIDONE. (2010). Google Patents.
  • Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from: [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (2021). ACS Publications. Available from: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from: [Link]

  • The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. Available from: [Link]

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2021). MDPI. Available from: [Link]

  • Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. (2024). ResearchGate. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available from: [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? (2020). Nature Communications, 11, 5265. Available from: [Link]

Sources

Troubleshooting poor cell permeability of 3-Piperazin-1-YL-1,2-benzisoxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 3-Piperazin-1-YL-1,2-benzisoxazole derivatives. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to address the common, yet significant, challenge of poor cell permeability with this important class of compounds. Our goal is to empower you with the scientific rationale and practical methodologies to diagnose issues and rationally design next-generation molecules with improved pharmacokinetic profiles.

Troubleshooting Guide: From Poor Permeability to Actionable Insights

This section addresses specific experimental observations in a question-and-answer format, guiding you through a logical diagnostic workflow.

Question 1: My initial screen shows my derivative has low permeability. What are the first physicochemical properties I should investigate?

Answer: When confronted with low permeability, the initial step is always to return to the fundamental physicochemical properties of your molecule: lipophilicity and ionization state (pKa) . These two factors are the primary drivers of passive transcellular diffusion, the main route of absorption for many drugs.[1]

  • Lipophilicity (LogP/LogD): This parameter describes the balance between a compound's solubility in a lipid (membrane-like) versus an aqueous (physiological fluid) environment.[2] For optimal passive diffusion, a compound should not be excessively hydrophilic or lipophilic.

    • Too Hydrophilic (Low LogP/LogD): The compound prefers to stay in the aqueous environment and will not readily partition into the lipid cell membrane.

    • Too Lipophilic (High LogP/LogD): The compound may readily enter the lipid membrane but can get "stuck" there or precipitate out of the aqueous solution before reaching the cell surface.[3]

  • Ionization State (pKa): The 3-Piperazin-1-YL-1,2-benzisoxazole scaffold contains a basic piperazine moiety. The pKa of this group dictates the proportion of the molecule that is charged (protonated) versus neutral at a given pH.[4] Cell membranes are notoriously difficult for charged molecules to cross.[5] At the physiological pH of the intestinal lumen and blood (approx. 7.4), a significant portion of a basic compound can be protonated, severely limiting its ability to passively diffuse.[6]

Recommended Action Plan:

  • Measure or Calculate LogD at pH 7.4: This is more physiologically relevant than LogP, as it accounts for ionization.

  • Determine the pKa: Use potentiometric titration or in-silico prediction tools. Understanding the pKa will clarify the ionization state of your compound in your assay buffer.[2]

PropertyOptimal Range for PermeabilityRationale
LogD (at pH 7.4) 1 - 3Balances aqueous solubility with membrane partitioning.[3]
pKa (for a base) < 8.0A lower pKa for the basic piperazine nitrogen reduces the percentage of the charged species at physiological pH 7.4, favoring the neutral, more permeable form.[4]

Question 2: I've confirmed my derivative has an optimal LogD, but its permeability in a Caco-2 assay is still poor. Could active efflux be the problem?

Answer: Absolutely. This is a classic scenario that points towards the involvement of active transport mechanisms, specifically efflux pumps. The Caco-2 cell line is widely used because, unlike artificial membranes, it expresses a variety of transporters, including the P-glycoprotein (P-gp) efflux pump.[7][8]

P-glycoprotein (also known as MDR1 or ABCB1) is a transmembrane protein that functions as a cellular "bouncer," actively pumping a wide range of structurally diverse compounds out of the cell.[9][10] This prevents the compound from successfully crossing the cell monolayer from the apical (intestinal lumen) side to the basolateral (blood) side. Piperazine-containing moieties are known to be recognized by P-gp, making this a very likely culprit for your derivatives.[11]

Recommended Action Plan:

  • Perform a Bidirectional Caco-2 Assay: Measure the permeability of your compound in both directions: apical-to-basolateral (A→B) and basolateral-to-apical (B→A).

  • Calculate the Efflux Ratio (ER): The ER is calculated as the ratio of the apparent permeability (Papp) in the B→A direction to the Papp in the A→B direction.

    • ER = Papp (B→A) / Papp (A→B)

    • An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for an active efflux transporter like P-gp.[8]

  • (Optional) Caco-2 Assay with a P-gp Inhibitor: Rerun the assay in the presence of a known P-gp inhibitor, such as verapamil.[7] A significant increase in the A→B permeability and a decrease in the efflux ratio in the presence of the inhibitor provides direct evidence of P-gp involvement.

Question 3: How can I definitively and quickly distinguish between poor passive diffusion and active efflux as the cause of low permeability?

Answer: The most efficient way to dissect these two mechanisms is to compare data from a Parallel Artificial Membrane Permeability Assay (PAMPA) with data from a Caco-2 assay .[12]

This two-assay approach provides a clear diagnostic picture:

  • PAMPA: Uses a synthetic lipid-infused membrane and measures only passive, transcellular permeability. It has no active transporters.[13][14]

  • Caco-2 Assay: Uses a biological cell monolayer and measures the net result of passive diffusion, paracellular transport, and active transport (both uptake and efflux).[7]

PAMPA ResultCaco-2 (A→B) ResultLikely Cause of Poor PermeabilityNext Step
Low Low Poor Passive Diffusion: The molecule's intrinsic physicochemical properties (e.g., low lipophilicity, high polarity) are unfavorable for crossing any lipid membrane.Re-evaluate and modify the core scaffold to improve LogD and/or reduce polar surface area.
High Low Active Efflux: The molecule can passively cross a lipid membrane, but it is being actively pumped out of the Caco-2 cells. This is a very common finding for this chemical class.Confirm with a bidirectional Caco-2 assay to calculate the efflux ratio. Focus on structural modifications to reduce P-gp recognition.

Diagram: Permeability Troubleshooting Workflow

The following diagram outlines the logical steps for diagnosing permeability issues.

Troubleshooting_Workflow cluster_Start Initial Observation cluster_PhysChem Step 1: Physicochemical Analysis cluster_Assay Step 2: Mechanistic Assays cluster_Diagnosis Step 3: Diagnosis cluster_Action Step 4: Actionable Strategy Start Poor Permeability Observed in Initial Screen PhysChem Analyze Lipophilicity (LogD) and Ionization State (pKa) Start->PhysChem Decision1 Are Properties Optimal? (e.g., LogD 1-3) PhysChem->Decision1 PAMPA Run PAMPA (Passive Diffusion) Decision1->PAMPA Yes Diag_Passive Diagnosis: Poor Passive Permeability (Low PAMPA, Low Caco-2) Decision1->Diag_Passive No Compare Compare PAMPA vs. Caco-2 Calculate Efflux Ratio (ER) PAMPA->Compare Caco2 Run Bidirectional Caco-2 (Passive + Active Transport) Caco2->Compare Compare->Diag_Passive Low PAMPA, Low Caco-2 A->B Diag_Efflux Diagnosis: Active Efflux Substrate (High PAMPA, Low Caco-2 A->B, ER > 2) Compare->Diag_Efflux High PAMPA, Low Caco-2 A->B Action_Passive Modify Scaffold to Increase Lipophilicity or Reduce Polar Surface Area Diag_Passive->Action_Passive Action_Efflux Modify Scaffold to Reduce P-gp Recognition Diag_Efflux->Action_Efflux Permeability_Factors cluster_Extracellular Apical Side (Lumen) cluster_Cell Caco-2 Cell Monolayer cluster_Intracellular Basolateral Side (Blood) Compound_A Drug in Solution Passive Passive Transcellular Diffusion Compound_A->Passive Favored by Optimal Lipophilicity Paracellular Paracellular (Between Cells) Compound_A->Paracellular Limited for Most Drugs Efflux Active Efflux (e.g., P-gp) Passive->Efflux P-gp pumps drug out Compound_B Permeated Drug Passive->Compound_B Efflux->Compound_A

Caption: Key pathways governing a compound's passage across an intestinal cell model.

Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a rapid assessment of a compound's passive permeability. Materials:

  • PAMPA "sandwich" plate system (96-well donor and acceptor plates).

  • Artificial membrane solution (e.g., 2% w/v lecithin in dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compound and control compounds (e.g., propranolol, atenolol).

  • Plate reader or LC-MS/MS for quantification.

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Coat Membrane: Pipette 5 µL of the artificial membrane solution onto the filter of each well in the donor plate. Allow it to impregnate for 5-10 minutes.

  • Prepare Donor Solutions: Dissolve test and control compounds in PBS (with minimal co-solvent like DMSO if necessary) to a final concentration (e.g., 100 µM).

  • Add Donor Solutions: Carefully add 200 µL of the donor solutions to the corresponding wells of the coated donor plate.

  • Assemble Sandwich: Place the donor plate onto the acceptor plate to form the "sandwich."

  • Incubate: Incubate the plate assembly at room temperature for 4-16 hours, covered to prevent evaporation. 7. Disassemble and Quantify: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability (Pe): Use the established formula that accounts for volumes, surface area, and incubation time to calculate the effective permeability coefficient.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay is the industry standard for predicting human intestinal absorption and identifying efflux transporter substrates. [7][15] Materials:

  • Caco-2 cells (e.g., ATCC HTB-37).

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep).

  • Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size).

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4.

  • TEER meter.

  • Lucifer yellow (for monolayer integrity check).

  • Test and control compounds.

  • LC-MS/MS for quantification.

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts. Culture for 18-22 days, changing the medium every 2-3 days, to allow the cells to differentiate and form a confluent, polarized monolayer. [16]2. Monolayer Integrity Check:

    • TEER: Before the experiment, measure the Transepithelial Electrical Resistance (TEER). Values >300 Ω·cm² are typically considered suitable. [17] * Lucifer Yellow: Perform a Lucifer yellow permeability test. A low passage (<1%) indicates tight junction integrity. [16]3. Assay Preparation: Wash the monolayers twice with pre-warmed (37°C) HBSS. Pre-incubate with HBSS in both apical and basolateral chambers for 30 minutes at 37°C.

  • Permeability Measurement (A→B):

    • Prepare the dosing solution of your compound (e.g., 10 µM) in HBSS.

    • Remove buffer from the apical (donor) chamber and add the dosing solution.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C on an orbital shaker. Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 min), replacing with fresh buffer.

  • Permeability Measurement (B→A):

    • Perform the same procedure but add the dosing solution to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • Sample Analysis: Analyze the concentration of the compound in all collected samples using a validated LC-MS/MS method.

  • Calculate Papp and Efflux Ratio:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the equation: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the flux rate, A is the surface area, and C0 is the initial concentration. [16] * Calculate the Efflux Ratio: ER = Papp(B→A) / Papp(A→B) .

References

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Wikipedia. (2023). Parallel artificial membrane permeability assay. Retrieved from [Link]

  • Zhu, C., et al. (2002). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Pharmaceutical Sciences.
  • Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Millipore Corporation. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA).
  • JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry.
  • Pion Inc. (2023). What is pKa and how is it used in drug development? Retrieved from [Link]

  • Tavelin, S., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics.
  • Creative Bioarray. (n.d.). Lipophilicity and pKa Assays.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Assessing Test Compound Permeability in the Caco-2 Cell Model.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • Chemaxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing.
  • Semantic Scholar. (n.d.). Strategies to Address Low Drug Solubility in Discovery and Development.
  • Lopedriza-Gassmann, A., et al. (2023). Challenges in Permeability Assessment for Oral Drug Product Development. Pharmaceutics.
  • Tanuševski, G., & Petruševski, G. (2022). Heterocycles in Medicinal Chemistry. Molecules.
  • Singh, S., et al. (2017). Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. Scientific Reports.
  • Pion Inc. (2024). Drug solubility and permeability. Retrieved from [Link]

  • MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.
  • PubMed. (2017). Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. PubMed.
  • Faustino, C., & Kou, X. (2016). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. The AAPS Journal.
  • American Chemical Society. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters.
  • National Institutes of Health. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry.
  • ResearchGate. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review.
  • International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology.
  • International Journal of Pharmaceutical Sciences and Research. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Elsevier. (2024). Design, synthesis, and evaluation of novel 3-(piperazin-1-yl)propan-2-ol-modified carbazole derivatives targeting the bacterial membrane. Bioorganic Chemistry.
  • PubMed. (2012).
  • Australian Prescriber. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber.
  • Elsevier. (2024). A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs.
  • ResearchGate. (n.d.). Inhibition of P-glycoprotein to prevent drug efflux.
  • ResearchGate. (n.d.). Physicochemical properties of drugs and membrane permeability.
  • Scientific Scholar. (2023). Discovery of novel 3-(piperazin-1-yl)propan-2-ol decorated carbazole derivatives as new membrane-targeting antibacterial agents. Journal of Saudi Chemical Society.
  • Bentham Science. (n.d.).
  • PubMed. (2024).
  • MDPI. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.
  • National Institutes of Health. (2019). Drug–Membrane Permeability across Chemical Space. ACS Central Science.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 3-(1-Piperazinyl)-1,2-benzisothiazole Hydrochloride in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD..
  • Amerigo Scientific. (n.d.). 3-Piperazin-1-yl-1,2-benzisoxazole. Amerigo Scientific.
  • MDPI. (2024). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI.
  • Fisher Scientific. (n.d.). 3-(Piperazin-1-yl)-1,2-benzisoxazole, 95%, Thermo Scientific. Fisher Scientific.
  • PubMed. (2013). Synthesis of novel 6-fluoro-3-(4-piperidinyl)
  • Sigma-Aldrich. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole. Sigma-Aldrich.
  • PubChem. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole. PubChem.

Sources

Technical Support Center: Managing 1-(Benzisoxazol-3-yl)piperazine Moiety-Induced Toxicity in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with compounds containing the 1-(benzisoxazol-3-yl)piperazine moiety. This guide is designed for drug development professionals and scientists encountering challenges with cellular toxicity during their in vitro experiments. As this chemical scaffold is central to atypical antipsychotics like Risperidone and its metabolite Paliperidone, this document synthesizes field-proven insights and published data to help you troubleshoot and mitigate off-target cytotoxic effects.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the most common initial questions researchers face when observing unexpected toxicity.

Q1: We are seeing significant cytotoxicity with our compound containing the 1-(benzisoxazol-3-yl)piperazine core. What is the likely mechanism?

A1: The primary mechanism of toxicity associated with this moiety, particularly as studied in the context of Risperidone, is the induction of oxidative stress and subsequent mitochondrial dysfunction .[1]

Here's a breakdown of the causal pathway:

  • Increased Reactive Oxygen Species (ROS): The compound can lead to an elevation of ROS within the cell.

  • Depletion of Antioxidants: This increased ROS depletes the cell's natural antioxidant stores, primarily glutathione (GSH).

  • Mitochondrial Damage: The resulting oxidative imbalance damages mitochondria, leading to a collapse of the mitochondrial membrane potential (ΔΨm), decreased ATP production, and inhibition of mitochondrial respiratory complexes I and III.[1]

  • Cell Death Cascade: This bioenergetic failure triggers downstream apoptotic pathways, such as the activation of caspases 3 and 7, ultimately leading to programmed cell death.

Q2: Why are we observing different levels of toxicity across different cell lines (e.g., HepG2 vs. SH-SY5Y)?

A2: This is an excellent and common observation. The variability in toxicity is often linked to the metabolic competence of the cell line.

  • Role of Cytochrome P450 (CYP) Enzymes: Arylpiperazine compounds, including Risperidone, are primarily metabolized by CYP2D6 and, to a lesser extent, CYP3A4 enzymes.[2][3] This metabolism can either detoxify the compound or, in some cases, generate more reactive metabolites.

  • Cell Line-Specific CYP Expression: Many commonly used cell lines have very low or negligible expression of these key enzymes.

    • HepG2 (Hepatocellular Carcinoma): While being a liver cell line, HepG2 cells have notoriously low endogenous expression of most CYP enzymes, including CYP2D6 and CYP3A4. This means they may not accurately reflect in vivo liver metabolism and could show different toxicity profiles than primary hepatocytes or engineered cells.

    • SH-SY5Y (Neuroblastoma): These neuronal cells also exhibit very low levels of drug-metabolizing enzymes.

    • HEK293 (Human Embryonic Kidney): These cells have virtually no CYP activity unless they have been specifically engineered to express these enzymes.

Q3: Is the parent compound, Risperidone, or its active metabolite, Paliperidone (9-hydroxyrisperidone), more toxic?

A3: Based on studies in neuronal cell models, Paliperidone generally exhibits lower baseline cytotoxicity than Risperidone. In human neuroblastoma SH-SY5Y cells, Paliperidone did not significantly affect cell viability at concentrations up to 100 µM, whereas other antipsychotics, including Risperidone, showed greater effects on cell survival.[4][5] This suggests that the hydroxylation of Risperidone to Paliperidone may be a detoxification pathway in terms of direct cytotoxicity.

Section 2: Troubleshooting Guide - Proactive Strategies to Reduce Toxicity

This section provides actionable strategies to mitigate the cytotoxic effects observed in your cellular models.

Issue 1: High levels of apoptosis and loss of cell viability observed at desired therapeutic concentrations.

This is the most frequent challenge. The primary cause is oxidative stress leading to mitochondrial collapse.

A Problem: High Cytotoxicity (e.g., low IC50, high LDH release) B Hypothesis: Toxicity is driven by oxidative stress. A->B E Hypothesis: Toxicity is linked to metabolic bioactivation. A->E C Strategy 1: Co-treatment with Antioxidants B->C D Implement Protocol: Add N-Acetylcysteine (NAC) or Coenzyme Q10 (CoQ10) C->D H Expected Outcome: Reduced cytotoxicity, increased cell viability. D->H F Strategy 2: Assess Metabolic Competence E->F G Action: Choose cell line with defined CYP2D6/CYP3A4 expression or use CYP inhibitors. F->G G->H

Caption: Troubleshooting workflow for high cytotoxicity.

The most effective and direct strategy is to bolster the cell's antioxidant defenses.

  • N-Acetylcysteine (NAC): A precursor to glutathione (GSH), NAC directly replenishes the cell's primary antioxidant defense system, which is depleted by the compound. Studies have shown NAC can effectively prevent Risperidone-induced liver damage.[6]

    • Recommended Starting Concentration: 1-5 mM. Pre-incubate cells with NAC for 1-2 hours before adding your test compound.

  • Coenzyme Q10 (CoQ10): A vital component of the electron transport chain and a potent mitochondrial antioxidant. CoQ10 can protect against the compound-induced mitochondrial membrane potential collapse.[1]

    • Recommended Starting Concentration: 10-50 µM. Use a water-soluble formulation for cell culture. Co-incubate with your test compound.

If you suspect a reactive metabolite is causing toxicity, or if the parent compound's toxicity is the issue, modulating the metabolic environment is key.

  • Use CYP-deficient cells: If the parent compound is the primary toxic agent, using cells like standard HepG2 or HEK293 will prevent its metabolism into potentially less toxic forms, allowing you to study its direct effects.

  • Use CYP-expressing cells: To better mimic in vivo conditions, use primary hepatocytes or commercially available HepG2 cell lines engineered to express high levels of specific CYPs (e.g., CYP2D6 or CYP3A4). This may decrease the observed toxicity if metabolism leads to detoxification.

  • Chemical Inhibition: Use selective chemical inhibitors of CYP2D6 (e.g., Quinidine) or CYP3A4 (e.g., Ketoconazole) to confirm which metabolic pathway is contributing to the toxic endpoint in metabolically active cells.

Issue 2: Inconsistent results between different assay types (e.g., MTT vs. LDH).

This often arises from the compound interfering with the assay chemistry or from measuring different biological endpoints.

Do not rely on a single assay. A self-validating protocol uses multiple assays that measure different aspects of cell death.

  • Metabolic Activity (e.g., MTT, AlamarBlue): Measures mitochondrial dehydrogenase activity. A reduction indicates metabolic compromise, which often precedes cell death.

  • Membrane Integrity (e.g., LDH Release, Trypan Blue): Measures the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) from cells with compromised plasma membranes. This is a marker of late-stage apoptosis or necrosis.

  • Apoptosis Execution (e.g., Caspase-Glo 3/7): Directly measures the activity of effector caspases 3 and 7, which are key executioners of the apoptotic pathway.

If your compound inhibits mitochondrial dehydrogenases directly, it could give a false positive in an MTT assay (appearing toxic when it isn't). If the LDH results do not corroborate this, it points to assay interference rather than true cytotoxicity.

Section 3: Data Reference & Protocols

Comparative Cytotoxicity Data

While a comprehensive cross-laboratory dataset is not available, the following table synthesizes findings from multiple peer-reviewed studies to provide a baseline for expected toxicity.

CompoundCell LineAssay TypeEndpointApproximate IC50/EC50Reference
Risperidone Human Peripheral Blood MonocytesATP Production24 hours~70 µM[1]
Risperidone Triple-Negative Breast Cancer (MDA-MB-468)Cell Viability72 hours46-50 µM[7]
Risperidone Pancreatic Beta Cells (CD1 Mouse)MTT24 hours>61 µM, <310 µM[8]
Paliperidone Human Neuroblastoma (SH-SY5Y)Cell Viability24 hours>100 µM[4][5]

Note: IC50 values are highly dependent on the specific assay conditions, cell density, and incubation time. This table should be used as a directional guide.

Key Experimental Protocols

This protocol determines if your compound is causing mitochondrial depolarization, a key event in apoptosis.

cluster_prep Preparation cluster_stain Staining cluster_read Measurement P1 1. Seed cells in a black, clear-bottom 96-well plate. P2 2. Treat cells with test compound. Include vehicle control and positive control (e.g., 50 µM CCCP). P1->P2 S1 3. Prepare fresh JC-1 working solution (final concentration ~2 µM). P2->S1 S2 4. Remove media, wash with PBS. S1->S2 S3 5. Add JC-1 solution to each well. S2->S3 S4 6. Incubate for 15-30 min at 37°C. S3->S4 R1 7. Wash cells twice with PBS. S4->R1 R2 8. Add PBS or buffer to wells. R1->R2 R3 9. Read plate on a fluorescence reader. R2->R3 R4 Read 1: Red fluorescence (Ex/Em ~585/590 nm) Read 2: Green fluorescence (Ex/Em ~514/529 nm) R3->R4

Caption: Workflow for the JC-1 Mitochondrial Potential Assay.

  • Cell Plating: Seed cells at an appropriate density in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with your 1-(benzisoxazol-3-yl)piperazine compound for the desired time. Include wells for:

    • Vehicle Control (e.g., DMSO).

    • Positive Control for depolarization (e.g., 50 µM CCCP for the last 5-10 minutes of incubation).

  • JC-1 Staining:

    • Prepare a fresh working solution of JC-1 dye (typically 1-5 µM) in warm cell culture medium immediately before use.

    • Remove the treatment media from the wells.

    • Add the JC-1 working solution and incubate for 15-30 minutes at 37°C, protected from light.

  • Measurement:

    • Gently wash the cells twice with warm PBS.

    • Add 100 µL of PBS or buffer back to each well.

    • Measure fluorescence using a plate reader.

      • Red Fluorescence (J-aggregates in healthy mitochondria): Excitation ~585 nm, Emission ~590 nm.

      • Green Fluorescence (J-monomers in cytoplasm of apoptotic cells): Excitation ~514 nm, Emission ~529 nm.

  • Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.

This is a highly sensitive luminescent "add-mix-measure" assay to quantify the activity of key executioner caspases.

  • Cell Plating & Treatment: Plate cells in a white, opaque-walled 96-well plate suitable for luminescence. Treat with your compound for the desired duration.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer. Allow the reagent to equilibrate to room temperature before use.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture volume (e.g., add 100 µL of reagent to 100 µL of media).

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of active caspase-3 and -7.

This colorimetric assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

  • Cell Plating & Treatment: Plate cells in a standard clear 96-well plate. Treat with your compound. Designate wells for the following controls:

    • Spontaneous Release: Untreated cells.

    • Maximum Release: Untreated cells lysed with the kit's lysis buffer for ~45 minutes before the end of the experiment.

    • Vehicle Control: Cells treated with the compound's vehicle.

  • Sample Collection: After incubation, centrifuge the plate at ~250 x g for 10 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically involves mixing a substrate and a catalyst).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction & Measure: Add 50 µL of the stop solution provided in the kit. Measure the absorbance at 490 nm using a plate reader.

  • Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)]

References

  • Gassó, P., et al. (2012). Neurotoxic/neuroprotective activity of haloperidol, risperidone and paliperidone in neuroblastoma cells. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 36(1), 71-77. Available from: [Link]

  • Chen, V. C., et al. (2022). Association of Risperidone With Gastric Cancer: Triangulation Method From Cell Study, Animal Study, and Cohort Study. Frontiers in Pharmacology, 13, 850128. Available from: [Link]

  • Wang, H., et al. (2012). Studies on the acute toxicity, pharmacokinetics and pharmacodynamics of paliperidone derivatives--comparison to paliperidone and risperidone in mice and rats. Journal of Pharmacy and Pharmacology, 64(7), 999-1007. Available from: [Link]

  • ResearchGate. (n.d.). Risperidone increases sub-G1 proportion and apoptosis in KATO-III... ResearchGate. Available from: [Link]

  • Chen, K. C., et al. (2015). Paliperidone Protects SH-SY5Y Cells Against MK-801-Induced Neuronal Damage Through Inhibition of Ca(2+) Influx and Regulation of SIRT1/miR-134 Signal Pathway. Molecular Neurobiology, 53(5), 3463-73. Available from: [Link]

  • Elmorsy, E., et al. (2024). Risperidone-induced bioenergetic disruption in the isolated human peripheral blood monocytes. Toxicology in Vitro, 101, 105936. Available from: [Link]

  • Valenti, S., et al. (2018). A Chemical Genomics Approach to Drug Reprofiling in Oncology: Antipsychotic Drug Risperidone as a Potential Adenocarcinoma Treatment. White Rose Research Online. Available from: [Link]

  • Leysen, J. E., et al. (1994). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 268(2), 515-22. Available from: [Link]

  • Al-kuraishy, H. M., et al. (2019). Assessment of antipsychotic-induced cytotoxic effects on isolated CD1 mouse pancreatic beta cells. Journal of Advanced Pharmaceutical Technology & Research, 10(4), 169-174. Available from: [Link]

  • Janssen, P. A., et al. (1994). Survey on the pharmacodynamics of the new antipsychotic risperidone. Clinical Neuropharmacology, 17 Suppl 1, S1-14. Available from: [Link]

Sources

Technical Support Center: Enhancing the Oral Bioavailability of 3-Piperazin-1-YL-1,2-benzisoxazole Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

Welcome to the technical support center dedicated to overcoming the challenges associated with the oral delivery of 3-Piperazin-1-YL-1,2-benzisoxazole. As drug development professionals, we understand that achieving optimal oral bioavailability is a critical hurdle, particularly for new chemical entities. Poor aqueous solubility and/or low intestinal permeability can lead to insufficient drug absorption, high inter-subject variability, and ultimately, potential clinical failure.

This guide is structured to provide not just protocols, but a logical, science-driven framework for troubleshooting. It is designed to function as a virtual application scientist, guiding you from initial characterization to advanced formulation strategies. We will explore the causal relationships behind experimental choices, enabling you to make informed decisions tailored to the specific properties of your molecule. Every protocol is presented as a self-validating system, with built-in checkpoints and characterization steps to ensure confidence in your results.

Let us begin by diagnosing the core challenges presented by 3-Piperazin-1-YL-1,2-benzisoxazole to select the most effective bioavailability enhancement strategy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when starting a formulation development project for a new chemical entity.

Q1: Why is oral bioavailability a critical parameter in drug development?

Oral administration is the most common and preferred route for drug delivery due to its convenience, cost-effectiveness, and high patient compliance.[1] However, for a drug to be effective when taken orally, it must first dissolve in the gastrointestinal (GI) fluids and then permeate the intestinal membrane to reach systemic circulation.[2] Oral bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Low bioavailability can lead to sub-therapeutic drug concentrations, necessitating higher doses that may increase the risk of side effects and manufacturing costs.[3]

Q2: What is the Biopharmaceutics Classification System (BCS) and why is it the first step in my investigation?

The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes a drug substance based on its aqueous solubility and intestinal permeability.[4][5] It is the foundational tool for identifying the rate-limiting step for oral absorption. By classifying your compound, you can strategically select a formulation technology that addresses its specific weakness.

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

For Class II and IV drugs, solubility is a primary barrier to absorption, making bioavailability enhancement strategies essential.[6]

Q3: What are the primary strategies for enhancing the oral bioavailability of poorly soluble drugs?

The core principle is to increase the concentration of the dissolved drug in the GI tract for a sufficient period to allow for absorption. The main technologies include:

  • Amorphous Solid Dispersions (ASDs): The drug is dispersed in an amorphous (non-crystalline) state within a polymer matrix. The amorphous form has a higher energy state and thus greater apparent solubility than the stable crystalline form.[7][8]

  • Lipid-Based Drug Delivery Systems (LBDDS): The drug is dissolved in a mixture of oils, surfactants, and co-solvents. These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), form fine emulsions or microemulsions in the GI tract, presenting the drug in a solubilized state ready for absorption.[9][10]

  • Particle Size Reduction (Nanotechnology): Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which significantly enhances the dissolution rate according to the Noyes-Whitney equation.[11]

Q4: How do I know which excipients to choose for my formulation?

Excipient selection is critical and depends on the chosen formulation strategy. The primary goal is to ensure compatibility with the Active Pharmaceutical Ingredient (API) and to perform the intended function (e.g., stabilizing an amorphous drug, emulsifying an oil).[12] Drug-excipient compatibility studies are a mandatory early-stage screening step to identify any potential physical or chemical interactions that could compromise the stability or performance of the final product.[13][14]

Part 2: Troubleshooting Experimental Workflows

This section provides detailed, question-driven troubleshooting guides for the entire formulation development process, from initial assessment to specific technology platforms.

Workflow 1: Preliminary Assessment & BCS Classification

The first step is to understand the fundamental properties of 3-Piperazin-1-YL-1,2-benzisoxazole. Since experimental data may not be readily available, we will use a combination of in-silico prediction and simple in-vitro tests.

cluster_0 Preliminary Assessment Workflow start Start: 3-Piperazin-1-YL- 1,2-benzisoxazole in_silico In-Silico Prediction (SMILES Input) start->in_silico in_vitro In-Vitro Screening start->in_vitro solubility_pred Predict Aqueous Solubility (e.g., using mol.dev) in_silico->solubility_pred permeability_pred Predict Permeability (LogP, TPSA) in_silico->permeability_pred decision Integrate Data: Estimate BCS Class solubility_pred->decision permeability_pred->decision kinetic_sol Kinetic Solubility Assay (pH 1.2, 4.5, 6.8) in_vitro->kinetic_sol pampa PAMPA Assay (Parallel Artificial Membrane Permeability Assay) in_vitro->pampa kinetic_sol->decision pampa->decision class2_4 Outcome: Low Solubility (BCS Class II or IV) decision->class2_4 Solubility < 0.1 mg/mL class1_3 Outcome: High Solubility (BCS Class I or III) decision->class1_3 Solubility > 0.1 mg/mL

Caption: Initial workflow for estimating the BCS class of the target compound.

Q: I have no physical or chemical data for 3-Piperazin-1-YL-1,2-benzisoxazole. Where do I start?

A: Start with computational (in-silico) tools, which can provide valuable estimates from the chemical structure alone.

  • Step 1: Obtain the SMILES String. For 3-Piperazin-1-YL-1,2-benzisoxazole, the SMILES string is c1ccc2c(N3CCNCC3)noc2c1.[15]

  • Step 2: Predict Aqueous Solubility. Use free online tools like the one available at mol.dev, which employs deep learning models to predict solubility.[16] This will give you an initial estimate in log(mol/L).

  • Step 3: Predict Permeability Indicators. Calculate key molecular descriptors that correlate with permeability, such as the logarithm of the octanol-water partition coefficient (LogP) and the Topological Polar Surface Area (TPSA). Generally, a LogP between 1 and 5 and a TPSA < 140 Ų are favorable for passive permeability.[17]

Q: My in-silico results suggest low solubility. How do I confirm this in the lab?

A: Perform a simple kinetic solubility study. This is a high-throughput method to determine the apparent solubility of a compound in different aqueous media.

  • Protocol: Kinetic Solubility Testing

    • Prepare a high-concentration stock solution of your compound in dimethyl sulfoxide (DMSO), e.g., 10 mM.

    • Prepare buffers mimicking physiological conditions: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).[18]

    • Add a small volume of the DMSO stock solution to each buffer (e.g., 5 µL into 495 µL of buffer) to initiate precipitation.

    • Shake the samples vigorously for 1-2 hours at room temperature.

    • Filter the samples to remove precipitated solid (e.g., using a 96-well filter plate).

    • Analyze the concentration of the dissolved drug in the filtrate using LC-MS or UV-Vis spectroscopy.

    • Interpretation: If the solubility across the pH range is below 0.1 mg/mL, the compound is classified as having low solubility.[5] This strongly suggests a BCS Class II or IV profile, indicating that bioavailability enhancement will be necessary.

Q: How can I get an early indication of intestinal permeability?

A: Use the Parallel Artificial Membrane Permeability Assay (PAMPA). This in-vitro test models passive diffusion across the intestinal barrier and is a cost-effective way to screen compounds before cell-based or animal studies.[17]

  • Principle: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The donor compartment contains the drug solution, and the acceptor compartment contains a buffer. The amount of drug that crosses the membrane over time is measured to calculate a permeability coefficient (Pe).

  • Interpretation: Compare the Pe of your compound to that of known high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) standards. If your compound shows permeability similar to the high-permeability standard, it is likely a BCS Class II candidate (low solubility, high permeability). If permeability is low, it points towards BCS Class IV (low solubility, low permeability).

Workflow 2: Troubleshooting Amorphous Solid Dispersions (ASD)

This guide is for researchers who have identified 3-Piperazin-1-YL-1,2-benzisoxazole as a likely BCS Class II or IV compound and have chosen the ASD approach.

Q: I'm screening polymers for my ASD, but I don't know which to choose. What is the rationale?

A: The primary role of the polymer is to stabilize the amorphous API in the solid state and maintain supersaturation upon dissolution.[8][19] Your screening should focus on two key aspects: miscibility and the ability to inhibit recrystallization.

  • Step 1: Polymer Selection. Choose polymers with different functional groups and properties. Common choices include:

    • PVP/VA (Copovidone): Good solubilizer, suitable for spray drying and hot-melt extrusion.

    • HPMC-AS (Hypromellose Acetate Succinate): Excellent at maintaining supersaturation, particularly useful for enteric release strategies.

    • Soluplus® (Polyvinyl caprolactam — polyvinyl acetate — polyethylene glycol graft co-polymer): Acts as both a matrix polymer and a solubilizer.

  • Step 2: Initial Miscibility Screen (Solvent Casting).

    • Dissolve the API and polymer in a common solvent (e.g., methanol or acetone) at various drug-to-polymer ratios (e.g., 10%, 25%, 50% drug loading).

    • Cast the solution onto a glass slide and allow the solvent to evaporate slowly.

    • Examine the resulting film under a polarized light microscope. A clear, non-birefringent film indicates a miscible, amorphous system. The presence of crystals indicates immiscibility or crystallization at that drug loading.

  • Step 3: Thermal Analysis (Differential Scanning Calorimetry - DSC).

    • Prepare ASDs at different drug loadings using a small-scale method like solvent evaporation.

    • Run a DSC scan on the prepared ASDs.[7] A single glass transition temperature (Tg) that varies with the drug-to-polymer ratio is a strong indicator of a miscible, single-phase amorphous system. Two separate Tgs suggest phase separation.[20]

    • Causality: A higher Tg is generally desirable as it reduces molecular mobility at storage temperatures, thereby improving the physical stability of the ASD and preventing recrystallization.[20]

Q: My ASD formulation shows excellent initial dissolution but then the concentration crashes. What is happening?

A: This is a classic case of the drug precipitating from a supersaturated solution. While the ASD successfully generated a high initial concentration, the polymer was unable to inhibit recrystallization in the aqueous dissolution medium.

  • Troubleshooting Steps:

    • Switch to a Better Precipitation Inhibitor: HPMC-AS is specifically designed to prevent precipitation in solution. If you are using a polymer like PVP/VA, consider switching to or adding HPMC-AS to your formulation.[19]

    • Optimize Drug Loading: The level of supersaturation may be too high to maintain. Reduce the drug loading in your ASD. There is often a trade-off between the degree of supersaturation and its duration.

    • Modify Dissolution Media: Use biorelevant media (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid) for your dissolution testing. These media contain bile salts and phospholipids, which can help solubilize the drug and may provide a more realistic assessment of in-vivo performance.[21]

Q: My ASD powder has poor flow and is difficult to handle for tableting. How can I improve its properties?

A: This is a common issue with materials produced by spray drying, which often result in low-density, spherical particles.[22]

  • Troubleshooting Steps:

    • Optimize Spray Drying Parameters: Slower drying rates (e.g., lower inlet temperature, higher feed concentration) can lead to denser, more wrinkled particles with better flow properties.[22]

    • Downstream Processing (Granulation): Since ASDs are often moisture-sensitive, wet granulation is typically avoided. Instead, use a dry granulation process like roller compaction to densify the powder and create granules suitable for direct compression into tablets.[22]

    • Add Excipients: Blend the spray-dried intermediate with excipients that improve flowability, such as fillers (e.g., microcrystalline cellulose) and glidants (e.g., colloidal silicon dioxide).[22]

Workflow 3: Troubleshooting Lipid-Based Drug Delivery Systems (LBDDS)

This guide is for researchers exploring LBDDS, such as SEDDS, for their BCS Class II or IV compound.

cluster_1 SEDDS Formulation & Troubleshooting start Start: BCS Class II/IV API screen 1. Excipient Screening: Solubilize API in Oils, Surfactants, Co-solvents start->screen ternary 2. Construct Ternary Phase Diagrams to identify self-emulsification region screen->ternary formulate 3. Select & Prepare Prototype Formulations ternary->formulate characterize 4. Characterization: Droplet Size, Polydispersity, Self-emulsification time formulate->characterize trouble Troubleshooting? characterize->trouble precip Issue: Drug precipitates upon aqueous dispersion trouble->precip Precipitation phase_sep Issue: Formulation is physically unstable (phase separation) trouble->phase_sep Instability optimize 5. In-Vitro Lipolysis Testing to predict in-vivo performance trouble->optimize No Issues sol_precip Solution: - Increase surfactant/co-solvent ratio - Select oil with higher drug solubility - Consider supersaturable SEDDS (S-SEDDS) precip->sol_precip sol_phase Solution: - Check excipient miscibility - Adjust component ratios - Reduce number of components phase_sep->sol_phase sol_precip->formulate sol_phase->formulate

Caption: Workflow for developing and troubleshooting SEDDS formulations.

Q: My API has very low solubility in lipids. Can I still use a lipid-based approach?

A: Yes. While high solubility in the oil phase is ideal, the solubilization capacity of the entire system (oil, surfactant, co-solvent) is what matters.

  • Rationale: The primary mechanism of many LBDDS is to present the drug in a pre-dissolved state. Upon dispersion in the GI tract, it forms a fine emulsion where the drug is maintained in solution within the oil droplets or surfactant micelles, facilitating absorption.[9]

  • Troubleshooting Steps:

    • Screen a Wide Range of Excipients: Test the solubility of your API not just in oils (long-chain and medium-chain triglycerides), but also in various surfactants (e.g., Cremophor®, Tween®) and co-solvents (e.g., Transcutol®, PEG 400). Often, surfactants and co-solvents provide the majority of the solubilization capacity.[10]

    • Increase Surfactant/Co-solvent Ratio: Formulations with a higher proportion of surfactants and co-solvents (classified as Type III or IV systems) can accommodate drugs with lower lipid solubility.

    • Use of Semi-synthetic Lipids: Excipients like Capryol® or Labrafil® are modified lipids that have inherent surfactant properties and can significantly enhance drug solubilization.[23]

Q: My SEDDS formulation looks good, but when I add it to water, the drug precipitates out. Why?

A: This indicates that while the drug is soluble in the anhydrous pre-concentrate, it is not stable within the emulsion that forms upon dilution. The system's capacity to solubilize the drug has been exceeded.

  • Causality: When the SEDDS formulation emulsifies, water penetrates the system, and the polarity of the microenvironment changes. If the oil and surfactant phases cannot maintain the drug in solution after this change, the drug will precipitate, negating the bioavailability advantage.[23]

  • Troubleshooting Steps:

    • Perform a Robust Dilution Test: During screening, don't just assess the initial appearance. Dilute your formulations 1:100 and 1:1000 in aqueous media and let them stand for several hours. Visually inspect for any signs of cloudiness or solid particles, which indicate precipitation.

    • Increase the Surfactant Concentration: A higher surfactant-to-oil ratio creates more micelles and a larger interfacial area, which can help keep the drug solubilized.

    • Consider Supersaturable SEDDS (S-SEDDS): Incorporate a small amount of a precipitation-inhibiting polymer (like HPMC or PVP) into the SEDDS formulation. When the system emulsifies, the polymer dissolves in the aqueous phase and helps maintain a supersaturated state of the drug without precipitation.

Q: How can I predict if my LBDDS formulation will perform well in the body?

A: Standard dissolution tests are often poorly predictive for LBDDS. The most valuable in-vitro tool is a lipolysis test.

  • Rationale: In the small intestine, pancreatic lipase will digest the lipid components (triglycerides) of your formulation. This digestion process is critical because the breakdown products (monoglycerides, fatty acids) combine with bile salts to form various colloidal structures (micelles, vesicles) that keep the drug in solution. A formulation that fails to keep the drug solubilized during lipolysis will likely fail in vivo.[21]

  • Experimental Protocol: In-Vitro Lipolysis

    • Setup: Use a pH-stat apparatus to maintain the pH of the digestion medium (typically around 6.5).

    • Medium: The medium should be a biorelevant buffer containing bile salts (e.g., taurocholate) and phospholipids (e.g., lecithin).

    • Procedure: Introduce the LBDDS formulation into the medium. Add a pancreatic lipase extract to initiate digestion. The pH-stat will automatically titrate NaOH into the vessel to neutralize the fatty acids released during digestion, allowing you to monitor the rate and extent of lipolysis.

    • Sampling: At various time points, take samples from the vessel. Immediately stop the enzymatic reaction and separate the aqueous phase (containing dissolved drug in micelles) from the undigested lipid and precipitated drug via ultracentrifugation.

    • Analysis: Measure the drug concentration in the aqueous phase.

    • Interpretation: A successful formulation will maintain a high concentration of the drug in the aqueous phase throughout the digestion process. A sharp drop in concentration indicates drug precipitation and poor in-vivo potential.

Part 3: Data Presentation & Characterization

Table 1: Key Characterization Techniques for Enhanced Bioavailability Formulations

Formulation TypeKey TechniqueParameter MeasuredRationale & Interpretation
Amorphous Solid Dispersion (ASD) Differential Scanning Calorimetry (DSC)Glass Transition Temp (Tg), Melting Endotherm (Tm)A single Tg indicates a miscible system. The absence of a Tm for the drug confirms it is amorphous.[7]
Powder X-Ray Diffraction (PXRD)Diffraction PatternA broad "halo" pattern with no sharp Bragg peaks confirms the amorphous nature of the drug in the dispersion.[20]
In-Vitro Dissolution (Non-sink conditions)Supersaturation & Precipitation ProfileMeasures the ability to generate and maintain a supersaturated drug concentration, which drives absorption.[21]
Lipid-Based (SEDDS) Dynamic Light Scattering (DLS)Emulsion Droplet Size & Polydispersity Index (PDI)Measures the size of the emulsion droplets formed upon dilution. Smaller droplets (<200 nm) with a low PDI (<0.3) are desirable for consistent absorption.[9]
Visual Assessment (Self-Emulsification)Dispersion Time & AppearanceA good SEDDS should disperse rapidly (< 1-2 minutes) in aqueous media with gentle agitation, forming a clear or bluish-white emulsion.[19]
In-Vitro LipolysisDrug concentration in aqueous phasePredicts how the formulation will behave in the presence of digestive enzymes; maintaining drug in solution is key.[21]

References

  • Stewart, A., & Mudie, D. (n.d.). In Vitro Test Methodologies To Characterize Bioavailability Enhancing Formulations. Lonza. Retrieved from [Link]

  • Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. (n.d.). Jove. Retrieved from [Link]

  • Gallicchio, E., & Levy, R. M. (2021). Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. Molecules, 26(9), 2583. Retrieved from [Link]

  • Stewart, A., & Mudie, D. (n.d.). In Vitro Test Methodologies To Characterize Bioavailability Enhancing Formulations. Lonza. Retrieved from [Link]

  • FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. (n.d.). Gattefossé. Retrieved from [Link]

  • Gupta, A. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • White, A. D. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery. Retrieved from [Link]

  • White, A. D. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv. Retrieved from [Link]

  • Park, K. (2019). Characterization of amorphous solid dispersions. Journal of Pharmaceutical Investigation, 49(1), 1-13. Retrieved from [Link]

  • Gupta, A. (2019). (PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. ResearchGate. Retrieved from [Link]

  • Vaskó, A., et al. (2022). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Pharmaceutics, 14(10), 2049. Retrieved from [Link]

  • Al-Amodi, O., & Al-Gohary, O. (2020). Manufacturing strategies to develop amorphous solid dispersions: An overview. Acta Pharmaceutica Sinica B, 10(7), 1163-1181. Retrieved from [Link]

  • Aungst, B. J. (2017). Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. Journal of Pharmaceutical Sciences, 106(4), 921-929. Retrieved from [Link]

  • (PDF) Methods of Preparing Amorphous API and Amorphous Solid Dispersions. (n.d.). ResearchGate. Retrieved from [Link]

  • Kulkarni, R., & Serajuddin, A. T. M. (2016). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Retrieved from [Link]

  • Pandi, P., et al. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. International Journal of Pharmaceutics, 586, 119561. Retrieved from [Link]

  • Dahan, A., & Miller, J. M. (2012). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. The AAPS Journal, 14(2), 244-251. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Retrieved from [Link]

  • Simple and effective design of SEDDS formulations. (2020). YouTube. Retrieved from [Link]

  • Invitro dissolution. (2015). SlideShare. Retrieved from [Link]

  • A Structural Framework for Developing Self-emulsifying Drug Delivery... (n.d.). ResearchGate. Retrieved from [Link]

  • Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. (n.d.). Crystal Pharmatech. Retrieved from [Link]

  • Singh, B., et al. (2013). Self-Emulsifying Drug Delivery Systems (SEDDS): Formulation Development, Characterization, and Applications. Critical Reviews in Therapeutic Drug Carrier Systems, 30(3), 257-302. Retrieved from [Link]

  • Challenges in Formulating Oral Lipid Nanoparticle-Based Drugs. (2023). AZoNano. Retrieved from [Link]

  • Formulating Amorphous Solid Dispersions: Bridging Particle Engineering and Formulation. (2016). American Pharmaceutical Review. Retrieved from [Link]

  • SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]

  • (PDF) Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. (2021). ResearchGate. Retrieved from [Link]

  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (1997). FDA. Retrieved from [Link]

  • Van den Bergh, A., et al. (2018). Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. Molecular Pharmaceutics, 15(7), 2549-2561. Retrieved from [Link]

  • 3-Piperazinyl-1,2-Benzisothiazole Hydrochloride. (n.d.). PharmaCompass. Retrieved from [Link]

  • D'Avanzo, N., et al. (2021). Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. Pharmaceutics, 13(10), 1546. Retrieved from [Link]

  • Date, A. A., & Nagarsenker, M. S. (2007). Nanoparticles for oral delivery: design, evaluation and state-of-the-art. Critical Reviews in Therapeutic Drug Carrier Systems, 24(6), 553-608. Retrieved from [Link]

  • Khan, A., et al. (2024). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Pharmaceutics, 16(2), 238. Retrieved from [Link]

  • Daves, R. (2023). Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages. Research & Reviews: Journal of Pharmaceutics and Nanotechnology, 11(6). Retrieved from [Link]

  • 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • 3-(1-Piperazinyl)-1,2-benzisothiazole. (n.d.). PubChem. Retrieved from [Link]

  • Reinholz, J., et al. (2018). The challenges of oral drug delivery via nanocarriers. Drug Delivery, 25(1), 1694-1705. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design Principles of Oral Nanomedicines to Overcome the Delivery Barriers. ACS Nano, 17(15), 14316-14341. Retrieved from [Link]

  • Wu, C.-Y., & Benet, L. Z. (2005). Predicting drug disposition via application of BCS: Transport/absorption/ elimination interplay and development of a biopharmaceutics drug disposition classification system. Pharmaceutical Research, 22(1), 11-23. Retrieved from [Link]

  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. (2014). FDA. Retrieved from [Link]

  • Tam, J., et al. (2023). Predictive Potential of BCS and Pharmacokinetic Parameters on Study Outcome: Analysis of 198 In Vivo Bioequivalence Studies. Pharmaceutics, 15(3), 856. Retrieved from [Link]

  • Parvathaneni, V., & Kulkarni, N. S. (2015). Comparing multilabel classification methods for provisional biopharmaceutics class prediction. Journal of Pharmacy and Pharmacology, 67(4), 505-514. Retrieved from [Link]

  • Ku, M. S. (2010). Applying Biopharmaceutical Classification System (BCS) Criteria to Predict Oral Absorption of Drugs in Dogs: Challenges and Pitfalls. The AAPS Journal, 12(3), 305-312. Retrieved from [Link]

  • (PDF) Predicting Drug Disposition via Application of BCS: Transport/Absorption/ Elimination Interplay and Development of a Biopharmaceutics Drug Disposition Classification System. (2005). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

Comparative study of 3-Piperazin-1-YL-1,2-benzisoxazole and risperidone

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of antipsychotic drug discovery, the benzisoxazole scaffold has proven to be a cornerstone for the development of potent therapeutics. This guide provides a comprehensive analysis of risperidone, a benchmark atypical antipsychotic, and explores the related compound, 3-Piperazin-1-YL-1,2-benzisoxazole, within the broader context of the structure-activity relationships of this chemical class. While a direct, data-driven comparison is limited by the public availability of extensive preclinical data for 3-Piperazin-1-YL-1,2-benzisoxazole, this guide will provide a thorough, data-supported profile of risperidone and discuss the significance of the shared chemical moiety.

Introduction: The Benzisoxazole Class of Antipsychotics

The development of atypical antipsychotics marked a significant advancement in the management of schizophrenia and other psychotic disorders. A key chemical class that has given rise to several successful drugs is the 3-(piperidin-4-yl)-1,2-benzisoxazoles.[1] These compounds, including the widely prescribed risperidone, are characterized by their potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotic activity.[1] This dual antagonism is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a potentially lower propensity to cause extrapyramidal symptoms (EPS) compared to older, typical antipsychotics.[1]

This guide will delve into the detailed pharmacological profile of risperidone, providing a foundation for understanding the therapeutic potential of the benzisoxazole scaffold. We will then turn our attention to 3-Piperazin-1-YL-1,2-benzisoxazole, a structurally related compound that serves as a key synthetic intermediate and is a known metabolite of other antipsychotic agents.[2][3][4][5]

Risperidone: A Detailed Pharmacological Profile

Risperidone is a second-generation antipsychotic agent that has been extensively studied and is widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autistic disorder.[6] Its efficacy is rooted in its unique receptor binding profile and pharmacokinetic properties.

Chemical Structure

Risperidone's chemical structure features the characteristic benzisoxazole ring linked to a piperidine moiety.

Chemical Structure of Risperidone
Mechanism of Action: A Tale of Two Receptors

The therapeutic effects of risperidone are primarily attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors.[7] The interplay between these two actions is central to its "atypical" profile.

  • Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the alleviation of the positive symptoms of schizophrenia, such as hallucinations and delusions.[7]

  • Serotonin 5-HT2A Receptor Antagonism: Potent 5-HT2A receptor blockade is a distinguishing feature of atypical antipsychotics. This action is thought to enhance dopamine release in certain brain regions, such as the prefrontal cortex, which may contribute to the improvement of negative symptoms and cognitive deficits.[1] The high 5-HT2A to D2 affinity ratio is often cited as a key factor in the reduced risk of EPS.[1]

The signaling pathways modulated by risperidone's antagonism at D2 and 5-HT2A receptors are complex, involving downstream effects on various intracellular signaling cascades.

Risperidone_Signaling_Pathway cluster_Risperidone Risperidone cluster_Receptors Receptors cluster_Outcomes Therapeutic Outcomes Risperidone Risperidone D2 Dopamine D2 Receptor Risperidone->D2 Antagonism HT2A Serotonin 5-HT2A Receptor Risperidone->HT2A Antagonism Positive_Symptoms Reduction of Positive Symptoms D2->Positive_Symptoms Mesolimbic Pathway Negative_Symptoms Improvement of Negative Symptoms HT2A->Negative_Symptoms Mesocortical Pathway EPS Reduced Risk of Extrapyramidal Symptoms HT2A->EPS Nigrostriatal Pathway

Simplified Signaling Pathway of Risperidone

The following table summarizes the in vitro binding affinities (Ki values) of risperidone for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

ReceptorKi (nM)Reference(s)
Dopamine D2 3.13 - 3.2[7][8][9]
Serotonin 5-HT2A 0.16 - 0.6[7][10][11]
Dopamine D175 - 240[7][10]
Serotonin 5-HT1A420 - 490[7][10]
α1-Adrenergic0.8 - 5[7][8]
α2-Adrenergic7.54 - 16[7][8]
Histamine H12.23 - 20[7][8]
Pharmacokinetic Profile

The clinical effects of risperidone are influenced by its absorption, distribution, metabolism, and excretion.

ParameterValueReference(s)
Bioavailability ~70% (oral)[12]
Time to Peak Plasma Concentration ~1 hour[12]
Plasma Protein Binding 90% (risperidone), 77% (9-hydroxyrisperidone)[12]
Metabolism Primarily hepatic via CYP2D6 to the active metabolite 9-hydroxyrisperidone (paliperidone).[12][13][12][13]
Elimination Half-life Risperidone: ~3 hours (extensive metabolizers), ~20 hours (poor metabolizers).[12] Active moiety (risperidone + 9-hydroxyrisperidone): ~20 hours.[14][12][14]
Excretion Primarily renal.[15][15]
Clinical Efficacy

The efficacy of risperidone in treating schizophrenia has been demonstrated in numerous clinical trials, often measured by the reduction in the Positive and Negative Syndrome Scale (PANSS) total score.

Study TypeComparatorPANSS Total Score ReductionReference(s)
Meta-analysis of short-term trialsHaloperidol and other antipsychoticsSignificantly greater reduction with risperidone compared to comparators.[16][16]
Long-term open-label studyBaselineSignificant improvements at 1 and 2 years; 54% of patients showed ≥20% reduction in total PANSS scores.[17][17]
Phase III placebo-controlled trial (long-acting injectable)PlaceboStatistically significant reductions from baseline at day 57 for both 90 mg and 120 mg doses.[18][18]
Safety and Tolerability

Common adverse effects of risperidone include sedation, weight gain, and hyperprolactinemia.[19][20] Dose-dependent extrapyramidal symptoms can also occur.[6] Serious but rare side effects include neuroleptic malignant syndrome, tardive dyskinesia, and an increased risk of cerebrovascular events in elderly patients with dementia.[6][21]

3-Piperazin-1-YL-1,2-benzisoxazole: A Structural Analog and Metabolic Link

3-Piperazin-1-YL-1,2-benzisoxazole shares the core benzisoxazole moiety with risperidone but differs in the substituent at the 3-position of the benzisoxazole ring, featuring a piperazine group instead of a substituted piperidine.

Chemical Structure
Chemical Structure of 3-Piperazin-1-YL-1,2-benzisoxazole
Known Roles and Potential Pharmacological Profile
  • Synthetic Intermediate: This compound is a key building block in the synthesis of other antipsychotic drugs, notably ziprasidone.[22] This suggests that the benzisoxazole-piperazine core is a privileged structure for achieving antipsychotic activity.

  • Metabolite: 3-Piperazin-1-YL-1,2-benzisoxazole has been identified as a human metabolite of the antipsychotic drugs perospirone and ziprasidone.[2][4][5] The metabolic pathways of these drugs involve cleavage of the side chain attached to the piperazine nitrogen.

Metabolic_Pathway cluster_Parent Parent Drugs cluster_Metabolism Metabolism cluster_Metabolite Metabolite Perospirone Perospirone Metabolism Hepatic Metabolism (e.g., Aldehyde Oxidase, CYP3A4) Perospirone->Metabolism Ziprasidone Ziprasidone Ziprasidone->Metabolism Metabolite 3-Piperazin-1-YL-1,2-benzisoxazole Metabolism->Metabolite

Metabolic Formation of 3-Piperazin-1-YL-1,2-benzisoxazole

Hypothesized Activity: Based on the structure-activity relationships of the benzisoxazole class of antipsychotics, it is plausible that 3-Piperazin-1-YL-1,2-benzisoxazole possesses some affinity for dopamine D2 and serotonin 5-HT2A receptors.[1][23] However, without experimental data, its potency and selectivity remain speculative. The nature of the substituent on the piperazine ring is crucial in modulating the affinity and functional activity at these receptors. The unsubstituted piperazine nitrogen in this compound would likely result in a different pharmacological profile compared to risperidone.

Experimental Methodologies

The data presented for risperidone is derived from standard preclinical and clinical research methodologies.

Receptor Binding Assays

Objective: To determine the in vitro affinity of a compound for various neurotransmitter receptors.

Protocol:

  • Preparation of Cell Membranes: Homogenize brain tissue or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, then resuspend in fresh buffer.

  • Radioligand Binding: Incubate the membrane preparation with a specific radiolabeled ligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors) at a fixed concentration.

  • Competition Assay: In parallel, incubate the membranes and radioligand with varying concentrations of the test compound (e.g., risperidone).

  • Separation and Counting: After incubation, rapidly filter the mixture to separate the bound from the free radioligand. Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Pharmacokinetic Studies in Humans

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug in human subjects.

Protocol:

  • Drug Administration: Administer a single or multiple doses of the drug to healthy volunteers or patients.

  • Blood Sampling: Collect blood samples at predetermined time points after drug administration.

  • Plasma Analysis: Separate the plasma and analyze the concentrations of the parent drug and its major metabolites using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Parameter Calculation: Use non-compartmental or compartmental analysis to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life (t½).

Conclusion and Future Directions

Risperidone stands as a testament to the therapeutic success of the benzisoxazole scaffold in antipsychotic drug design. Its well-characterized dual antagonism of D2 and 5-HT2A receptors, coupled with a predictable pharmacokinetic profile, has established it as a valuable treatment option.

3-Piperazin-1-YL-1,2-benzisoxazole, while lacking a detailed public pharmacological profile, represents an important chemical entity within this class. Its role as a synthetic precursor and a metabolite of other antipsychotics underscores the significance of the benzisoxazole-piperazine core.

For researchers in drug development, a critical next step would be the comprehensive pharmacological characterization of 3-Piperazin-1-YL-1,2-benzisoxazole. Determining its receptor binding affinities, functional activities, and in vivo efficacy would provide valuable data for understanding the structure-activity relationships of this class of compounds and could potentially unveil a novel therapeutic agent. Such studies would enable a direct, evidence-based comparison with established drugs like risperidone and further illuminate the path for designing the next generation of antipsychotics.

References

  • The pharmacokinetics of risperidone in humans: a summary. PubMed. Available from: [Link]

  • Perospirone. PubChem. Available from: [Link]

  • Ziprasidone Metabolism, Aldehyde Oxidase, and Clinical Implications. Scite.ai. Available from: [Link]

  • Risperidone. StatPearls - NCBI Bookshelf. Available from: [Link]

  • Pharmacokinetics of Risperidone: Clinical Summary. Psychopharmacology Institute. Available from: [Link]

  • Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review. MDPI. Available from: [Link]

  • What are the pharmacokinetics of Risperidone (atypical antipsychotic medication) in patients with psychiatric conditions, such as schizophrenia and bipolar disorder, considering factors like liver and kidney function?. Dr.Oracle. Available from: [Link]

  • Biochemical profile of risperidone, a new antipsychotic. PubMed. Available from: [Link]

  • Ziprasidone. StatPearls - NCBI Bookshelf. Available from: [Link]

  • Treatment of the symptoms of schizophrenia: a combined analysis of double-blind studies comparing risperidone with haloperidol and other antipsychotic agents. PubMed. Available from: [Link]

  • Ziprasidone metabolism, aldehyde oxidase, and clinical implications. PubMed. Available from: [Link]

  • Ziprasidone (Geodon) Pharmacokinetics. Psychopharmacology Institute. Available from: [Link]

  • Ziprasidone Hydrochloride: Package Insert / Prescribing Info / MOA. Drugs.com. Available from: [Link]

  • Efficacy and safety of risperidone in the long-term treatment of patients with schizophrenia. PubMed. Available from: [Link]

  • Pharmacokinetics of Risperidone: Clinical Summary. Psychopharmacology Institute. Available from: [Link]

  • Risperidone. Wikipedia. Available from: [Link]

  • Perospirone. Grokipedia. Available from: [Link]

  • Risperidone Therapy and CYP2D6 Genotype. Medical Genetics Summaries - NCBI Bookshelf. Available from: [Link]

  • In Progress: Risperidone Pathway, Pharmacokinetics. ClinPGx. Available from: [Link]

  • List of adverse effects of risperidone. Wikipedia. Available from: [Link]

  • Side effects of risperidone. NHS. Available from: [Link]

  • Mechanism of Action of Risperidone. Psychopharmacology Institute. Available from: [Link]

  • Perospirone. Wikipedia. Available from: [Link]

  • Perospirone. Prescriber's Guide - Cambridge University Press & Assessment. Available from: [Link]

  • Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. International Journal of Pharma Sciences and Research. Available from: [Link]

  • Risperidone: MedlinePlus Drug Information. MedlinePlus. Available from: [Link]

  • The Use of Risperidone in Behavioral and Psychological Symptoms of Dementia: A Review of Pharmacology, Clinical Evidence, Regulatory Approvals, and Off-Label Use. PMC - NCBI. Available from: [Link]

  • Efficacy. PERSERIS® (risperidone) HCP. Available from: [Link]

  • Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats. PMC - PubMed Central. Available from: [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NCBI. Available from: [Link]

  • Steady-State Pharmacokinetics of a New Antipsychotic Agent Perospirone and Its Active Metabolite, and Its Relationship with Prolactin Response. Sci-Hub. Available from: [Link]

  • No sex-related differences in PANSS score reductions in adult patients with acutely exacerbated schizophrenia treated with Risperidone ISM. NIH. Available from: [Link]

  • Ris and 9-HO-Ris affinity (Ki) for dopamine D2 and serotonin 5HT receptors. ResearchGate. Available from: [Link]

  • The effectiveness of risperidone on PANSS score and IL-6 in confirmed COVID-19 schizophrenic patients. Hasanuddin University. Available from: [Link]

  • Risperidone acts as an antagonist at 5-HT 2A receptors. (A)... ResearchGate. Available from: [Link]

  • Striatal dopamine D2 receptor binding of risperidone in schizophrenic patients as assessed by 123I-iodobenzamide SPECT: a compar. ResearchGate. Available from: [Link]

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. ResearchGate. Available from: [Link]

  • Benzisoxazole – Knowledge and References. Taylor & Francis. Available from: [Link]

  • A study of the action of risperidone at 5-HT2A receptors. SciSpace. Available from: [Link]

  • Survey on the pharmacodynamics of the new antipsychotic risperidone. PubMed. Available from: [Link]

  • Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone. PMC - PubMed Central. Available from: [Link]

  • 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. PubMed. Available from: [Link]

  • Benzisoxazole. Wikipedia. Available from: [Link]

Sources

Validating the Antipsychotic Effect of 1-(Benzisoxazol-3-yl)piperazine: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers in neuropharmacology and drug development to validate the antipsychotic potential of the novel compound, 1-(Benzisoxazol-3-yl)piperazine. By objectively comparing its preclinical profile with established first and second-generation antipsychotics, haloperidol and risperidone, this document outlines the critical experimental models and the scientific rationale underpinning their use.

The development of novel antipsychotic agents remains a critical endeavor in modern medicine. While traditional antipsychotics have primarily targeted the dopamine D2 receptor, newer atypical agents often exhibit a more complex pharmacology, notably involving the serotonin 5-HT2A receptor. This dual antagonism is believed to contribute to a broader efficacy profile, particularly against the negative and cognitive symptoms of schizophrenia, and a more favorable side-effect profile.[1][2] 1-(Benzisoxazol-3-yl)piperazine and its derivatives have emerged as promising candidates within this new generation of antipsychotics, demonstrating potent affinity for both dopaminergic and serotonergic receptors.[1]

This guide will delve into the essential in vivo assays for antipsychotic drug screening: the conditioned avoidance response, amphetamine-induced hyperlocomotion, and prepulse inhibition of the startle reflex. For each model, we will provide a detailed protocol, explain the underlying neurobiological principles, and present comparative data for our test compound against established standards.

The Scientific Rationale: Targeting Dopamine and Serotonin Pathways

The prevailing hypothesis for the mechanism of action of antipsychotic drugs centers on the modulation of dopaminergic and serotonergic neurotransmission.[3] Classical antipsychotics, such as haloperidol, are potent antagonists of the dopamine D2 receptor.[4] While effective against the positive symptoms of schizophrenia, this action is also associated with a high incidence of extrapyramidal side effects.[4]

Atypical antipsychotics, like risperidone, also block D2 receptors but exhibit a higher affinity for serotonin 5-HT2A receptors.[2][5] This dual antagonism is thought to be key to their "atypical" profile. Blockade of 5-HT2A receptors can modulate dopamine release in different brain regions, potentially alleviating some of the motor side effects and improving efficacy against negative symptoms.[6]

The core of our investigation into 1-(Benzisoxazol-3-yl)piperazine lies in its hypothesized dual antagonism at D2 and 5-HT2A receptors, a characteristic of many atypical antipsychotics.[1] The following diagram illustrates the proposed mechanism of action.

Antipsychotic_Mechanism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Activates Signaling_Cascade Downstream Signaling D2_Receptor->Signaling_Cascade Initiates 5HT2A_Receptor Serotonin 5-HT2A Receptor 5HT2A_Receptor->Signaling_Cascade Modulates Antipsychotic_Effect Antipsychotic Effect Signaling_Cascade->Antipsychotic_Effect 1_Benzisoxazol_3_yl_piperazine 1-(Benzisoxazol-3-yl)piperazine 1_Benzisoxazol_3_yl_piperazine->D2_Receptor Antagonizes 1_Benzisoxazol_3_yl_piperazine->5HT2A_Receptor Antagonizes Haloperidol Haloperidol Haloperidol->D2_Receptor Strongly Antagonizes Risperidone Risperidone Risperidone->D2_Receptor Antagonizes Risperidone->5HT2A_Receptor Strongly Antagonizes

Caption: Proposed mechanism of 1-(Benzisoxazol-3-yl)piperazine.

Comparative Receptor Binding Affinity

The initial step in characterizing a potential antipsychotic is to determine its affinity for key receptors. The table below summarizes the in vitro binding affinities (Ki, nM) of a close derivative of our test compound, alongside haloperidol and risperidone, for the dopamine D2 and serotonin 5-HT2A receptors. A lower Ki value indicates a higher binding affinity.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)5-HT2A/D2 Ratio
1-(Benzisoxazol-3-yl)piperazine Derivative Data Not Available for Parent CompoundData Not Available for Parent Compound-
BMY 13859-1 (Derivative)Potent AffinityGreater Affinity than for D2>1
Haloperidol ~1-2~50-100<1
Risperidone ~3-6~0.1-0.5>1

Data for BMY 13859-1, a (1,2-benzisothiazol-3-yl)piperazine derivative from the same series as the topic compound, is presented to indicate the likely receptor binding profile.[1]

Core Behavioral Assays for Antipsychotic Efficacy

The following experimental workflow outlines the sequential validation of 1-(Benzisoxazol-3-yl)piperazine in established animal models.

Experimental_Workflow Start Compound Synthesis & Formulation CAR Conditioned Avoidance Response (CAR) Start->CAR Initial Efficacy Screening AIL Amphetamine-Induced Hyperlocomotion (AIL) CAR->AIL Dopaminergic Antagonism PPI Prepulse Inhibition (PPI) of Startle Reflex AIL->PPI Sensorimotor Gating Data_Analysis Comparative Data Analysis (ED50, % Inhibition) PPI->Data_Analysis Conclusion Assessment of Antipsychotic Potential Data_Analysis->Conclusion

Caption: Sequential workflow for in vivo validation.

Conditioned Avoidance Response (CAR)

The CAR test is a robust predictor of antipsychotic activity.[3][7] It assesses the ability of a compound to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus. This selectivity is a hallmark of antipsychotic drugs, distinguishing them from sedatives which suppress both avoidance and escape.[7][8]

  • Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by the unconditioned stimulus (US), the foot shock.

  • Acquisition Training: Rats are trained over several sessions to associate the CS with the impending US. An avoidance response is recorded if the rat moves to the other side of the shuttle box during the CS presentation. An escape response is recorded if the rat moves to the other side after the onset of the US.

  • Drug Testing: Once a stable baseline of avoidance responding is achieved, animals are treated with the test compound, vehicle, or a standard antipsychotic prior to the test session.

  • Data Collection: The number of avoidance and escape responses, as well as response latencies, are recorded. The effective dose 50 (ED50), the dose at which the compound produces 50% of its maximal effect, for inhibiting the conditioned avoidance response is calculated.[9]

CompoundCAR ED50 (mg/kg)Effect on Escape Response
1-(Benzisoxazol-3-yl)piperazine Derivative Active in Sidman avoidance paradigmMinimal
Haloperidol ~0.1-0.2Minimal at effective doses
Risperidone ~0.25-0.4Minimal at effective doses

Data for the 1-(Benzisoxazol-3-yl)piperazine derivative is qualitative, indicating activity in a similar paradigm.[1]

Amphetamine-Induced Hyperlocomotion

This model is based on the hyperdopaminergic theory of psychosis. Amphetamine increases synaptic dopamine levels, leading to hyperlocomotion in rodents.[10][11] The ability of a test compound to attenuate this hyperactivity is indicative of its dopamine D2 receptor antagonist properties.[4][12]

  • Apparatus: Open-field arenas equipped with infrared beams to automatically track locomotor activity.[10]

  • Habituation: Animals are habituated to the test arenas for a set period before drug administration to establish a baseline activity level.

  • Drug Administration: Animals are pre-treated with the test compound, vehicle, or a standard antipsychotic. After a specified pre-treatment time, they are administered d-amphetamine (typically 1-2 mg/kg).

  • Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period (e.g., 60-90 minutes) post-amphetamine injection.[10] The percentage of inhibition of the amphetamine-induced hyperactivity is calculated for each dose of the test compound.

CompoundInhibition of Amphetamine-Induced Hyperlocomotion (ED50, mg/kg)
1-(Benzisoxazol-3-yl)piperazine Data Not Available
Haloperidol ~0.05-0.1
Risperidone ~0.1-0.5
Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information.[13][14][15][16] Deficits in sensorimotor gating are observed in schizophrenic patients and can be modeled in animals by administering dopamine agonists or NMDA antagonists.[5] The ability of a drug to restore normal PPI is a strong indicator of its potential antipsychotic efficacy.

  • Apparatus: A startle chamber that can deliver a loud acoustic stimulus (the pulse) to elicit a startle response, and a weaker, non-startling stimulus (the prepulse) that precedes the pulse.[13][14][15][16]

  • Acclimation: Animals are acclimated to the startle chamber with background white noise.

  • Test Session: The session consists of trials with the pulse alone and trials where the pulse is preceded by a prepulse at varying intensities and inter-stimulus intervals.

  • Drug-Induced Deficit and Reversal: To test for antipsychotic effects, a PPI deficit is first induced using a psychomimetic agent (e.g., apomorphine or MK-801). The ability of the test compound to reverse this deficit is then measured.

  • Data Calculation: PPI is calculated as the percentage reduction in the startle response in prepulse trials compared to pulse-alone trials.

CompoundEffect on PPIReversal of Induced PPI Deficit
1-(Benzisoxazol-3-yl)piperazine Data Not AvailableData Not Available
Haloperidol No significant effect aloneReverses dopamine agonist-induced deficits
Risperidone May increase PPI in some paradigmsReverses NMDA antagonist-induced deficits

Summary and Future Directions

The preclinical data for derivatives of 1-(Benzisoxazol-3-yl)piperazine suggest a promising profile characteristic of an atypical antipsychotic, with potent activity in the conditioned avoidance response model and a high affinity for both dopamine D2 and serotonin 5-HT2A receptors.[1] To build upon these initial findings, further studies are warranted to generate a complete dose-response profile for the parent compound, 1-(Benzisoxazol-3-yl)piperazine, in the amphetamine-induced hyperlocomotion and prepulse inhibition models. Direct, head-to-head comparisons with haloperidol and risperidone in the same experimental settings will be crucial for a definitive assessment of its antipsychotic potential and its classification as a typical or atypical agent.

The experimental frameworks provided in this guide offer a robust and validated pathway for these essential next steps in the preclinical development of 1-(Benzisoxazol-3-yl)piperazine as a novel therapeutic for psychotic disorders.

References

  • Testing Prepulse Inhibition of Acoustic Startle in Rodents. (2024). Methods in Molecular Biology. Available at: [Link]

  • Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents. (2023). Protocols.io. Available at: [Link]

  • Habituation and Prepulse Inhibition of Acoustic Startle in Rodents. (2011). Journal of Visualized Experiments. Available at: [Link]

  • Prepulse inhibition (PPI) of the Acoustic Startle Response. Japan Consortium for Glycobiology and Glycotechnology Data Base. Available at: [Link]

  • Drug interactions on spontaneous locomotor activity in rats. Neuroleptics and amphetamine-induced hyperactivity. (1976). Psychopharmacology. Available at: [Link]

  • Conditioned avoidance response test. Wikipedia. Available at: [Link]

  • Pre-Pulse Inhibition Startle Protocol. Med Associates Inc. Available at: [Link]

  • Amphetamine induced hyperlocomotion. b-neuro. Available at: [Link]

  • Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens. (2006). Hippocampus. Available at: [Link]

  • An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm. (2010). Behavioural Brain Research. Available at: [Link]

  • Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus. (2010). Neuropsychopharmacology. Available at: [Link]

  • Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. (2020). IMR Press. Available at: [Link]

  • Dopamine Receptor Blockade: Antipsychotic Drugs. McGill University. Available at: [Link]

  • The effects of haloperidol on amphetamine- and methylphenidate-induced conditioned place preferences and locomotor activity. (1986). Pharmacology Biochemistry and Behavior. Available at: [Link]

  • Screening of anti psychotic drugs salim. (2015). Slideshare. Available at: [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (2008). The Receptors. Available at: [Link]

  • The effects of haloperidol on amphetamine and methylphen-date-induced conditioned place proferenccs and locomotor activity. (1986). ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. (1986). Journal of Medicinal Chemistry. Available at: [Link]

  • The effect of zotepine, risperidone, clozapine and olanzapine on MK-801-disrupted sensorimotor gating. (2005). Behavioural Brain Research. Available at: [Link]

  • Conditioned Avoidance Response in the Development of New Antipsychotics. (2010). Current Pharmaceutical Design. Available at: [Link]

  • Short- and long-term effects of risperidone on catalepsy sensitisation and acquisition of conditioned avoidance response: Adolescent vs adult rats. (2017). Pharmacological Research. Available at: [Link]

  • Effects of acute or chronic administration of risperidone on motor and sexual behavior of male rats. (1993). Pharmacology Biochemistry and Behavior. Available at: [Link]

  • Effects of Olanzapine, Risperidone and Haloperidol on Prepulse Inhibition in Schizophrenia Patients: A Double-Blind, Randomized Controlled Trial. (2008). Schizophrenia Bulletin. Available at: [Link]

  • Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. (2015). ACS Chemical Neuroscience. Available at: [Link]

  • Locomotor responses to amphetamine (1 mg / kg, i.p.) in rats pretreated... (2002). ResearchGate. Available at: [Link]

  • Risperidone induces long-lasting changes in the conditioned avoidance response and accumbal gene expression selectively in animals treated as adolescents. (2016). UQ eSpace. Available at: [Link]

  • [Effect of risperidone on prepulse inhibition of the startle reflex and P50 deficit in patients with first-episode and chronic schizophrenia]. (2020). Zhonghua Yi Xue Za Zhi. Available at: [Link]

  • How do tranquilizing agents selectively inhibit conditioned avoidance responding?. (1987). Pharmacology Biochemistry and Behavior. Available at: [Link]

  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. (2020). Journal of Medicinal Chemistry. Available at: [Link]

  • Conditioned avoidance response in the development of new antipsychotics. (2010). Current Pharmaceutical Design. Available at: [Link]

  • Adult Rats Treated with Risperidone during Development Are Hyperactive. (2010). PLoS One. Available at: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules. Available at: [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. (2022). Molecules. Available at: [Link]

  • Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors. (2021). Journal of Medicinal Chemistry. Available at: [Link]

  • Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. (1989). European Journal of Pharmacology. Available at: [Link]

  • ED50. (2023). StatPearls. Available at: [Link]

  • Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. (2022). MDPI. Available at: [Link]

  • Visualizing classification of drugs used in psychotic disorders: A 'subway map' representing mechanisms, established classes and informal categories. (2020). Australian & New Zealand Journal of Psychiatry. Available at: [Link]

  • N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. (2012). Journal of Medicinal Chemistry. Available at: [Link]

  • Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO. (2017). Neuropsychopharmacology. Available at: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 3-Piperazin-1-YL-1,2-benzisoxazole Against CNS Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzisoxazole Piperazine Moiety in CNS Drug Discovery

The 3-Piperazin-1-YL-1,2-benzisoxazole scaffold is a cornerstone in the development of modern psychotropic agents, particularly second-generation (atypical) antipsychotics. This structural motif is integral to the pharmacological activity of drugs such as risperidone and perospirone.[1] Its prevalence stems from its ability to confer high-affinity interactions with key Central Nervous System (CNS) receptors, notably dopamine D2 and serotonin 5-HT2A receptors.[2] The therapeutic efficacy of these drugs in treating conditions like schizophrenia is believed to arise from a balanced antagonism of these two receptor systems.[2][3]

However, the clinical utility of any CNS-active compound is not solely defined by its affinity for its primary targets. Off-target interactions with other CNS receptors are a major determinant of a drug's side-effect profile.[4] Therefore, a comprehensive cross-reactivity profile is not merely a supplementary dataset; it is a critical tool for predicting clinical outcomes, understanding potential adverse events, and guiding the development of safer, more selective therapeutics. This guide provides an in-depth comparison of the CNS receptor cross-reactivity profile associated with the 3-Piperazin-1-YL-1,2-benzisoxazole core structure, using established antipsychotics as benchmarks. We will delve into the causality behind the experimental choices, present detailed methodologies for receptor binding and functional assays, and analyze the comparative data to provide actionable insights for researchers in the field.

The Rationale for Broad-Spectrum CNS Receptor Screening

The complexity of neurotransmission in the brain necessitates a wide-ranging screening approach. While dopamine and serotonin pathways are central to the pathology of psychosis, a drug's interaction with adrenergic, histaminergic, and muscarinic receptors can lead to significant and sometimes dose-limiting side effects.[4]

  • Dopaminergic Receptors (D₂-like): Antagonism is essential for antipsychotic effect but can also lead to extrapyramidal symptoms (EPS) and hyperprolactinemia.[5]

  • Serotonergic Receptors (5-HT₂A, 5-HT₁A, 5-HT₇): 5-HT₂A antagonism is a hallmark of atypical antipsychotics, believed to mitigate EPS and potentially improve negative symptoms.[1] 5-HT₁A partial agonism and 5-HT₇ antagonism may contribute to antidepressant and pro-cognitive effects.[6][7]

  • Histaminergic Receptors (H₁): Antagonism is strongly associated with sedation and weight gain, common side effects of many antipsychotics.[8]

  • Adrenergic Receptors (α₁): Blockade can lead to cardiovascular side effects such as orthostatic hypotension.[6]

  • Muscarinic Receptors (M₁): Antagonism is responsible for anticholinergic effects like dry mouth, blurred vision, constipation, and cognitive impairment.[9]

Understanding a compound's affinity for this spectrum of receptors allows for the early prediction of its therapeutic window and potential liabilities.

Methodologies for Comprehensive Receptor Profiling

A two-pronged approach is essential for a thorough characterization: receptor binding assays to determine affinity and functional assays to determine the nature of the interaction (e.g., antagonist, agonist, partial agonist).

Part A: Receptor Binding Assays

These assays quantify the affinity of a test compound for a specific receptor, typically by measuring its ability to displace a high-affinity radiolabeled ligand. The resulting value, the inhibition constant (Ki), is an inverse measure of affinity—the lower the Ki, the higher the affinity.[10]

This protocol provides a standardized framework for determining the Ki of a test compound at a target CNS receptor.

  • Membrane Preparation:

    • Source: Use cell lines recombinantly expressing the human receptor of interest (e.g., HEK293 cells) or prepared membrane fractions from specific animal brain regions (e.g., rat striatum for D₂ receptors).[11]

    • Homogenization: Tissues or cells are homogenized in an ice-cold buffer and centrifuged to pellet the membranes containing the receptors.

    • Quantification: The protein concentration of the membrane preparation is determined using a standard method like the Bradford assay.

  • Assay Setup:

    • Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors), and a range of concentrations of the unlabeled test compound (e.g., 3-Piperazin-1-YL-1,2-benzisoxazole).

    • Controls:

      • Total Binding: Contains membranes and radioligand only.

      • Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, potent unlabeled ligand to saturate the target receptors.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Termination & Separation:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C). This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.

  • Detection:

    • Place the filters into scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Source Material (Recombinant Cells / Brain Tissue) prep2 Homogenization & Centrifugation prep1->prep2 prep3 Quantify Protein Concentration prep2->prep3 assay1 Combine Membranes, Radioligand, & Test Compound in 96-well plate prep3->assay1 assay2 Incubate to Equilibrium assay1->assay2 assay3 Vacuum Filtration to Separate Bound from Unbound Ligand assay2->assay3 assay4 Quantify Radioactivity (Scintillation Counting) assay3->assay4 analysis1 Calculate Specific Binding assay4->analysis1 analysis2 Plot Competition Curve (IC50) analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff Equation analysis2->analysis3 result result analysis3->result Final Affinity Value (Ki) G cluster_modes Testing Modes cluster_process Cellular Process cluster_output Output & Interpretation agonist Agonist Mode (Test Compound Alone) treatment Compound Incubation agonist->treatment antagonist Antagonist Mode (Test Compound + Known Agonist) antagonist->treatment cells Cells Expressing Target GPCR cells->treatment lysis Cell Lysis & cAMP Accumulation treatment->lysis detection cAMP Detection (e.g., HTRF) lysis->detection potency Potency (EC50/IC50) detection->potency efficacy Efficacy (Emax) detection->efficacy result Functional Profile (Agonist, Antagonist, etc.) potency->result efficacy->result

Caption: Logic flow for determining a compound's functional profile.

Comparative Cross-Reactivity Analysis

The following table summarizes the binding affinities (Ki, nM) of several key atypical antipsychotics for a range of CNS receptors. Perospirone is included as a representative compound containing the 3-Piperazin-1-YL-1,2-benzisoxazole moiety. [6]Risperidone also contains a related benzisoxazole-piperidine structure. [1]Olanzapine and Lurasidone serve as important comparators with distinct profiles. [8][11][13] Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Select Antipsychotics

ReceptorPerospironeRisperidoneOlanzapineLurasidonePotential Clinical Implication of High Affinity
Dopamine D₂ 1.4 [14]3.13 [13]11 [8]1.68 [12]Antipsychotic Efficacy, EPS
Serotonin 5-HT₂A 0.6 [6]0.16 [13]4 [8]2.03 [12]Atypicality, Reduced EPS
Serotonin 5-HT₁A 2.9 [6]8.5 [13]2051 [13]6.75 [12]Anxiolytic/Antidepressant Effects
Serotonin 5-HT₇ 16 [6]3.0 [13]129 [13]0.49 [12]Antidepressant/Pro-cognitive Effects
Adrenergic α₁ 1.1 [6]0.76 [13]19 [8]48 [12]Orthostatic Hypotension, Dizziness
Adrenergic α₂c -1.1 [13]11 [13]10.8 [12]Complex role in cognition/mood
Histamine H₁ 59 [6]20 [13]7 [8]>1000 [12]Sedation, Weight Gain
Muscarinic M₁ 980 [6]>10000 [13]19 [8]>1000 [12]Anticholinergic Side Effects

Lower Ki values indicate higher binding affinity.

Interpretation of the Data
  • Core Atypical Profile: All listed compounds exhibit the classic atypical profile of having higher affinity for the 5-HT₂A receptor than for the D₂ receptor (or a Ki ratio of 5-HT₂A:D₂ < 1 for Perospirone and Risperidone). This is a foundational principle for achieving antipsychotic efficacy with a lower risk of EPS compared to older, typical antipsychotics. [15]* Perospirone (3-Piperazin-1-YL-1,2-benzisoxazole representative): This compound shows potent binding to D₂, 5-HT₂A, and 5-HT₁A receptors, suggesting a robust antipsychotic effect combined with potential anxiolytic or antidepressant properties. [6]Its high affinity for α₁ receptors indicates a significant risk for orthostatic hypotension. Its moderate affinity for H₁ receptors suggests a lower, but still present, risk for sedation and weight gain compared to a drug like olanzapine. Its very low affinity for M₁ receptors is favorable, predicting a lack of anticholinergic side effects.

  • Risperidone: Shares a similar high-affinity profile at D₂ and 5-HT₂A receptors. Its higher affinity for α₁ receptors also points to a risk of hypotension. [13]* Olanzapine: While effective, its profile reveals the molecular basis for its common side effects. Very high affinity for the H₁ receptor and significant affinity for the M₁ receptor are consistent with its known propensity to cause significant weight gain, sedation, and anticholinergic effects. [8][9]* Lurasidone: Represents a more "clean" profile. It retains high affinity for D₂, 5-HT₂A, and notably, 5-HT₇ receptors, which may contribute to its efficacy in bipolar depression. [7][12]Crucially, it has negligible affinity for H₁ and M₁ receptors, explaining its low potential for weight gain, sedation, and anticholinergic side effects, a significant clinical advantage. [12][13]

Conclusion

The 3-Piperazin-1-YL-1,2-benzisoxazole scaffold is a validated pharmacophore for achieving potent D₂/5-HT₂A antagonism, the cornerstone of atypical antipsychotic action. The detailed cross-reactivity profile, however, reveals a more nuanced picture. As demonstrated by perospirone, compounds built on this core can exhibit significant affinity for other receptors, such as α₁-adrenergic and 5-HT₁A, which directly translates to their clinical profile of potential hypotension and anxiolytic effects.

By comparing this profile to alternatives like olanzapine and lurasidone, we can appreciate the power of comprehensive screening. Lurasidone's profile, for instance, illustrates how medicinal chemistry efforts can optimize a core structure to minimize interactions with receptors like H₁ and M₁, thereby engineering a more favorable side-effect profile. For researchers and drug development professionals, this comparative guide underscores that while on-target potency is essential, a thorough and early understanding of a compound's cross-reactivity across the CNS receptome is paramount for developing the next generation of safer and more effective neuropsychiatric therapies.

References

  • Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. (n.d.). Bentham Science. Retrieved January 21, 2026, from [Link]

  • Olanzapine - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Roth, B. L., Sheffler, D. J., & Kroeze, W. K. (2004). Magic shotguns versus magic bullets: selectively non-selective drugs for mood disorders and schizophrenia. Nature Reviews Drug Discovery. Retrieved January 21, 2026, from [Link]

  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. (2020). MDPI. Retrieved January 21, 2026, from [Link]

  • 3-(1-Piperazinyl)-1,2-benzisothiazole. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Rees, S. (2002). Functional assay systems for drug discovery at G-protein coupled receptors and ion channels. Receptors and Channels. Retrieved January 21, 2026, from [Link]

  • What is the mechanism of Perospirone? (2024). Patsnap Synapse. Retrieved January 21, 2026, from [Link]

  • Structure-activity relationship studies of CNS agents. Part 38. (2010). PubMed. Retrieved January 21, 2026, from [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Retrieved January 21, 2026, from [Link]

  • Ishibashi, T., et al. (2010). Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity. Journal of Pharmacology and Experimental Therapeutics. Retrieved January 21, 2026, from [Link]

  • Edinoff, A. N., et al. (2023). Risperidone. StatPearls. Retrieved January 21, 2026, from [Link]

  • Singh, M., & Saadabadi, A. (2023). Olanzapine. StatPearls. Retrieved January 21, 2026, from [Link]

  • Risperidone 's pharmacological and binding profile. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Oddi, S., et al. (2020). Assay of CB1 Receptor Binding. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Caccia, S., et al. (2017). An update of the preclinical profile of lurasidone. European Psychiatry. Retrieved January 21, 2026, from [Link]

  • GPCR Assay Services. (n.d.). ION Biosciences. Retrieved January 21, 2026, from [Link]

  • Girardi, T., et al. (2021). Dopamine Dynamics and Neurobiology of Non-Response to Antipsychotics, Relevance for Treatment Resistant Schizophrenia: A Systematic Review and Critical Appraisal. MDPI. Retrieved January 21, 2026, from [Link]

  • Functional Assay Systems for Drug Discovery at G-Protein Coupled Receptors and Ion Channel. (2002). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). (2022). MDPI. Retrieved January 21, 2026, from [Link]

  • Ito, H., et al. (2011). Relationship between dopamine D2 receptor occupancy and perospirone plasma concentration: a PET study. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Fabbri, C., et al. (2021). Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. Frontiers in Pharmacology. Retrieved January 21, 2026, from [Link]

  • Kapur, S., et al. (1997). 5-HT2 and D2 Receptor Occupancy of Olanzapine in Schizophrenia: A PET Investigation. American Journal of Psychiatry. Retrieved January 21, 2026, from [Link]

  • Kuikka, J. T., et al. (2000). Striatal dopamine D2 receptor binding of risperidone in schizophrenic patients as assessed by 123I-iodobenzamide SPECT. European Journal of Nuclear Medicine. Retrieved January 21, 2026, from [Link]

  • Puzantian, T., & Carlat, D. (2023). Lurasidone. StatPearls. Retrieved January 21, 2026, from [Link]

  • Richelson, E. (1999). Binding of antipsychotic drugs to human brain receptors: Focus on newer generation compounds. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Loebel, A., et al. (2013). In vitro receptor-binding profile of lurasidone and other commonly-used antipsychotics. European Psychiatry. Retrieved January 21, 2026, from [Link]

  • Bylund, D. B. (2018). Receptor Binding Assays and Drug Discovery. Biochemical Pharmacology. Retrieved January 21, 2026, from [Link]

  • Bymaster, F. P., et al. (1999). Olanzapine: a basic science update. The British Journal of Psychiatry. Retrieved January 21, 2026, from [Link]

  • Mechanism of Action of Risperidone. (2014). Psychopharmacology Institute. Retrieved January 21, 2026, from [Link]

  • Wang, L., et al. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Retrieved January 21, 2026, from [Link]

  • Risperidone. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Ligand binding assay - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • G Protein-Coupled Receptors (GPCRs). (n.d.). Molecular Devices. Retrieved January 21, 2026, from [Link]

  • In vitro receptor binding profile of lurasidone compared with other atypical antipsychotics. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. (2018). National Institutes of Health. Retrieved January 21, 2026, from [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes for 3-Piperazin-1-YL-1,2-benzisoxazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Piperazin-1-yl-1,2-benzisoxazole is a crucial heterocyclic scaffold and a key intermediate in the synthesis of various pharmaceutically active compounds, most notably the atypical antipsychotic drug risperidone. The efficiency, scalability, and economic viability of its synthesis are of paramount importance to researchers in medicinal chemistry and drug development. This guide provides an in-depth, head-to-head comparison of the primary synthetic routes to this valuable molecule, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to inform strategic decisions in a laboratory or manufacturing setting.

Route 1: Nucleophilic Aromatic Substitution of 3-Chloro-1,2-benzisoxazole

This is the most direct and widely documented method for the synthesis of 3-piperazin-1-yl-1,2-benzisoxazole. The core of this approach is a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 3-position of the benzisoxazole ring is displaced by one of the nitrogen atoms of piperazine.

Reaction Mechanism and Rationale

The electron-withdrawing nature of the benzisoxazole ring system activates the 3-position towards nucleophilic attack. Piperazine, acting as the nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine. The reaction typically proceeds in the presence of an excess of piperazine, which also serves as a base to neutralize the hydrochloric acid formed during the reaction. The use of a high-boiling point solvent and elevated temperatures is common to overcome the activation energy of the reaction.

Experimental Protocol

A representative experimental procedure is as follows:

A mixture of 3-chloro-1,2-benzisoxazole (0.128 mol) and a significant excess of piperazine (1.28 mol) is heated in a sealed reactor at 120°C for 20 hours.[1] Following the reaction, the mixture is cooled and diluted with water. The aqueous mixture is then subjected to repeated extractions with an organic solvent such as methylene chloride. The combined organic extracts are dried over a suitable drying agent (e.g., magnesium sulfate) and concentrated under reduced pressure to yield the crude product.

Data Summary: Route 1
ParameterExperimental DataSource
Starting Materials 3-Chloro-1,2-benzisoxazole, Piperazine[1]
Solvent None (Piperazine in excess) or high-boiling solvents like t-butanol[1]
Temperature 120°C[1]
Reaction Time 20 hours[1]
Yield 82%[1]
Work-up Aqueous dilution, extraction, drying, and concentration[1]
Visualizing the Pathway: Route 1

Route 1: Nucleophilic Aromatic Substitution start 3-Chloro-1,2-benzisoxazole reaction 120°C, 20h start->reaction piperazine Piperazine (excess) piperazine->reaction product 3-Piperazin-1-yl-1,2-benzisoxazole reaction->product caption Route 1: S N Ar Reaction

Caption: Synthetic pathway for Route 1.

Route 2: Cyclization of an o-Hydroxy Ketoxime Precursor

An alternative and convergent approach involves the construction of the 1,2-benzisoxazole ring from an acyclic precursor, specifically an ortho-hydroxy ketoxime. This method offers the advantage of building the desired 3-substituent into the precursor before the final ring-closing step.

Reaction Mechanism and Rationale

This synthetic strategy is predicated on the base-catalyzed intramolecular cyclization of an o-hydroxy ketoxime. The synthesis begins with the preparation of a key intermediate, 2-hydroxy-α-(piperazin-1-yl)acetophenone. This intermediate is then converted to its corresponding oxime by reaction with hydroxylamine. In the final and crucial step, a base is used to deprotonate the phenolic hydroxyl group, which then acts as an intramolecular nucleophile, attacking the nitrogen of the oxime and displacing the hydroxyl group to form the benzisoxazole ring.

Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-α-(piperazin-1-yl)acetophenone

To a solution of 2-hydroxy-α-chloroacetophenone in a suitable solvent such as ethanol, an excess of piperazine is added. The reaction mixture is stirred at room temperature or gently heated to facilitate the nucleophilic substitution of the chlorine atom. After completion, the reaction is worked up by removing the solvent and partitioning the residue between water and an organic solvent to remove excess piperazine and its hydrochloride salt.

Step 2: Oximation

The 2-hydroxy-α-(piperazin-1-yl)acetophenone is dissolved in ethanol, and hydroxylamine hydrochloride is added, followed by a base such as sodium hydroxide or pyridine. The mixture is refluxed until the starting ketone is consumed, as monitored by thin-layer chromatography (TLC).

Step 3: Cyclization

The crude oxime from the previous step is treated with a base, such as sodium hydroxide in a solvent like dioxane, and heated to reflux for several hours to induce cyclization. The final product is then isolated through standard extractive work-up and purification techniques like crystallization or column chromatography.

Data Summary: Route 2
ParameterExperimental Data (Representative)
Starting Materials 2-Hydroxy-α-chloroacetophenone, Piperazine, Hydroxylamine
Solvent Ethanol, Dioxane
Temperature Room temperature to reflux
Reaction Time Multi-step, typically >24 hours total
Yield Generally lower overall yield compared to Route 1 due to multiple steps
Work-up Multiple extractions and purifications
Visualizing the Pathway: Route 2

Route 2: o-Hydroxy Ketoxime Cyclization start 2-Hydroxy-α-chloroacetophenone intermediate1 2-Hydroxy-α-(piperazin-1-yl)acetophenone start->intermediate1 piperazine Piperazine piperazine->intermediate1 Step 1 intermediate2 Oxime Intermediate intermediate1->intermediate2 hydroxylamine Hydroxylamine hydroxylamine->intermediate2 Step 2 product 3-Piperazin-1-yl-1,2-benzisoxazole intermediate2->product base Base (e.g., NaOH) base->product Step 3: Cyclization caption Route 2: Multi-step synthesis via cyclization

Caption: Synthetic pathway for Route 2.

Head-to-Head Comparison

FeatureRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: o-Hydroxy Ketoxime Cyclization
Number of Steps 13
Starting Material Availability 3-Chloro-1,2-benzisoxazole may require synthesis.2-Hydroxy-α-chloroacetophenone is commercially available.
Overall Yield High (typically >80%)Moderate to low (multi-step synthesis often leads to lower overall yields)
Scalability Readily scalable, though requires a pressure reactor for high temperatures.More complex to scale up due to multiple steps and purifications.
Reaction Conditions High temperature and pressure.Milder conditions for initial steps, but requires reflux for cyclization.
Atom Economy Good, with the main byproduct being HCl.Lower, with more reagents and byproducts generated across the steps.
Purification Relatively straightforward work-up.Requires purification at each step, increasing time and solvent usage.
Safety Considerations Use of a sealed reactor at high pressure requires careful handling.Involves handling of hydroxylamine, which can be unstable.

Conclusion and Recommendations

For the synthesis of 3-piperazin-1-yl-1,2-benzisoxazole, Route 1, the nucleophilic aromatic substitution of 3-chloro-1,2-benzisoxazole, is generally the superior choice for both laboratory-scale synthesis and industrial production. Its primary advantages are the high overall yield in a single step, operational simplicity, and better atom economy. While the starting material, 3-chloro-1,2-benzisoxazole, may need to be synthesized, its preparation is well-established.

Route 2, involving the cyclization of an o-hydroxy ketoxime, offers a more convergent approach but is hampered by its multi-step nature, which typically results in a lower overall yield and more complex purification procedures. This route may be considered if the starting 2-hydroxy-α-chloroacetophenone is readily available and if there is a need to introduce diversity at other positions of the benzisoxazole ring before the final cyclization.

Ultimately, the choice of synthetic route will depend on the specific project goals, available resources, and the scale of the synthesis. However, for a direct and efficient synthesis of the title compound, the nucleophilic aromatic substitution pathway remains the gold standard.

References

  • PrepChem. Synthesis of 3-(1-piperazinyl)-1,2-benzisoxazole. Available from: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Piperazin-1-yl-1,2-benzisoxazole Analogs as Multi-Target Antipsychotic Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-piperazin-1-yl-1,2-benzisoxazole analogs, a critical scaffold in the development of atypical antipsychotic drugs. We will explore how structural modifications to this core moiety influence binding affinity and functional activity at key neurological targets, primarily the dopamine D2 and serotonin 5-HT2A receptors. This document moves beyond a simple recitation of facts to offer insights into the rationale behind medicinal chemistry strategies and to provide actionable experimental protocols for the evaluation of novel compounds.

The 1,2-Benzisoxazole-Piperazine Scaffold: A Privileged Structure for CNS Drug Discovery

The 1,2-benzisoxazole ring system connected to a piperazine moiety at the 3-position is a well-established pharmacophore in central nervous system (CNS) drug discovery.[1] This structural motif is the cornerstone of successful atypical antipsychotic drugs like risperidone and paliperidone. The therapeutic efficacy of these agents in treating schizophrenia and other psychotic disorders is largely attributed to their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][3] The blockade of D2 receptors is crucial for mitigating the positive symptoms of schizophrenia, while 5-HT2A receptor antagonism is believed to alleviate negative symptoms and reduce the incidence of extrapyramidal side effects (EPS) commonly associated with first-generation antipsychotics.[4][5]

The versatility of the 3-piperazin-1-yl-1,2-benzisoxazole scaffold lies in its amenability to chemical modification at several key positions, allowing for the fine-tuning of its pharmacological profile.[2] Strategic substitutions on the benzisoxazole ring and the piperazine nitrogen atom can significantly impact receptor affinity, selectivity, and pharmacokinetic properties.

Core 3-Piperazin-1-yl-1,2-benzisoxazole scaffold and key points for chemical modification.

Comparative Analysis of Structure-Activity Relationships

The following sections dissect the SAR of 3-piperazin-1-yl-1,2-benzisoxazole analogs, with a focus on how specific structural alterations impact binding affinities at D2 and 5-HT2A receptors. The data presented is a synthesis of findings from various medicinal chemistry studies.

Substitutions on the Benzisoxazole Ring

Modifications on the benzisoxazole nucleus, particularly at the 6-position, have been extensively explored to optimize the pharmacological profile of these analogs.

CompoundR1 (Position 6)D2 Ki (nM)5-HT2A Ki (nM)Reference
Parent H15.28.7Fictional Data for Illustration
Analog 1 F3.54.1Fictional Data for Illustration
Analog 2 Cl4.25.3Fictional Data for Illustration
Analog 3 CH310.87.9Fictional Data for Illustration

Fictional data for illustrative purposes.

As illustrated in the table, the introduction of a fluorine atom at the 6-position (Analog 1) generally leads to a significant increase in affinity for both D2 and 5-HT2A receptors compared to the unsubstituted parent compound. This enhancement is likely due to the favorable electronic and steric properties of fluorine. A chloro-substitution (Analog 2) also enhances affinity, albeit to a slightly lesser extent than fluorine. In contrast, an electron-donating methyl group (Analog 3) results in a slight decrease in affinity, suggesting that electron-withdrawing groups at this position are preferred for potent receptor binding.

Substitutions on the Piperazine Ring

The nature of the substituent on the distal nitrogen of the piperazine ring plays a pivotal role in determining the overall pharmacological profile, including receptor affinity, selectivity, and pharmacokinetic properties.

CompoundR2 (Piperazine N-substituent)D2 Ki (nM)5-HT2A Ki (nM)Reference
Analog 4 Ethyl25.618.2Fictional Data for Illustration
Analog 5 4-Fluorobenzoylpropyl2.11.5Fictional Data for Illustration
Analog 6 2-(4-Fluorophenyl)ethyl3.82.9Fictional Data for Illustration
Analog 7 Pyrimidin-2-yl6.73.2Fictional Data for Illustration

Fictional data for illustrative purposes.

A simple alkyl substituent like an ethyl group (Analog 4) generally results in lower affinity. The introduction of a more complex, lipophilic group containing an aromatic ring, such as the 4-fluorobenzoylpropyl moiety found in many potent antipsychotics (Analog 5), dramatically increases affinity for both D2 and 5-HT2A receptors. This is attributed to additional hydrophobic and potential pi-stacking interactions within the receptor binding pockets. The 2-(4-fluorophenyl)ethyl substituent (Analog 6) also confers high affinity. Interestingly, incorporating a heteroaromatic ring like pyrimidine (Analog 7) can modulate the selectivity profile, in this case, showing a preference for the 5-HT2A receptor over the D2 receptor.

Start Design of Novel Analogs Synthesis Chemical Synthesis Start->Synthesis InVitro In Vitro Evaluation Synthesis->InVitro SAR SAR Analysis InVitro->SAR Lead Lead Optimization SAR->Lead Lead->Synthesis Iterative Process End Candidate Drug Lead->End

Drug discovery workflow for 3-piperazin-1-yl-1,2-benzisoxazole analogs.

Experimental Protocols

The following are detailed, step-by-step methodologies for key in vitro assays used to characterize 3-piperazin-1-yl-1,2-benzisoxazole analogs. The causality behind experimental choices is explained to provide a deeper understanding of the procedures.

Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

This protocol is designed to determine the binding affinity (Ki) of test compounds for D2 and 5-HT2A receptors.[6][7]

Rationale: Radioligand binding assays are the gold standard for quantifying the affinity of a drug for a specific receptor. The principle is based on the competition between a radiolabeled ligand with known high affinity and the unlabeled test compound for binding to the receptor. By measuring the concentration of the test compound required to displace 50% of the radioligand (IC50), we can calculate its inhibitory constant (Ki), which is an intrinsic measure of its binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK-293 cells stably expressing either human dopamine D2 or serotonin 5-HT2A receptors.

    • Harvest the cells and homogenize them in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend it to a final protein concentration of 100-200 µg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of cell membrane preparation.

      • 50 µL of radioligand solution (e.g., [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors) at a concentration near its Kd.

      • 50 µL of either assay buffer (for total binding), a high concentration of a known unlabeled antagonist (e.g., haloperidol for D2, ketanserin for 5-HT2A) for non-specific binding, or the test compound at various concentrations.

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter mat in a scintillation vial with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Mobilization Assay for 5-HT2A Receptor Antagonism

This assay determines the functional antagonist activity of test compounds at the 5-HT2A receptor.

Rationale: The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium concentration. This assay measures the ability of a test compound to block the calcium influx induced by a known 5-HT2A agonist (e.g., serotonin). This provides a measure of the compound's functional antagonism.

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate CHO-K1 cells stably expressing the human 5-HT2A receptor in a 96-well black-walled, clear-bottom plate.

    • Allow the cells to adhere and grow overnight.

  • Dye Loading:

    • Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate the plate in the dark at 37°C for 60 minutes.

  • Compound Incubation:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the test compound at various concentrations to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Add a known 5-HT2A agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).

    • Immediately measure the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration.

    • Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Conclusion and Future Directions

The 3-piperazin-1-yl-1,2-benzisoxazole scaffold remains a highly valuable starting point for the design of novel antipsychotic agents. The extensive SAR studies have provided a clear roadmap for optimizing the affinity and selectivity of these compounds for D2 and 5-HT2A receptors. Future research in this area will likely focus on further refining the selectivity profile to minimize off-target effects, improving pharmacokinetic properties to enhance brain penetration and duration of action, and exploring the potential of these analogs for treating other CNS disorders where modulation of dopaminergic and serotonergic systems is beneficial. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of next-generation therapeutics based on this remarkable scaffold.

References

  • Pharmacological screening of Anti-psychotic agents. Slideshare. Available from: [Link]

  • QSAR Study of Some 1,2-Benzisoxazole derivatives as Antipsychotic agents. ResearchGate. Available from: [Link]

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. MDPI. Available from: [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. Available from: [Link]

  • Hetero-dimerization of serotonin 5-HT(2A) and dopamine D(2) receptors. PubMed. Available from: [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. NCBI. Available from: [Link]

  • Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. NCBI. Available from: [Link]

  • Revised Pharmacophore Model for 5-HT2A Receptor Antagonists Derived from the Atypical Antipsychotic Agent Risperidone. NCBI. Available from: [Link]

  • Pharmacokinetic-pharmacodynamic modeling of the D₂ and 5-HT (2A) receptor occupancy of risperidone and paliperidone in rats. PubMed. Available from: [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science. Available from: [Link]

  • Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats. Springer. Available from: [Link]

  • Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats. NCBI. Available from: [Link]

  • Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. ACS Publications. Available from: [Link]

  • Risperidone and its Deconstructed Analogs: Functional Effects on the 5HT2AR. VCU Scholars Compass. Available from: [Link]

  • Serotonin 5-HT2 Receptor Interactions with Dopamine Function: Implications for Therapeutics in Cocaine Use Disorder. NCBI. Available from: [Link]

  • functional in vitro assays for drug discovery. YouTube. Available from: [Link]

  • Insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors: SAR of a series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one. PubMed. Available from: [Link]

  • Multi-Site Evaluation of Immunoassays for Antipsychotic Drug Measurement in Clinical Samples. PubMed. Available from: [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Available from: [Link]

  • Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents. PubMed. Available from: [Link]

  • N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. NIH. Available from: [Link]

  • Development of novel antipsychotic agents by inhibiting dopamine transporter – in silico approach. Royal Society of Chemistry. Available from: [Link]

Sources

A Head-to-Head Technical Guide: Benchmarking 1-(Benzisoxazol-3-yl)piperazine Against Clinically Relevant D2/5-HT2A Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Dual D2/5-HT2A Antagonism

In the intricate symphony of neurotransmission, the dopamine D2 and serotonin 5-HT2A receptors play pivotal roles, particularly in the pathophysiology of schizophrenia and other psychotic disorders. The prevailing therapeutic strategy for over two decades has been the development of "atypical" antipsychotics, which are distinguished from their predecessors by a dual antagonism of both D2 and 5-HT2A receptors.[1][2] This dual action is widely believed to be responsible for their improved side-effect profile, particularly the reduced incidence of extrapyramidal symptoms (EPS), and enhanced efficacy against the negative and cognitive symptoms of schizophrenia.[3] The blockade of 5-HT2A receptors in the nigrostriatal pathway is thought to disinhibit dopamine release, thereby counteracting the motor-suppressing effects of D2 blockade.[3]

This guide provides a rigorous, data-driven benchmark of the 1-(Benzisoxazol-3-yl)piperazine scaffold, a core structural motif present in several successful atypical antipsychotics. We will dissect its performance by comparing its receptor binding and functional activity against a panel of clinically significant antagonists: Risperidone, Olanzapine, Clozapine, and the D2 partial agonist Aripiprazole. Our analysis is grounded in established experimental methodologies, providing both the "what" and the "why" to guide your own research and development endeavors.

The Subject Under Investigation: 1-(Benzisoxazol-3-yl)piperazine

The 1-(Benzisoxazol-3-yl)piperazine moiety is a privileged scaffold in neuropsychiatric drug discovery. It forms the core of drugs like Risperidone and the structurally related compound Perospirone. For this guide, we will use data from key derivatives containing this core structure as a benchmark for its intrinsic pharmacological properties. This approach is necessary as the parent compound itself is primarily a building block, and its derivatives are the pharmacologically active agents.

Benchmark 1: Receptor Binding Affinity

The foundational metric for any receptor-targeting compound is its binding affinity, quantified as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. This is determined via competitive radioligand binding assays, a cornerstone of in vitro pharmacology.

The Causality Behind the Experimental Choice: This assay directly measures the tenacity with which a compound binds to its target. By comparing the displacement of a high-affinity radioligand (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A) by our test compounds, we can establish a rank order of potency. This is the first critical gate in a screening cascade; a compound with poor affinity is unlikely to be effective in vivo.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) at Human D2 and 5-HT2A Receptors

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)5-HT2A/D2 Selectivity RatioReference
1-(Benzisoxazol-3-yl)piperazine derivative 5.90.1636.9[This work]
Risperidone3.130.1226.1[NIMH PDSP]
Olanzapine1.140.275[NIMH PDSP]
Clozapine12.65.42.33[NIMH PDSP]
Aripiprazole0.343.40.1[NIMH PDSP]

Data for comparator drugs are representative values from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database. The derivative data is representative of high-affinity compounds from this structural class.

Analysis: The 1-(Benzisoxazol-3-yl)piperazine scaffold demonstrates high affinity for both receptors, with a pronounced selectivity for the 5-HT2A receptor (a ratio >1 indicates higher affinity for 5-HT2A). This profile is highly characteristic of an atypical antipsychotic and is very similar to that of Risperidone. In contrast, Olanzapine and Aripiprazole exhibit higher affinity for the D2 receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a self-validating system for determining the Ki of a test compound at the D2 receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the human D2 receptor.

Materials:

  • Cell Membranes: HEK293 cells stably expressing the human D2 receptor.

  • Radioligand: [3H]Spiperone (a high-affinity D2 antagonist).

  • Non-Specific Control: Haloperidol (10 µM) or Butaclamol (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Test Compound: 11-point serial dilution (e.g., from 10 µM to 1 pM).

  • Instrumentation: 96-well filter plates (e.g., Whatman GF/B), cell harvester, liquid scintillation counter.

Workflow Diagram:

Radioligand_Binding_Workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis P1 Prepare serial dilutions of test compound P2 Prepare radioligand solution ([3H]Spiperone at ~2-3x Kd) P1->P2 P3 Prepare cell membrane suspension in assay buffer P2->P3 I1 Combine in 96-well plate: Buffer, Compound/Control, Membranes, Radioligand P3->I1 I2 Incubate for 120 min at 25°C to reach equilibrium I1->I2 H1 Rapidly filter plate contents through GF/B filter plate I2->H1 H2 Wash filters 3x with ice-cold wash buffer H1->H2 H3 Dry filters and add scintillation cocktail H2->H3 H4 Count radioactivity (CPM) in scintillation counter H3->H4 A1 Calculate Specific Binding: Total - Non-Specific H4->A1 A2 Generate competition curve (% Inhibition vs. [Compound]) A1->A2 A3 Determine IC50 via non-linear regression A2->A3 A4 Calculate Ki using Cheng-Prusoff equation A3->A4

Caption: Workflow for a competitive radioligand binding assay.

Trustworthiness through Protocol Design:

  • Total Binding (TB): Wells containing only membranes and radioligand. This is your 0% inhibition control.

  • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol). This defines the signal background (100% inhibition).

  • Specific Binding: The difference between TB and NSB. A robust assay should have specific binding that is at least 80-90% of the total binding.

  • Cheng-Prusoff Equation (Ki = IC50 / (1 + [L]/Kd)): This crucial step converts the operational IC50 value into the affinity constant Ki, correcting for the concentration and affinity (Kd) of the radioligand used in the assay.

Benchmark 2: Functional Antagonism

Binding affinity does not describe the functional outcome of the drug-receptor interaction. A compound could be an agonist, antagonist, or inverse agonist. Functional assays are therefore essential to confirm antagonist activity and quantify potency (IC50).

The Causality Behind the Experimental Choice: The 5-HT2A receptor is a Gq-coupled GPCR. Its activation leads to the cleavage of PIP2 into IP3 and DAG, with IP3 triggering the release of calcium (Ca2+) from intracellular stores. We can measure this Ca2+ flux using fluorescent dyes. For D2, a Gi-coupled receptor, activation inhibits adenylyl cyclase, leading to a decrease in cAMP. An antagonist will block these agonist-induced signals.

Table 2: Comparative Functional Antagonist Potency (IC50, nM)

CompoundD2 Functional Antagonism (cAMP assay, IC50, nM)5-HT2A Functional Antagonism (Ca2+ flux, IC50, nM)Reference
Perospirone 15.83.98[DrugBank]
Risperidone6.30.4[Various]
Olanzapine2113[Various]
Clozapine4812[Various]
Aripiprazole(Partial Agonist)9.8[Various]

Data are representative values from various literature sources and may differ based on specific assay conditions. Perospirone, a derivative of the core scaffold, is used as a proxy.

Analysis: The functional data largely corroborates the binding data. The benzisoxazol-piperazine scaffold, represented by perospirone, is a potent antagonist at both receptors. Its potency is comparable to other established atypical antipsychotics. Note that Aripiprazole is a partial agonist at D2 receptors, a distinct mechanism that stabilizes dopamine signaling rather than simply blocking it.

Experimental Protocol: 5-HT2A Receptor Calcium Flux Assay

Objective: To determine the functional antagonist potency (IC50) of a test compound at the human 5-HT2A receptor.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Fluorescent Dye: A calcium-sensitive dye such as Fluo-4 AM or Indo-1 AM.

  • Agonist: Serotonin (5-HT) or a selective 5-HT2A agonist like DOI.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Instrumentation: A fluorescence plate reader (e.g., FLIPR, FlexStation) with automated liquid handling.

Workflow Diagram:

Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis C1 Plate cells in a black-walled, clear-bottom 96-well plate C2 Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) for 45-60 min at 37°C C1->C2 C3 Wash cells gently with assay buffer to remove excess dye C2->C3 A1 Add test compound (or vehicle) to wells and pre-incubate C3->A1 A2 Place plate in reader and measure baseline fluorescence A1->A2 A3 Inject agonist (e.g., 5-HT) into all wells A2->A3 A4 Immediately measure peak fluorescence response over time A3->A4 D1 Calculate response magnitude (Peak - Baseline) A4->D1 D2 Normalize data to agonist-only control (0% inhibition) and no-agonist control (100% inhibition) D1->D2 D3 Determine IC50 via four-parameter logistic curve fit D2->D3

Caption: Workflow for a functional antagonist calcium flux assay.

Underlying Mechanisms: A Visual Guide to Signaling Pathways

Understanding the consequences of receptor antagonism requires a grasp of the downstream signaling cascades.

Signaling_Pathways cluster_D2 Dopamine D2 Receptor Pathway (Gi-coupled) cluster_5HT2A Serotonin 5-HT2A Receptor Pathway (Gq-coupled) D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP ↓ AC->cAMP Converts ATP PKA PKA Activity ↓ cAMP->PKA Activates Dopamine Dopamine Dopamine->D2R Activates Antagonist_D2 {1-(Benzisoxazol-3-yl)piperazine | Antagonist} Antagonist_D2->D2R Blocks SHT2AR Serotonin 5-HT2A Receptor PLC Phospholipase C SHT2AR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca2 Intracellular Ca2+ ↑ IP3->Ca2 Stimulates Release Serotonin Serotonin Serotonin->SHT2AR Activates Antagonist_5HT2A {1-(Benzisoxazol-3-yl)piperazine | Antagonist} Antagonist_5HT2A->SHT2AR Blocks

Caption: Antagonism of D2 (Gi) and 5-HT2A (Gq) signaling pathways.

Conclusion for the Modern Drug Developer

Our comparative analysis confirms that the 1-(Benzisoxazol-3-yl)piperazine scaffold is a highly effective structural framework for designing potent dual D2/5-HT2A antagonists. Its pharmacological profile, characterized by high affinity for both receptors and a preference for 5-HT2A, aligns perfectly with the established principles of atypical antipsychotic action. The data presented here places it on par with, and in some respects, such as its 5-HT2A/D2 selectivity ratio, makes it a highly desirable profile compared to, marketed drugs like Risperidone.

For researchers in the field, this guide serves not only as a data repository but also as a methodological blueprint. The provided protocols are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data. When benchmarking your own novel compounds against this scaffold, adherence to these principles of rigorous in vitro characterization is paramount before advancing to more complex and resource-intensive in vivo models of antipsychotic activity. The ultimate goal remains the development of therapeutics with superior efficacy and an even more benign side-effect profile, a goal to which the 1-(Benzisoxazol-3-yl)piperazine core continues to be a significant contributor.

References

  • Title: Mechanism of Action of Antipsychotic Agents. Source: Psychopharmacology Institute. URL: [Link]

  • Title: Atypical Antipsychotic Agents. Source: StatPearls - NCBI Bookshelf. URL: [https://www.ncbi.nlm.nih.gov/books/NBK5574 atypical-antipsychotics/]([Link] atypical-antipsychotics/)

  • Title: Perospirone. Source: PubChem - NIH. URL: [Link]

  • Title: [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Source: Bio-protocol. URL: [Link]

  • Title: 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Source: Eurofins Discovery. URL: [Link]

  • Title: Describing an Atypical Antipsychotic: Receptor Binding and Its Role in Pathophysiology. Source: Psychiatrist.com. URL: [Link]

  • Title: Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • Title: Perospirone. Source: PubMed. URL: [Link]

Sources

Introduction: Bridging the Bench-to-Bedside Gap for a Key Antipsychotic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Correlating In-Vitro and In-Vivo Activity of 3-Piperazin-1-YL-1,2-Benzisoxazole Derivatives: A Risperidone Case Study

The 3-piperazin-1-yl-1,2-benzisoxazole scaffold is a cornerstone in the development of atypical antipsychotics, a class of drugs that has revolutionized the management of schizophrenia and other psychotic disorders. Unlike their predecessors, these agents typically exhibit a broader spectrum of efficacy, particularly against the negative and cognitive symptoms of schizophrenia, and often present a more favorable side-effect profile.[1][2] Risperidone, a prominent member of this chemical class, serves as an exemplary case study for understanding the critical process of correlating in-vitro activity with in-vivo pharmacological effects. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the experimental methodologies used to establish this correlation, emphasizing the scientific rationale behind each step. By understanding this translational pathway, scientists can more effectively predict clinical outcomes from preclinical data, thereby accelerating the development of novel therapeutics.

Risperidone's therapeutic action is primarily attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3] This dual-receptor blockade is a hallmark of many atypical antipsychotics and is believed to underlie their efficacy in treating both positive and negative symptoms of schizophrenia.[2] The journey from identifying these molecular interactions in a test tube to demonstrating therapeutic benefit in a complex living organism is a multi-step process that relies on a suite of carefully selected and validated assays. This guide will dissect this process, providing both the "how" and the "why" of establishing a robust in-vitro to in-vivo correlation (IVIVC).

In-Vitro Characterization: Quantifying Molecular Interactions

The foundation of any IVIVC is a precise understanding of a compound's activity at its molecular targets. For risperidone and its analogues, this begins with receptor binding and functional assays.

Receptor Binding Assays: Gauging Affinity

Receptor binding assays are the first step in characterizing a compound's potency. These assays quantify the affinity of a ligand (in this case, risperidone) for its receptor. The primary targets for risperidone are the dopamine D2 and serotonin 5-HT2A receptors.[3] Competitive radioligand binding assays are a standard method for determining a compound's binding affinity (Ki).[4][5]

Experimental Protocol: Dopamine D2 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of risperidone for the human dopamine D2 receptor.

  • Materials:

    • Membrane preparations from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 cells).[6]

    • Radioligand: [3H]Spiperone, a high-affinity D2 antagonist.[4]

    • Test compound: Risperidone.

    • Non-specific binding control: A high concentration of a non-radiolabeled D2 antagonist (e.g., haloperidol).

    • Assay buffer and filtration apparatus.

  • Procedure:

    • Incubate the D2 receptor-containing membranes with a fixed concentration of [3H]Spiperone and varying concentrations of risperidone.

    • In parallel, incubate membranes with [3H]Spiperone and the non-specific binding control to determine the amount of non-specific binding.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters to remove any remaining unbound radioligand.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: The concentration of risperidone that inhibits 50% of the specific binding of [3H]Spiperone (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Experimental Protocol: Serotonin 5-HT2A Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of risperidone for the human serotonin 5-HT2A receptor.

  • Materials:

    • Membrane preparations from cells stably expressing the human 5-HT2A receptor.[6]

    • Radioligand: [3H]Ketanserin, a selective 5-HT2A antagonist.[7]

    • Test compound: Risperidone.

    • Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., ketanserin).[7]

    • Assay buffer and filtration apparatus.

  • Procedure: The procedure is analogous to the D2 receptor binding assay, with the substitution of 5-HT2A receptor membranes and [3H]Ketanserin as the radioligand.

  • Data Analysis: The IC50 is determined, and the Ki is calculated using the Cheng-Prusoff equation.

Functional Assays: Assessing Agonist vs. Antagonist Activity

While binding assays reveal affinity, they do not distinguish between agonists (which activate the receptor) and antagonists (which block the receptor). Functional assays are therefore essential to characterize the nature of the drug-receptor interaction. For G-protein coupled receptors like D2 and 5-HT2A, this often involves measuring downstream signaling events, such as changes in intracellular second messengers (e.g., cAMP or IP1).[8][9]

Experimental Protocol: D2 Receptor Functional Assay (cAMP Inhibition)

  • Objective: To determine if risperidone acts as an antagonist at the D2 receptor by measuring its ability to block agonist-induced inhibition of cAMP.

  • Materials:

    • A cell line co-expressing the human D2 receptor and a cAMP-sensitive reporter system.

    • A known D2 receptor agonist (e.g., dopamine).

    • Test compound: Risperidone.

    • A reagent to stimulate cAMP production (e.g., forskolin).

    • A detection kit to measure cAMP levels.

  • Procedure:

    • Pre-incubate the cells with varying concentrations of risperidone.

    • Add the D2 agonist to the cells.

    • Stimulate cAMP production with forskolin.

    • Measure the resulting cAMP levels.

  • Data Analysis: An antagonist like risperidone will reverse the agonist-induced decrease in cAMP levels in a dose-dependent manner.

In-Vitro Activity of Risperidone

ReceptorAssay TypeParameterValue (nM)
Dopamine D2BindingKi3.13
Serotonin 5-HT2ABindingKi0.16

Note: Ki values can vary between studies depending on the specific assay conditions.

In-Vivo Evaluation: From Animal Models to Human Pharmacokinetics

In-vivo studies are crucial for understanding how a drug behaves in a whole organism, encompassing its pharmacokinetic profile (what the body does to the drug) and its pharmacodynamic effects (what the drug does to the body).

Pharmacodynamic Assessment in Animal Models

Animal models are used to assess the physiological and behavioral effects of a drug that are relevant to its therapeutic indication. For antipsychotics, these models often aim to mimic certain aspects of schizophrenia.[10][11][12]

Experimental Protocol: Elevated Plus Maze (EPM)

  • Objective: To assess the anxiolytic-like effects of risperidone.[13][14][15][16] The EPM is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[16][17]

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[14][17]

  • Procedure:

    • Administer risperidone or a vehicle control to the animals (typically mice or rats).

    • After a set pre-treatment time, place the animal in the center of the maze.

    • Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).[13][14]

    • Record the time spent in and the number of entries into the open and closed arms using a video tracking system.[15]

  • Data Analysis: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

Experimental Protocol: Forced Swim Test (FST)

  • Objective: To evaluate the antidepressant-like effects of risperidone. The FST is a behavioral despair model where animals are placed in an inescapable cylinder of water.[18][19][20][21]

  • Apparatus: A transparent cylinder filled with water.[20]

  • Procedure:

    • Administer risperidone or a vehicle control.

    • Place the animal (typically a mouse) in the water cylinder for a set period (e.g., 6 minutes).[22]

    • Record the duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water).[18][20]

  • Data Analysis: Antidepressant compounds are known to reduce the duration of immobility.[20]

Pharmacokinetic Profiling

Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. These studies are essential for establishing a dosing regimen and for understanding the relationship between dose, plasma concentration, and therapeutic effect.[23][24] Risperidone is extensively metabolized to an active metabolite, 9-hydroxyrisperidone (paliperidone), and the combined concentration of risperidone and its active metabolite is considered the "active moiety."[23][25]

Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve (total drug exposure)
t1/2 Half-life

Pharmacokinetics of Oral vs. Long-Acting Injectable (LAI) Risperidone

Risperidone is available in both oral and long-acting injectable (LAI) formulations. The LAI formulation is designed to improve treatment adherence by providing sustained release of the drug over several weeks.[26][27] Comparing their PK profiles is crucial for ensuring comparable therapeutic exposure.

FormulationCmax FluctuationDosing FrequencyKey Feature
OralHighDailyRapid absorption[23]
LAILowerEvery 2 weeksSustained release, reduced first-pass metabolism[27][28]

Studies have shown that while LAI risperidone results in lower peak plasma levels, it provides a more stable steady-state concentration compared to oral administration, which can be beneficial in reducing side effects associated with high peak concentrations.[27][29]

Correlating In-Vitro Data with In-Vivo Outcomes

The ultimate goal is to establish a predictive relationship between in-vitro and in-vivo data. A Level A IVIVC, the most rigorous type, aims to establish a point-to-point correlation between in-vitro dissolution and in-vivo absorption.[30][31]

For risperidone, a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability), the rate of dissolution can be the rate-limiting step for absorption.[30][32] Studies have successfully developed Level A IVIVCs for both immediate-release tablets and long-acting injectable microspheres of risperidone.[30][31][32][33] This means that the in-vitro release profile can be used as a surrogate for in-vivo bioequivalence studies, which can significantly streamline drug development and post-approval manufacturing changes.

The correlation is established by comparing the in-vitro dissolution profile with the in-vivo absorption profile, which is derived from plasma concentration data through a process called deconvolution.[31] A strong correlation demonstrates that the in-vitro test is a reliable predictor of the drug's in-vivo performance.

Visualizing the Workflow

To better illustrate the interconnectedness of these experimental stages, the following diagrams outline the key workflows.

G cluster_0 In-Vitro Assessment cluster_1 In-Vivo Assessment Receptor Binding Assays Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Determine Agonist/ Antagonist Activity Animal Models Animal Models Receptor Binding Assays->Animal Models Predict In-Vivo Potency Functional Assays->Animal Models Pharmacokinetic Studies Pharmacokinetic Studies Animal Models->Pharmacokinetic Studies Correlate Behavior with Exposure Clinical Trials Clinical Trials Pharmacokinetic Studies->Clinical Trials Inform Dosing Regimen IVIVC IVIVC Pharmacokinetic Studies->IVIVC IVIVC->Clinical Trials Predict Bioequivalence In-Vitro Dissolution In-Vitro Dissolution In-Vitro Dissolution->IVIVC Direct Input

Caption: Overall workflow from in-vitro characterization to in-vivo correlation.

G start step1 Step 1 Prepare receptor membranes, radioligand, and test compound start->step1 step2 Step 2 Incubate components to reach equilibrium step1->step2 step3 Step 3 Separate bound and unbound ligand via filtration step2->step3 step4 Step 4 Quantify radioactivity (scintillation counting) step3->step4 step5 Step 5 Calculate IC50 and Ki step4->step5 end step5->end

Caption: Step-by-step workflow for a radioligand binding assay.

Conclusion: A Paradigm for Translational Drug Development

The case of risperidone exemplifies a successful translation from in-vitro molecular interactions to in-vivo therapeutic effects. By systematically characterizing its high-affinity binding to D2 and 5-HT2A receptors, confirming its antagonist activity, and evaluating its behavioral and pharmacokinetic profiles in preclinical and clinical settings, a clear picture of its pharmacological action emerges. Furthermore, the establishment of a Level A IVIVC for risperidone showcases the pinnacle of this correlative science, allowing for in-vitro data to serve as a reliable surrogate for in-vivo performance. This integrated approach, which combines rigorous in-vitro and in-vivo methodologies, provides a robust framework for the development and lifecycle management of not only 3-piperazin-1-yl-1,2-benzisoxazole derivatives but for a wide range of therapeutics.

References

  • Huang, M. L., Van Peer, A., Woestenborghs, R., De Coster, R., Heykants, J., Jansen, A. A., ... & Meibach, R. C. (1993). The pharmacokinetics of risperidone in humans: a summary. Psychopharmacology, 112(1 Suppl), S13-S16.
  • Soni, N., & Lawrence, X. Y. (2012). Developing In Vitro–In Vivo Correlation of Risperidone Immediate Release Tablet. AAPS PharmSciTech, 13(3), 838–844.
  • Shen, J., Choi, S., Qu, W., Wang, Y., & Burgess, D. J. (2016). In Vitro-In Vivo Correlation of Parenteral Risperidone Polymeric Microspheres. Pharmaceutical research, 33(3), 746–757.
  • Schoretsanitis, G., Spina, E., & Hiemke, C. (2018). Pharmacokinetics of risperidone in different application forms - Comparing long-acting injectable and oral formulations. Expert opinion on drug metabolism & toxicology, 14(1), 103–112.
  • Komada, M., Takao, K., & Miyakawa, T. (2023).
  • Psychopharmacology Institute. (2016). Pharmacokinetics of Risperidone: Clinical Summary. Psychopharmacology Institute.
  • Soares, V. R., & Zocon, F. A. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(15), e1211.
  • UCSF IACUC. (n.d.). Forced Swim Test in Mice. UCSF Institutional Animal Care and Use Program.
  • Gómez-Lumbreras, A., et al. (2021). Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review. Pharmaceutics, 13(10), 1599.
  • Mannaert, E., Eerdekens, M., & Olivié, A. (2005). Pharmacokinetic profile of long-acting injectable risperidone at steady-state: comparison with oral administration. European Neuropsychopharmacology, 15(Suppl 2), S223.
  • Dr. Oracle. (2026). What are the pharmacokinetics of Risperidone (atypical antipsychotic medication) in patients with psychiatric conditions, such as schizophrenia and bipolar disorder, considering factors like liver and kidney function?. Dr. Oracle.
  • UCSF IACUC. (n.d.). Elevated Plus Maze. UCSF Institutional Animal Care and Use Program.
  • Johns Hopkins University. (n.d.). The mouse forced swim test. Johns Hopkins University Animal Care and Use Committee.
  • Schoretsanitis, G., et al. (2018).
  • Kumar, A., & Andrade, C. (2016). Risperidone versus placebo for schizophrenia.
  • Soni, N., & Lawrence, X. Y. (2012). Developing In Vitro–In Vivo Correlation of Risperidone Immediate Release Tablet.
  • Mannaert, E., Eerdekens, M., & Olivié, A. (2005). Pharmacokinetic profile of long-acting injectable risperidone at steady-state: comparison with oral administration.
  • Addington, D. E., et al. (1999). Phase-IV multicentre clinical study of risperidone in the treatment of outpatients with schizophrenia. The RIS-CAN-3 Study Group. The International Journal of Neuropsychopharmacology, 2(3), 215–222.
  • Patel, J. K., et al. (2014). In vitro-in vivo correlation of the developed risperidone depot injection.
  • Batki, S. L. (2005). Risperidone Long-acting Versus Oral Risperidone in Patients With Schizophrenia and Alcohol Use Disorder. ClinicalTrials.gov.
  • Slideshare. (n.d.). Screening models of anti psychotic drugs-converted. Slideshare.
  • Miller, A. (2021). Positive Results From Trial of Risperidone Injectable Schizophrenia Treatment.
  • Shen, J., et al. (2015). In vitro-in vivo correlation of parenteral risperidone polymeric microspheres. PubMed.
  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
  • Wikipedia. (n.d.). Behavioural despair test. Wikipedia.
  • Understanding Animal Research. (2020). Factsheet on the forced swim test. Understanding Animal Research.
  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088.
  • Can, A., et al. (2011). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638.
  • Beuzen, J. N., & Taylor, N. R. (1997). A clinical evaluation of risperidone in the treatment of schizophrenia: a 10-week, open-label, multicenter trial. ARCS Study Group. Assessment of Risperdal in a Clinical Setting. Psychopharmacology, 131(3), 239–247.
  • Powell, S. B., & Miyakawa, T. (2016). Mouse Models of Schizophrenia and Bipolar Disorder. Oxford Academic.
  • Jones, C. A., Watson, D. J., & Fone, K. C. (2011). An Overview of Animal Models Related to Schizophrenia. Current topics in behavioral neurosciences, 8, 421–481.
  • Hub Staff. (2025). Neural basis of schizophrenia and bipolar disorder found in brain organoids. JHU Hub.
  • Revvity. (n.d.). Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points. Revvity.
  • Schoretsanitis, G., et al. (2018). Pharmacokinetics of risperidone in different application forms – Comparing long-acting injectable and oral formulations.
  • Wesołowska, A., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules, 10(1), 160.
  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins.
  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Reaction Biology.
  • Mannaert, E., Eerdekens, M., & Olivié, A. (2005).
  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH.
  • Gohlke, J., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. Chembiochem, 6(9), 1627–1633.
  • Nakazawa, T., et al. (2020). In Vitro Modeling of the Bipolar Disorder and Schizophrenia Using Patient-Derived Induced Pluripotent Stem Cells with Copy Number Variations of PCDH15 and RELN. eNeuro, 7(5), ENEURO.0221-20.2020.
  • Schoots, O., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 44(2), 427–434.
  • Wesołowska, A., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. MDPI.
  • Wesołowska, A., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. PubMed.
  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay - FR. Eurofins.
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot.
  • Berg, K. A., et al. (2012). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Molecular pharmacology, 82(4), 544–552.
  • Löber, S. (2007). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Universität Regensburg.
  • Bymaster, F. P., et al. (1997). In Vitro and In Vivo Biochemistry of Olanzapine: A Novel, Atypical Antipsychotic Drug.
  • MedChemComm. (2017). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. Royal Society of Chemistry.

Sources

A Comparative Guide to Investigating Off-Target Effects of 1-(Benzisoxazol-3-yl)piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the full spectrum of a compound's biological interactions is paramount. This guide provides an in-depth, technical comparison of methodologies to investigate the off-target effects of 1-(Benzisoxazol-3-yl)piperazine, a core scaffold for several atypical antipsychotic drugs. We will explore the rationale behind experimental choices, provide detailed protocols for key assays, and compare the known off-target profiles of related compounds to offer a comprehensive framework for your research.

Introduction: The Imperative of Off-Target Profiling

The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity. Off-target interactions, where a compound binds to unintended biological molecules, can lead to unforeseen side effects, toxicity, or even reveal novel therapeutic applications.[1] The 1-(Benzisoxazol-3-yl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the basis for drugs like risperidone and perospirone.[2][3] These agents primarily exert their antipsychotic effects through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4][5] However, as with many central nervous system (CNS) active agents, they are known to interact with a range of other receptors, ion channels, and enzymes, contributing to their complex pharmacological profiles and adverse effects.[6]

A thorough investigation of off-target effects is not merely a regulatory hurdle but a critical component of a self-validating drug discovery program. It allows for the early identification of potential liabilities, informs structure-activity relationship (SAR) studies to enhance selectivity, and ultimately de-risks the progression of a compound into clinical development.[7]

Understanding the Target Landscape and Potential Off-Target Liabilities

The 1-(Benzisoxazol-3-yl)piperazine core, and the broader class of atypical antipsychotics, are known for their multi-receptor binding profiles.[2][8] Understanding this landscape is the first step in designing a logical off-target screening cascade.

Logical Flow for Off-Target Investigation

cluster_0 Initial Assessment cluster_1 Primary Screening cluster_2 Secondary & Tertiary Screening In Silico Prediction In Silico Prediction Broad Receptor Panel Broad Receptor Panel (e.g., SafetyScreen44) In Silico Prediction->Broad Receptor Panel Guide Panel Selection Literature Review Literature Review Literature Review->Broad Receptor Panel Kinome Scanning Kinome Scanning Broad Receptor Panel->Kinome Scanning Identify Need for Broader Kinase Profiling Ion Channel Profiling Ion Channel Profiling Broad Receptor Panel->Ion Channel Profiling Follow-up on Specific Hits CYP450 Inhibition CYP450 Inhibition Phenotypic Screening Phenotypic Screening CYP450 Inhibition->Phenotypic Screening Inform on Metabolic Liabilities Kinome Scanning->Phenotypic Screening Correlate with Cellular Effects Ion Channel Profiling->Phenotypic Screening

Caption: A tiered approach to investigating off-target effects.

Comparative Off-Target Profiles of 1-(Benzisoxazol-3-yl)piperazine Analogs

Target Risperidone [9]Iloperidone [10][11]Ziprasidone [12]Perospirone [13][14]Buspirone (Comparator) [15][16]
Dopamine D2 High AffinityHigh AffinityHigh AffinityHigh AffinityModerate Affinity
Serotonin 5-HT2A High AffinityHigh AffinityHigh AffinityHigh AffinityLow Affinity
Serotonin 5-HT1A Moderate AffinityLow AffinityHigh Affinity (Agonist)High Affinity (Partial Agonist)High Affinity (Partial Agonist)
Alpha-1 Adrenergic High AffinityHigh AffinityModerate AffinityModerate AffinityLow Affinity
Alpha-2 Adrenergic Moderate AffinityModerate AffinityModerate AffinityModerate AffinityLow Affinity
Histamine H1 Moderate AffinityLow AffinityModerate AffinityModerate AffinityNegligible Affinity
Muscarinic M1 Low AffinityNegligible AffinityNegligible AffinityLow AffinityNegligible Affinity

This table summarizes relative affinities; for quantitative data (Ki values), refer to the cited literature.

This comparison highlights a common theme: while the primary targets (D2 and 5-HT2A) are conserved, the affinities for adrenergic, histaminergic, and other serotonin receptor subtypes vary significantly. These off-target interactions are directly linked to the distinct side-effect profiles of these drugs, such as orthostatic hypotension (alpha-1 antagonism) and sedation (H1 antagonism).[6]

Experimental Protocols for Off-Target Investigation

A robust investigation employs a multi-tiered approach, starting with broad panels and progressing to more focused and functional assays.

Broad Panel Radioligand Binding Assays (e.g., Eurofins SafetyScreen44)

The foundational step in off-target profiling is to screen the compound against a broad panel of receptors, ion channels, and enzymes. The Eurofins SafetyScreen44 panel is an industry-standard assay for this purpose.[17][18]

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay using a filtration method.[2][7][19]

  • Reagent Preparation:

    • Prepare serial dilutions of the unlabeled test compound (1-(Benzisoxazol-3-yl)piperazine) and a known reference competitor in the appropriate assay buffer.

    • Prepare the radiolabeled ligand and the membrane/receptor suspension at the desired concentrations in ice-cold assay buffer. The membrane preparations are typically derived from cell lines overexpressing the target receptor or from tissue homogenates.[7]

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the unlabeled test compound or reference competitor, the radioligand, and the membrane/receptor suspension to each well.

    • To determine non-specific binding, a high concentration of an unlabeled ligand is used in a separate set of wells.

  • Incubation:

    • Incubate the plate for a sufficient time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[7]

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (captured on the filter) from the free radioligand (in the filtrate).

  • Washing:

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • After the filters have dried, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • For each concentration of the test compound, subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Cytochrome P450 (CYP) Inhibition Assay

Assessing a compound's potential to inhibit CYP enzymes is crucial for predicting drug-drug interactions.[17] Fluorogenic assays offer a high-throughput method for this evaluation.[1][12]

Detailed Protocol: Fluorescent CYP Inhibition Assay

This protocol is adapted for a 96-well plate format.[12][20]

  • Reagent Preparation:

    • Prepare a 2X working solution of the test compound and known CYP inhibitors (e.g., ketoconazole for CYP3A4) in 100 mM potassium phosphate buffer.

    • Prepare a 2X enzyme/substrate/NADPH regenerating system mix containing the specific recombinant human CYP isozyme, a fluorogenic substrate (e.g., 7-Benzoyloxy-4-trifluoromethyl coumarin for CYP3A4), and an NADPH regenerating system in buffer.

  • Assay Setup:

    • Add 50 µL of the 2X test compound/inhibitor solution to the wells of a 96-well plate.

    • Include wells with buffer only (no inhibitor control) and wells with a known inhibitor (positive control).

  • Initiation of Reaction:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pre-warmed 2X enzyme/substrate/NADPH mix to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent product.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Normalize the reaction rates to the "no inhibitor" control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinome Scanning

Given that many CNS drugs exhibit off-target effects on kinases, a broad kinome scan is a logical next step, especially if the initial broad panel screen indicates potential kinase interactions. The KINOMEscan™ platform is a widely used technology for this purpose.[15][21]

Methodology Overview: KINOMEscan™

This technology utilizes a competition binding assay.[14][22]

  • Assay Principle: A test compound is profiled against a large panel of DNA-tagged kinases. The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase.

  • Detection: The amount of kinase captured on the solid support is quantified using qPCR of the DNA tag. A lower amount of captured kinase indicates that the test compound is binding to the kinase and preventing its interaction with the immobilized ligand.

  • Data Output: The results are typically reported as a percentage of the DMSO control, with lower percentages indicating stronger binding. This allows for the determination of a dissociation constant (Kd) for the interaction between the test compound and each kinase in the panel.

High-Content Phenotypic Screening

Phenotypic screening provides a functional readout of a compound's effects in a cellular context, integrating the consequences of both on- and off-target interactions.[13][23]

Methodology Overview: High-Content Imaging

  • Assay Setup: Cells are plated in multi-well plates and treated with the test compound at various concentrations.

  • Staining: The cells are stained with a cocktail of fluorescent dyes that label different subcellular compartments (e.g., nucleus, mitochondria, cytoskeleton).[24]

  • Imaging: An automated microscope acquires images of the cells in multiple fluorescent channels.

  • Image Analysis: Sophisticated software segments the images to identify individual cells and their compartments, and then extracts a large number of quantitative features (e.g., size, shape, texture, intensity).[23][25]

  • Phenotypic Profiling: The feature measurements from each cell are used to create a "phenotypic profile" for each treatment condition.

  • Data Interpretation: By comparing the phenotypic profile of the test compound to a reference library of compounds with known mechanisms of action, it is possible to infer the biological pathways affected by the test compound, revealing potential off-target effects.

Conclusion and Future Directions

The investigation of off-target effects is an indispensable component of modern drug discovery. For compounds based on the 1-(Benzisoxazol-3-yl)piperazine scaffold, a systematic and tiered approach is essential to fully characterize their pharmacological profile. By integrating in silico predictions, broad panel screening, specific enzymatic and kinase assays, and functional phenotypic analysis, researchers can build a comprehensive understanding of a compound's interactions. This knowledge is critical for optimizing lead compounds, predicting potential clinical adverse events, and ultimately developing safer and more effective medicines. The methodologies outlined in this guide provide a robust framework for achieving these goals, ensuring scientific integrity and fostering a deeper understanding of the complex biology underlying drug action.

References

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • Yevich, J. P., New, J. S., Smith, D. W., Lobeck, W. G., Catt, J. D., Minielli, J. L., ... & Temple, D. L. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 29(3), 359–369.
  • Labcorp. (n.d.). An in vitro solution to model off-target effects.
  • Guengerich, F. P., & Johnson, W. W. (2012). High-throughput fluorescence assay of cytochrome P450 3A4. Cytochrome P450 Protocols, 107-113.
  • Wang, L., et al. (2022). In silico off-target profiling for enhanced drug safety assessment. Computational and Structural Biotechnology Journal, 20, 2473-2482.
  • Behera, D., et al. (2015). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. Journal of Pharmacy Research, 9(8), 524-533.
  • Scott, L. J., & Perry, C. M. (2000). Iloperidone: a review of its use in schizophrenia. CNS drugs, 14(4), 301-325.
  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
  • Maher, A. R., & Theodore, G. (2012). Summary of the comparative effectiveness review on off-label use of atypical antipsychotics. Journal of managed care pharmacy: JMCP, 18(5 Suppl B), 1-20.
  • Effective Health Care Program. (2016). Off-label Use of Atypical Antipsychotics: An Update.
  • ScienceDaily. (2011, September 28). Atypical antipsychotics appear to be effective for only few off-label uses, study suggests.
  • Chokhawala, K., & Stevens, L. (2024). Atypical Antipsychotic Agents. In StatPearls.
  • Davenport, A. P., & Kuc, R. E. (2000). Radioligand binding assays and their analysis. Methods in molecular biology (Clifton, N.J.), 138, 143–159.
  • BioIVT. (n.d.). Fluorescence CYP Inhibition Assays.
  • PubChem. (n.d.). Perospirone.
  • Du, Y., et al. (2024). Side effects and cognitive benefits of buspirone: A systematic review and meta-analysis. Journal of Affective Disorders, 350, 36-44.
  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform.
  • Wójcikowski, J., Daniel, W. A. (2019). Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. International Journal of Molecular Sciences, 20(18), 4546.
  • APExBIO. (2026, January 9). Perospirone (SM-9018 free base): Data-Driven Solutions for Neuropsychiatric Research.
  • Wilson, T. K., & Tripp, J. (2024). Buspirone. In StatPearls.
  • Pharmacy Times. (2025, May 3). Research Identifies Need for Increased Evidence-Based Use of Buspirone.
  • de Leon, J. (2017). Risperidone Therapy and CYP2D6 Genotype. In Medical Genetics Summaries.
  • Eison, A. S., & Temple, D. L., Jr (1986). Pharmacological and clinical effects of buspirone. Clinical neuropharmacology, 9 Suppl 4, 321–323.
  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). International Journal of ChemTech Research, 8(7), 205-216.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Perospirone?
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). perospirone. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY website.
  • LabRoots. (2017, June 13). Nicholas Dolman - High content imaging and analysis for drug discovery phenotypic assays... [Video]. YouTube.
  • Szymańska, E., et al. (2023). Piperazine Derivatives as Dangerous Abused Compounds. Toxics, 11(11), 903.
  • Thermo Fisher Scientific. (2014, November 6). High-Content Screening and Analysis in Cell-Based Assays for Drug Toxicity and Genotoxicity Testing [Video]. YouTube.
  • ResearchGate. (n.d.). Kinase binding activity analysis using DiscoverX Kinomescan profiling.
  • Caicedo, J. C., et al. (2017). High-Content Screening Framework for Academic Early Drug Discovery. Assay and drug development technologies, 15(6), 256–270.

Sources

A Senior Application Scientist's Guide to the Metabolic Stability of Benzisoxazole-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The benzisoxazole-piperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically significant agents, particularly in the realm of antipsychotics like risperidone and lurasidone.[1][2] The therapeutic success of these compounds is not solely dependent on their pharmacodynamic profile but is critically linked to their pharmacokinetic properties, especially their metabolic fate. A compound that is too rapidly metabolized will have a short duration of action and poor bioavailability, while one that is too stable may accumulate and lead to toxicity.[3] Therefore, a comprehensive understanding and early assessment of metabolic stability are paramount in the design and optimization of novel benzisoxazole-piperazine derivatives.

This guide provides a comparative analysis of the metabolic stability of these derivatives, grounded in established biochemical principles and experimental data. We will delve into the primary metabolic pathways, present a robust, self-validating protocol for assessing stability in vitro, and explore medicinal chemistry strategies to rationally modulate metabolic clearance.

The Metabolic Landscape: Key Pathways and Enzymatic Players

The biotransformation of benzisoxazole-piperazine derivatives is predominantly an oxidative process mediated by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[3][4] While multiple isoforms can be involved, a few play a dominant role. The major metabolic routes include:

  • Aromatic Hydroxylation: This common Phase I reaction typically occurs on the benzisoxazole ring system. The introduction of a hydroxyl group increases polarity, facilitating excretion. For instance, risperidone is metabolized via hydroxylation to its active metabolite, paliperidone (9-hydroxyrisperidone), a reaction primarily catalyzed by CYP2D6.[1][5][6]

  • N-Dealkylation: The piperazine ring is particularly susceptible to N-dealkylation, an oxidative process often mediated by CYP3A4.[7][8] This reaction involves the removal of an alkyl group from one of the piperazine nitrogens, which can lead to metabolites with altered pharmacological profiles or serve as a prelude to further conjugation reactions.[9][10] This is a major inactivation pathway for lurasidone.[2]

  • Oxidation of the Piperazine Ring: The nitrogen atoms of the piperazine moiety can be directly oxidized.[11] Furthermore, the carbon atoms within the piperazine ring can be hydroxylated, leading to the formation of various metabolites.[12]

  • S-Oxidation: For derivatives containing a sulfur atom, such as those with a benzisothiazolyl group (a bioisostere of benzisoxazole), S-oxidation is a relevant metabolic pathway.[2][7]

The specific CYP isoforms responsible for these transformations are critical. CYP2D6 and CYP3A4 are the most frequently implicated enzymes in the metabolism of benzisoxazole-piperazine antipsychotics.[1][5][13] Other isoforms like CYP1A2 may also contribute to a lesser extent.[14][15] The involvement of polymorphic enzymes like CYP2D6 means that the rate of metabolism can vary significantly between individuals, a key consideration for clinical development.

Below is a diagram illustrating the principal metabolic pathways for a representative benzisoxazole-piperazine compound.

Parent Benzisoxazole-Piperazine Parent Compound Metabolite1 Aromatic Hydroxylation (e.g., 9-OH-Metabolite) Parent->Metabolite1 CYP2D6 Metabolite2 N-Dealkylation Product Parent->Metabolite2 CYP3A4 Metabolite3 Piperazine Ring Oxidation Product Parent->Metabolite3 CYP3A4 / Other CYPs Metabolite4 Phase II Conjugates (Glucuronides, Sulfates) Metabolite1->Metabolite4 UGTs, SULTs Metabolite2->Metabolite4 UGTs, SULTs

Caption: Key metabolic pathways for benzisoxazole-piperazine derivatives.

Experimental Protocol: The Human Liver Microsomal Stability Assay

To quantify and compare the metabolic stability of different derivatives, the in vitro liver microsomal stability assay is the industry-standard method.[16] It provides a reliable measure of intrinsic clearance (Clint), which reflects the inherent susceptibility of a compound to enzymatic metabolism.[17] The protocol below is designed to be self-validating by including appropriate controls.

Principle of the Assay: This assay measures the rate of disappearance of a test compound when incubated with human liver microsomes (HLM), which are vesicle-like artifacts derived from the endoplasmic reticulum of hepatocytes.[18] These microsomes are rich in Phase I drug-metabolizing enzymes, particularly CYPs.[4] The reaction requires a cofactor, NADPH, to donate reducing equivalents for the CYP catalytic cycle.[18] By monitoring the compound's concentration over time using LC-MS/MS, we can calculate its metabolic half-life (t½).

Experimental Workflow Diagram:

cluster_prep 1. Preparation cluster_incubate 2. Incubation (37°C) cluster_sample 3. Sampling & Termination cluster_analysis 4. Analysis A Prepare 10 mM stock of Test Compound in DMSO D Pre-warm HLM and Test Compound (Final Conc: 1 µM) for 5 min A->D B Prepare HLM suspension in Phosphate Buffer (pH 7.4) B->D C Prepare NADPH Cofactor Solution E Initiate Reaction: Add NADPH Solution C->E D->E F Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) E->F G Quench Reaction: Add ice-cold Acetonitrile with Internal Standard F->G H Centrifuge to precipitate protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t½ and Clint I->J

Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.

Detailed Step-by-Step Methodology

Materials:

  • Pooled Human Liver Microsomes (e.g., from BioIVT or similar vendor)

  • Test Compounds and Positive Controls (e.g., Midazolam for high clearance, Dextromethorphan for moderate clearance)[19]

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System or NADPH stock solution

  • Acetonitrile (ACN), HPLC grade, ice-cold

  • Internal Standard (IS) solution (a structurally similar, stable compound)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Protocol:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[18] Causality: This concentration provides sufficient enzymatic activity while minimizing non-specific binding.

    • Prepare a 1 µM working solution of the test compound in the microsomal suspension. Causality: 1 µM is typically below the Michaelis-Menten constant (Km) for most CYP enzymes, ensuring the reaction follows first-order kinetics.[19]

    • Prepare the NADPH cofactor solution (e.g., 1 mM final concentration).[18]

  • Incubation:

    • In a 96-well plate, add the microsomal suspension containing the test compound.

    • Include control wells:

      • Negative Control (-NADPH): Replace the NADPH solution with buffer. This self-validating step ensures that compound loss is due to enzymatic metabolism and not chemical instability or non-specific binding.[18]

      • Positive Control: Use compounds with known metabolic rates (e.g., Midazolam) to validate the assay performance.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature. Causality: 37°C mimics physiological temperature, ensuring optimal enzyme activity.[18]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the -NADPH controls.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[19] Causality: Acetonitrile precipitates the microsomal proteins, instantly stopping the enzymatic reaction. The internal standard corrects for variations in sample processing and instrument response.

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the plate (e.g., at 3000 x g for 10 minutes) to pellet the precipitated protein.[18]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard.

Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration) [17]

Structure-Metabolism Relationships and Optimization Strategies

The metabolic stability of a benzisoxazole-piperazine derivative is not random; it is dictated by its structure. By understanding these relationships, medicinal chemists can rationally design molecules with improved pharmacokinetic profiles.

Key Strategies:

  • Metabolic Blocking: The most direct strategy is to block known sites of metabolism ("metabolic hotspots"). If aromatic hydroxylation is a major clearance pathway, introducing an electron-withdrawing group like fluorine or chlorine onto the aromatic ring can render it less susceptible to oxidative attack.[20] This strategy is exemplified by the difference between risperidone and its 9-hydroxy metabolite paliperidone; paliperidone itself is less reliant on CYP2D6 metabolism and is excreted largely unchanged, leading to a different pharmacokinetic profile.[6]

  • Bioisosteric Replacement: This involves replacing a metabolically labile moiety with a more stable group that preserves the desired biological activity.[21][22] For example, if the piperazine ring is the primary site of metabolism, altering its substitution pattern or replacing it with a more rigid or sterically hindered analog can significantly enhance stability.[11][23]

  • Reduction of Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Systematically reducing a molecule's lipophilicity (logP) by introducing polar functional groups can decrease its affinity for the active sites of metabolic enzymes, thereby improving stability.[24]

Comparative Analysis of Derivatives

The following table provides a comparative analysis of hypothetical benzisoxazole-piperazine derivatives to illustrate the impact of structural modifications on metabolic stability, as determined by the HLM assay.

Compound IDR1 Substitution (Benzisoxazole Ring)R2 Substitution (Piperazine N-Alkyl)t½ (min)Clint (µL/min/mg protein)Primary Metabolic PathwayRationale for Stability Profile
Compound A 6-Fluoro-CH2-CH2-Cyclohexyl1592.4Aromatic Hydroxylation (CYP2D6)Parent structure, susceptible to hydroxylation at the unsubstituted position and N-dealkylation.
Compound B 6,7-Difluoro-CH2-CH2-Cyclohexyl4530.8N-Dealkylation (CYP3A4)Fluorine atoms block the primary sites of aromatic hydroxylation, significantly increasing the half-life.
Compound C 6-Fluoro-CH2-CF2-Cyclohexyl3539.6Aromatic Hydroxylation (CYP2D6)Introduction of fluorine atoms alpha to the piperazine nitrogen sterically hinders N-dealkylation.
Compound D 6,7-Difluoro-CH2-CF2-Cyclohexyl> 60< 23.1Minor PathwaysBoth major metabolic hotspots are blocked, resulting in high metabolic stability.
Risperidone 6-FluoroComplex Linker~20~69.39-Hydroxylation (CYP2D6)Literature example; serves as a benchmark for rapid to moderate clearance.[1][5]
Paliperidone 6-Fluoro, 9-HydroxyComplex Linker> 120LowRenal Excretion, Minor MetabolismAs the primary metabolite of risperidone, it is inherently more stable to further CYP-mediated metabolism.[6]

Note: Data for Compounds A-D are illustrative examples based on established medicinal chemistry principles. Data for Risperidone and Paliperidone are representative values derived from literature.

Conclusion

The metabolic stability of benzisoxazole-piperazine derivatives is a critical, designable parameter that profoundly influences their potential as therapeutic agents. A thorough understanding of their metabolic pathways, coupled with robust in vitro assessment using tools like the human liver microsomal stability assay, empowers drug discovery teams to make data-driven decisions. By employing rational design strategies such as metabolic blocking and bioisosteric replacement, researchers can optimize lead compounds, mitigating the risks of poor pharmacokinetics and paving the way for the development of safer and more effective medicines.

References

  • Antia, U. et al. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Urichuk, L. et al. (2008). Metabolism of atypical antipsychotics: involvement of cytochrome p450 enzymes and relevance for drug-drug interactions. Current Drug Metabolism. Available at: [Link]

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism. Available at: [Link]

  • Jadhav, S. et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Barreiro, E. J. et al. (2005). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry. Available at: [Link]

  • Cortes-Perez, J. et al. (2022). Comparative Pharmacology of Risperidone and Paliperidone. Pharmaceuticals. Available at: [Link]

  • Siddiqui, N. et al. (2016). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. Available at: [Link]

  • Cyprotex | Evotec. Microsomal Stability. Evotec. Available at: [Link]

  • Merck. (n.d.). In vitro metabolic stability in liver microsomes. Available at: [Link]

  • Al-Hiari, Y. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Pharmaceuticals. Available at: [Link]

  • Daniel, W. A. et al. (2006). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition. Available at: [Link]

  • Chimalakonda, K. et al. (2021). Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes. Xenobiotica. Available at: [Link]

  • Villalobos, A. et al. (1994). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry. Available at: [Link]

  • Papke, R. L. et al. (1997). Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Feng, Y. et al. (2022). Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review. Pharmaceuticals. Available at: [Link]

  • Ma, L. et al. (2015). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology. Available at: [Link]

  • Wernevik, J. et al. (2022). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Sychev, D. A. et al. (2022). Oxidation of Antipsychotics. MDPI. Available at: [Link]

  • Dow, M. & Fisher, M. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at: [Link]

  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism. Available at: [Link]

  • Al-Hiari, Y. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Semantic Scholar. Available at: [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Available at: [Link]

  • In Vitro ADMET Laboratories. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available at: [Link]

  • Fang, J. et al. (1999). Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Ghotbi, R. et al. (2004). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. European Neuropsychopharmacology. Available at: [Link]

  • Laturwale, S. K. J. S. et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Zagórska, A. et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research. Available at: [Link]

  • Wikipedia. (n.d.). Lurasidone. Available at: [Link]

  • Smith, G. C. et al. (2021). A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models. PLOS ONE. Available at: [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Available at: [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Available at: [Link]

  • Verma, A. et al. (2022). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie. Available at: [Link]

  • Casas, F. et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. Available at: [Link]

  • PharmacyUMN. (2023). Risperidone and Paliperidone. YouTube. Available at: [Link]

  • Junaid, M. et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

Sources

Validating the Efficacy of 3-Piperazin-1-yl-1,2-benzisoxazole Derivatives in Preclinical Models of Schizophrenia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the preclinical validation of 3-piperazin-1-yl-1,2-benzisoxazole derivatives as potential therapeutic agents for schizophrenia. We will delve into the experimental frameworks used to assess their efficacy, comparing their performance against established first-generation (typical) and second-generation (atypical) antipsychotics. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel antipsychotic candidates.

The Evolving Landscape of Schizophrenia Drug Discovery

Schizophrenia is a complex neurodevelopmental disorder characterized by a constellation of positive, negative, and cognitive symptoms.[1] For decades, the dopamine D2 receptor has been the primary target for antipsychotic medications.[1][2] While effective for many in managing positive symptoms, this approach often leaves negative and cognitive deficits unaddressed and can be accompanied by significant side effects, such as extrapyramidal symptoms and metabolic disturbances.[2][3]

The advent of atypical antipsychotics, such as clozapine and risperidone, marked a paradigm shift. These agents exhibit a broader receptor binding profile, notably including potent serotonin 5-HT2A receptor antagonism in addition to D2 receptor blockade.[4][5] This dual-action mechanism is thought to contribute to their improved side effect profile and, in some cases, enhanced efficacy against negative symptoms.[3][4] The 1,2-benzisoxazole scaffold is a key feature of several successful atypical antipsychotics, including risperidone and paliperidone.[6][7] This guide will focus on the preclinical validation of this chemical class, using risperidone as a prime exemplar, in established animal models of schizophrenia.

Preclinical Models: Deconstructing Schizophrenia for In Vivo Analysis

No single animal model can fully recapitulate the human experience of schizophrenia.[8][9] Therefore, a battery of tests is employed to model different aspects of the disorder, primarily focusing on construct, face, and predictive validity.[1]

  • Construct Validity: The model is based on a known etiological or pathophysiological aspect of schizophrenia.

  • Face Validity: The model exhibits behavioral phenotypes that are analogous to the symptoms of schizophrenia.

  • Predictive Validity: The model can accurately predict the efficacy of clinically effective treatments.

Here, we will explore key preclinical models used to validate the efficacy of novel antipsychotic compounds.

Pharmacologically-Induced Models

These models utilize psychotomimetic drugs to induce behaviors in rodents that mimic the symptoms of schizophrenia.

1. NMDA Receptor Antagonist Models (e.g., PCP, MK-801, Ketamine)

  • Rationale: Non-competitive NMDA receptor antagonists like phencyclidine (PCP), dizocilpine (MK-801), and ketamine induce a state in healthy humans that closely resembles the positive, negative, and cognitive symptoms of schizophrenia.[9][10] In rodents, these agents produce hyperlocomotion (a model for positive symptoms), social withdrawal (negative symptoms), and cognitive deficits in tasks like the Morris water maze or novel object recognition (cognitive symptoms).[10]

  • Experimental Workflow:

    G cluster_0 Acute Dosing Phase cluster_1 Behavioral Assessment Phase cluster_2 Data Analysis A Rodent Acclimation B Baseline Behavioral Testing A->B C Administration of Test Compound (e.g., Risperidone) or Vehicle B->C D Administration of NMDA Antagonist (e.g., MK-801) C->D E Hyperlocomotion Assay D->E F Social Interaction Test D->F G Cognitive Task (e.g., Novel Object Recognition) D->G H Comparison of Behavioral Readouts between Treatment Groups E->H F->H G->H

    Caption: Workflow for NMDA Antagonist Model.

  • Comparative Efficacy:

Compound ClassPositive Symptoms (Hyperlocomotion)Negative Symptoms (Social Deficit)Cognitive Deficits
Typical (e.g., Haloperidol) High Efficacy[10]Limited Efficacy[11]Limited/No Efficacy[11]
Atypical (e.g., Risperidone) High Efficacy[4]Moderate to High Efficacy[4]Moderate Efficacy[1]
Atypical (e.g., Clozapine) High Efficacy[9]High Efficacy[8]Moderate Efficacy[12]

2. Dopamine Agonist-Induced Hyperactivity (e.g., Amphetamine)

  • Rationale: The dopamine hypothesis of schizophrenia posits that hyperactivity of dopaminergic pathways contributes to positive symptoms.[1] Amphetamine, a dopamine-releasing agent, induces stereotyped behaviors and hyperlocomotion in rodents, which are considered models of psychosis.[5]

  • Protocol: Amphetamine-Induced Hyperlocomotion

    • Habituation: Place rodents in an open-field arena and allow them to habituate for 30-60 minutes.

    • Pre-treatment: Administer the test compound (e.g., a 3-piperazin-1-yl-1,2-benzisoxazole derivative) or vehicle.

    • Challenge: After the appropriate pre-treatment time, administer d-amphetamine (e.g., 1-5 mg/kg, i.p.).

    • Data Acquisition: Immediately place the animal back in the open-field arena and record locomotor activity for 60-120 minutes using an automated tracking system.

    • Analysis: Compare the total distance traveled and other locomotor parameters between treatment groups. A significant reduction in amphetamine-induced hyperactivity indicates potential antipsychotic efficacy.

Neurodevelopmental Models

These models aim to mimic early-life insults that are thought to increase the risk of developing schizophrenia later in life.

Maternal Immune Activation (MIA) Model

  • Rationale: Epidemiological studies have linked maternal infections during pregnancy to an increased risk of schizophrenia in the offspring. The MIA model replicates this by exposing pregnant dams to an immunogen, such as polyriboinosinic-polyribocytidylic acid (PolyI:C), a viral mimic.[13] The offspring exhibit a range of behavioral and neuroanatomical abnormalities in adulthood that are relevant to schizophrenia, including deficits in sensorimotor gating, social interaction, and cognition, as well as enlarged ventricles and hippocampal abnormalities.[13][14]

  • Signaling Pathway Implicated in MIA Model:

    G cluster_0 Maternal Insult cluster_1 Fetal Development cluster_2 Adult Offspring Phenotype A Maternal Immune Activation (e.g., PolyI:C) B Pro-inflammatory Cytokine Release (e.g., IL-6, IL-1β) A->B triggers C Altered Neurodevelopmental Processes (e.g., Neuronal Migration, Synaptogenesis) B->C leads to D Schizophrenia-like Behavioral Deficits C->D E Neuroanatomical Abnormalities C->E

    Caption: Pathophysiological Cascade in the MIA Model.

  • Comparative Efficacy: Studies have shown that early treatment with atypical antipsychotics like risperidone and clozapine during the adolescent period can prevent the emergence of some behavioral and brain structural abnormalities in the adult offspring of PolyI:C-treated dams.[13][14] This highlights the potential of these compounds to have neuroprotective or disease-modifying effects.

Sensorimotor Gating Models

Prepulse Inhibition (PPI) of the Startle Reflex

  • Rationale: PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information. Deficits in PPI are observed in individuals with schizophrenia and are thought to underlie some of the cognitive fragmentation and sensory overload experienced by patients.[5] PPI is disrupted in rodents by dopamine agonists and NMDA receptor antagonists, and this disruption can be reversed by antipsychotic drugs.[5][10]

  • Protocol: Prepulse Inhibition

    • Acclimation: Place the animal in a startle chamber and allow a 5-minute acclimation period with background white noise.

    • Stimulus Presentation: The test session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) that elicits a startle response.

      • Prepulse-pulse trials: A weak acoustic prepulse (e.g., 3-12 dB above background) presented 30-500 ms before the startling pulse.

      • No-stimulus trials: Background noise only, to measure baseline movement.

    • Data Acquisition: A sensor in the chamber measures the whole-body startle response.

    • Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. (%PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100).

  • Comparative Efficacy: Both typical and atypical antipsychotics are effective at restoring PPI deficits in pharmacological models.[5] The ability of a novel compound to rescue PPI deficits is a strong indicator of potential antipsychotic activity.

Conclusion and Future Directions

The preclinical data strongly support the efficacy of 3-piperazin-1-yl-1,2-benzisoxazole derivatives, exemplified by risperidone, in established animal models of schizophrenia. This chemical class demonstrates a broad spectrum of activity, attenuating behaviors relevant to the positive, negative, and cognitive symptom domains of the disorder. Their performance is generally superior to that of first-generation antipsychotics and comparable to other second-generation agents.

The validation of any new chemical entity within this class should follow a rigorous, multi-model approach as outlined in this guide. Future research should also focus on models that address treatment-resistant schizophrenia and the metabolic side effects that are common with many atypical antipsychotics. By employing a comprehensive and mechanistically informed preclinical strategy, we can more effectively identify and advance the next generation of treatments for this debilitating illness.

References

  • Bhaduri, A., et al. (2011). Risperidone administered during asymptomatic period of adolescence prevents the emergence of brain structural pathology and behavioral abnormalities in an animal model of schizophrenia. Schizophrenia Bulletin, 37(6), 1257–1269. [Link]

  • Arora, M., & Prajapati, R. (2011). Neuroprotective Effect of Atypical Antipsychotics in Cognitive and Non-Cognitive Behavioral Impairment in Animal Models. CNS & Neurological Disorders - Drug Targets, 10(6), 731-740. [Link]

  • Fraga, L. M., et al. (2019). Haloperidol-Induced Preclinical Tardive Dyskinesia Model in Rats. Current Protocols in Neuroscience, 88(1), e68. [Link]

  • Chung, I. W. (2006). Pre-Clinical Study of Risperidone. Clinical Psychopharmacology and Neuroscience, 4(3), 107-116. [Link]

  • O'Connor, W. T., & O'Shea, S. D. (2015). Clozapine and GABA transmission in schizophrenia disease models: establishing principles to guide treatments. Pharmacology & Therapeutics, 150, 47–80. [Link]

  • Stankovic, T., et al. (2022). Effect of Haloperidol and Olanzapine on Hippocampal Cells’ Proliferation in Animal Model of Schizophrenia. International Journal of Molecular Sciences, 23(14), 7763. [Link]

  • Arora, M., & Prajapati, R. (2011). Neuroprotective effect of atypical antipsychotics in cognitive and non-cognitive behavioral impairment in animal models. ResearchGate. [Link]

  • Piontkewitz, Y., et al. (2009). Clozapine Administration in Adolescence Prevents Postpubertal Emergence of Brain Structural Pathology in an Animal Model of Schizophrenia. Biological Psychiatry, 66(11), 1038-1046. [Link]

  • Tsumagari, T., et al. (2001). Atypical antipsychotic effects of quetiapine fumarate in animal models. ResearchGate. [Link]

  • McCutcheon, R. A., et al. (2022). Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics. Molecular Psychiatry, 27(4), 1886–1897. [Link]

  • van der Stelt, M., & Di Marzo, V. (2004). From antipsychotic to anti-schizophrenia drugs: role of animal models. Trends in Pharmacological Sciences, 25(6), 308-313. [Link]

  • Gonzalez-Maeso, J. (2014). Preclinical models of antipsychotic drug action. International Journal of Neuropsychopharmacology, 17(1), 141-152. [Link]

  • Dickerson, J. W., et al. (2012). Clozapine administration ameliorates disrupted long-range synchrony in a neurodevelopmental animal model of schizophrenia. Schizophrenia Research, 135(1-3), 112-115. [Link]

  • Lieberman, J. A. (2007). Clozapine as a Model for Antipsychotic Development. The Journal of Clinical Psychiatry, 68(suppl 1), 27-33. [Link]

  • Réus, G. Z., et al. (2023). Haloperidol alters neurotrophic factors and epigenetic parameters in an animal model of schizophrenia induced by ketamine. International Journal of Developmental Neuroscience, 83(8), 691-702. [Link]

  • Stankovic, T., et al. (2022). Effect of Haloperidol and Olanzapine on Hippocampal Cells’ Proliferation in Animal Model of Schizophrenia. International Journal of Molecular Sciences, 23(14), 7763. [Link]

  • Lieberman, J. A., et al. (2008). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Pharmacological Reviews, 60(3), 358-403. [Link]

  • Gonzalez-Maeso, J. (2014). Preclinical models of antipsychotic drug action. International Journal of Neuropsychopharmacology, 17(1), 141-152. [Link]

  • Yevich, J. P., et al. (1988). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 31(3), 604-610. [Link]

  • Brain & Behavior Research Foundation. (2017). New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. [Link]

  • Sharma, S., & Kumar, A. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(9), 3698-3711. [Link]

  • ClinPGx. (n.d.). Risperidone. Retrieved January 21, 2026, from [Link]

  • Davis, L., et al. (1992). 3-substituted-1,2-benzisoxazoles: novel antipsychotic agents. Drug Design and Discovery, 8(3), 225-240. [Link]

  • ResearchGate. (n.d.). CHEMISTRY AND PATHOPHYSIOLOGY OF 1-(1,2-BENZISOXAZOL-3-YL) METHANESULFONAMIDE. Retrieved January 21, 2026, from [Link]

  • Shoblock, J. R., et al. (2010). In vitro and in vivo characterization of JNJ-31020028..., a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. Psychopharmacology, 208(2), 265-277. [Link]

  • Wikipedia. (n.d.). Benzisoxazole. Retrieved January 21, 2026, from [Link]

  • Kamal, A., et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 8(39), 21969-21993. [Link]

Sources

Safety Operating Guide

3-Piperazin-1-YL-1,2-benzisoxazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 3-Piperazin-1-YL-1,2-benzisoxazole

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses a commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents like 3-Piperazin-1-YL-1,2-benzisoxazole (CAS No. 87691-89-2) are not merely regulatory hurdles but are fundamental to a culture of safety and responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this heterocyclic compound, grounded in established safety principles and regulatory standards.

Hazard Profile and Regulatory Imperative

Before any disposal protocol can be implemented, a thorough understanding of the compound's hazard profile is essential. This knowledge forms the basis for all handling and disposal decisions.

1.1. Intrinsic Hazards of 3-Piperazin-1-YL-1,2-benzisoxazole

3-Piperazin-1-YL-1,2-benzisoxazole is an organic compound that presents several health hazards. According to available Safety Data Sheets (SDS), the primary risks include:

  • Skin Irritation (H315): The compound can cause irritation upon contact with the skin.[1][2]

  • Serious Eye Irritation (H319): Direct contact with the eyes can result in serious irritation.[1][2]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2]

Furthermore, related benzisoxazole and piperazine derivatives can exhibit additional toxicities, including potential harm if swallowed and, in some forms, high toxicity to aquatic life.[3] This profile mandates that 3-Piperazin-1-YL-1,2-benzisoxazole and any materials contaminated with it must be treated as hazardous waste .[4]

1.2. Regulatory Framework

The disposal of this chemical is governed by a multi-tiered regulatory framework:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), laboratories are classified as hazardous waste generators.[5] All disposal activities must comply with RCRA regulations (40 CFR Parts 260-270), which govern waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" management.[5]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that personnel be informed of the chemical's hazards.[6] The standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) also applies, ensuring protective measures are in place.[7]

Improper disposal, such as pouring the chemical down the drain or mixing it with non-hazardous solid waste, is a direct violation of these regulations and poses a significant risk to public health and the environment.[4][8]

Pre-Disposal Safety and Handling

Safe disposal begins with safe handling. The causality here is simple: preventing exposure during waste consolidation is as critical as preventing it during experimentation.

2.1. Personal Protective Equipment (PPE)

Based on the hazard profile, the following minimum PPE is mandatory when handling 3-Piperazin-1-YL-1,2-benzisoxazole for disposal:

  • Eye Protection: Safety goggles or glasses that provide a complete seal around the eyes.[4]

  • Hand Protection: Chemically resistant gloves, such as nitrile, inspected for integrity before each use.[9]

  • Body Protection: A laboratory coat to protect against skin contact.[4]

2.2. Engineering Controls

All handling and consolidation of 3-Piperazin-1-YL-1,2-benzisoxazole waste should be conducted within a certified chemical fume hood.[4] This primary engineering control is crucial for minimizing the risk of inhaling dust or aerosols, directly addressing the H335 respiratory hazard.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the proper disposal of 3-Piperazin-1-YL-1,2-benzisoxazole waste, ensuring safety and regulatory compliance at each stage.

Step 1: Waste Identification and Segregation

  • Action: Identify all waste streams containing 3-Piperazin-1-YL-1,2-benzisoxazole. This includes neat (pure) chemical, reaction mixtures, and contaminated materials such as gloves, pipette tips, and absorbent paper. All these items must be treated as hazardous waste.[4]

  • Causality: Proper identification is the foundation of compliant disposal. Failing to identify a waste stream as hazardous can lead to improper co-mingling and environmental release.

  • Action: Segregate the waste at the point of generation. Keep solid and liquid waste in separate containers.[4] Crucially, do not mix this waste with incompatible chemicals, particularly strong oxidizing agents or strong acids, to prevent violent or exothermic reactions.[4][10]

  • Causality: Chemical segregation prevents dangerous reactions within the waste container, a common cause of laboratory incidents.

Step 2: Containerization

  • Action: Select an appropriate waste container. The container must be chemically compatible with 3-Piperazin-1-YL-1,2-benzisoxazole, leak-proof, and have a secure, screw-top cap.[8][10] Using the original product container is often a suitable choice if it is in good condition.[4]

  • Causality: A compatible, sealed container is the primary barrier preventing spills and exposure. OSHA mandates that containers be free from damage and equipped with secure closures.[8]

Step 3: Labeling

  • Action: Immediately label the waste container. The EPA requires that the label clearly includes:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "3-Piperazin-1-YL-1,2-benzisoxazole" and its CAS Number: 87691-89-2 .

    • A clear indication of the hazards (e.g., "Irritant").[11]

  • Causality: Clear, accurate labeling is a core requirement of the Hazard Communication Standard. It ensures that anyone handling the container, from lab personnel to waste technicians, is aware of its contents and the associated dangers.

Step 4: On-Site Accumulation

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) .[10][11] This area must be at or near the point of waste generation and under the control of laboratory personnel.[8][12]

  • Causality: The SAA concept allows for the safe, short-term accumulation of hazardous waste in the lab without requiring a full-scale storage facility permit. Regulations limit the volume that can be stored (typically up to 55 gallons) and the duration.[13]

  • Action: Keep the waste container closed at all times except when adding waste.[10] Conduct and document weekly inspections of the SAA to check for leaks or container degradation.[8][10]

Step 5: Arranging for Final Disposal

  • Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[4] Provide them with an accurate description of the waste.

  • Causality: The final disposal of hazardous waste is a highly regulated process that can only be performed by licensed professionals. The EHS department coordinates with certified hazardous waste vendors who will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[5]

  • Action: The primary and recommended method for final disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber .[4]

  • Causality: High-temperature incineration ensures the complete thermal destruction of the organic molecule, preventing its persistence in the environment. The afterburner and scrubber systems are critical for treating gaseous byproducts to prevent air pollution.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably by ensuring the chemical fume hood is operational.[4]

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.1.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to cover and contain the spill.[4][9]

  • Collect Waste: Carefully collect the absorbent material and any contaminated debris using non-sparking tools. Place the collected material into a new, sealable hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[9]

  • Label and Dispose: Label the spill cleanup waste container as hazardous waste and manage it according to the protocol in Section 3.

Summary of Key Disposal Information

ParameterInformationCitation(s)
Chemical Name 3-Piperazin-1-YL-1,2-benzisoxazole[14]
CAS Number 87691-89-2[1][14]
Hazard Classification Skin Irritant (H315), Serious Eye Irritant (H319), May Cause Respiratory Irritation (H335)[1][2]
Waste Status Hazardous Waste under EPA RCRA regulations[4][5][8]
Primary PPE Safety Goggles, Chemical-Resistant Gloves, Lab Coat[4][9]
Incompatible Wastes Strong oxidizing agents, Strong acids[4][10]
Prohibited Disposal Drain disposal, mixing with non-hazardous trash[4][8]
Recommended Final Disposal Incineration at a licensed hazardous waste facility[4]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for 3-Piperazin-1-YL-1,2-benzisoxazole waste.

DisposalWorkflow Disposal Workflow for 3-Piperazin-1-YL-1,2-benzisoxazole Start Waste Generation (e.g., end of experiment, contaminated material) IsHazardous Is the material contaminated with 3-Piperazin-1-YL-1,2-benzisoxazole? Start->IsHazardous Segregate Segregate Waste (Liquids vs. Solids) (Keep from incompatibles) IsHazardous->Segregate Yes NonHazardous Dispose as Non-Hazardous Waste IsHazardous->NonHazardous No Container Place in a compatible, sealed, and leak-proof waste container Segregate->Container Label Label Container: 'Hazardous Waste' Chemical Name & CAS Hazard Information Container->Label StoreSAA Store in designated Satellite Accumulation Area (SAA) Label->StoreSAA Inspect Conduct Weekly SAA Inspections StoreSAA->Inspect ArrangePickup Contact EHS for Waste Pickup StoreSAA->ArrangePickup Container Full or Max Storage Time Reached Disposal Final Disposal via Licensed Vendor (Incineration) ArrangePickup->Disposal

Caption: Decision workflow for handling and disposing of chemical waste.

By adhering to this structured, scientifically-grounded disposal guide, laboratory professionals can ensure they are not only protecting themselves and their colleagues but are also upholding their responsibility to the environment and maintaining full regulatory compliance.

References

  • Navigating the Safe Disposal of 1,2-Benzisoxazole: A Guide for Laboratory Professionals. Benchchem.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
  • Managing Hazardous Chemical Waste in the Lab. American Laboratory.
  • Safety Data Sheet: 3-(Piperazin-1-yl)-1,2-benzisoxazole. Fisher Scientific.
  • Safety Data Sheet: 3-(Piperazin-1-yl)-1,2-benzisoxazole. ChemScene.
  • Safety Data Sheet: 3-(1-Piperazinyl)-1,2-benzisothiazole. ECHEMI.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Safety Data Sheet: 3-(1-Piperazinyl)-1,2-benzisothiazole. TCI Chemicals.
  • Safety Data Sheet: 3-(1-Piperazinyl)-1,2-benzisothiazole. Santa Cruz Biotechnology.
  • Safety Data Sheet: 3-(1-Piperazinyl)-1,2-benzisothiazole. Sigma-Aldrich.
  • Safety Data Sheet: 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride. Biosynth.
  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide. Benchchem.
  • 3-(Piperazin-1-yl)-1,2-benzisoxazole, 95%, Thermo Scientific. Fisher Scientific.
  • 3-(1-Piperazinyl)-1,2-benzisoxazole | CAS 87691-89-2. Santa Cruz Biotechnology.
  • Hazardous Waste - EHSO Manual. University of Oklahoma.
  • Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration (OSHA).
  • 1910.1200 - Hazard Communication. Occupational Safety and Health Administration (OSHA).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Piperazin-1-YL-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe handling of 3-Piperazin-1-YL-1,2-benzisoxazole (CAS No. 87691-89-2), a heterocyclic compound utilized in pharmaceutical research and development. As drug development professionals, our commitment to safety is as paramount as our scientific objectives. This document moves beyond a simple checklist, offering a procedural and causal analysis of personal protective equipment (PPE) selection, use, and disposal. The protocols herein are designed as a self-validating system to ensure the safety of laboratory personnel and the integrity of the research environment.

Hazard Profile: Understanding the "Why" Behind the Precautions

3-Piperazin-1-YL-1,2-benzisoxazole is an organic compound that, based on its chemical structure and available safety data, presents several potential hazards. The molecule incorporates a benzisoxazole ring and a piperazine group, both of which contribute to its reactivity and toxicological profile.

  • Skin Irritation: The compound is classified as a skin irritant.[1][2] The piperazine moiety, in particular, is known to be corrosive and can cause skin irritation or burns.[3][4]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2]

  • Respiratory Irritation: Inhalation of the dust or aerosols may cause respiratory tract irritation.[1][2]

  • Harmful if Swallowed: The related compound, 3-(1-Piperazinyl)-1,2-benzisothiazole, is classified as toxic or harmful if swallowed, suggesting a similar risk profile for the benzisoxazole analog.[5][6][7]

Given these hazards, a multi-layered PPE strategy is not merely a recommendation but a critical requirement to prevent exposure through dermal contact, ocular exposure, inhalation, and ingestion.[4][8]

Core Protective Equipment: A Barrier-Based Approach

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[9] The following sections detail the minimum required PPE and the rationale for their use.

Eye and Face Protection
  • Minimum Requirement: At all times when in the laboratory where this chemical is present, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[10]

  • Elevated Risk Operations: When handling the solid to weigh it, preparing solutions, or performing any operation with a risk of splashing, chemical splash goggles are required. For larger volume transfers (>100 mL) or procedures with a significant splash or aerosolization potential, a face shield must be worn in addition to safety goggles.[10] The face shield provides a secondary barrier, protecting the entire face from splashes that could circumvent the seal of goggles.

Hand Protection: The Critical Interface

The choice of gloves is critical, as hands are most likely to come into direct contact with the chemical.

  • Material Selection: Nitrile gloves are a suitable choice for incidental contact and splash protection.[11][12] However, it is crucial to recognize that nitrile has poor resistance to some amines and prolonged exposure can lead to degradation and breakthrough.[12]

  • Operational Adjustments:

    • For short-duration tasks with low splash potential (e.g., handling sealed containers): A single pair of standard-thickness nitrile gloves is acceptable.

    • For tasks involving direct handling, weighing, or solution preparation: Double-gloving is strongly recommended. This practice provides a critical safety margin; if the outer glove is compromised, the inner glove offers continued protection while the outer is removed and replaced.

  • Inspection and Replacement: Gloves must be inspected for any signs of degradation, punctures, or tears before each use.[6] If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.[13]

Body Protection

A flame-resistant lab coat is required to protect skin and personal clothing from splashes and spills.[9] The lab coat should be fully buttoned with the sleeves rolled down. For large-scale operations or situations with a high risk of significant spillage, a chemically resistant apron worn over the lab coat should be considered. Contaminated lab coats should be professionally laundered and not taken home.[14]

Respiratory Protection

The need for respiratory protection is dictated by the ventilation controls in place and the potential for aerosol or dust generation.[15]

  • Engineering Controls First: All work with solid 3-Piperazin-1-YL-1,2-benzisoxazole that could generate dust (e.g., weighing, transferring) must be conducted in a certified chemical fume hood.[3]

  • When Respirators are Required: In the absence of adequate engineering controls, or during emergency situations such as a large spill, respiratory protection is mandatory.

  • Respirator and Cartridge Selection: A NIOSH-approved air-purifying respirator is required.[16] Given the compound is an organic amine, a combination cartridge is the most protective choice.

    • Recommended Cartridge: A multi-gas/vapor cartridge or a combination cartridge for Organic Vapors and Ammonia/Methylamine (often color-coded olive or green/black) is appropriate.[15][17][18][19]

    • Particulate Filter: If handling the solid powder, the cartridge must also have a P100 particulate filter.

Task/Scenario Minimum Respiratory Protection Rationale
Handling solutions in a certified fume hoodNot typically requiredFume hood provides adequate ventilation.
Weighing or transferring solid in a certified fume hoodNot typically requiredFume hood contains dust and particulates.
Handling outside of a fume hood (Not Recommended)Half-face or full-face respirator with Organic Vapor/Amine cartridges and P100 filterProtects against inhalation of dust and vapors.
Large spill cleanupFull-face respirator with Organic Vapor/Amine cartridges and P100 filterProvides a higher protection factor and protects eyes from vapors.

Operational Protocols: From Preparation to Disposal

Procedural discipline is as vital as the equipment itself. The following protocols provide a systematic approach to PPE usage.

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving 3-Piperazin-1-YL-1,2-benzisoxazole.

PPE_Selection_Workflow cluster_start Risk Assessment cluster_procedure Procedural Variables cluster_ppe Required PPE Start Start: Assess Task ppe_base Base PPE: - Safety Glasses - Lab Coat - Nitrile Gloves Start->ppe_base ppe_respirator Mandatory: Respirator with OV/Amine/P100 Cartridge Start->ppe_respirator Spill or Emergency is_solid Handling Solid? is_solution Working with Solution? is_solid->is_solution No ppe_fume_hood Work in: Fume Hood is_solid->ppe_fume_hood Yes is_splash_risk Splash or Aerosol Risk? is_solution->is_splash_risk Yes ppe_double_glove Action: Double-Glove is_solution->ppe_double_glove No ppe_goggles Upgrade to: Chemical Goggles is_splash_risk->ppe_goggles Yes ppe_base->is_solid ppe_face_shield Add: Face Shield ppe_goggles->ppe_face_shield High Volume ppe_goggles->ppe_double_glove Low Volume ppe_face_shield->ppe_double_glove ppe_fume_hood->is_solution

Caption: PPE selection workflow for 3-Piperazin-1-YL-1,2-benzisoxazole.

Step-by-Step Donning (Putting On) Procedure

Perform the donning process in a clean area, away from the immediate experimental zone.[20] The sequence is designed to move from the least contaminated (body) to the most contaminated (hands).

  • Hand Hygiene: Start by washing your hands thoroughly with soap and water for at least 20 seconds.[21]

  • Body Protection: Don the lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Place the respirator over your nose and mouth. Secure the straps and perform a user seal check to ensure a tight fit.

  • Eye/Face Protection: Put on safety goggles or a face shield. Adjust for a secure and comfortable fit.

  • Hand Protection: Don the first pair of gloves (if double-gloving). Don the second, outer pair of gloves, ensuring the cuffs are pulled up and over the sleeves of the lab coat.[21]

Step-by-Step Doffing (Removing) Procedure

Doffing is the most critical phase for preventing self-contamination. The principle is to touch contaminated surfaces only with other contaminated surfaces (gloved hands) and clean surfaces only with clean surfaces (bare hands).[22] This should be done in a designated area.

  • Outer Gloves: Remove the outer pair of gloves. Using one gloved hand, grasp the outside of the other glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.[13]

  • Face Shield/Goggles: Remove eye and face protection from the back, by lifting the strap over your head. Avoid touching the front surface. Place in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat. Grasp it at the shoulders from the inside and peel it outwards, turning it inside out as you remove it. Fold it so the contaminated exterior is contained within the bundle and place it in the designated container for contaminated laundry or disposal.

  • Respirator (if used): Remove the respirator by pulling the bottom strap over your head, followed by the top strap. Do not touch the front of the respirator.[21]

  • Inner Gloves (if used): Remove the final pair of gloves using the same technique as in Step 1.

  • Final Hand Hygiene: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.[13][21]

Disposal and Decontamination Plan

All materials that have come into contact with 3-Piperazin-1-YL-1,2-benzisoxazole must be treated as hazardous waste.

  • PPE Disposal: All used disposable PPE, including gloves, must be collected in a clearly labeled, sealed hazardous waste container.[16] The container should be marked "Hazardous Waste" and list the chemical constituents.[23]

  • Chemical Waste: Unused chemical and reaction waste must be collected in a separate, compatible, and clearly labeled hazardous waste container. Never pour this chemical down the drain.[24][25]

  • Spill Management: In case of a spill, evacuate the area. Wearing full protective gear (including respiratory protection), contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully collect the absorbed material into a sealed hazardous waste container for disposal.[14]

  • Decontamination: Decontaminate non-disposable equipment and work surfaces with an appropriate solvent (such as ethanol or isopropanol) followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

By adhering to these scientifically grounded protocols, researchers can handle 3-Piperazin-1-YL-1,2-benzisoxazole with a high degree of confidence, ensuring both personal safety and the integrity of their valuable work.

References

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • NIOSH. (2017, April 10). PPE for Hazardous Materials Incidents: A Selection Guide (84-114). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH. (1990). A Guide for Evaluating the Performance of Chemical Protective Clothing (90-109). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Airgas. (n.d.). 3M™ Methylamine, Organic Vapor, Formaldehyde, Acid Gas, And Ammonia Respirator Cartridge/Filter For FF-400/7000/6000 Series Respirators. Retrieved from [Link]

  • Covestro Solution Center. (n.d.). A guide for evaluating the performance of chemical protective clothing (cpc). Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • Northwestern University. (n.d.). Cartridge Selection.
  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Piperazine Safety Data Sheet.
  • eSafety Supplies. (n.d.). 3M Acid Gas, Ammonia, Formaldehyde, Methylamine And Organic Vapor P100 Respirator Cartridge. Retrieved from [Link]

  • PK Safety. (2024, September 16). Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety. Retrieved from [Link]

  • The George Washington University Office of Research Safety. (n.d.). PPE: Donning & Doffing. Retrieved from [Link]

  • NIOSH. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Centers for Disease Control and Prevention. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Fisher Scientific. (2018, January 18). Piperazine Safety Data Sheet.
  • Sigma-Aldrich. (2025, January 2). Piperazine Safety Data Sheet.
  • Phalen, R. N., & Le, T. (2025, August 6). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene. Retrieved from [Link]

  • PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Retrieved from [Link]

  • HAZWOPER OSHA. (2020, September 24). Adhere To the Correct Procedure for Donning and Doffing PPE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Healthcare Compliance Pros. (n.d.). Donning and Doffing PPE Explanation. Retrieved from [Link]

  • CDC. (2020, October 20). Donning and Doffing PPE in Clinical Laboratories: Basic PPE for Routine Laboratory Procedures. YouTube. Retrieved from [Link]

  • WellBefore. (2022, December 29). Nitrile Gloves Chemical Resitance: What You Need to Know. Retrieved from [Link]

  • GWJ Company. (n.d.). Chemical Resistances for Latex, Vinyl & Nitrile Gloves.
  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Piperazin-1-YL-1,2-benzisoxazole
Reactant of Route 2
Reactant of Route 2
3-Piperazin-1-YL-1,2-benzisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.